4-Acetyl-2-methoxyphenyl acetate
Description
Properties
IUPAC Name |
(4-acetyl-2-methoxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)9-4-5-10(15-8(2)13)11(6-9)14-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVAEUQDYWOLCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334673 | |
| Record name | 4-Acetyl-2-methoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54771-60-7 | |
| Record name | 4-Acetyl-2-methoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Acetyl-2-methoxyphenyl acetate chemical properties
An In-Depth Technical Guide to 4-Acetyl-2-methoxyphenyl acetate: Properties, Synthesis, and Applications
Introduction
This compound, also known by synonyms such as 4-Acetoxy-3-methoxyacetophenone or Acetovanillone acetate, is a significant organic compound within the fields of medicinal chemistry and drug development.[1] Structurally, it is classified as an acetophenone, a monomethoxybenzene, and a phenyl acetate.[1][2][3] Its core value lies in its relationship to Apocynin (Acetovanillone), a naturally occurring compound recognized for its pharmacological activity, particularly as an inhibitor of NADPH oxidase.[4][5] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and critical applications for researchers and drug development professionals.
Chapter 1: Chemical and Physical Properties
The fundamental identity and physical characteristics of a compound are paramount for its application in a laboratory setting. This compound is typically a white to yellow solid under standard conditions.[2][3] Its key identifiers and properties are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (4-acetyl-2-methoxyphenyl) acetate[1] |
| CAS Number | 54771-60-7[1][2][6] |
| Molecular Formula | C₁₁H₁₂O₄[2][6] |
| Molecular Weight | 208.21 g/mol [1][2][6] |
| Synonyms | 4-Acetoxy-3-methoxyacetophenone, Acetovanillone acetate[1] |
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | White to yellow solid[2][3] |
| Melting Point | 54-57 °C[2][3] (one source reports 58.7 °C[2]) |
| Boiling Point | 294.7 ± 25.0 °C (Predicted)[2][3] |
| Storage | Sealed in dry, Room Temperature[2][3] |
Chapter 2: Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and confirmation of the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the hydrogen atom environment in the molecule.
-
¹H NMR (CDCl₃):
-
δ 7.60 (d, 1H, J = 1.8 Hz, H-3): This signal corresponds to the aromatic proton ortho to the acetyl group.
-
δ 7.55 (dd, 1H, J = 1.8, 8.2 Hz, H-5): This signal is from the aromatic proton ortho to the methoxy group and meta to the acetyl group.
-
δ 7.12 (d, 1H, J = 8.2 Hz, H-6): This represents the aromatic proton ortho to the acetate group.
-
δ 3.89 (s, 3H, OCH₃): A singlet corresponding to the three protons of the methoxy group.
-
δ 2.59 (s, 3H, OCOCH₃): A singlet for the three protons of the acetyl group (ketone).
-
δ 2.33 (s, 3H, COCH₃): A singlet from the three protons of the acetate group.[2][3]
-
Carbon-13 NMR (¹³C NMR) data is also available and complements the ¹H NMR for full structural confirmation.[1]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present. For this compound, the spectrum would be characterized by:
-
Strong C=O stretching vibrations: Two distinct peaks are expected in the region of 1670-1770 cm⁻¹. One corresponds to the aromatic ketone carbonyl and the other to the ester carbonyl.
-
C-O stretching vibrations: Signals for the ester and ether linkages would appear in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak [M]⁺ would be observed at m/z = 208.21.
Chapter 3: Synthesis and Purification
The most common synthesis route for this compound is through the acetylation of its precursor, Apocynin (4'-Hydroxy-3'-methoxyacetophenone).[2][4]
Principle of Synthesis: The Role of Acetylation
Acetylation serves as a protection strategy for the phenolic hydroxyl group.[7] In organic synthesis, protecting a reactive functional group like a phenol is crucial when subsequent reactions might affect it. By converting the hydroxyl group (-OH) to an acetate ester (-OAc), its reactivity is masked. This modification also increases the compound's lipophilicity, a strategy often employed in prodrug design to enhance membrane permeability and bioavailability.
Detailed Experimental Protocol: Acetylation of Apocynin
This protocol is based on established laboratory procedures.[2][3]
-
Dissolution: Dissolve Apocynin (4'-Hydroxy-3'-methoxyacetophenone) (1 equivalent) in a suitable solvent such as Tetrahydrofuran (THF).
-
Addition of Reagents: Add pyridine (a base to neutralize the acetic acid byproduct) followed by the dropwise addition of acetic anhydride (the acetylating agent, ~1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for approximately 3 hours. The progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like diethyl ether.
-
Washing: Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to remove excess acetic anhydride and acetic acid, and finally with brine.
-
Drying and Concentration: Dry the organic phase over an anhydrous salt (e.g., anhydrous magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography using a solvent system such as hexane:ethyl acetate (e.g., a 4:1 ratio) to yield pure this compound as a white solid.[2][3]
Synthesis and Purification Workflow
Caption: Workflow for the synthesis of this compound.
Chapter 4: Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by its three primary functional groups: the acetate ester, the ketone, and the substituted aromatic ring.
Ester Hydrolysis: Deprotection and Prodrug Activation
The most significant reaction for this molecule is the hydrolysis of the acetate ester. This reaction is fundamental to its role as both a protected intermediate and a potential prodrug, as it regenerates the active Apocynin.
-
Mechanism: The hydrolysis can be catalyzed by either acid or base. In a biological context, this reaction is typically mediated by esterase enzymes.
-
Acid-Catalyzed Hydrolysis: Involves protonation of the ester carbonyl, followed by nucleophilic attack by water.
-
Base-Catalyzed Saponification: Involves nucleophilic attack by a hydroxide ion on the ester carbonyl, leading to a carboxylate salt and the alcohol.
Caption: Hydrolysis of this compound to Apocynin.
Chapter 5: Applications in Research and Drug Development
The utility of this compound stems directly from its relationship with Apocynin. Apocynin itself is a potent inhibitor of NADPH oxidase, an enzyme complex implicated in oxidative stress and inflammation.[4][8] Therefore, Apocynin and its derivatives are studied for therapeutic potential in conditions like arthritis, asthma, and cardiovascular diseases.[8]
-
Prodrug of Apocynin: Acetylation of Apocynin's phenolic group increases its lipophilicity. This modification can enhance its absorption and ability to cross cell membranes. Once absorbed into the body, endogenous esterases can hydrolyze the acetate group, releasing the active Apocynin at the target site. This prodrug strategy can improve the pharmacokinetic profile of the parent drug.
-
Protected Synthetic Intermediate: In multi-step syntheses of more complex Apocynin derivatives or other pharmaceutical agents, the phenolic hydroxyl is often protected as an acetate to prevent unwanted side reactions.[7] The acetate group is stable to many reaction conditions but can be easily removed when needed (deprotected) via simple hydrolysis.
-
Pharmaceutical Reference Standard: this compound is listed as a known impurity of the atypical antipsychotic drug Iloperidone.[2][3] As such, it serves as a critical reference standard for analytical chemists in pharmaceutical quality control to detect, quantify, and monitor this impurity in drug formulations.
Chapter 6: Safety and Handling
While not classified as highly hazardous, proper laboratory safety protocols should always be followed.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses to prevent skin and eye contact.[9]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[9]
-
Handling: Avoid dust formation. Use spark-proof tools and keep away from ignition sources.[10]
-
Storage: Store in a cool, dry place in a tightly sealed container.[2][3]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[10]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation or symptoms persist.[9][10]
References
- This compound.
- Compound 4-acetyl-2-methoxyphenyl [5-methyl-2-(propan-2-yl)phenoxy]acetate. The Royal Society of Chemistry. [Link]
- 4-acetyl-2-methoxyphenyl 4-methylcyclohexane-1-carboxyl
- Apocynin. Wikipedia. [Link]
- (4-Acetoxy-3-methoxyphenyl)methylene diacetate.
- Safety d
- Phenol, 4-[1-[4-(acetyloxy)phenyl]-2-(2-methoxyphenoxy)
- 4-(Acetyloxy)
- Chemical Properties of Apocynin (CAS 498-02-2). Cheméo. [Link]
- Chemical Structures of Apocynin and AN-1.
- Apocynin A.
- Protecting group. Wikipedia. [Link]
Sources
- 1. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 54771-60-7 [m.chemicalbook.com]
- 3. This compound | 54771-60-7 [chemicalbook.com]
- 4. Apocynin - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
4-Acetyl-2-methoxyphenyl acetate CAS number 54771-60-7
An In-Depth Technical Guide to 4-Acetyl-2-methoxyphenyl acetate (CAS: 54771-60-7): Properties, Synthesis, and Applications in Pharmaceutical Development
Abstract
This technical guide provides a comprehensive analysis of this compound, CAS number 54771-60-7. This compound is a key synthetic intermediate, primarily functioning as the acetate-protected form of acetovanillone (4'-Hydroxy-3'-methoxyacetophenone). Its principal utility lies in multistep organic synthesis, where the temporary masking of the reactive phenolic hydroxyl group is essential for achieving chemoselectivity in subsequent reactions. This guide details the compound's physicochemical properties, provides a validated, step-by-step synthesis and purification protocol, and outlines methods for its spectroscopic characterization. Furthermore, it explores the compound's critical role as a building block and documented impurity in the development of pharmaceutical agents, most notably the atypical antipsychotic Iloperidone. Safety, handling, and potential avenues for future research are also discussed, offering a complete resource for researchers and drug development professionals.
Introduction and Strategic Overview
This compound is an organic compound belonging to the acetophenone, monomethoxybenzene, and phenyl acetate families.[1][2][3] While it may be encountered as a specialty chemical, its true significance in a research and development context is its function as a strategic synthetic intermediate.
In complex organic synthesis, particularly in drug development, it is often necessary to prevent a specific functional group from reacting while another part of the molecule is being modified. This is achieved by introducing a "protecting group," which temporarily masks the reactive site and can be cleanly removed later.[4] this compound is precisely this: the phenolic hydroxyl group of its parent molecule, acetovanillone, is protected by an acetate group.[3] This protection is crucial because the acidic proton of the hydroxyl group would interfere with a wide range of common synthetic reactions, such as those involving organometallics, hydrides, or strong bases.
The relevance of this particular intermediate is underscored by its documented association with the synthesis of Iloperidone, an atypical antipsychotic agent. It has been identified as a potential impurity or a precursor in its manufacturing process, making a thorough understanding of its properties, synthesis, and characterization essential for pharmaceutical chemists.[1][2]
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is fundamental for its effective use in a laboratory setting. The key data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 54771-60-7 | [1][2][3][5] |
| Molecular Formula | C₁₁H₁₂O₄ | [2][3][5] |
| Molecular Weight | 208.21 g/mol | [2][3][5] |
| IUPAC Name | (4-acetyl-2-methoxyphenyl) acetate | [3] |
| Common Synonyms | 4-Acetoxy-3-methoxyacetophenone, Acetovanillone acetate | [3] |
| Appearance | White to yellow solid | [1][2] |
| Melting Point | 54-58.7 °C | [1][2] |
| Boiling Point | 294.7 ± 25.0 °C (Predicted) | [1][2] |
| Storage Conditions | Room Temperature, Sealed in a dry environment | [1][2] |
Synthesis and Purification
The synthesis of this compound is a straightforward acetylation of the phenolic hydroxyl group of a suitable precursor. The following protocol is a self-validating system that includes in-process controls for ensuring reaction completion and purity of the final product.
Experimental Workflow: Synthesis & Purification
Caption: Workflow for the synthesis and purification of this compound.
Detailed Synthesis Protocol
Causality: This protocol utilizes acetic anhydride as the acetylating agent and pyridine as a base. Pyridine not only scavenges the acetic acid byproduct but also acts as a nucleophilic catalyst, accelerating the reaction. Tetrahydrofuran (THF) is chosen as the solvent for its ability to dissolve the reactants and its inertness under these reaction conditions.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of acetovanillone (4'-hydroxy-3'-methoxyacetophenone) in anhydrous THF.
-
Reagent Addition: Add 1.5 equivalents of pyridine to the solution. Cool the flask in an ice bath.
-
Acetylation: Slowly add 1.2 equivalents of acetic anhydride to the cooled, stirring solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 3 hours.[1]
-
Monitoring (Self-Validation): Monitor the reaction's progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.
-
Quenching & Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[1][2]
-
Drying and Concentration: Dry the separated organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[1][2]
Purification Protocol
Causality: Silica gel column chromatography is employed to separate the desired product from unreacted starting materials and byproducts. A non-polar mobile phase of hexane:ethyl acetate (4:1) is used because the product, while containing polar ester and ketone groups, is significantly less polar than the phenolic starting material, allowing for effective separation.[1][2]
-
Column Preparation: Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
-
Elution: Elute the column with a hexane:ethyl acetate (4:1) solvent system.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a white or yellow solid.[1][2]
Spectroscopic Characterization
Confirming the structure and purity of the final compound is a critical step that relies on standard analytical techniques. This process ensures the trustworthiness of the material for subsequent research or development activities.
Characterization Workflow
Caption: Logical workflow for the analytical confirmation of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is the most powerful tool for confirming the molecular structure. The reported chemical shifts for a solution in deuterated chloroform (CDCl₃) are as follows:[1][2]
-
δ 7.60 (d, 1H, J = 1.8 Hz): Aromatic proton ortho to the acetyl group.
-
δ 7.55 (dd, 1H, J = 1.8, 8.2 Hz): Aromatic proton meta to the acetyl group and ortho to the methoxy group.
-
δ 7.12 (d, 1H, J = 8.2 Hz): Aromatic proton meta to the acetyl group.
-
δ 3.89 (s, 3H): Methyl protons of the methoxy (-OCH₃) group.
-
δ 2.59 (s, 3H): Methyl protons of the acetyl ketone (-COCH₃) group.
-
δ 2.33 (s, 3H): Methyl protons of the acetate ester (-OCOCH₃) group.
The presence of three distinct methyl singlets is a key diagnostic feature, confirming the presence of all three expected methyl-containing functional groups.
Applications in Drug Development and Research
The primary value of this compound is as a versatile building block and protected intermediate in medicinal chemistry.
Intermediate in Iloperidone Synthesis
The most concrete application is its role in the synthesis of Iloperidone. Acetovanillone is a known starting material for Iloperidone, and protecting its phenolic hydroxyl group as an acetate ester is a logical step to prevent interference during subsequent synthetic transformations.
Caption: Role of this compound as a protected intermediate.
Potential Research Directions
While its primary role is as an intermediate, the core molecular scaffold is of interest. Structurally related compounds, such as derivatives of eugenol (4-allyl-2-methoxyphenol), have demonstrated potential biological activities, including cytotoxicity against various cancer cell lines.[6] This suggests that this compound could serve as a readily available starting material for generating a library of novel ester and ether derivatives for screening in drug discovery programs.
Safety and Handling
Based on available safety data for this and structurally similar compounds, this compound is not classified as a hazardous substance.[7] However, standard laboratory safety protocols should always be followed.
| Safety Aspect | Recommendation | Source(s) |
| General Handling | Handle in a well-ventilated area. Avoid dust formation. Avoid contact with skin, eyes, and clothing. | [8][9] |
| Personal Protective Equipment | Standard laboratory gloves, safety glasses, and a lab coat are required. | [9] |
| First Aid: Skin Contact | Wash off immediately with plenty of water. | [7][8] |
| First Aid: Eye Contact | Rinse opened eye for several minutes under running water. | [7][8] |
| Incompatible Materials | Strong oxidizing agents. | [8][9] |
| Storage | Keep container tightly sealed in a dry, cool place away from ignition sources. | [1][8] |
Conclusion
This compound (CAS 54771-60-7) is more than a catalog chemical; it is a strategic tool in the arsenal of the synthetic chemist. Its primary function as an acetate-protected form of acetovanillone enables cleaner and more efficient chemical transformations in multi-step syntheses. Its direct relevance to the pharmaceutical industry, evidenced by its connection to the synthesis of Iloperidone, highlights the importance of a thorough understanding of its properties. This guide provides the foundational knowledge, validated protocols, and contextual applications necessary for researchers and drug development professionals to effectively utilize this valuable intermediate in their work.
References
- This compound | C11H12O4 | CID 521535.
- 4-acetyl-2-methoxyphenyl 4-methylcyclohexane-1-carboxyl
- SAFETY D
- Formulations of (+)-2-[1-(3-ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethyl].
- Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Deriv
- A process for the preparation of apixaban and intermediates thereof.
- 4-Acetyl-2-methoxyphenyl acet
- Compound 4-[({4-[acetyl(methyl)amino]phenyl}imino)
- Protecting group. Wikipedia. [Link]
Sources
- 1. This compound | 54771-60-7 [chemicalbook.com]
- 2. This compound CAS#: 54771-60-7 [m.chemicalbook.com]
- 3. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. media.neliti.com [media.neliti.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
4-Acetyl-2-methoxyphenyl acetate molecular weight
An In-Depth Technical Guide to 4-Acetyl-2-methoxyphenyl acetate: Properties, Synthesis, and Analytical Characterization
Introduction
This compound, also known by synonyms such as 4-Acetoxy-3-methoxyacetophenone, is a member of the acetophenones and a substituted phenyl acetate.[1][2] Its chemical structure, featuring an acetate ester, a methoxy group, and an acetyl group on a benzene ring, makes it a valuable intermediate in organic synthesis. For researchers and professionals in drug development, understanding the physicochemical properties, synthesis, and analytical characterization of such molecules is paramount. This compound serves not only as a potential building block for more complex pharmacologically active molecules but also as a critical reference standard in the analysis of pharmaceutical impurities. For instance, it has been identified as a related compound in the synthesis of the atypical antipsychotic drug, Iloperidone.[3] This guide provides a comprehensive technical overview of this compound, detailing its core properties, a validated synthesis protocol, methods for analytical characterization, and best practices for handling and storage.
Physicochemical Properties and Structural Elucidation
A precise understanding of a compound's physicochemical properties is the foundation of all subsequent research and development activities. These parameters dictate solubility, stability, and reactivity, and are essential for designing synthetic routes and analytical methods.
The molecular formula for this compound is C₁₁H₁₂O₄, corresponding to a molecular weight of 208.21 g/mol .[2][4] The molecule is an acetate ester derived from phenylacetate, with an acetyl substituent at the 4-position and a methoxy group at the 2-position.[1][2] This specific arrangement of functional groups is key to its chemical behavior and spectroscopic signature.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 208.21 g/mol | [2][3][4][5] |
| Molecular Formula | C₁₁H₁₂O₄ | [2][3][4][5] |
| CAS Number | 54771-60-7 | [2][3][4] |
| IUPAC Name | (4-acetyl-2-methoxyphenyl) acetate | [2] |
| Synonyms | 4-Acetoxy-3-methoxyacetophenone, Acetovanillone acetate | [2] |
| Appearance | Yellow or white solid | [1] |
| Melting Point | 54-58.7 °C | [1][3] |
| Boiling Point | 294.7±25.0 °C (Predicted) | [1][3] |
| Density | 1.140±0.06 g/cm³ (Predicted) | [1] |
| SMILES | CC(=O)C1=CC(=C(C=C1)OC(=O)C)OC | [2] |
| InChIKey | GCVAEUQDYWOLCF-UHFFFAOYSA-N | [2][6] |
Synthesis and Purification: A Validated Protocol
The ability to reliably synthesize and purify this compound is crucial for its use in research and as a reference standard. The protocol described below is based on established acetylation methods for phenolic compounds, ensuring a high-purity product suitable for analytical applications.
Causality in Experimental Design
The chosen synthetic route involves the acetylation of a suitable precursor. The use of an acid anhydride or acetyl chloride in the presence of a base is a standard and efficient method for converting a hydroxyl group into an acetate ester. The purification step via silica gel column chromatography is essential for removing unreacted starting materials and by-products. The choice of a hexane:ethyl acetate solvent system is based on the polarity of the target compound, allowing for effective separation from less polar and more polar impurities.
Detailed Experimental Protocol: Synthesis and Purification
Materials and Reagents:
-
Acetylisopropyl ketone (or a suitable precursor like Acetovanillone)
-
Tetrahydrofuran (THF), anhydrous
-
Pyridine, anhydrous
-
Acetic acid, glacial or anhydrous acetic acid[1]
-
Diethyl ether
-
Magnesium sulfate, anhydrous
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve 500 mg (3 mM) of the starting material (e.g., acetylisopropyl ketone) in 20 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.[1]
-
Reagent Addition: To the stirred solution, add 0.5 mL of pyridine followed by 0.6 mL of anhydrous acetic acid.[1] The pyridine acts as a catalyst and scavenges the acid by-product.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
-
Work-up and Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether.[1] Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to remove excess acetic acid, and finally with brine.
-
Drying and Concentration: Dry the separated organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the resulting crude product by silica gel column chromatography. Elute the column using a hexane:ethyl acetate (4:1) mobile phase.[1] This gradient is optimized to separate the product from residual starting materials and by-products.
-
Isolation: Collect the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a white solid.[1]
Caption: Synthesis and Purification Workflow.
Analytical Characterization and Quality Control
For drug development and research, verifying the identity and purity of a chemical compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for structural elucidation. The spectrum of this compound in CDCl₃ shows distinct signals that correspond to each unique proton in the molecule. The aromatic protons appear as doublets and a doublet of doublets, characteristic of a substituted benzene ring. The three methyl groups (acetyl, methoxy, and acetate) each present as sharp singlets at distinct chemical shifts.[1][3]
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source(s) |
| 7.60 | d | 1H | H-3 | [1][3] |
| 7.55 | dd | 1H | H-5 | [1][3] |
| 7.12 | d | 1H | H-6 | [1][3] |
| 3.89 | s | 3H | OCH₃ | [1][3] |
| 2.59 | s | 3H | OCOCH₃ | [1][3] |
| 2.33 | s | 3H | COCH₃ | [1][3] |
Note: Coupling constants (J) are crucial for definitive assignment and are reported in the source literature.
-
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio, confirming the molecular weight. The expected molecular ion peak [M]+ would be observed at m/z 208.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key stretches would include strong C=O absorptions for the ketone and ester groups (typically in the 1680-1760 cm⁻¹ range) and C-O stretches for the ester and ether linkages.
Applications in Research and Drug Development
The utility of this compound primarily lies in its role as a versatile chemical intermediate and a reference standard.
-
Synthetic Intermediate: Its functional groups can be further modified. The ketone can undergo reduction, oxidation, or condensation reactions, while the ester can be hydrolyzed to reveal a phenolic hydroxyl group, which can then be used in ether or ester synthesis. This makes it a valuable precursor for creating libraries of related compounds for screening.
-
Reference Standard: In pharmaceutical manufacturing, particularly for drugs like Iloperidone, it is critical to identify and quantify any impurities.[3] A pure, well-characterized sample of this compound serves as a reference standard to validate analytical methods (like HPLC) and to accurately measure its presence in drug substances and products.
-
Investigational Context: While this specific molecule may not have direct therapeutic use, structurally related compounds have shown biological activity. For example, 4-allyl-2-methoxyphenyl acetate, a derivative of eugenol, has been investigated for its potential to inhibit the growth of various cancer cell lines.[7] This provides a rationale for using this compound as a scaffold in medicinal chemistry programs to explore structure-activity relationships.
Sources
- 1. This compound | 54771-60-7 [chemicalbook.com]
- 2. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 54771-60-7 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound – Biotuva Life Sciences [biotuva.com]
- 6. This compound(54771-60-7) 1H NMR [m.chemicalbook.com]
- 7. media.neliti.com [media.neliti.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Acetyl-2-methoxyphenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, the precise determination of a molecule's structure is a cornerstone of innovation and regulatory compliance. This guide provides an in-depth, technical walkthrough of the structure elucidation of 4-acetyl-2-methoxyphenyl acetate, a member of the acetophenone and phenyl acetate families. This compound, also known as acetovanillone acetate, serves as a valuable case study in the application of modern analytical techniques to unravel molecular architecture.[1][2] As a senior application scientist, this document is crafted to not only present methodologies but to instill a deeper understanding of the strategic scientific reasoning that underpins each experimental choice, ensuring a robust and self-validating analytical workflow.
Molecular and Physical Properties
A foundational step in the characterization of any compound is the determination of its fundamental physical and chemical properties. For this compound, these are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| CAS Number | 54771-60-7 | [1] |
| IUPAC Name | (4-acetyl-2-methoxyphenyl) acetate | [1] |
| Synonyms | 4-Acetoxy-3-methoxyacetophenone, Acetovanillone acetate | [1] |
| Appearance | White solid | [2] |
| Melting Point | 58.7 °C | [2] |
Synthesis Pathway
Understanding the synthesis of this compound provides context for potential impurities and side products, which is crucial during structural analysis. A common synthetic route involves the acetylation of acetovanillone (4-hydroxy-3-methoxyacetophenone).[2][3]
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 3.0 mmol of acetylisopropyl ketone in 20 mL of tetrahydrofuran (THF).
-
Addition of Reagents: Add 0.5 mL of pyridine and 0.6 mL of anhydrous acetic acid to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours.
-
Extraction: After the reaction is complete, extract the product with diethyl ether.
-
Drying and Concentration: Dry the organic phase with anhydrous magnesium sulfate and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by silica gel column chromatography using a mobile phase of hexane:ethyl acetate (4:1) to yield the final product as a white solid.[2]
Caption: Synthesis of this compound.
Spectroscopic Structure Elucidation
The core of structure elucidation lies in the synergistic interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the molecular puzzle.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to specific protons in the molecule.
¹H NMR Data Summary (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.60 | d | 1H | 1.8 | H-3 |
| 7.55 | dd | 1H | 1.8, 8.2 | H-5 |
| 7.12 | d | 1H | 8.2 | H-6 |
| 3.89 | s | 3H | - | -OCH₃ |
| 2.59 | s | 3H | - | -OCOCH₃ |
| 2.33 | s | 3H | - | -COCH₃ |
Data sourced from ChemicalBook.[2]
The ¹H NMR spectrum clearly indicates a trisubstituted benzene ring with protons at 7.60, 7.55, and 7.12 ppm. The distinct singlets at 3.89, 2.59, and 2.33 ppm correspond to the methoxy, acetate, and acetyl methyl protons, respectively.
Caption: Key ¹H NMR assignments for the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on a 100 MHz spectrometer, typically with proton decoupling.
-
Analysis: Analyze the chemical shifts to identify the different types of carbon atoms (e.g., carbonyl, aromatic, aliphatic).
¹³C NMR Data Summary (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 196.9 | C=O (ketone) |
| 168.6 | C=O (ester) |
| 151.2 | C-O (aromatic) |
| 144.1 | C-O (aromatic) |
| 133.8 | C (aromatic) |
| 124.7 | CH (aromatic) |
| 123.1 | CH (aromatic) |
| 112.4 | CH (aromatic) |
| 56.1 | -OCH₃ |
| 26.5 | -COCH₃ |
| 20.8 | -OCOCH₃ |
Data interpreted from typical chemical shift ranges and confirmed with spectral databases.[1]
The two distinct carbonyl signals at 196.9 and 168.6 ppm confirm the presence of both a ketone and an ester functional group. The signals in the aromatic region (112-152 ppm) are consistent with the substituted benzene ring, and the aliphatic signals correspond to the three methyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for the functional groups.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~1765 | C=O stretch (ester) |
| ~1680 | C=O stretch (ketone) |
| ~1590, 1500 | C=C stretch (aromatic) |
| ~1200 | C-O stretch (ester) |
Data sourced from spectral databases.[1]
The strong absorption bands for the two carbonyl groups provide definitive evidence for the ester and ketone functionalities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization: Ionize the sample using a technique such as Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
Mass Spectrometry Data
| m/z | Interpretation |
| 208 | Molecular ion [M]⁺ |
| 166 | [M - C₂H₂O]⁺ (loss of ketene from acetate) |
| 151 | [M - C₂H₂O - CH₃]⁺ |
Data sourced from PubChem.[1]
The molecular ion peak at m/z 208 confirms the molecular weight of 208.21 g/mol . The fragmentation pattern, including the characteristic loss of a ketene molecule from the acetate group, is consistent with the proposed structure.
Integrated Structure Confirmation
The conclusive structure of this compound is determined by integrating the data from all analytical techniques.
Caption: A comprehensive workflow for structure elucidation.
The combined evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry unequivocally confirms the structure as this compound. The proton and carbon NMR spectra provide the precise connectivity of the atoms, the IR spectrum confirms the presence of the key functional groups, and the mass spectrum verifies the molecular weight and provides corroborating fragmentation evidence. This multi-technique approach ensures a self-validating and trustworthy structural assignment.
Conclusion
The structure elucidation of this compound exemplifies a systematic and logical approach to molecular characterization. By employing a suite of complementary analytical techniques and interpreting the resulting data in an integrated manner, a definitive and reliable structural assignment can be achieved. This guide serves as a practical framework for researchers and scientists in the pharmaceutical industry, emphasizing the importance of rigorous, evidence-based analysis in drug development and quality control.
References
- SynZeal. (n.d.). Paracetamol EP Impurity O | 2575516-61-7.
- Protheragen. (n.d.). Acetaminophen Impurity 38; Paracetamol EP Impurity O.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- SynThink Research Chemicals. (n.d.). Acetaminophen EP Impurities and Related Compounds.
- Wikipedia. (n.d.). Apocynin.
- The Royal Society of Chemistry. (n.d.). Table of Contents.
- Imperial College London. (2021). 4-acetyl-2-methoxyphenyl 4-methylcyclohexane-1-carboxylate.
- SpectraBase. (n.d.). 4-(Acetyloxy)-2-methoxyphenyl acetate.
- Heumüller, S., Wind, S., & Barbosa-Sicard, E. (2008). Apocynin is not an inhibitor of vascular NADPH oxidases but an antioxidant. Hypertension, 51(2), 211-217.
- The Royal Society of Chemistry. (2014). Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information.
- Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information.
- Sahoo, A. K., Oda, T., Nakao, Y., & Hiyama, T. (n.d.). Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis - Supporting Information.
- SpectraBase. (n.d.). 4-(Acetyloxy)-2-methoxyphenyl acetate.
- International Union of Crystallography. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetic acid ethyl ester.
- ResearchGate. (n.d.). The molecular structure of 4-methoxyphenyl....
- Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References.
- Wikipedia. (n.d.). Protecting group.
- International Union of Crystallography. (2024). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl).
- National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook.
Sources
A Technical Guide to (4-acetyl-2-methoxyphenyl) acetate: Nomenclature, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of (4-acetyl-2-methoxyphenyl) acetate, a key organic compound relevant to pharmaceutical development and chemical synthesis. The document delineates the formal IUPAC nomenclature, details its physicochemical properties, and presents a validated, step-by-step protocol for its synthesis and purification. Furthermore, it covers modern analytical techniques for structural elucidation, including a detailed analysis of its ¹H NMR spectrum. The guide also explores the compound's significance as a known impurity in the manufacturing of the atypical antipsychotic drug Iloperidone, providing critical context for researchers and professionals in drug development and quality control.
Chemical Identity and Nomenclature
The compound is systematically named according to IUPAC conventions, which provide an unambiguous description of its molecular structure.
-
IUPAC Name: (4-acetyl-2-methoxyphenyl) acetate[1]
-
Synonyms: 4-Acetoxy-3-methoxyacetophenone, Acetovanillone acetate[1]
-
ChEBI ID: CHEBI:86577[1]
Chemically, it is classified as an acetate ester derived from the formal condensation of the phenolic hydroxyl group of acetovanillone (4-hydroxy-3-methoxyacetophenone) with acetic acid. It is a member of the acetophenone, monomethoxybenzene, and phenyl acetate families.[1][2][4]
Caption: Chemical structure of (4-acetyl-2-methoxyphenyl) acetate.
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Weight | 208.21 g/mol | [1][3][4] |
| Appearance | White to yellow solid | [2] |
| Melting Point | 54-59 °C | [2][4] |
| Boiling Point | 294.7 ± 25.0 °C (Predicted) | [2][4] |
| Density | 1.140 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Conditions | Room Temperature, sealed in a dry environment | [2][3] |
Synthesis and Purification
The synthesis of (4-acetyl-2-methoxyphenyl) acetate is most commonly achieved via the O-acetylation of 4-hydroxy-3-methoxyacetophenone (acetovanillone). This reaction is a standard esterification of a phenol.
Causality of Reagent Selection
-
Substrate: 4-hydroxy-3-methoxyacetophenone serves as the phenolic precursor. Its hydroxyl group is nucleophilic and attacks the electrophilic acetylating agent.
-
Acetylating Agent: While acetic acid can be used, acetic anhydride is superior for achieving high yields. The anhydride provides a much more electrophilic carbonyl carbon and a better leaving group (acetate) compared to the hydroxyl leaving group from acetic acid.
-
Catalyst/Base: Pyridine acts as a nucleophilic catalyst and an acid scavenger. It reacts with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate. It also neutralizes the acetic acid byproduct, driving the equilibrium towards the product.
-
Solvent: An aprotic solvent like Tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.
-
Purification: Silica gel column chromatography is the standard method for purifying organic compounds of moderate polarity. The choice of a non-polar/polar solvent system (hexane/ethyl acetate) allows for the separation of the desired product from unreacted starting material and non-polar impurities.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxy-3-methoxyacetophenone (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Reagent Addition: Add pyridine (1.5 eq) to the solution, followed by the slow, dropwise addition of acetic anhydride (1.2 eq) while stirring at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with 1M HCl to remove pyridine, saturated NaHCO₃ to remove excess acetic acid, and finally with brine.
-
Drying and Concentration: Dry the separated organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[2][4]
-
Purification: Purify the crude solid by silica gel column chromatography, eluting with a hexane:ethyl acetate (4:1) mobile phase to afford the pure (4-acetyl-2-methoxyphenyl) acetate as a white or yellow solid.[2][4]
Caption: Experimental workflow for synthesis and purification.
Structural Elucidation and Characterization
Confirmation of the chemical structure is achieved through a combination of spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR) is particularly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a definitive fingerprint of the molecule. The reported chemical shifts (in CDCl₃) and their assignments validate the structure of (4-acetyl-2-methoxyphenyl) acetate.[2][4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| 7.60 | Doublet (d) | 1H | H-3 (Aromatic) | Deshielded by adjacent methoxy and ortho to the acetyl group. |
| 7.55 | Doublet of doublets (dd) | 1H | H-5 (Aromatic) | Coupled to both H-3 and H-6. |
| 7.12 | Doublet (d) | 1H | H-6 (Aromatic) | Ortho to the acetate group. |
| 3.89 | Singlet (s) | 3H | -OCH₃ (Methoxy) | Characteristic singlet for a methoxy group. |
| 2.59 | Singlet (s) | 3H | -COCH₃ (Ketone) | Methyl protons of the acetyl ketone group. |
| 2.33 | Singlet (s) | 3H | -OCOCH₃ (Ester) | Methyl protons of the acetate ester group. |
The presence of three distinct singlets, each integrating to 3 protons, confirms the three different methyl groups (methoxy, ketone, and ester). The splitting pattern in the aromatic region (δ 7.1-7.6) is characteristic of a 1,2,4-trisubstituted benzene ring, further corroborating the assigned structure.
Significance in Drug Development
While (4-acetyl-2-methoxyphenyl) acetate can serve as a building block in organic synthesis, its most critical role in the pharmaceutical industry is as a process-related impurity. It has been identified as an impurity associated with the manufacturing of Iloperidone, an atypical antipsychotic medication.[2]
The identification, characterization, and control of such impurities are mandated by regulatory agencies like the FDA and EMA. The presence of impurities, even in trace amounts, can potentially affect the safety and efficacy of the final drug product. Therefore, having a well-characterized reference standard of (4-acetyl-2-methoxyphenyl) acetate is essential for:
-
Analytical Method Development: Developing and validating HPLC or GC methods to detect and quantify this specific impurity in batches of the active pharmaceutical ingredient (API).
-
Quality Control (QC): Routine testing of API batches to ensure that the level of this impurity remains below the qualification threshold defined by ICH guidelines.
-
Process Chemistry: Understanding the formation of this impurity allows process chemists to optimize reaction conditions to minimize its generation, leading to a cleaner and more efficient manufacturing process.
Conclusion
(4-acetyl-2-methoxyphenyl) acetate is a well-defined chemical entity whose IUPAC name is unambiguous. Its synthesis via the acetylation of acetovanillone is a straightforward and reproducible process. The structural identity is firmly established by spectroscopic data, particularly ¹H NMR. For drug development professionals, its primary relevance lies in its status as a process impurity in the synthesis of Iloperidone, making its study and control a critical aspect of pharmaceutical quality assurance.
References
- 4-Acetyl-2-methoxyphenyl acetate | C11H12O4 | CID 521535.
Sources
An In-Depth Technical Guide to 4-Acetoxy-3-methoxyacetophenone: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetoxy-3-methoxyacetophenone, also known as acetovanillone acetate, is a key organic intermediate with significant applications in the pharmaceutical industry. Its molecular structure, featuring an acetylated phenolic hydroxyl group, a methoxy group, and an acetophenone moiety, provides a versatile scaffold for the synthesis of various active pharmaceutical ingredients (APIs). This technical guide offers a comprehensive overview of the physical and chemical properties of 4-Acetoxy-3-methoxyacetophenone, detailed protocols for its synthesis, and insights into its role as a crucial building block in drug discovery and development. Understanding the characteristics of this compound is paramount for chemists and researchers aiming to leverage its synthetic potential in the creation of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physical constants of 4-Acetoxy-3-methoxyacetophenone is essential for its handling, purification, and characterization in a laboratory setting.
Table 1: Physical and Chemical Properties of 4-Acetoxy-3-methoxyacetophenone
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |
| Molecular Weight | 208.21 g/mol | [1][2] |
| CAS Number | 54771-60-7 | [1][2] |
| Melting Point | 54-57 °C (lit.) 58.7 °C | [2][3] |
| Boiling Point | 294.7 ± 25.0 °C (Predicted) | [3] |
| Appearance | White solid | [3] |
| IUPAC Name | (4-acetyl-2-methoxyphenyl) acetate | [1] |
| Synonyms | 4-Acetyl-2-methoxyphenyl acetate, Acetovanillone acetate | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the unambiguous identification and purity assessment of 4-Acetoxy-3-methoxyacetophenone.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
Table 2: ¹H NMR Spectroscopic Data for 4-Acetoxy-3-methoxyacetophenone (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source(s) |
| 7.60 | d | 1H | Ar-H | [2][3] |
| 7.55 | dd | 1H | Ar-H | [2][3] |
| 7.12 | d | 1H | Ar-H | [2][3] |
| 3.89 | s | 3H | -OCH₃ | [2][3] |
| 2.59 | s | 3H | -OCOCH₃ | [2][3] |
| 2.33 | s | 3H | -COCH₃ | [2][3] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The NIST WebBook provides mass spectral data for 4-Acetoxy-3-methoxyacetophenone, which is crucial for its identification in complex mixtures.[4]
Synthesis of 4-Acetoxy-3-methoxyacetophenone
The most common and efficient method for the synthesis of 4-Acetoxy-3-methoxyacetophenone is the acetylation of 4-hydroxy-3-methoxyacetophenone (acetovanillone). This reaction involves the esterification of the phenolic hydroxyl group using an acetylating agent, typically in the presence of a base.
Reaction Scheme
Caption: Synthesis of 4-Acetoxy-3-methoxyacetophenone.
Experimental Protocol: Acetylation of Acetovanillone
This protocol is adapted from established O-acetylation procedures using acetic anhydride and pyridine.[3][5]
Materials:
-
4-Hydroxy-3-methoxyacetophenone (Acetovanillone) (1.0 equivalent)
-
Acetic Anhydride (1.5-2.0 equivalents per hydroxyl group)[3]
-
Anhydrous Pyridine (as solvent and catalyst)[3]
-
Dry Dichloromethane (or Ethyl Acetate) for extraction[3]
-
1 M Hydrochloric Acid (HCl) for washing[3]
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution for washing[3]
-
Brine for washing[3]
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying[3]
-
Toluene for co-evaporation[6]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve 4-hydroxy-3-methoxyacetophenone (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol).[3]
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this cooled solution, add acetic anhydride (1.5–2.0 equivalents) dropwise.[3]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]
-
Quenching: Once the reaction is complete, quench the excess acetic anhydride by the careful addition of dry methanol.[3]
-
Workup: a. Co-evaporate the reaction mixture with toluene under reduced pressure to remove the majority of the pyridine.[6] b. Dilute the residue with dichloromethane or ethyl acetate.[3] c. Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally with brine.[3] d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]
-
Purification: The crude 4-acetoxy-3-methoxyacetophenone can be purified by silica gel column chromatography using a suitable eluent system, such as a hexane:ethyl acetate mixture (e.g., 4:1), to afford the pure product as a white solid.[3]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-Acetoxy-3-methoxyacetophenone.
Applications in Drug Development
4-Acetoxy-3-methoxyacetophenone serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the ability to further modify its functional groups to build more complex molecular architectures.
A notable example of its application is in the synthesis of impurities for active pharmaceutical ingredients, which is crucial for the development of robust analytical methods and for ensuring the safety and quality of the final drug product. For instance, 4-Acetoxy-3-methoxyacetophenone is a known process-related impurity in the synthesis of the atypical antipsychotic drug, Iloperidone.[7] The synthesis and characterization of such impurities are essential for regulatory submissions and for controlling the manufacturing process of the API.
The broader class of acetophenones, including 4-methoxyacetophenone, are recognized as important precursors in the synthesis of a wide range of biologically active compounds, including antiviral, antibacterial, and anti-inflammatory agents.[8][9] The structural motifs present in 4-acetoxy-3-methoxyacetophenone make it a promising starting material for the exploration of new chemical entities in drug discovery programs.
Conclusion
4-Acetoxy-3-methoxyacetophenone is a well-characterized organic compound with defined physical and spectroscopic properties. Its synthesis via the acetylation of acetovanillone is a straightforward and high-yielding process. The significance of this compound extends to its role as a key intermediate in pharmaceutical synthesis, highlighted by its connection to the antipsychotic drug Iloperidone. This in-depth guide provides researchers and drug development professionals with the essential technical information required to effectively utilize 4-Acetoxy-3-methoxyacetophenone in their synthetic endeavors and to further explore its potential in the development of novel therapeutic agents.
References
- This compound CAS#: 54771-60-7 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82490575.htm
- This compound | C11H12O4 | CID 521535 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/521535
- 4-METHOXY-3-HYDROXYACETOPHENONE synthesis - ChemicalBook. URL: https://www.chemicalbook.com/synthesis/6100-74-9.htm
- 4'-Methoxyacetophenone (100-06-1) at Nordmann. URL: https://www.nordmann.global/en/products-services/product-search/product-detail/4-methoxyacetophenone-100-06-1
- 4-Methoxy Acetophenone (CAS 100-06-1) - Vinati Organics. URL: https://www.vinatiorganics.com/product/4-methoxy-acetophenone
- How can I get acetylation with acetic anhydride and prydine? - ResearchGate. URL: https://www.researchgate.
- This compound | 54771-60-7 - ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB82490575EN.htm
- Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone | Asian Journal of Chemistry. URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_5_36
- A Comparative Guide to the Synthesis of 3-Hydroxy-4-methoxyacetophenone - Benchchem. URL: https://www.benchchem.com/pdf/a-comparative-guide-to-the-synthesis-of-3-hydroxy-4-methoxyacetophenone.pdf
- bmse000584 Acetovanillone at BMRB. URL: https://bmrb.io/metabolomics/mol_summary/bmse000584.html
- 4-Acetoxy-3-methoxyacetophenone - the NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C54771607&Mask=200
- CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents. URL: https://patents.google.
- PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. URL: https://nrc-publications.canada.ca/eng/view/ft/?id=10.1139/v67-425
- bmse010101 4-acetoxy-acetophenone at BMRB. URL: https://bmrb.io/metabolomics/mol_summary/bmse010101.html
- New synthetic process of iloperidone - ResearchGate. URL: https://www.researchgate.net/publication/280942637_New_synthetic_process_of_iloperidone
- A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - Frontiers. URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.00762/full
- Structural and Spectroscopic (Ft-Ir, Ft-Raman, Nmr, Uv- Vis) Investigations on 4-Methoxyacetophenone Using Quantum Computational Methods - International Journal of Research in Advent Technology. URL: https://www.ijrat.org/downloads/Vol-3/special-issue-NCETET/20.pdf
- Acetic Anhydride - Sigma-Aldrich. URL: https://www.sigmaaldrich.
- O-Acetylation using acetic anhydride in pyridine - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/37590599/
- 4-Acetoxy-3-methoxyacetophenone - the NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C54771607&Units=SI&Mask=200#Mass-Spec
- Solved Analyze the IR spectrum for 4-methoxyacetophenone | Chegg.com. URL: https://www.chegg.com/homework-help/questions-and-answers/analyze-ir-spectrum-4-methoxyacetophenone-provided-giving-absorption-bond-responsible-belie-q50091899
- 4 Methoxyacetophenone - mzCloud. URL: https://www.mzcloud.org/compound/Reference/6574
- (PDF) 4′-Hydroxy-3′-methoxyacetophenone (acetovanillone) - ResearchGate. URL: https://www.researchgate.net/publication/244469601_4'-Hydroxy-3'-methoxyacetophenone_acetovanillone
- (PDF) Improved and Efficient Process for the Production of Highly Pure Iloperidone: A Psychotropic Agent - ResearchGate. URL: https://www.researchgate.net/publication/271212871_Improved_and_Efficient_Process_for_the_Production_of_Highly_Pure_Iloperidone_A_Psychotropic_Agent
- Pharmaceutical Intermediates in Drug Synthesis - BOC Sciences. URL: https://www.bocsci.
- 4-Acetylanisole - the NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C100-06-1&Type=IR-SPEC&Index=1
- Iloperidone Synthetic Routes - MedKoo Biosciences. URL: https://www.medkoo.com/drug-synthesis/Iloperidone-synthesis.htm
- CH2SWK 44-6416 Mass Spectroscopy 2015Feb5 1 1. Methodology. URL: https://www.pcc.edu/staff/casey-jones/wp-content/uploads/sites/134/2016/08/CH243-Mass-Spectroscopy-2015Feb5.pdf
- CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents. URL: https://patents.google.
- (PDF) 4′-Hydroxy-3′-methoxyacetophenone (acetovanillone) - ResearchGate. URL: https://www.researchgate.net/publication/244469601_4'-Hydroxy-3'-methoxyacetophenone_acetovanillone
Sources
- 1. 4'-Methoxyacetophenone(100-06-1) 13C NMR spectrum [chemicalbook.com]
- 2. 4'-Methoxyacetophenone | C9H10O2 | CID 7476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 4-Acetoxy-3-methoxyacetophenone [webbook.nist.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. 4'-Methoxyacetophenone (100-06-1) at Nordmann - nordmann.global [nordmann.global]
- 9. rsc.org [rsc.org]
A Spectroscopic Guide to Acetovanillone Acetate: Unveiling Molecular Structure
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for acetovanillone acetate, also known as 4-acetyl-2-methoxyphenyl acetate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.
Introduction: The Molecular Identity of Acetovanillone Acetate
Acetovanillone acetate (this compound) is an organic compound with the chemical formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol .[1][2] Its structure, featuring an acetophenone core with methoxy and acetate functional groups on the aromatic ring, makes it a subject of interest in synthetic chemistry and related fields. The precise characterization of this molecule is paramount for its application, and spectroscopic techniques provide the necessary tools for unambiguous structural elucidation. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and MS data that collectively confirm the molecular structure of acetovanillone acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For acetovanillone acetate, both ¹H and ¹³C NMR are indispensable for assigning the positions of hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Analysis
A standard protocol for obtaining high-resolution NMR spectra of acetovanillone acetate is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity acetovanillone acetate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.[3]
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
-
Instrument Setup:
-
The NMR spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher for optimal resolution.
-
The instrument is tuned to the frequencies of ¹H and ¹³C nuclei.
-
Standard acquisition parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Acquisition and Processing:
-
Acquire the Free Induction Decay (FID) for both ¹H and ¹³C experiments.
-
Process the FID using Fourier transformation to obtain the frequency-domain NMR spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of acetovanillone acetate provides a distinct fingerprint of its proton environment.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.60 | d, J = 1.8 Hz | 1H | H-3 |
| 7.55 | dd, J = 1.8, 8.2 Hz | 1H | H-5 |
| 7.12 | d, J = 8.2 Hz | 1H | H-6 |
| 3.89 | s | 3H | OCH₃ |
| 2.59 | s | 3H | OCOCH₃ |
| 2.33 | s | 3H | COCH₃ |
Data sourced from ChemicalBook.[4]
Interpretation of the ¹H NMR Spectrum:
The aromatic region of the spectrum displays three signals, consistent with a trisubstituted benzene ring. The doublet at 7.60 ppm with a small coupling constant (J = 1.8 Hz) is characteristic of a proton with only a meta-coupling, corresponding to H-3. The doublet of doublets at 7.55 ppm arises from H-5, which is coupled to both H-3 (meta-coupling, J = 1.8 Hz) and H-6 (ortho-coupling, J = 8.2 Hz). The doublet at 7.12 ppm with a larger coupling constant (J = 8.2 Hz) is indicative of an ortho-coupling and is assigned to H-6.
In the aliphatic region, three sharp singlets are observed. The singlet at 3.89 ppm integrates to three protons and is assigned to the methoxy (OCH₃) group. The singlet at 2.59 ppm, also integrating to three protons, corresponds to the methyl protons of the acetate (OCOCH₃) group. The downfield shift of these protons compared to the other methyl group is due to the deshielding effect of the adjacent oxygen atom. The singlet at 2.33 ppm is assigned to the methyl protons of the acetyl (COCH₃) group, which are deshielded by the adjacent carbonyl group.
¹³C NMR Spectroscopic Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~197 | C=O (ketone) |
| ~169 | C=O (ester) |
| ~151 | C-O (aromatic) |
| ~142 | C-O (aromatic) |
| ~133 | C-C (aromatic) |
| ~124 | C-H (aromatic) |
| ~123 | C-H (aromatic) |
| ~112 | C-H (aromatic) |
| ~56 | OCH₃ |
| ~27 | COCH₃ |
| ~21 | OCOCH₃ |
Predicted values based on typical chemical shifts for acetophenones and phenyl acetates.[5]
Interpretation of the Predicted ¹³C NMR Spectrum:
The downfield region is expected to show two signals for the carbonyl carbons. The ketone carbonyl carbon (C=O) is typically found around 197 ppm, while the ester carbonyl carbon is expected at a slightly more upfield position, around 169 ppm. The aromatic region should display six signals, corresponding to the six carbons of the benzene ring. The carbons attached to oxygen atoms (C-O) will be the most downfield, followed by the carbon attached to the acetyl group, and then the carbons bearing hydrogen atoms. In the aliphatic region, the methoxy carbon (OCH₃) is expected around 56 ppm. The methyl carbon of the acetyl group (COCH₃) will likely appear around 27 ppm, and the methyl carbon of the acetate group (OCOCH₃) should be at a slightly more upfield position, around 21 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a convenient method for analyzing solid samples with minimal preparation.[6][7]
-
Background Spectrum:
-
Ensure the ATR crystal is clean. Wipe it with a soft cloth dampened with a suitable solvent like isopropanol or acetone and allow it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the air.
-
-
Sample Analysis:
-
Place a small amount of acetovanillone acetate powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
IR Spectroscopic Data
The IR spectrum of acetovanillone acetate will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1760 | Strong | C=O stretch (ester) |
| ~1680 | Strong | C=O stretch (ketone) |
| ~1600-1450 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1200 | Strong | C-O stretch (ester) |
| ~1030 | Strong | C-O stretch (ether) |
Characteristic absorption frequencies for the functional groups present in acetovanillone acetate.[8]
Interpretation of the IR Spectrum:
The IR spectrum will be dominated by two strong carbonyl (C=O) stretching absorptions. The ester carbonyl will appear at a higher wavenumber, typically around 1760 cm⁻¹, while the ketone carbonyl, being conjugated with the aromatic ring, will absorb at a lower wavenumber, around 1680 cm⁻¹. The presence of these two distinct peaks is strong evidence for the two different carbonyl environments in the molecule.
The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches from the methyl groups will be observed between 2950 and 2850 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic ring will appear as a series of bands in the 1600-1450 cm⁻¹ region. Strong C-O stretching bands will also be present: the C-O stretch of the ester group will be around 1200 cm⁻¹, and the C-O stretch of the methoxy group (ether) will be near 1030 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing valuable structural information for small molecules.[9][10]
-
Sample Introduction:
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
The sample is vaporized in a high-vacuum source.
-
-
Ionization:
-
The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
-
Fragmentation:
-
The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged fragments and neutral radicals.
-
-
Mass Analysis and Detection:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Mass Spectrometric Data
The mass spectrum of acetovanillone acetate will provide its molecular weight and a characteristic fragmentation pattern.
| m/z | Proposed Fragment |
| 208 | [M]⁺• (Molecular Ion) |
| 166 | [M - CH₂=C=O]⁺• |
| 151 | [M - CH₂=C=O - CH₃]⁺ |
| 43 | [CH₃CO]⁺ |
Based on PubChem data and common fragmentation patterns of phenyl acetates.[1]
Interpretation of the Mass Spectrum:
The molecular ion peak ([M]⁺•) is expected at an m/z of 208, which corresponds to the molecular weight of acetovanillone acetate (C₁₁H₁₂O₄). A prominent fragment ion is expected at m/z 166. This corresponds to the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion via a McLafferty-type rearrangement of the acetate group. This is a characteristic fragmentation pathway for phenyl acetates.
A further fragmentation of the m/z 166 ion can occur through the loss of a methyl radical (•CH₃, 15 Da) from the acetyl group, resulting in a fragment ion at m/z 151. This is often a stable acylium ion. A peak at m/z 43 is also highly probable, corresponding to the acetyl cation ([CH₃CO]⁺), which is a very common fragment in molecules containing an acetyl group.
Conclusion
The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provides a detailed and consistent picture of the molecular structure of acetovanillone acetate. The ¹H NMR spectrum confirms the substitution pattern of the aromatic ring and the presence of the methoxy, acetate, and acetyl groups. The predicted ¹³C NMR spectrum further supports the carbon skeleton. The IR spectrum clearly identifies the two distinct carbonyl functional groups and other key bonds. Finally, the mass spectrum confirms the molecular weight and reveals a fragmentation pattern characteristic of a phenyl acetate derivative. This comprehensive spectroscopic analysis serves as a robust and reliable method for the structural verification of acetovanillone acetate, a critical step in its application in research and development.
References
- Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly.
- Organic Chemistry at CU Boulder. IR Spectroscopy of Solids.
- Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.).
- Scribd. Acetophenone 13C NMR Analysis.
- Slideshare. ATR-IR & IR Interpretation of Organic Compound.pptx.
- Wikipedia. Electron ionization.
- YouTube. (2021, October 8). IR with ATR Method.
- PubChem. This compound.
- Mettler Toledo. ATR-FTIR Spectroscopy Basics.
- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
- LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS.
- The Royal Society of Chemistry. Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information.
- UCLA Chemistry. Spectroscopy Tutorial: Esters.
- SpectraBase. 4-(Acetyloxy)-2-methoxyphenyl acetate - Optional[MS (GC)] - Spectrum.
- SpectraBase. 4-Acetylphenyl 5-acetyl-2-methoxyphenyl ether - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester....
- Science and Education Publishing. Compositional Analysis of Mixtures of Oleate Esters of Short Chain Alcohols (C1-C4) by Quantitative Proton Nuclear Magnetic Resonance Spectroscopy (qPNMR).
- ResearchGate. (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
- NIST WebBook. Phenol, 2-methoxy-4-(2-propenyl)-, acetate.
- mzCloud. 4 Methoxyacetophenone.
Sources
- 1. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 54771-60-7 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. ATR-IR & IR Interpretation of Organic Compound.pptx [slideshare.net]
- 7. mt.com [mt.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Introduction: Unveiling the Profile of a Key Synthetic Intermediate
An In-depth Technical Guide to the Solubility Profile of 4-Acetyl-2-methoxyphenyl acetate
This compound, also known as acetovanillone acetate, is an acetate ester derivative of apocynin (acetovanillone).[1] Apocynin itself is a well-documented inhibitor of NADPH oxidase, an enzyme implicated in the production of reactive oxygen species (ROS) in various pathological conditions, including inflammatory and neurodegenerative diseases.[2][3][4] The acetylation of the phenolic hydroxyl group in apocynin to form this compound significantly alters its physicochemical properties, which can influence its potential as a prodrug, its formulation characteristics, and its behavior in various chemical and biological systems.
Understanding the solubility profile of a compound is a cornerstone of drug development and chemical research. It dictates the choice of solvents for synthesis and purification, influences bioavailability and formulation strategies, and provides foundational data for further physicochemical characterization. This guide provides a comprehensive overview of the solubility profile of this compound, grounded in theoretical principles and detailed experimental protocols suitable for a research and development setting.
Core Physicochemical Properties
A molecule's fundamental properties are intrinsic determinants of its solubility. For this compound, these characteristics suggest a compound of intermediate polarity with a crystalline solid nature at room temperature.
| Property | Value | Source |
| IUPAC Name | (4-acetyl-2-methoxyphenyl) acetate | [1] |
| CAS Number | 54771-60-7 | [1][5][6] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][5][6] |
| Molecular Weight | 208.21 g/mol | [1][5][6] |
| Appearance | White to yellow solid | [5][7] |
| Melting Point | 54-59 °C | [5][7] |
| Boiling Point | 294.7 ± 25.0 °C (Predicted) | [5] |
Theoretical Solubility Assessment: A "Like Dissolves Like" Approach
The principle of "like dissolves like" provides a robust framework for predicting solubility.[8][9] This rule posits that substances with similar intermolecular forces and polarity are more likely to be soluble in one another. An analysis of the molecular structure of this compound is therefore essential.
Molecular Structure Analysis:
-
Non-polar character: The benzene ring provides a significant hydrophobic, non-polar region.
-
Polar character: The molecule contains three key polar functional groups: an acetyl group (-COCH₃), a methoxy group (-OCH₃), and an acetate ester group (-OCOCH₃). The carbonyl (C=O) and ether (C-O-C) functionalities within these groups create dipole moments, making the molecule capable of dipole-dipole interactions.
-
Hydrogen Bonding: Crucially, the molecule lacks a hydrogen bond donor (like an -OH or -NH group). However, the oxygen atoms in the carbonyl and ether groups can act as hydrogen bond acceptors.
Predicted Solubility: Based on this structure, we can predict its solubility behavior in common laboratory solvents:
-
Water (Polar Protic): Solubility is expected to be very low. While it can accept hydrogen bonds from water, its lack of a donor group and the presence of the non-polar aromatic ring will limit its ability to integrate into water's extensive hydrogen-bonding network.
-
Alcohols (e.g., Methanol, Ethanol; Polar Protic): Solubility should be significantly better than in water. The alkyl chains of the alcohols can interact with the non-polar benzene ring, while the hydroxyl groups can interact with the polar functionalities of the solute.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): High solubility is predicted. These solvents have strong dipoles that can effectively solvate the polar ester, acetyl, and methoxy groups without the high energetic cost of disrupting a hydrogen-bonded network like water's.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected due to their ability to engage in dipole-dipole interactions.
-
Non-polar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be moderate in toluene due to pi-pi stacking interactions with the aromatic ring, but likely poor in aliphatic solvents like hexane, where only weak van der Waals forces can occur.
Sources
- 1. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apocynin: molecular aptitudes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 54771-60-7 [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 54771-60-7 [chemicalbook.com]
- 8. chem.ws [chem.ws]
- 9. Khan Academy [khanacademy.org]
4-Acetyl-2-methoxyphenyl acetate material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety Profile of 4-Acetyl-2-methoxyphenyl acetate (Apocynin Acetate)
Introduction
This compound, also known as Apocynin Acetate, is an acetate ester and a derivative of Apocynin (Acetovanillone).[1][2] Apocynin itself is a compound of significant interest in biomedical research for its antioxidant and anti-inflammatory properties, primarily through its action as an inhibitor of NADPH oxidase.[3][4] In the course of drug development and chemical synthesis, the phenolic hydroxyl group of Apocynin is often protected to allow for selective reactions at other sites on the molecule. The acetylation of this group to form this compound is a common strategy to achieve this.[5]
This guide provides a comprehensive technical overview of the material safety data for this compound, designed for researchers, chemists, and drug development professionals. Moving beyond the static format of a standard Material Safety Data Sheet (MSDS), this document synthesizes available data to explain the causality behind the hazards and the rationale for the recommended safety protocols. Our objective is to empower scientific professionals with the knowledge to handle this compound not just safely, but with a deep understanding of its chemical behavior and potential risks.
Section 1: Chemical Identity and Physicochemical Profile
A precise understanding of a compound's identity and physical properties is the foundation of a robust safety assessment. These characteristics dictate its behavior under laboratory conditions and inform appropriate storage and handling procedures.
Chemical Structure
Caption: Chemical Structure of this compound.
Identifier and Property Summary
The fundamental identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (4-acetyl-2-methoxyphenyl) acetate | [2] |
| Synonyms | 4-Acetoxy-3-methoxyacetophenone, Acetovanillone acetate | [2] |
| CAS Number | 54771-60-7 | [1][2][6] |
| Molecular Formula | C₁₁H₁₂O₄ | [2][6][7] |
| Molecular Weight | 208.21 g/mol | [2][6] |
| Appearance | White to yellow solid | [1][6] |
| Melting Point | 54-57 °C | [1][6] |
| Boiling Point | 294.7 ± 25.0 °C (Predicted) | [1][6] |
| Density | 1.140 ± 0.06 g/cm³ (Predicted) | [1][6] |
| Flash Point | >110 °C (>230 °F) | [1][6] |
Field Insights: The compound exists as a solid at standard room temperature, which simplifies handling by reducing the risk of vapor inhalation compared to volatile liquids. Its high flash point indicates a low risk of flammability under normal laboratory conditions.[1][6] The variability in reported color (white vs. yellow) may be attributable to minor impurities or slight degradation upon exposure to air or light, underscoring the need for proper storage.
Section 2: Hazard Identification and Toxicological Assessment
A thorough toxicological assessment is critical for establishing safe handling procedures. While harmonized GHS classification data for this compound is limited, information from chemical suppliers and data on structurally similar compounds provide a basis for a conservative risk assessment.[8]
Disclaimer: The following classification is based on available supplier safety data and is not a harmonized classification under CLP/GHS. Researchers must consult the specific Safety Data Sheet provided by their vendor before use.
GHS Hazard Classification
| Hazard Class | Hazard Code | Statement |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed |
| Skin Irritation (Category 2) | H315 | Causes skin irritation |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335 | May cause respiratory irritation |
Source: Oakwood Chemical[8]
Mechanistic Rationale for Hazards
-
Oral Toxicity (H302): The "Harmful if swallowed" classification is common for moderately toxic compounds.[9] Upon ingestion, esterase enzymes in the gastrointestinal tract or liver could hydrolyze the acetate ester, releasing Apocynin and acetic acid. While Apocynin itself has relatively low toxicity, the metabolic products and the parent compound could interfere with cellular processes if absorbed in sufficient quantity.[3]
-
Skin and Eye Irritation (H315 & H319): The primary mechanism for skin and eye irritation is likely due to in-situ hydrolysis. Acetate esters can be slowly hydrolyzed upon contact with moisture (present on skin and in the eyes) to their constituent alcohol (Apocynin) and carboxylic acid (acetic acid). Acetic acid is a known irritant, and prolonged contact can lead to inflammation and redness. This is a critical insight, as the hazard is not just from the parent compound but also from its potential degradation products upon contact.
Caption: A stepwise workflow for handling the compound safely.
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry place. [1][6][10]* Rationale: The compound should be protected from moisture to prevent hydrolysis. Storing it in a dry environment preserves its chemical integrity. Keeping the container sealed prevents contamination and exposure.
-
Incompatible Materials: Avoid strong oxidizing agents, which can react exothermically with many organic compounds. [11]
Section 4: Emergency and First-Aid Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention. [12]* Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice. [12]* Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison control center or doctor. [12]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately if you feel unwell. [9]
Section 5: Disposal Considerations
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Procedure: Dispose of contaminated material and its container at an approved hazardous waste collection point. [13]Do not allow the product to enter drains or waterways. [14]Uncleaned packaging should be treated as the product itself. [14]
Conclusion
This compound is a valuable research intermediate with a moderate hazard profile. The primary risks, including oral toxicity and irritation to the skin, eyes, and respiratory tract, can be effectively managed through the consistent application of standard laboratory safety practices. The key to its safe handling lies in understanding the potential for hydrolysis to irritating byproducts and implementing robust engineering controls and PPE to prevent dust inhalation and direct contact. By adhering to the protocols outlined in this guide, researchers can confidently and safely utilize this compound in their synthetic and developmental workflows.
References
- Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. (n.d.).
- This compound | C11H12O4 | CID 521535 - PubChem. (n.d.). National Center for Biotechnology Information.
- 4-Acetyl-2,6-dimethoxyphenyl acetate | C12H14O5 | CID 3015410 - PubChem. (n.d.). National Center for Biotechnology Information.
- Heumüller, S., Wind, S., & Barbosa-Sicard, E. (2008). Apocynin: Molecular Aptitudes. Redox Biology, 1(1), 1-10.
- Safety Data Sheet: Apocynin. (2016, February 15). Carl ROTH.
- Compound 4-acetyl-2-methoxyphenyl [5-methyl-2-(propan-2-yl)phenoxy]acetate. (n.d.).
- This compound. (n.d.). Oakwood Chemical.
- 4-acetyl-2-methoxyphenyl 4-methylcyclohexane-1-carboxylate. (2021, April 26). Imperial College London.
- Request A Quote - ChemUniverse. (n.d.).
- Protecting group - Wikipedia. (n.d.).
- 4-methoxyphenyl acetate, 1200-06-2 - The Good Scents Company. (n.d.).
- 4-(Hydroxymethyl)-2-methoxyphenyl acetate | C10H12O4 | CID 11148268 - PubChem. (n.d.). National Center for Biotechnology Information.
Sources
- 1. This compound | 54771-60-7 [chemicalbook.com]
- 2. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. This compound CAS#: 54771-60-7 [m.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. This compound [oakwoodchemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. bg.cpachem.com [bg.cpachem.com]
An In-Depth Technical Guide to the Potential Biological Activity of 4-Acetyl-2-methoxyphenyl acetate
Introduction: Unveiling the Potential of a Bioactive Scaffold
4-Acetyl-2-methoxyphenyl acetate, a member of the acetophenone class of organic compounds, presents a compelling case for investigation into its biological activities.[1][2][3] Structurally, it is the acetate ester of acetovanillone (apocynin), a well-documented inhibitor of NADPH oxidase with known anti-inflammatory and antioxidant properties.[4] The acetylation of the phenolic hydroxyl group in acetovanillone to form this compound may alter its pharmacokinetic and pharmacodynamic properties, potentially leading to a novel therapeutic agent. This guide provides a comprehensive technical overview of the theoretical basis and experimental methodologies for exploring the antioxidant, anti-inflammatory, and antimicrobial potential of this compound.
Chemical Profile
| Property | Value | Source |
| IUPAC Name | (4-acetyl-2-methoxyphenyl) acetate | [1] |
| Molecular Formula | C₁₁H₁₂O₄ | [3] |
| Molecular Weight | 208.21 g/mol | [3] |
| CAS Number | 54771-60-7 | [2][3] |
| Class | Acetophenones, Phenyl acetates | [1][2] |
Anticipated Biological Activities and Mechanistic Rationale
The structural similarity of this compound to other bioactive acetophenones suggests a strong likelihood of it possessing significant biological activities.[4][5]
Antioxidant Activity: A First Line of Cellular Defense
Causality: Phenolic compounds are renowned for their antioxidant properties, primarily due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. While the phenolic hydroxyl group of the parent compound, acetovanillone, is acetylated in this compound, it is plausible that intracellular esterases could hydrolyze the acetate group, releasing the active phenolic compound and thereby exerting antioxidant effects. The core acetophenone structure itself may also contribute to radical scavenging.
Experimental Validation: The antioxidant capacity can be quantitatively assessed using well-established in vitro assays that measure the compound's ability to scavenge stable free radicals.
This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which has a deep violet color in solution, to the non-radical form, which is colorless or pale yellow.[6][7]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the stock solution in methanol to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
In a 96-well microplate, add 100 µL of each concentration of the test compound or positive control.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at 517 nm using a microplate reader.[6]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The results can be expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+).
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in the formation of a dark green/blue solution.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Prepare a series of dilutions of this compound and the positive control in the appropriate solvent.
-
In a 96-well microplate, add 10 µL of each concentration of the test compound or positive control.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Workflow for in vitro antioxidant activity assessment.
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Causality: Many acetophenone derivatives have demonstrated anti-inflammatory properties.[5][9][10][11] The potential anti-inflammatory action of this compound is likely mediated through the inhibition of pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12][13][14][15] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages and is commonly used to screen for anti-inflammatory compounds.[16][17][18][19][20]
Experimental Validation: The anti-inflammatory potential can be investigated by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 murine macrophages. Further mechanistic studies can elucidate the compound's effect on the NF-κB and MAPK signaling pathways.
This assay quantifies the amount of nitrite, a stable and soluble breakdown product of NO, in the cell culture supernatant using the Griess reagent.[8][21][22]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone or L-NAME (positive controls)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[22]
-
Pre-treat the cells with various concentrations of this compound or a positive control for 1-2 hours.[22]
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[21] Include a negative control group (cells without LPS stimulation) and a vehicle control group (cells with LPS and the solvent used to dissolve the test compound).
-
After 24 hours, collect the cell culture supernatant.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of the Griess reagent.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Prepare a standard curve using sodium nitrite to determine the nitrite concentration in the samples.
-
A parallel cell viability assay (e.g., MTT) should be performed to ensure that the observed reduction in NO production is not due to cytotoxicity.[8][23]
Caption: Potential inhibition of LPS-induced inflammatory pathways.
Antimicrobial Activity: A Broad-Spectrum Potential
Causality: Acetophenone derivatives have been reported to possess antibacterial and antifungal activities.[24][25][26][27][28] The mechanism of action can vary but may involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity of this compound may facilitate its passage through microbial cell walls.
Experimental Validation: The antimicrobial efficacy can be determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).[29][30][31][32][33]
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[30]
Materials:
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound
-
Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to obtain a range of concentrations.
-
Prepare an inoculum of the microorganism adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microorganism with a standard antimicrobial), a negative control (broth only), and a growth control (microorganism in broth without any antimicrobial agent).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
This compound holds significant promise as a bioactive molecule, with a strong theoretical basis for its potential antioxidant, anti-inflammatory, and antimicrobial activities. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these properties. Future research should focus on elucidating the precise mechanisms of action, particularly the de-acetylation to its active phenolic form in biological systems. In vivo studies will be crucial to validate the therapeutic potential of this compound and to assess its pharmacokinetic profile and safety. The exploration of this compound could lead to the development of novel therapeutic agents for a range of diseases underpinned by oxidative stress, inflammation, and microbial infections.
References
- Gaestel, M., Kotlyarov, A., & Kracht, M. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs)
- Modi, A., et al. (2012). Experimental and QSAR of acetophenones as antibacterial agents. PubMed. [Link]
- Kim, C., et al. (2013).
- Mee, B. J., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
- Towers, C. (n.d.).
- Cusabio. (n.d.).
- Covert, M. W., et al. (2005). Transcriptional profiling of the LPS induced NF-κB response in macrophages. PMC. [Link]
- Gevorgyan, A., et al. (2017).
- Luan, B., et al. (2018). LPS-stimulated NF-κB p65 dynamic response marks the initiation of TNF expression and transition to IL-10 expression in RAW 264.7 macrophages. PubMed. [Link]
- Xu, F., et al. (2023).
- Meeran, M. N., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library. [Link]
- Dunne, A., et al. (2003). Distinct pathways of LPS-induced NF-κB activation and cytokine production in human myeloid and nonmyeloid cells defined by selective utilization of MyD88 and Mal/TIRAP. Blood. [Link]
- Fankam, A. G., et al. (2023). Phenylalkyl Acetophenones and Anacardic Acids from Knema oblongifolia with Synthetic Analogues as Anti-infectives and Antibacterial Agents. PMC. [Link]
- ResearchGate. (n.d.). NF-κB activation in LPS stimulated RAW 264.7 cells.
- Microbiology International. (n.d.). Broth Microdilution. MI - Microbiology. [Link]
- National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. [Link]
- WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
- Bio-protocol. (n.d.). Broth microdilution susceptibility testing. Bio-protocol. [Link]
- Singh, S., et al. (2017).
- Miller, A., et al. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum. [Link]
- Shaikh, M. M. A., et al. (2012). Anti-inflammatory and analgesic activities of acetophenone semicarbazone and benzophenone semicarbazone.
- Favier, L. S., et al. (2004). Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus. PubMed. [Link]
- Wang, Y., et al. (2023). Guidelines for anti‐inflammatory assays in RAW264.7 cells.
- Malaviya, R., et al. (2000). Anti-inflammatory activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58). PubMed. [Link]
- Prieto, J. M., et al. (2001). New Acetophenone Glucosides Isolated from Extracts of Helichrysum italicum with Antiinflammatory Activity.
- Uddin, M. R., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC. [Link]
- PubChem. (n.d.).
- Ahmadpourmir, H., et al. (2023). Natural-derived acetophenones: chemistry and pharmacological activities.
- Adedapo, A. A., et al. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. PubMed Central. [Link]
- Ghosh, S., et al. (2011). In-vitro Evaluation of Antioxidant Activity and Phenolic Content of Costus speciosus (Koen) J.E. Sm. PubMed Central. [Link]
- Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol.
- Scribd. (n.d.). Antioxidant Activity by DPPH Assay in Vitro Protoc | PDF. Scribd. [Link]
- PharmaCompass. (n.d.).
- de Oliveira, R. G., et al. (2020). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. PMC. [Link]
- PubChem. (n.d.). 4-(Hydroxymethyl)
Sources
- 1. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 54771-60-7 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synapse.koreamed.org [synapse.koreamed.org]
- 14. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 15. cusabio.com [cusabio.com]
- 16. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LPS-stimulated NF-κB p65 dynamic response marks the initiation of TNF expression and transition to IL-10 expression in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ashpublications.org [ashpublications.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. files01.core.ac.uk [files01.core.ac.uk]
- 26. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 27. Phenylalkyl Acetophenones and Anacardic Acids from Knema oblongifolia with Synthetic Analogues as Anti-infectives and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ajper.com [ajper.com]
- 29. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 30. Broth Microdilution | MI [microbiology.mlsascp.com]
- 31. rr-asia.woah.org [rr-asia.woah.org]
- 32. Broth microdilution susceptibility testing. [bio-protocol.org]
- 33. journals.asm.org [journals.asm.org]
4-Acetyl-2-methoxyphenyl acetate: A Technical Guide for Biochemical Research
Introduction: Unveiling a Potential Modulator of Oxidative Stress
In the landscape of biochemical research, the pursuit of selective and effective modulators of cellular signaling pathways is paramount. 4-Acetyl-2-methoxyphenyl acetate, also known as acetovanillone acetate, has emerged as a compound of significant interest for researchers in drug discovery and development.[1][2] Structurally related to the well-studied NADPH oxidase inhibitor apocynin, this molecule offers a compelling avenue for investigating the intricate roles of reactive oxygen species (ROS) in both physiological and pathological processes.[3][4] This in-depth technical guide serves as a comprehensive resource for scientists exploring the potential of this compound, providing a foundation built on its physicochemical properties, biological activities, and practical experimental insights.
The scientific intrigue surrounding this compound stems from its potential to act as a prodrug or a more lipophilic analogue of apocynin, a naturally occurring compound recognized for its anti-inflammatory and neuroprotective properties.[5][6] By delving into the mechanisms of NADPH oxidase inhibition, researchers can unlock new therapeutic strategies for a myriad of diseases underpinned by oxidative stress, including cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions. This guide aims to equip researchers with the foundational knowledge and practical methodologies to effectively harness the scientific potential of this compound in their investigations.
Physicochemical Properties: A Foundation for Experimental Design
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in a laboratory setting. These characteristics influence its solubility, stability, and bioavailability in experimental systems.
| Property | Value | Source(s) |
| CAS Number | 54771-60-7 | [2][7] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][7] |
| Molecular Weight | 208.21 g/mol | [1][7] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 54-57 °C | [2][8] |
| Boiling Point | 294.7±25.0 °C (Predicted) | [2] |
| Synonyms | Acetovanillone acetate, (4-acetyl-2-methoxy-phenyl) acetate, 4-Acetoxy-3-methoxyacetophenone | [1] |
Biological Activity and Mechanism of Action: An Inhibitor of NADPH Oxidase
The primary biological activity of interest for this compound is its potential to inhibit the enzyme complex NADPH oxidase (NOX).[3] This enzyme is a major source of cellular reactive oxygen species (ROS), and its dysregulation is implicated in numerous diseases.
The Role of NADPH Oxidase in Cellular Signaling and Disease
NADPH oxidases are a family of enzymes dedicated to the production of superoxide radicals (O₂⁻) and other ROS. These molecules are not merely byproducts of metabolism but also function as critical second messengers in a variety of signaling pathways, including those involved in cell growth, differentiation, and immune responses. However, excessive ROS production leads to oxidative stress, a condition that can damage cellular components and contribute to the pathogenesis of inflammatory diseases, cardiovascular disorders, and neurodegeneration.
Mechanism of Inhibition: Insights from Apocynin
While direct studies on this compound are emerging, its mechanism of action is largely inferred from its parent compound, apocynin. Apocynin is considered a prodrug that, upon entering the cell, is converted by peroxidases to its active dimeric form, diapocynin.[9] This active metabolite is believed to inhibit NADPH oxidase by preventing the translocation of the cytosolic subunit p47phox to the cell membrane, a critical step in the assembly and activation of the enzyme complex.[9][10] The acetylation of the hydroxyl group in this compound may enhance its lipophilicity, potentially leading to improved cell permeability and bioavailability compared to apocynin.
Figure 1. Proposed mechanism of NADPH oxidase inhibition. This compound is hypothesized to act as a prodrug, which upon cellular uptake and metabolic activation, inhibits the assembly of the NADPH oxidase complex by preventing the translocation of the p47phox subunit.
Potential Therapeutic Applications
Given its proposed mechanism of action, this compound holds promise for research in a variety of therapeutic areas:
-
Anti-Inflammatory Research: By inhibiting the production of ROS by inflammatory cells like neutrophils and macrophages, this compound could be a valuable tool for studying and potentially mitigating inflammatory responses in conditions such as arthritis and inflammatory bowel disease.
-
Neuroprotection: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as in ischemic stroke.[5][6] The ability of this compound to reduce ROS levels suggests its potential as a neuroprotective agent.
-
Cardiovascular Disease: NADPH oxidase is a significant source of oxidative stress in the vasculature, contributing to endothelial dysfunction, hypertension, and atherosclerosis.[10] Investigating the effects of this compound in cardiovascular models could yield valuable insights into new treatment strategies.
Experimental Protocols: A Practical Guide for Researchers
The following protocols provide a starting point for researchers investigating the biological effects of this compound. It is crucial to optimize these protocols for specific cell types and experimental conditions.
Synthesis and Purification of this compound
For researchers preferring to synthesize the compound in-house, a general procedure is outlined below.
Materials:
-
Apocynin (4'-hydroxy-3'-methoxyacetophenone)
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Dissolve apocynin in dichloromethane in a round-bottom flask.
-
Add pyridine to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully add saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Extract the product into dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound as a white solid.[8]
Figure 2. General workflow for the synthesis of this compound.
In Vitro NADPH Oxidase Activity Assay
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on NADPH oxidase activity.
Materials:
-
Human neutrophils or a suitable cell line (e.g., HL-60 differentiated to a neutrophil-like phenotype)
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or another suitable stimulus
-
Luminol or Lucigenin (chemiluminescent probes for ROS)
-
Hank's Balanced Salt Solution (HBSS)
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Isolate human neutrophils or prepare differentiated HL-60 cells and resuspend them in HBSS.
-
In a 96-well plate, add the cell suspension to each well.
-
Add different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 30-60 minutes). Include a vehicle control (DMSO).
-
Add the chemiluminescent probe (Luminol or Lucigenin) to each well.
-
Stimulate the cells with PMA to activate NADPH oxidase.
-
Immediately measure the chemiluminescence using a luminometer over a time course (e.g., 30-60 minutes).
-
Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value.
Note: It is crucial to include a positive control inhibitor of NADPH oxidase, such as Diphenyleneiodonium (DPI), to validate the assay.
In Vitro Anti-Inflammatory Assay: Measurement of Pro-inflammatory Cytokines
This protocol outlines a method to assess the anti-inflammatory effects of this compound in a macrophage cell line.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM supplemented with 10% FBS and antibiotics
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control and a vehicle control.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on pro-inflammatory cytokine production.
Safety and Handling: A Researcher's Responsibility
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
It is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety and handling information.
Conclusion: A Promising Tool for Oxidative Stress Research
This compound represents a valuable chemical tool for researchers investigating the multifaceted roles of NADPH oxidase and oxidative stress in health and disease. Its relationship to apocynin provides a strong rationale for its use as a potential inhibitor of this key enzyme complex. The information and protocols provided in this guide are intended to serve as a robust foundation for scientists to design and execute well-controlled and informative experiments. Further research is warranted to fully elucidate the specific pharmacological profile of this compound, including its precise mechanism of action, potency, and potential therapeutic efficacy. As our understanding of the intricate web of redox signaling continues to expand, compounds like this compound will undoubtedly play a crucial role in paving the way for novel therapeutic interventions.
References
- National Center for Biotechnology Information.
- Figueiredo, L. P., & Lemos, V. S. (2019). Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. Antioxidants, 8(8), 297. [Link].
- Heumüller, S., Wind, S., Barbosa-Sicard, E., Schmidt, H. H., & Busse, R. (2008). Apocynin is not an inhibitor of vascular NADPH oxidases but an antioxidant. Hypertension, 51(2), 211-217. [Link].
- Al-Awwadi, N. A., Araiz, C., & Borger, D. R. (2017). Effects of Apocynin, a NADPH Oxidase Inhibitor, in the Protection of the Heart from Ischemia/Reperfusion Injury. Journal of Cardiovascular Pharmacology and Therapeutics, 22(6), 557-566. [Link].
- Csányi, G., Cifuentes-Pagano, E., Al-Gharaibeh, A., & Pagano, P. J. (2011). Inhibition of NADPH Oxidase by Apocynin Attenuates Progression of Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(10), 2339-2346. [Link].
- Wind, S., Beuerlein, K., Eucker, T., Müller, H., Scheurer, P., & Schmidt, H. H. (2010). Comparative pharmacology of chemically distinct NADPH oxidase inhibitors. British journal of pharmacology, 161(4), 885–898. [Link].
- Imperial College London.
- Ligeiro de Oliveira, A. P., de Almeida, V. D., & de Faria, F. S. (2011). 4-fluoro-2-methoxyphenol, an apocynin analog with enhanced inhibitory effect on leukocyte oxidant production and phagocytosis. International immunopharmacology, 11(11), 1731–1737. [Link].
- Science.gov. inhibitor apocynin acetovanillone: Topics by Science.gov. [Link].
- Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Oriental Journal of Chemistry, 31(3), 1717-1720. [Link].
- Pintado, C., Sobrado, M., & Moro, M. Á. (2011). 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats. Journal of neuroscience research, 89(11), 1848–1856. [Link].
- Schultheis, M., Laggner, C., & Heiss, E. H. (2012). The neuroprotective effects of apocynin. CNS neuroscience & therapeutics, 18(1), 45–50. [Link].
Sources
- 1. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 54771-60-7 [m.chemicalbook.com]
- 3. Effects of Apocynin, a NADPH Oxidase Inhibitor, in the Protection of the Heart from Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inhibitor apocynin acetovanillone: Topics by Science.gov [science.gov]
- 5. 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neuroprotective effects of apocynin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound | 54771-60-7 [chemicalbook.com]
- 9. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Acetyl-2-methoxyphenyl acetate in Chemical Databases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Acetyl-2-methoxyphenyl acetate, a key chemical compound cataloged in prominent databases such as PubChem and ChemicalBook. As a derivative of acetovanillone (also known as apocynin), a compound of significant pharmacological interest, understanding its properties, synthesis, and characterization is crucial for researchers in medicinal chemistry and drug development. This document serves as a technical resource, offering detailed protocols and data interpretation insights.
Introduction and Chemical Identity
This compound is an acetate ester that is structurally classified as a member of the acetophenones, monomethoxybenzenes, and phenyl acetates.[1][2][3] It is commonly known by several synonyms, including 4-Acetoxy-3-methoxyacetophenone and Acetovanillone acetate.[1] Its chemical identity is intrinsically linked to acetovanillone (apocynin), a naturally occurring organic compound investigated for its inhibitory effects on NADPH oxidase and its anti-inflammatory properties.[4][5][6][7][8] The acetylation of acetovanillone to form this compound often serves as a strategic step in synthetic chemistry, for instance, to protect the phenolic hydroxyl group.[9]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is aggregated from authoritative chemical databases.
| Property | Value | Source(s) |
| CAS Number | 54771-60-7 | PubChem, ChemicalBook[1][2] |
| PubChem CID | 521535 | PubChem[1] |
| Molecular Formula | C₁₁H₁₂O₄ | PubChem, ChemicalBook[1][2] |
| Molecular Weight | 208.21 g/mol | PubChem, ChemicalBook[1][2] |
| IUPAC Name | (4-acetyl-2-methoxyphenyl) acetate | PubChem[1] |
| Appearance | White to yellow solid | ChemicalBook[2] |
| Melting Point | 54-57 °C (lit.), 58.7 °C | ChemicalBook[2] |
| Boiling Point | 294.7±25.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.140±0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| InChI | InChI=1S/C11H12O4/c1-7(12)9-4-5-10(15-8(2)13)11(6-9)14-3/h4-6H,1-3H3 | PubChem[1] |
| SMILES | CC(=O)C1=CC(=C(C=C1)OC(=O)C)OC | PubChem[1] |
Synthesis Protocol: Acetylation of Acetovanillone
The synthesis of this compound is typically achieved through the acetylation of 4'-Hydroxy-3'-methoxyacetophenone (Acetovanillone). The following protocol is a representative procedure.
Causality Behind Experimental Choices:
-
Reactants : Acetovanillone serves as the starting material, possessing the phenolic hydroxyl group that will be acetylated. Acetic anhydride is the acetylating agent.
-
Solvent and Catalyst : A solvent such as Tetrahydrofuran (THF) is used to dissolve the reactants. Pyridine is often added as a catalyst; it acts as a nucleophilic catalyst and also as a base to neutralize the acetic acid byproduct, driving the reaction to completion.
-
Work-up : An aqueous work-up with extraction is necessary to separate the organic product from the water-soluble byproducts and catalyst. Diethyl ether is a common choice for the extraction solvent due to its low boiling point and immiscibility with water.
-
Purification : Silica gel column chromatography is a standard method for purifying organic compounds. The choice of a hexane:ethyl acetate mobile phase allows for the separation of the desired product from any unreacted starting material or byproducts based on polarity.
Step-by-Step Methodology:
-
Dissolution : Dissolve Acetovanillone (e.g., 3 mmol) in an appropriate volume of THF (e.g., 20 mL) in a round-bottom flask.
-
Addition of Reagents : To the stirred solution, add pyridine (e.g., 0.5 mL) followed by the dropwise addition of acetic anhydride (e.g., 0.6 mL).
-
Reaction : Allow the reaction mixture to stir at room temperature for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Extraction : Upon completion, transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether.
-
Washing and Drying : Wash the organic layer with an appropriate aqueous solution to remove any remaining pyridine and acetic acid. Dry the organic phase over anhydrous magnesium sulfate.
-
Solvent Removal : Filter off the drying agent and concentrate the organic solution under reduced pressure to remove the solvent.
-
Purification : Purify the crude product by silica gel column chromatography using a mobile phase of hexane:ethyl acetate (e.g., 4:1 v/v) to yield this compound as a white solid.[2][3]
Synthesis Workflow Diagram:
Caption: Workflow for the structural characterization of the final product.
Applications and Significance
The primary significance of this compound lies in its relationship to acetovanillone (apocynin). Apocynin is a well-studied inhibitor of NADPH oxidase, an enzyme complex involved in the production of reactive oxygen species (ROS). [4][8]By inhibiting this enzyme, apocynin exhibits antioxidant and anti-inflammatory effects, making it a compound of interest for conditions such as atherosclerosis, asthma, and other inflammatory diseases. [5][6][7][10] this compound can be considered a protected form or a prodrug candidate of apocynin. The acetylation of the phenolic hydroxyl group can alter its physicochemical properties, such as solubility and membrane permeability, which could be advantageous in drug delivery and development studies. Further research may explore its potential to release apocynin in vivo, thereby acting as a delivery system for the active compound.
Safety Information
According to ChemicalBook, this compound has a WGK (Water Hazard Class) of 3, indicating it is strongly hazardous to water. [2]Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.
References
- This compound | C11H12O4 | CID 521535.
- 4-Acetyl-2,6-dimethoxyphenyl acetate | C12H14O5 | CID 3015410.
- Apocynin. Wikipedia. [Link]
- 4-acetyl-2-methoxyphenyl 4-methylcyclohexane-1-carboxyl
- (4-Acetoxy-3-methoxyphenyl)methylene diacetate | C14H16O7 | CID 238287.
- Phenol, 4-[1-[4-(acetyloxy)phenyl]-2-(2-methoxyphenoxy)ethyl]-2-methoxy-, acetate - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]
- 4-(Acetyloxy)-2-methoxyphenyl acetate - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
- Apocynin prevents cyclooxygenase 2 expression in human monocytes through NADPH oxidase and glutathione redox-dependent mechanisms.
- Apocynin: Molecular Aptitudes.
- acetovanillone 1-acetyl-4-hydroxy-3-methoxybenzene. The Good Scents Company. [Link]
- 2-(4-Methoxyphenyl)-2-oxoethyl acetate | C11H12O4 | CID 249264.
- 4-(Hydroxymethyl)-2-methoxyphenyl acetate | C10H12O4 | CID 11148268.
- Acetovanillone | C9H10O3 | CID 2214.
- 4-Methoxyphenyl acetate | C9H10O3 | CID 70987.
- Phenol, 2-methoxy-4-(2-propenyl)
- Protecting group. Wikipedia. [Link]
- Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1.
Sources
- 1. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 54771-60-7 [m.chemicalbook.com]
- 3. This compound | 54771-60-7 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Apocynin - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Apocynin prevents cyclooxygenase 2 expression in human monocytes through NADPH oxidase and glutathione redox-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Acetovanillone | 498-02-2 [chemicalbook.com]
Commercial availability of 4-Acetyl-2-methoxyphenyl acetate for laboratory use
An In-Depth Technical Guide to the Commercial Availability of 4-Acetyl-2-methoxyphenyl acetate for Laboratory Use
Authored by a Senior Application Scientist
Introduction: Understanding this compound
This compound (CAS No. 54771-60-7) is a specialized organic compound of increasing interest to the scientific community.[1][2] Structurally, it is an acetate ester derivative of apocynin (acetovanillone), a naturally occurring methoxy-substituted catechol.[3][4] Apocynin itself is widely studied as an inhibitor of NADPH oxidase, an enzyme complex implicated in the production of reactive oxygen species (ROS) and various inflammatory processes.[4][5]
The addition of the acetate group serves as a protective shield for the phenolic hydroxyl group of the parent molecule, apocynin.[6] This modification is a classic strategy in organic synthesis to prevent a reactive group from participating in a chemical reaction, allowing for transformations elsewhere in the molecule. The acetate group can typically be removed under mild basic conditions, a process known as deprotection, to regenerate the active phenolic compound. This makes this compound a valuable precursor and a key intermediate in the synthesis of apocynin derivatives and other complex molecules being investigated as potential therapeutic agents, particularly for anti-inflammatory and neuroprotective applications.[7]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing, verifying, and safely handling this reagent for laboratory applications.
Part 1: Sourcing and Procurement of Research-Grade Material
The procurement of any chemical reagent is the foundational step of an experiment; its integrity dictates the reliability of all subsequent data. For a specialized reagent like this compound, a thorough supplier evaluation is not just recommended, it is imperative.
Identifying Commercial Suppliers
A number of chemical suppliers list this compound in their catalogs. These range from large, well-known distributors to smaller, specialized chemical synthesis labs. The table below summarizes a selection of vendors, highlighting typical purity grades and available quantities.
| Supplier | CAS Number | Molecular Formula | Purity | Available Pack Sizes |
| Oakwood Chemical[1] | 54771-60-7 | C11H12O4 | Not specified | 1g, 5g |
| Biotuva Life Sciences[8] | 54771-60-7 | C11H12O4 | 98% | 250mg, 1g |
| Santa Cruz Biotechnology[2] | 54771-60-7 | C11H12O4 | Not specified | Inquire |
| Parchem[9] | 80450-66-4 (Note: Discrepancy) | Not specified | Not specified | Inquire |
| ChemicalBook[3] | 54771-60-7 | C11H12O4 | Not specified | Lists multiple suppliers |
Note: It is critical to verify the CAS number with the supplier. Parchem lists a different CAS number which may refer to an isomer or a related compound.
Workflow for Supplier Qualification
From an application scientist's perspective, simply finding a supplier is insufficient. A rigorous qualification process ensures consistency and reliability, mitigating the risk of introducing experimental variables. The following workflow is a field-proven approach to vetting a new chemical source.
Caption: Workflow for qualifying a new chemical supplier.
Part 2: Quality Assessment and In-House Verification
Interpreting the Certificate of Analysis (CoA)
A reliable CoA should include:
-
Compound Identification: Full chemical name, CAS number, and lot number.
-
Purity Determination: The analytical method used (e.g., HPLC, GC, NMR) and the resulting purity value. For this compound, a purity of ≥98% is a common standard.[8]
-
Identity Confirmation: Data from spectroscopic methods like ¹H NMR or Mass Spectrometry confirming the chemical structure.
-
Physical Properties: Appearance (e.g., white solid) and melting point. A reported melting point is approximately 58.7 °C.[10]
Experimental Protocol: Identity and Purity Verification
This protocol outlines a self-validating system to confirm the integrity of newly acquired this compound.
Objective: To confirm the identity and estimate the purity of a commercial sample.
Materials:
-
This compound (sample)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes
-
Melting point apparatus
Step-by-Step Methodology:
-
Physical Inspection: Visually inspect the sample. It should be a white to off-white solid. Note any discoloration or heterogeneity.
-
Melting Point Determination:
-
Load a small, dry amount of the sample into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.
-
Heat slowly (1-2 °C/min) near the expected melting point.
-
Record the temperature range from the first appearance of liquid to complete liquefaction.
-
Causality: A sharp melting point range (e.g., within 2 °C) close to the literature value (~58-60 °C) is indicative of high purity.[10] Impurities typically depress and broaden the melting range.
-
-
¹H NMR Spectroscopy:
-
Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Data Interpretation: The spectrum should be consistent with the structure. Based on literature data, the expected chemical shifts (δ) are:[3][10]
-
δ ~7.60 ppm (doublet, 1H): Aromatic proton adjacent to the acetyl group.
-
δ ~7.55 ppm (doublet of doublets, 1H): Aromatic proton between the two oxygen-bearing carbons.
-
δ ~7.12 ppm (doublet, 1H): Aromatic proton adjacent to the methoxy group.
-
δ ~3.89 ppm (singlet, 3H): Methoxy (-OCH₃) protons.
-
δ ~2.59 ppm (singlet, 3H): Acetyl ketone (-COCH₃) protons.
-
δ ~2.33 ppm (singlet, 3H): Acetate ester (-OCOCH₃) protons.
-
-
Causality: The presence and correct integration of these specific peaks confirm the compound's identity. The absence of significant unassigned peaks provides evidence of high purity. The TMS peak at 0 ppm serves as the internal standard.
-
Caption: In-house quality control workflow for new reagents.
Part 3: Safety, Handling, and Laboratory Application
Safety and Handling Protocols
Safety data for this compound is not extensive, and some sources provide conflicting classifications.[11][12] Therefore, it is prudent to handle it with the care afforded to all novel laboratory chemicals.
| Aspect | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, lab coat, and nitrile gloves. | Prevents accidental eye and skin contact.[13] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. | Minimizes inhalation risk. Dusts of organic materials can potentially form explosive mixtures with air if finely dispersed.[12][13] |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents. | Ensures chemical stability and prevents degradation from moisture or reaction with atmospheric components.[11] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with soap and water. Ingestion: Rinse mouth and consult a physician. Do not induce vomiting.[11][12] | Standard precautionary measures for chemical exposure. |
Application Example: Deprotection to Apocynin
A primary use of this compound is as a protected precursor to apocynin. The following protocol illustrates the base-catalyzed hydrolysis (saponification) of the acetate ester to yield the free phenol.
Caption: Reaction scheme for the deprotection of the acetate group.
Experimental Protocol: Synthesis of Apocynin
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Base Addition: Add sodium hydroxide (NaOH, ~1.5 eq) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of a new, more polar product spot.
-
Causality: The product, apocynin, has a free hydroxyl group, making it more polar than the starting acetate ester. This results in a lower Retention Factor (Rf) on a silica gel TLC plate.
-
-
Acidic Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with dilute hydrochloric acid (HCl) until the pH is ~2-3. This protonates the phenoxide intermediate to form the final product.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield pure apocynin.
Conclusion
This compound is a commercially available and valuable reagent for researchers engaged in synthetic chemistry and drug discovery, particularly in fields related to inflammation and oxidative stress. Its utility as a protected form of apocynin allows for strategic molecular design. However, its effective use is contingent upon a rigorous approach to procurement and quality validation. By implementing the workflows and protocols outlined in this guide—from supplier qualification to in-house analytical verification and safe handling—researchers can ensure the integrity of their starting materials, thereby enhancing the reproducibility and reliability of their scientific outcomes.
References
- CPAchem Ltd. (2024). Safety data sheet according to Regulation (EC) No 1907/2006.
- Oakwood Chemical. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521535, this compound.
- Wang, Y., et al. (2019). Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents. Molecules, 24(17), 3163.
- Auriemma, R., et al. (2021). Synthesis of a Diapocynin Prodrug for Its Prolonged Release from Zwitterionic Biodegradable Nanoparticles. Macromolecular Chemistry and Physics.
- ResearchGate. (n.d.). Synthesis of Diapocynin.
- ChemUniverse, Inc. (n.d.). Order: this compound.
- Heumüller, S., et al. (2008). Apocynin: molecular aptitudes. Redox Report, 13(5), 193-9.
- Wikipedia. (n.d.). Protecting group.
- Imperial College London. (2021). 4-acetyl-2-methoxyphenyl 4-methylcyclohexane-1-carboxylate.
- Ximenes, V. F., et al. (2015). Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. Molecules, 20(3), 4537-4547.
Sources
- 1. This compound [oakwoodchemical.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 54771-60-7 [chemicalbook.com]
- 4. Apocynin: molecular aptitudes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor | MDPI [mdpi.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound – Biotuva Life Sciences [biotuva.com]
- 9. parchem.com [parchem.com]
- 10. This compound CAS#: 54771-60-7 [m.chemicalbook.com]
- 11. bg.cpachem.com [bg.cpachem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Synthesis of 4-Acetyl-2-methoxyphenyl Acetate: A Detailed Laboratory Protocol
This comprehensive guide provides a detailed protocol for the laboratory synthesis of 4-acetyl-2-methoxyphenyl acetate, a valuable intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.
Introduction and Significance
This compound, also known as acetovanillone acetate, is an important chemical intermediate. Its precursor, 4-hydroxy-3-methoxyacetophenone (apocynin), is a naturally occurring organic compound with known anti-inflammatory properties.[1] The acetylation of apocynin to form this compound serves as a key step in the synthesis of various derivatives and active pharmaceutical ingredients.[2] This protocol details a robust and reproducible method for this transformation using acetic anhydride with pyridine as a catalyst. The choice of pyridine is crucial as it has been shown to effectively catalyze the acetylation of phenols, which are generally unreactive with acetic anhydride alone.[3][4]
Reaction Principle and Mechanism
The synthesis of this compound from 4-hydroxy-3-methoxyacetophenone is an esterification reaction, specifically an O-acetylation. The reaction proceeds via the nucleophilic attack of the phenolic hydroxyl group on the carbonyl carbon of acetic anhydride. The basicity of pyridine allows it to act as a catalyst by activating the acetic anhydride and deprotonating the phenol, thereby increasing its nucleophilicity.
The plausible mechanism involves the formation of a highly reactive acetylpyridinium ion intermediate from the reaction of acetic anhydride and pyridine. This intermediate is then readily attacked by the phenoxide ion of 4-hydroxy-3-methoxyacetophenone to yield the desired ester product and regenerate the pyridine catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 4-Hydroxy-3-methoxyacetophenone (Apocynin) | ≥98% | Sigma-Aldrich | 498-02-2 | Starting material.[5][6] |
| Acetic Anhydride | Reagent Grade | J.T. Baker | 108-24-7 | Acetylating agent. Corrosive and flammable.[7] |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | 110-86-1 | Catalyst and solvent. Flammable and toxic.[8] |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 75-09-2 | Extraction solvent. |
| 1 M Hydrochloric Acid (HCl) | Laboratory Grade | VWR | 7647-01-0 | For washing. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Laboratory Grade | Fisher Scientific | 144-55-8 | For washing. |
| Brine (Saturated NaCl Solution) | Laboratory Grade | Fisher Scientific | 7647-14-5 | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | 7487-88-9 | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | EMD Millipore | 63231-67-4 | For column chromatography. |
| Hexane | ACS Grade | Fisher Scientific | 110-54-3 | Eluent for chromatography. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | Eluent for chromatography. |
Safety Precautions
Acetic anhydride is corrosive, flammable, and causes severe skin burns and eye damage.[7][9] It is also harmful if swallowed or inhaled.[7] Pyridine is a highly flammable liquid and vapor, and is harmful if swallowed, in contact with skin, or if inhaled.[8][10] It also causes skin and eye irritation.[8] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3-methoxyacetophenone (5.0 g, 30.1 mmol).
-
Add anhydrous pyridine (25 mL) to the flask and stir until the solid is completely dissolved. The use of anhydrous pyridine is critical to prevent the hydrolysis of acetic anhydride.
-
Place the flask in an ice bath to cool the solution to 0-5 °C. This is to control the exothermic reaction upon the addition of acetic anhydride.
2. Acetylation:
-
Slowly add acetic anhydride (4.3 mL, 45.1 mmol) dropwise to the stirred solution over 10-15 minutes using a dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 3 hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
3. Work-up and Extraction:
-
Upon completion of the reaction, carefully pour the reaction mixture into a 250 mL beaker containing 100 mL of ice-cold water to quench the excess acetic anhydride.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, saturated NaHCO₃ solution (2 x 50 mL) to remove any remaining acetic acid, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
Purify the crude product by silica gel column chromatography.[11]
-
Prepare the column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the polarity to a 4:1 hexane:ethyl acetate mixture).
-
Collect the fractions containing the desired product (monitored by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield this compound as a white solid.
Characterization Data
| Property | Expected Value |
| Appearance | White solid |
| Molecular Formula | C₁₁H₁₂O₄[12] |
| Molecular Weight | 208.21 g/mol [12] |
| Melting Point | 58.7 °C[11] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.60 (d, J = 1.8 Hz, 1H), 7.55 (dd, J = 8.2, 1.8 Hz, 1H), 7.12 (d, J = 8.2 Hz, 1H), 3.89 (s, 3H, -OCH₃), 2.59 (s, 3H, Ar-COCH₃), 2.33 (s, 3H, O-COCH₃)[11][13] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 196.8, 168.7, 151.2, 144.5, 134.2, 124.7, 122.9, 112.1, 56.1, 29.8, 21.0 |
| IR (ATR, cm⁻¹) | ~1765 (C=O, ester), ~1680 (C=O, ketone), ~1200 (C-O, ester) |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure the use of anhydrous pyridine. Increase reaction time or gently warm the reaction mixture (e.g., to 40-50 °C). |
| Loss of product during work-up. | Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking during washing to prevent emulsion formation. | |
| Product is an oil or sticky solid | Presence of impurities (e.g., residual pyridine or acetic acid). | Ensure thorough washing during the work-up. Repeat the purification by column chromatography. |
| Multiple spots on TLC after purification | Inefficient separation. | Optimize the eluent system for column chromatography. A shallower gradient may be required. |
Conclusion
This protocol provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed procedural steps and safety precautions, researchers can consistently obtain a high yield of the pure product. The characterization data provided serves as a benchmark for product verification.
References
- Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 795.
- MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
- CPAChem. (n.d.). Safety data sheet: Acetic anhydride-pyridine TS.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521535, this compound.
- PubMed. (n.d.). Acylation of phenol by cyclic and acyclic anhydrides in anhydrous acetic acid.
- Royal Society of Chemistry. (n.d.). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride.
- ResearchGate. (n.d.). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate.
- Neliti. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives.
- SpectraBase. (n.d.). 4-(Acetyloxy)-2-methoxyphenyl acetate.
- National Center for Biotechnology Information. (2019). Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents. PMC.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7476, 4'-Methoxyacetophenone.
- Google Patents. (n.d.). CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone.
- ETH Zurich Research Collection. (n.d.). Synthesis of a Diapocynin Prodrug for Its Prolonged Release from Zwitterionic Biodegradable Nanoparticles.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2214, Acetovanillone.
- ResearchGate. (n.d.). Synthesis of Diapocynin.
- Carl ROTH. (n.d.). Pyridine - Safety Data Sheet.
- Piochem. (n.d.). Material Safety Data Sheet - Acetic Anhydride.
- Supporting Information for Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes. (n.d.).
- Imperial College London. (2021). 4-acetyl-2-methoxyphenyl 4-methylcyclohexane-1-carboxylate.
- PubMed. (n.d.). Apocynin: molecular aptitudes.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70135, 4'-Hydroxy-3'-methylacetophenone.
- Oakwood Chemical. (n.d.). This compound.
- Wikipedia. (n.d.). Protecting group.
- Google Patents. (n.d.). CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
- MDPI. (n.d.). Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor.
- Chegg.com. (2021). Solved Preparation of 4-Methoxyphenyl Acetate.
Sources
- 1. Apocynin: molecular aptitudes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
- 4. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Acetovanillone | C9H10O3 | CID 2214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4 -Hydroxy-3 -methoxyacetophenone 98 498-02-2 [sigmaaldrich.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. carlroth.com [carlroth.com]
- 9. piochem.com [piochem.com]
- 10. fr.cpachem.com [fr.cpachem.com]
- 11. This compound | 54771-60-7 [chemicalbook.com]
- 12. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound(54771-60-7) 1H NMR spectrum [chemicalbook.com]
Application Note: A Comprehensive Guide to the Pyridine-Catalyzed Acetylation of 4-Acetyl-2-methoxyphenol
Abstract: This document provides a detailed protocol and in-depth scientific rationale for the synthesis of 4-acetyl-2-methoxyphenyl acetate via the acetylation of 4-acetyl-2-methoxyphenol (acetovanillone). The procedure employs acetic anhydride as the acetylating agent and pyridine as a catalyst. This guide is intended for researchers in organic synthesis and drug development, offering a robust methodology, safety protocols, mechanistic insights, and detailed analytical characterization of the final product.
Introduction and Scientific Context
Acetylation is a fundamental functional group transformation in organic chemistry, primarily utilized for the protection of hydroxyl (-OH) groups in phenols and alcohols. This protection strategy is critical in multi-step syntheses, preventing the reactive hydroxyl group from interfering with subsequent reactions. The conversion of a phenol to an acetate ester masks its acidic and nucleophilic nature, a modification that can be readily reversed under mild basic conditions.
The acetylation of 4-acetyl-2-methoxyphenol is a classic example of this process. The reaction involves the transfer of an acetyl group from an acetylating agent, in this case, acetic anhydride, to the phenolic hydroxyl group. While this reaction can proceed without a catalyst, the rate is often impractically slow. The addition of a base catalyst, such as pyridine, significantly accelerates the reaction. Pyridine-catalyzed acetylations are well-established, proceeding through a highly reactive intermediate that enhances the electrophilicity of the acetylating agent[1][2].
This application note will detail a reliable and reproducible protocol for this transformation, covering the reaction mechanism, safety considerations, experimental procedure, and spectroscopic characterization of the product, this compound.[3][4][5]
Reaction Mechanism: The Role of Pyridine Catalysis
The acetylation of a phenol with acetic anhydride is a nucleophilic acyl substitution reaction. In the absence of a catalyst, the phenolic oxygen acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. However, phenols are relatively weak nucleophiles. Pyridine serves as a potent nucleophilic catalyst that dramatically increases the reaction rate.
The mechanism proceeds via two key stages:
-
Activation of Acetic Anhydride: Pyridine, being a stronger nucleophile than the phenol, attacks the carbonyl carbon of acetic anhydride. This displaces an acetate ion and forms a highly reactive N-acetylpyridinium ion intermediate. This intermediate is significantly more electrophilic than acetic anhydride itself, making it much more susceptible to nucleophilic attack.
-
Nucleophilic Attack by the Phenol: The hydroxyl group of 4-acetyl-2-methoxyphenol then attacks the carbonyl carbon of the activated N-acetylpyridinium ion. A subsequent deprotonation step, facilitated by the previously displaced acetate ion or another molecule of pyridine, yields the final product, this compound, and regenerates the pyridine catalyst.
The overall transformation is illustrated in the diagram below.
Caption: Mechanism of Pyridine-Catalyzed Acetylation.
Health and Safety Precautions
All procedures must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Acetic Anhydride (CAS: 108-24-7): Flammable, corrosive, and a potent lachrymator.[6][7][8] Causes severe skin burns and eye damage.[6][8][9] Fatal if inhaled.[6][9] Handle with extreme care, avoiding inhalation of vapors and direct skin contact.
-
Pyridine (CAS: 110-86-1): Highly flammable liquid and vapor.[10][11][12] Harmful if swallowed, in contact with skin, or if inhaled.[10][11][12][13] Causes skin and serious eye irritation.[12][13] It is also a suspected carcinogen.[14]
-
4-Acetyl-2-methoxyphenol (CAS: 498-02-2): May cause skin, eye, and respiratory irritation.[15]
-
Organic Solvents (Diethyl Ether, Ethyl Acetate, Hexane): Highly flammable. Keep away from ignition sources.
Experimental Protocol
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Acetyl-2-methoxyphenol | 498-02-2 | C₉H₁₀O₃ | 166.17 |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 |
| Diethyl Ether (or Ethyl Acetate) | 60-29-7 | C₄H₁₀O | 74.12 |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
| Silica Gel (for chromatography) | 7631-86-9 | SiO₂ | 60.08 |
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, condenser, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates.
Step-by-Step Synthesis Procedure
A general procedure adapted from established methods is as follows.[4][5]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-acetyl-2-methoxyphenol (3.0 g, 18.05 mmol).
-
Solvent and Catalyst Addition: Add pyridine (10 mL) to dissolve the starting material. Cool the flask in an ice bath.
-
Reagent Addition: Slowly add acetic anhydride (2.0 mL, 22.0 mmol) to the stirred solution dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Carefully pour the reaction mixture into 50 mL of ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with:
-
1 M HCl (2 x 20 mL) to remove pyridine.
-
Saturated NaHCO₃ solution (2 x 20 mL) to remove excess acetic acid.
-
Brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography using a hexane:ethyl acetate (4:1) mixture as the eluent to afford pure this compound as a white solid.[4][5]
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound (C₁₁H₁₂O₄, MW: 208.21 g/mol ) can be confirmed by the following analytical methods.[3][5]
| Property | Expected Result |
| Appearance | White solid |
| Melting Point | 58-59 °C[4] |
| ¹H NMR (CDCl₃) | δ (ppm): 7.60 (d, 1H), 7.55 (dd, 1H), 7.12 (d, 1H), 3.89 (s, 3H, -OCH₃), 2.59 (s, 3H, Ar-C(O)CH₃), 2.33 (s, 3H, -OC(O)CH₃).[4][5][16] |
| ¹³C NMR (CDCl₃) | Expected peaks around δ (ppm): 197 (ketone C=O), 169 (ester C=O), 151, 144, 134, 124, 123, 112 (aromatic carbons), 56 (-OCH₃), 26 (ketone -CH₃), 21 (ester -CH₃). (Predicted values based on known spectra of similar compounds).[3] |
| IR Spectroscopy | Key peaks (cm⁻¹): ~1765 (ester C=O stretch), ~1680 (ketone C=O stretch), ~1200 (C-O stretch), disappearance of the broad phenolic O-H stretch from the starting material (approx. 3200-3500 cm⁻¹). |
Conclusion
This application note provides a comprehensive and reliable protocol for the pyridine-catalyzed acetylation of 4-acetyl-2-methoxyphenol. The procedure is efficient, high-yielding, and based on well-understood mechanistic principles. By adhering to the detailed safety precautions and analytical methodologies outlined, researchers can confidently synthesize and validate this compound for use in further synthetic applications.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride.
- Jubilant Ingrevia. (n.d.). Acetic Anhydride Safety Data Sheet.
- AWS. (n.d.). Acetic anhydride Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- Penta Chemicals. (2024). Pyridine - SAFETY DATA SHEET.
- Valudor Products. (n.d.). Safety Data Sheet: acetic anhydride.
- Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of The Chemical Society B: Physical Organic.
- Thermo Fisher Scientific. (2018). Pyridine - SAFETY DATA SHEET.
- MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
- Jubilant Ingrevia Limited. (2024). Pyridine 1 degree Safety Data Sheet.
- KISHIDA CHEMICAL CO., LTD. (2023). Pyridine,6551E-3,2023/02/01 - Safety Data Sheet.
- Fisher Scientific. (2015). Safety Data Sheet - Acetic Anhydride.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ChemicalBook. (n.d.). This compound CAS#: 54771-60-7.
- Royal Society of Chemistry. (n.d.). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic.
- Biosynth. (2022). Safety Data Sheet - 4-Acetyl-2-methoxyphenol.
- ResearchGate. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate.
- ChemicalBook. (n.d.). This compound(54771-60-7) 1h nmr.
Sources
- 1. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
- 2. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 54771-60-7 [chemicalbook.com]
- 5. This compound CAS#: 54771-60-7 [m.chemicalbook.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. imlive.s3.amazonaws.com [imlive.s3.amazonaws.com]
- 8. valudor.com [valudor.com]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com [carlroth.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. thermofishersci.in [thermofishersci.in]
- 14. kishida.co.jp [kishida.co.jp]
- 15. biosynth.com [biosynth.com]
- 16. This compound(54771-60-7) 1H NMR spectrum [chemicalbook.com]
Quantitative Analysis of 4-Acetyl-2-methoxyphenyl acetate: A Guide to Chromatographic and Spectrophotometric Methods
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of 4-Acetyl-2-methoxyphenyl acetate, a key intermediate in pharmaceutical synthesis. We present three robust analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section offers a deep dive into the methodology, explaining the scientific rationale behind protocol choices to ensure accuracy, precision, and reliability. This document is intended for researchers, quality control analysts, and drug development professionals seeking to establish and validate robust analytical workflows for this compound.
Introduction to this compound
This compound, also known as 4-acetoxy-3-methoxyacetophenone, is an organic compound with the molecular formula C₁₁H₁₂O₄[1][2]. It belongs to the class of acetophenones and serves as a significant building block in the synthesis of various pharmaceutical agents[1][2]. The purity and concentration of this intermediate are critical quality attributes that directly impact the safety and efficacy of the final drug product. Therefore, accurate and precise quantification methods are essential for quality control throughout the manufacturing process.
The validation of analytical methods is a regulatory requirement, ensuring that the chosen procedure is fit for its intended purpose[3][4]. This guide is structured to provide not just procedural steps but also the foundational knowledge required to understand, implement, and validate these methods in a regulated environment. The parameters for method validation, including accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ), are integral to the protocols described herein[4].
High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC (RP-HPLC) is the premier method for the quantification of moderately polar compounds like this compound due to its high resolution, sensitivity, and reproducibility. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase[5].
Scientific Rationale
-
Stationary Phase: A C18 column is selected as the stationary phase. The long alkyl chains of the C18 packing provide a hydrophobic environment that retains the analyte through van der Waals forces. This is a standard choice for the separation of a wide range of pharmaceutical compounds and their intermediates[6][7].
-
Mobile Phase: A mixture of acetonitrile and water is used as the mobile phase. Acetonitrile is a common organic modifier that offers low viscosity and UV transparency. The ratio of acetonitrile to water is optimized to achieve a suitable retention time and separation from potential impurities. An acidic modifier, such as formic or phosphoric acid, is often added to suppress the ionization of any residual silanol groups on the silica-based column, thereby reducing peak tailing and improving peak shape[8].
-
Detection: UV detection at the wavelength of maximum absorbance (λmax) for this compound ensures the highest sensitivity. Acetophenones typically exhibit strong absorbance around 245-280 nm due to the conjugated carbonyl-aromatic system[6][7][9]. A preliminary UV scan of a standard solution is recommended to determine the precise λmax.
Experimental Workflow: HPLC-UV
Caption: Workflow for quantification by HPLC-UV.
Detailed Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (or Phosphoric acid), analytical grade
-
Methanol (HPLC grade)
-
0.45 µm syringe filters[6]
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min[6] |
| Column Temp. | 30 °C |
| Detection λ | 254 nm (or experimentally determined λmax)[7] |
| Injection Vol. | 10 µL |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of water and 1 mL of formic acid. Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter prior to injection[6][10].
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved[7].
-
Analysis: Inject the standard solutions and the sample solutions.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Method Validation Summary (Exemplary Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | R² ≥ 0.995 |
| Range | 1 - 100 µg/mL | As per application |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | ≤ 2.0% |
| LOD | 0.3 µg/mL | Signal-to-Noise ≥ 3 |
| LOQ | 1.0 µg/mL | Signal-to-Noise ≥ 10 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, providing structural information for unequivocal identification[11].
Scientific Rationale
-
Separation Principle: In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase coated on the inside of a long, thin capillary column. This compound is sufficiently volatile for GC analysis.
-
Stationary Phase: A non-polar or mid-polar column, such as one coated with a dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable. This phase separates compounds primarily based on their boiling points.
-
Detection: Mass spectrometry provides high specificity. The electron ionization (EI) mode fragments the analyte molecule in a reproducible manner, generating a unique mass spectrum that acts as a "fingerprint" for identification. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity by monitoring only specific fragment ions of the analyte.
Experimental Workflow: GC-MS
Caption: Workflow for quantification by GC-MS.
Detailed Protocol: GC-MS
Instrumentation:
-
Gas chromatograph with a capillary column inlet
-
Autosampler
-
Mass spectrometer detector (EI source)
Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Methanol or Ethyl Acetate (GC grade)
-
Helium (carrier gas, 99.999% purity)
GC-MS Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Vol. | 1 µL |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Oven Program | Start at 100 °C, hold 1 min, ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-300 amu (Full Scan) or SIM of characteristic ions |
Procedure:
-
Standard and Sample Preparation: Prepare stock and working standards in a volatile solvent like methanol or ethyl acetate, following a similar dilution scheme as for HPLC. Prepare samples to a final concentration within the linear range.
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Identification: Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of the reference standard.
-
Quantification: Create a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion or a major fragment) against the concentration.
Expected Mass Spectrum
The mass spectrum of this compound will show characteristic fragments. Based on its structure, key fragments would arise from the loss of acetyl groups and other cleavages of the molecule.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet-visible range. It is particularly useful for the analysis of pure substances or simple mixtures[3].
Scientific Rationale
This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. Phenolic compounds, including this compound, have aromatic rings that strongly absorb UV light, typically around 280 nm[9][12]. By measuring the absorbance at the λmax, the concentration can be determined.
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for quantification by UV-Vis.
Detailed Protocol: UV-Vis Spectrophotometry
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Methanol or Ethanol (spectroscopic grade)
Procedure:
-
Solvent Selection: Use a solvent that dissolves the analyte and is transparent in the wavelength range of interest (e.g., methanol).
-
Determination of λmax: Prepare a dilute solution of the reference standard (e.g., 10 µg/mL) and scan the UV spectrum from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in the chosen solvent. From this, prepare a series of dilutions to create a calibration set (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Sample Preparation: Prepare the sample solution in the same solvent to obtain an absorbance value within the linear range of the calibration curve.
-
Measurement: Set the spectrophotometer to the predetermined λmax. Use the solvent to zero the instrument (blank). Measure the absorbance of each standard and sample solution.
-
Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Use the linear regression equation to calculate the concentration of the analyte in the sample.
Method Validation Summary (Exemplary Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.998 | R² ≥ 0.995 |
| Range | 2 - 10 µg/mL | Absorbance 0.1-1.0 AU |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% |
| Precision (% RSD) | < 1.5% | ≤ 2.0% |
Conclusion
This guide has detailed three distinct and reliable methods for the quantification of this compound.
-
HPLC-UV is recommended as the primary method for quality control in a manufacturing setting due to its high specificity, precision, and ability to separate the analyte from impurities.
-
GC-MS offers unparalleled specificity for identification and can be used for quantification, especially for volatile impurity profiling.
-
UV-Vis Spectrophotometry serves as a rapid and economical method for at-line monitoring or for the analysis of relatively pure samples where high throughput is required.
The choice of method should be guided by the specific application, required level of sensitivity and selectivity, and the available instrumentation. Each protocol provided herein serves as a robust starting point for method development and validation, ensuring the generation of trustworthy and accurate analytical data.
References
- Vertex AI Search. (n.d.).
- Emery Pharma. (2023, March 7).
- StudyRaid. (2025, March 15). Understand TLC and HPLC Analysis of Acetophenone.
- Edinburgh Instruments. (2025, September 1). Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- NVEO. (n.d.). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV-Visible Spectroscopy.
- SIELC Technologies. (n.d.). Separation of 4'-Methoxyacetophenone on Newcrom R1 HPLC column.
- BenchChem. (n.d.). Application Note: GC-MS Protocol for the Identification of 4'-(Trifluoromethyl)acetophenone.
- ResearchGate. (2024, December 9).
- IMR Press. (2024, May 16).
- BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 4-Acetoxy-3-methoxybenzoic Acid.
- BenchChem. (n.d.).
- SIELC Technologies. (n.d.). HPLC Method for Phenol - Acetone Production and Impurities.
- Nacalai Tesque. (n.d.).
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
- ResearchGate. (2025, August 5). Gas chromatographic analysis of acetophenone oxime and its metabolites.
- Chrom Tech, Inc. (2025, October 20).
- SCIRP. (n.d.).
- TTB. (n.d.). Simultaneous GC-MS and GC-FID.
- Restek. (n.d.).
- ECETOC. (n.d.). Assessment of reverse-phase.
- Chromatography Today. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- ChemicalBook. (2025, October 14).
- The Royal Society of Chemistry. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). 4-(Hydroxymethyl)
Sources
- 1. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 54771-60-7 [chemicalbook.com]
- 3. ijset.in [ijset.in]
- 4. Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. chromtech.com [chromtech.com]
- 6. app.studyraid.com [app.studyraid.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of 4’-Methoxyacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. edinburghanalytical.com [edinburghanalytical.com]
- 10. greyhoundchrom.com [greyhoundchrom.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. imrpress.com [imrpress.com]
Mastering the Molecular Blueprint: A Detailed Guide to the ¹H and ¹³C NMR Analysis of 4-Acetyl-2-methoxyphenyl acetate
Introduction: Unveiling the Structure of a Key Synthetic Intermediate
In the landscape of pharmaceutical and organic synthesis, the precise structural elucidation of chemical entities is paramount. 4-Acetyl-2-methoxyphenyl acetate, also known as acetovanillone acetate, is a valuable intermediate in the synthesis of various pharmaceutical compounds and a member of the acetophenone and phenyl acetate families.[1] Its molecular structure, featuring a polysubstituted benzene ring with acetyl, methoxy, and acetate functionalities, presents a rich case for the application of Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful analytical technique provides a non-destructive window into the molecular framework, revealing intricate details about the chemical environment of each proton and carbon atom.
This comprehensive guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a mere listing of spectral data, this document delves into the causality behind the observed chemical shifts and coupling constants, offering field-proven insights for researchers, scientists, and drug development professionals. By understanding the interplay of electronic effects and molecular geometry, we can confidently assign each resonance and validate the compound's structure with a high degree of certainty.
Experimental Protocol: A Self-Validating System for High-Quality NMR Data
The acquisition of high-fidelity NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of instrumental parameters. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
I. Sample Preparation
A well-prepared sample is the cornerstone of a successful NMR experiment. The following steps will guide you in preparing a high-quality sample of this compound for analysis.[2][3][4][5][6]
-
Material Weighing: For a standard 5 mm NMR tube, weigh approximately 10-20 mg of this compound for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2][4]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, as it readily dissolves the analyte and its residual proton signal (at ~7.26 ppm) can serve as a secondary chemical shift reference.[7]
-
Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃.[3][5]
-
Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2][5]
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. TMS provides a sharp singlet at 0 ppm, serving as the primary reference standard.[2]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Visualizing the Workflow: From Sample to Spectrum
The following diagram illustrates the key stages in the NMR analysis workflow, emphasizing the critical steps for obtaining high-quality data.
Caption: Experimental workflow for NMR analysis.
II. NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8-16 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 256-1024 scans, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Analysis: Decoding the Molecular Structure
A thorough analysis of the ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the structure of this compound.
Molecular Structure and Atom Numbering
For clarity in the spectral assignments, the atoms of this compound are numbered as follows:
Caption: Structure of this compound with atom numbering.
¹H NMR Spectrum Analysis (in CDCl₃)
The proton NMR spectrum of this compound displays distinct signals for the aromatic protons and the methyl protons of the three different functional groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
| 7.60 | d | 1H | 1.8 | H-5 | This proton is ortho to the electron-withdrawing acetyl group, leading to a downfield shift. It is split by the meta proton H-6. |
| 7.55 | dd | 1H | 8.2, 1.8 | H-3 | This proton is ortho to the acetyl group and meta to the methoxy group, resulting in a downfield shift. It is split by both the ortho proton H-2 (which is a carbon) and the meta proton H-5. |
| 7.12 | d | 1H | 8.2 | H-6 | This proton is ortho to the electron-donating acetate group (via the oxygen), causing an upfield shift relative to the other aromatic protons. It is split by the ortho proton H-5. |
| 3.89 | s | 3H | - | -OCH₃ (H10) | The methyl protons of the methoxy group appear as a singlet in the typical region for such groups. |
| 2.59 | s | 3H | - | -COCH₃ (H8) | The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group and appear as a singlet. |
| 2.33 | s | 3H | - | -OCOCH₃ (H11) | The methyl protons of the acetate group appear as a singlet, typically slightly upfield from an acetyl methyl group. |
Note: The assignments are based on reported data and an understanding of substituent effects.[8]
Expert Insights on ¹H NMR:
-
Substituent Effects on Aromatic Protons: The chemical shifts of the aromatic protons are a direct reflection of the electronic effects of the substituents.[9] The acetyl group is a strong electron-withdrawing group, which deshields the ortho (H-3 and H-5) and para protons. Conversely, the methoxy and acetate groups are electron-donating through resonance, which shields the ortho and para positions. The interplay of these effects results in the observed downfield shifts for H-3 and H-5 and the upfield shift for H-6.
-
Coupling Constants: The observed coupling constants are characteristic of aromatic systems. The ortho coupling (J₅,₆ = 8.2 Hz) is significantly larger than the meta coupling (J₃,₅ = 1.8 Hz), which is a key feature used in assigning the aromatic protons.
¹³C NMR Spectrum Analysis (Predicted in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 197.1 | C7 (C=O, acetyl) | The carbonyl carbon of the acetyl group is expected to be significantly downfield. |
| 168.8 | C9 (C=O, acetate) | The carbonyl carbon of the acetate group is also downfield, but typically slightly upfield from a ketone carbonyl. |
| 151.2 | C2 | This aromatic carbon is attached to the electron-donating methoxy group, causing a downfield shift. |
| 143.9 | C1 | This aromatic carbon is attached to the electron-donating acetate group, leading to a downfield shift. |
| 132.8 | C4 | This is a quaternary carbon attached to the electron-withdrawing acetyl group. |
| 124.7 | C6 | This carbon is ortho to the acetate group and meta to the acetyl group. |
| 123.2 | C3 | This carbon is ortho to the acetyl group and meta to the methoxy group. |
| 112.5 | C5 | This carbon is ortho to the methoxy group and meta to the acetyl group. |
| 56.1 | C10 (-OCH₃) | The methoxy carbon appears in its characteristic region. |
| 26.6 | C8 (-COCH₃) | The methyl carbon of the acetyl group. |
| 20.7 | C11 (-OCOCH₃) | The methyl carbon of the acetate group. |
Expert Insights on ¹³C NMR:
-
Quaternary Carbons: The carbons attached to the substituents (C1, C2, and C4) are quaternary and will appear as less intense signals in a standard proton-decoupled ¹³C NMR spectrum.[11]
-
Carbonyl Carbons: The two carbonyl carbons (C7 and C9) are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen.
-
Influence of Substituents on Aromatic Carbons: The chemical shifts of the aromatic carbons are highly sensitive to the electronic nature of the substituents. Electron-donating groups (methoxy, acetate) cause an upfield shift at the ortho and para positions and a downfield shift at the ipso-carbon (the carbon directly attached to the substituent). Electron-withdrawing groups (acetyl) cause a downfield shift at the ortho and para positions.[12][13]
Conclusion: A Robust Framework for Structural Verification
This application note has provided a detailed protocol and in-depth analysis for the ¹H and ¹³C NMR characterization of this compound. By systematically evaluating the chemical shifts, coupling constants, and integration, and by understanding the underlying principles of substituent effects, a confident and unambiguous structural assignment can be achieved. The methodologies and insights presented herein offer a robust framework for researchers in organic synthesis and drug development, ensuring the integrity and purity of their compounds. The provided protocols and data serve as a valuable reference for the routine analysis and quality control of this important chemical intermediate.
References
- Chemical Instrumentation Facility, Iowa State University.
- Amass, A. J., et al. "The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes." Polymer International, vol. 49, no. 8, 2000, pp. 889-894.
- Georgia Institute of Technology.
- University College London.
- O'Dell, L. A., et al. "13C NMR Substituent Effects on para-Substituted Tolans." eGrove, 2020.
- University of Cambridge.
- Scribd.
- PubChem.
- AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
- Reddit.
- ResearchGate. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes | Request PDF. [Link]
- Wiley Science Solutions. KnowItAll NMR Spectral Library Collection. [Link]
- The Royal Society of Chemistry. Table of Contents. [Link]
- JoVE.
- ACS Publications. Substituent effects on aromatic proton chemical shifts. VII.
- Chemistry LibreTexts.
- Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]
- The Royal Society of Chemistry.
- Jasperse, C.
- SpectraBase. 4-Acetylphenyl 5-acetyl-2-methoxyphenyl ether - Optional[13C NMR] - Chemical Shifts. [Link]
- ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
- The Royal Society of Chemistry.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- University of Wisconsin-Madison.
- University of California, Irvine. 13-C NMR Chemical Shift Table. [Link]
- YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]
- PubChem. 2-(4-Methoxyphenyl)
Sources
- 1. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. sites.bu.edu [sites.bu.edu]
- 6. scribd.com [scribd.com]
- 7. rsc.org [rsc.org]
- 8. NMR Links and Resources | Advanced Analysis Centre [uoguelph.ca]
- 9. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. egrove.olemiss.edu [egrove.olemiss.edu]
Elucidating the Molecular Structure of 4-Acetyl-2-methoxyphenyl acetate through Mass Spectrometry Fragmentation Analysis
An Application Note for Researchers and Scientists
Abstract
This application note provides a detailed guide to understanding the electron ionization (EI) mass spectrometry fragmentation pattern of 4-Acetyl-2-methoxyphenyl acetate (C₁₁H₁₂O₄), a substituted acetophenone derivative.[1] Mass spectrometry is an essential analytical technique for determining the molecular mass and structure of small molecules in various stages of drug development and chemical research.[2] By examining the characteristic fragmentation pathways, researchers can confidently identify this compound and distinguish it from its isomers. This document outlines the primary cleavage mechanisms, identifies key fragment ions, and presents a standardized protocol for analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Role of Mass Spectrometry in Structural Elucidation
This compound, also known as acetovanillone acetate, is a member of the acetophenone, monomethoxybenzene, and phenyl acetate families.[1] Its structure incorporates several functional groups—a ketone, a methoxy ether, and an acetate ester—that yield a distinctive fragmentation pattern under electron ionization. Understanding these fragmentation pathways is crucial for the unambiguous identification of the molecule in complex mixtures, such as in metabolomics, impurity profiling, or synthetic reaction monitoring.[3]
Electron Ionization (EI) at a standard 70 eV provides reproducible spectra that can be compared against established libraries.[3] The high energy of EI induces extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. The fragmentation of this compound is primarily dictated by the lability of the acetate group and alpha-cleavage relative to the carbonyl functions.
Predicted Fragmentation Pathways of this compound
The molecular weight of this compound is 208.21 g/mol , which corresponds to the molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 208.[1] The fragmentation cascade is initiated from this molecular ion.
Primary Fragmentation: Loss of Ketene
A hallmark fragmentation for phenyl acetates is the neutral loss of ketene (CH₂=C=O, 42 Da). This rearrangement reaction is a highly favorable pathway, resulting in the formation of a stable phenolic ion.
-
Pathway: M⁺• (m/z 208) → [M - CH₂CO]⁺• (m/z 166)
-
Significance: The resulting ion at m/z 166 corresponds to 4-hydroxy-3-methoxyacetophenone. The presence of this significant peak is a strong indicator of an acetate substituent on the phenyl ring.
Alpha-Cleavage of the Acetyl Group (Ketone)
Alpha-cleavage is a dominant fragmentation mechanism for ketones.[4] In this case, the bond between the carbonyl carbon and the methyl group of the acetophenone moiety breaks, leading to the loss of a methyl radical (•CH₃, 15 Da).
-
Pathway from the Phenolic Ion: The ion at m/z 166 readily undergoes this cleavage. This pathway leads to the formation of a highly resonance-stabilized acylium ion.
-
[C₉H₁₀O₃]⁺• (m/z 166) → [C₈H₇O₃]⁺ (m/z 151) + •CH₃
-
-
Significance: The fragment at m/z 151 is predicted to be the base peak (the most abundant ion) due to its stability. This is a crucial diagnostic peak for the core structure. PubChem's spectral data for this compound confirms a major peak at m/z 151.[1]
Secondary Fragmentation: Decarbonylation
Acylium ions, such as the one at m/z 151, can undergo further fragmentation by losing a molecule of carbon monoxide (CO, 28 Da).
-
Pathway: [C₈H₇O₃]⁺ (m/z 151) → [C₇H₇O₂]⁺ (m/z 123) + CO
-
Significance: The presence of a peak at m/z 123 provides further confirmation of the fragmentation sequence originating from the acetophenone structure.
The logical flow of these primary fragmentation events is illustrated in the diagram below.
Summary of Key Fragment Ions
The expected mass spectrum will be characterized by several key ions that, when analyzed together, provide a confident identification of the molecule.
| m/z Ratio | Proposed Ion Structure/Formula | Neutral Loss (Da) | Significance |
| 208 | [C₁₁H₁₂O₄]⁺• | - | Molecular Ion (M⁺•) |
| 166 | [C₉H₁₀O₃]⁺• | 42 (CH₂CO) | Loss of ketene from acetate group |
| 151 | [C₈H₇O₃]⁺ | 57 (CH₂CO + •CH₃) | Base Peak . α-cleavage of methyl from the ketone |
| 123 | [C₇H₇O₂]⁺ | 85 (CH₂CO + •CH₃ + CO) | Loss of carbon monoxide from the m/z 151 fragment |
Standard Protocol for GC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry system.[3]
Sample Preparation
-
Solvent Selection: Choose a high-purity volatile solvent in which the analyte is soluble (e.g., Dichloromethane, Ethyl Acetate, or Methanol).
-
Concentration: Prepare a stock solution of this compound at approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for injection.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
Instrumental Parameters
The following workflow diagram illustrates the key stages of the GC-MS analysis process.
A. Gas Chromatography (GC) Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1 ratio) or splitless depending on concentration.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
B. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).[3]
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40 - 450.
-
Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).
Conclusion
The EI mass spectrum of this compound is defined by a clear and predictable fragmentation pattern. The key diagnostic ions are the molecular ion at m/z 208, the ion at m/z 166 resulting from the loss of ketene, and the base peak at m/z 151, formed by subsequent alpha-cleavage of a methyl radical. By utilizing the provided GC-MS protocol, researchers can generate high-quality, reproducible mass spectra to confidently identify this compound and elucidate its structure. This analytical approach is fundamental in quality control, synthetic chemistry, and various fields of applied chemical science.
References
- BenchChem. (n.d.). Mass Spectrometry Techniques for Small Molecule Analysis: Application Notes and Protocols.
- Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods.
- Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry. Structure o....
- Li, Y. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
Sources
Using 4-Acetyl-2-methoxyphenyl acetate in proteomics sample preparation
Application Note & Protocol
Title: A Chemoselective Strategy for Probing Tyrosine Residues in Proteomics using 4-Acetyl-2-methoxyphenyl acetate
Abstract
The comprehensive analysis of protein structure, function, and interaction networks is a central goal of proteomics. While chemical labeling of lysine and cysteine residues is well-established, targeting less abundant but functionally critical amino acids like tyrosine offers a complementary and insightful analytical window.[1][2] Tyrosine's phenolic hydroxyl group is involved in key biological processes, including phosphorylation-mediated signaling and hydrogen bonding within protein tertiary structures.[1][3] This application note introduces a theoretical framework and foundational protocol for the use of this compound (AMPA) as a novel covalent probe for tyrosine residues in proteomics sample preparation workflows. We outline the proposed mechanism, provide a step-by-step protocol for protein labeling and digestion, and discuss the expected mass spectrometric signature for downstream data analysis.
Introduction: The Case for Tyrosine-Specific Probes
Modern mass spectrometry-based proteomics relies heavily on robust and reproducible sample preparation.[4][5][6] Chemical labeling strategies are integral for various applications, from quantifying protein abundance to mapping post-translational modifications (PTMs) and probing protein structure. Historically, the nucleophilic side chains of lysine (amine) and cysteine (thiol) have been the primary targets for chemical probes. However, this focus overlooks other important residues.
Tyrosine, with its unique phenolic side chain, presents a compelling target for several reasons:
-
Moderate Abundance: Tyrosine is less abundant than lysine, which can simplify the analysis of modification sites.[2]
-
Functional Significance: The hydroxyl group of tyrosine is a primary site of phosphorylation, a critical PTM in cellular signaling.[3][7] It is also susceptible to other modifications like nitration and halogenation under conditions of oxidative stress.[8][9][10]
-
Structural Insights: The accessibility of tyrosine residues to chemical probes can provide valuable information about protein conformation and solvent accessibility.[11]
Several reagents have been developed to target tyrosine, including sulfonyl fluorides and diazonium salts, each with its own advantages and limitations.[12] Here, we propose the use of this compound (AMPA) as a potential acylating agent for the selective modification of tyrosine residues.
Proposed Mechanism of Action
This compound (AMPA), also known as acetovanillone acetate, is an acetate ester of a substituted phenol.[13][14] We hypothesize that under mildly basic conditions, the nucleophilic phenoxide ion of a tyrosine residue can attack the electrophilic carbonyl carbon of the AMPA acetate group. This results in a transesterification reaction, covalently attaching the 4-acetyl-2-methoxyphenyl moiety to the tyrosine oxygen and releasing acetic acid as a byproduct.
The reaction requires deprotonation of the tyrosine hydroxyl group (pKa ≈ 10.5), and therefore, the labeling reaction should be performed at a pH above 9 to ensure a sufficient concentration of the reactive tyrosinate anion. The methoxy and acetyl groups on the aromatic ring of AMPA may influence its reactivity and provide a unique mass signature for detection.
Caption: Proposed reaction of AMPA with a protein tyrosine residue.
Data Presentation & Expected Mass Shifts
Successful labeling of a peptide with AMPA will result in a specific mass increase that can be readily identified by high-resolution mass spectrometry. The added moiety is the 4-acetyl-2-methoxyphenyl group.
Table 1: Mass Shift Calculation for AMPA Labeling
| Component | Chemical Formula | Monoisotopic Mass (Da) |
| AMPA Reagent | C₁₁H₁₂O₄ | 208.0736 |
| Acetate Leaving Group | C₂H₃O₂ | 59.0133 |
| Hydrogen (from Tyr-OH) | H | 1.0078 |
| Net Mass Shift (Added Moiety) | C₉H₈O₂ | 148.0524 |
Therefore, every tyrosine residue labeled with AMPA will increase the monoisotopic mass of the peptide by 148.0524 Da . This distinct mass shift is the primary signature used to identify labeled peptides in MS data analysis software.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical bottom-up proteomics workflow incorporating AMPA labeling.
A. Materials and Reagents
-
Protein sample (e.g., cell lysate, purified protein)
-
Urea (8 M) in 100 mM Tris-HCl, pH 8.5
-
Dithiothreitol (DTT), 1 M solution
-
Iodoacetamide (IAA), 1 M solution
-
This compound (AMPA), 100 mM in DMSO
-
Borate Buffer (50 mM, pH 9.5)
-
Trypsin, sequencing grade
-
Formic Acid (FA)
-
C18 solid-phase extraction (SPE) cartridges
B. Experimental Workflow Diagram
Caption: Standard bottom-up proteomics workflow incorporating AMPA labeling.
C. Detailed Protocol
1. Protein Extraction and Denaturation: a. Solubilize the protein pellet or sample in 8 M urea lysis buffer to a final concentration of 1-5 mg/mL. b. Sonicate or vortex vigorously to ensure complete solubilization.[15][16]
2. Reduction of Disulfide Bonds: a. Add DTT to the protein solution to a final concentration of 10 mM. b. Incubate for 1 hour at 37°C.
3. Alkylation of Cysteine Residues: a. Cool the sample to room temperature. b. Add IAA to a final concentration of 25 mM. c. Incubate for 30 minutes in the dark at room temperature. This step prevents disulfide bonds from reforming.
4. Buffer Exchange and pH Adjustment (Critical Step): a. The high concentration of urea must be reduced for efficient enzymatic digestion. Simultaneously, the pH must be raised for efficient AMPA labeling. b. Dilute the sample at least 8-fold with 50 mM Borate Buffer (pH 9.5). The final urea concentration should be ≤ 1 M. c. Confirm the final pH of the solution is between 9.0 and 9.5.
5. Tyrosine Labeling with AMPA: a. Add AMPA stock solution to the protein mixture. A starting point is a 50-fold molar excess of AMPA relative to the estimated total protein amount. b. Note: This concentration must be optimized. Excessive reagent may lead to non-specific modifications, while insufficient reagent will result in incomplete labeling. c. Incubate for 1-2 hours at room temperature with gentle mixing.
6. Proteolytic Digestion: a. Add sequencing-grade trypsin to the labeled protein solution at a 1:50 enzyme-to-protein ratio (w/w). b. Incubate overnight (12-16 hours) at 37°C.
7. Sample Cleanup: a. Quench the digestion by adding formic acid to a final concentration of 1% (v/v). b. Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's protocol. c. Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
Mass Spectrometry and Data Analysis
-
LC-MS/MS: Analyze the prepared peptides using a high-resolution Orbitrap or TOF mass spectrometer.
-
Data Analysis: Use a standard proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot). Crucially, you must define a variable modification on tyrosine (Y) with a mass shift of +148.0524 Da .
-
Validation: Manually inspect the MS/MS spectra of putative AMPA-labeled peptides. Look for the neutral loss of the modification or characteristic fragment ions that confirm the modification is on a tyrosine residue.
Trustworthiness and Self-Validation
This protocol is presented as a foundational method for a novel application. Its trustworthiness must be established through rigorous experimental controls:
-
Control Sample: A parallel sample should be processed without the addition of the AMPA reagent. This will allow you to distinguish between native PTMs and AMPA-induced modifications.
-
Dose-Response: Test different concentrations of AMPA to find the optimal balance between labeling efficiency and non-specific side reactions.
-
Orthogonal Validation: If possible, use a model protein (e.g., BSA) and analyze the labeled product by intact protein mass spectrometry or SDS-PAGE to confirm a mass shift consistent with the number of accessible tyrosine residues.
Conclusion
The proposed use of this compound (AMPA) offers a promising, albeit theoretical, avenue for the chemoselective labeling of tyrosine residues in proteins. This approach has the potential to complement existing proteomics methods by providing another layer of information related to protein structure, function, and signaling. The protocols and data provided herein serve as a starting point for researchers to explore and optimize this novel labeling strategy in their own systems.
References
- Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699–711. [Link]
- Zhang, Y., et al. (2023). Mass spectrometry analysis of phosphotyrosine-containing proteins. Mass Spectrometry Reviews. [Link]
- Chowdhury, S. M., et al. (2024). Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis. Molecular Omics. [Link]
- Peters, K., & Remes, K. (2001). Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(4), 439–448. [Link]
- Kim, J. Y., et al. (2010). Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. Journal of Chromatography B, 878(17-18), 1439-1445. [Link]
- National Center for Biotechnology Information. (n.d.).
- Song, G., McReynolds, M. R., & Walley, J. W. (2017). Sample Preparation Protocols for Protein Abundance, Acetylome, and Phosphoproteome Profiling of Plant Tissues. Methods in Molecular Biology, 1610, 123–133. [Link]
- Doucette, A. A. (2023). Tips And Tricks for Proteome Sample Preparation. Journal of Visualized Experiments, (192). [Link]
- Chen, Y., et al. (2022). Toward a Universal Sample Preparation Method for Denaturing Top-Down Proteomics of Complex Proteomes. Journal of Proteome Research, 21(10), 2445–2454. [Link]
- Ihling, C., et al. (2015). Sample preparation strategies for targeted proteomics via proteotypic peptides in human blood using liquid chromatography tandem mass spectrometry. Proteomics.
- Parkinson's Progression Marker Initiative. (2023). Proteomics Sample Preparation of Human Skin Punch Biopsies for Data-Independent Acquisition Mass Spectrometry Analysis. protocols.io. [Link]
Sources
- 1. Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Mass spectrometry analysis of phosphotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Preparation Protocols for Protein Abundance, Acetylome, and Phosphoproteome Profiling of Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tips And Tricks for Proteome Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample preparation strategies for targeted proteomics via proteotypic peptides in human blood using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discriminating changes in protein structure using tyrosine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | 54771-60-7 [chemicalbook.com]
- 15. Toward a Universal Sample Preparation Method for Denaturing Top-Down Proteomics of Complex Proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteomics Sample Preparation of Human Skin Punch Biopsies for Data-Independent Acquisition Mass Spectromet... [protocols.io]
Application Notes and Protocols for 4-Acetyl-2-methoxyphenyl acetate as a Novel Derivatizing Agent for Mass Spectrometry
Introduction: The Rationale for Novel Derivatization Strategies in Mass Spectrometry
In the landscape of modern analytical chemistry, particularly within metabolomics and pharmaceutical development, liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the sensitive and selective quantification of small molecules. However, a significant challenge persists for analytes with poor ionization efficiency and high polarity, such as primary and secondary amines.[1] These characteristics often lead to inadequate retention on reversed-phase chromatographic columns and suppressed signal intensity in the mass spectrometer. Chemical derivatization offers a robust strategy to overcome these limitations by chemically modifying the analyte to enhance its analytical properties.[2][3]
This application note introduces a theoretical framework and proposed protocols for the use of 4-Acetyl-2-methoxyphenyl acetate as a novel derivatizing agent for primary and secondary amines. While not a conventionally cited reagent for this purpose, its chemical structure presents a compelling case for its potential utility. The core hypothesis is that the acetate group can act as a leaving group in a nucleophilic acyl substitution reaction with primary and secondary amines, thereby introducing a hydrophobic moiety that can improve chromatographic retention and enhance ionization efficiency.
Proposed Mechanism of Action: Acylation of Amines
The proposed derivatization reaction with this compound is predicated on the principle of acylation. In this reaction, the lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electrophilic carbonyl carbon of the acetate group. This is anticipated to proceed via a nucleophilic acyl substitution mechanism. The methoxy and acetyl groups on the phenyl ring may influence the reactivity of the acetate ester.
The key steps of the proposed mechanism are as follows:
-
Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the acetate ester.
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The phenoxide is the leaving group, which is subsequently protonated.
Diagram: Proposed Derivatization Reaction
Caption: Proposed acylation of an amine with this compound.
Potential Advantages of this compound as a Derivatizing Agent
The derivatization of primary and secondary amines with this compound is hypothesized to offer several analytical advantages:
| Feature | Anticipated Benefit |
| Increased Hydrophobicity | The addition of the acetylphenyl group is expected to increase the hydrophobicity of polar analytes, leading to improved retention on reversed-phase LC columns. |
| Enhanced Ionization Efficiency | The modification may improve the proton affinity or surface activity of the analyte, potentially leading to enhanced signal intensity in electrospray ionization (ESI) mass spectrometry.[2][4] |
| Stable Derivative Formation | The resulting amide bond is generally stable, ensuring the integrity of the derivatized analyte throughout the analytical workflow. |
Proposed Experimental Protocols
The following protocols are hypothetical and serve as a starting point for method development. Optimization will be necessary for specific applications.
Protocol 1: Derivatization of Primary and Secondary Amines in Solution
This protocol outlines a general procedure for the derivatization of amine-containing analytes in a standard solution.
Materials:
-
This compound (Reagent)
-
Analyte standard
-
Anhydrous Acetonitrile (Solvent)
-
Pyridine (Base catalyst)
-
Methanol (Quenching agent)
-
Deionized water
-
0.1% Formic acid in water and acetonitrile (LC-MS mobile phases)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the amine-containing analyte in anhydrous acetonitrile.
-
Reagent Preparation: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile.
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 50 µL of the analyte solution, 100 µL of the reagent solution, and 10 µL of pyridine.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at 60°C for 60 minutes.
-
-
Quenching: Add 50 µL of methanol to the reaction mixture to consume any excess reagent. Vortex and let it stand at room temperature for 10 minutes.
-
Sample Dilution: Dilute the derivatized sample 1:100 with 50:50 (v/v) acetonitrile:water containing 0.1% formic acid prior to LC-MS analysis.
Protocol 2: Derivatization in a Biological Matrix (e.g., Plasma)
This protocol is designed for the derivatization of amines in a complex biological matrix and includes a protein precipitation step.
Materials:
-
All materials from Protocol 1
-
Human plasma (or other biological matrix)
-
Internal Standard (IS) - a structurally similar amine that can be derivatized
-
Ice-cold acetonitrile
Procedure:
-
Sample Preparation and Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution and Derivatization:
-
Reconstitute the dried extract in 50 µL of anhydrous acetonitrile.
-
Add 100 µL of the 10 mg/mL reagent solution and 10 µL of pyridine.
-
Vortex gently and incubate at 60°C for 60 minutes.
-
-
Quenching: Add 50 µL of methanol, vortex, and let it stand at room temperature for 10 minutes.
-
Final Preparation for LC-MS: Evaporate the mixture to dryness and reconstitute in 200 µL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
Diagram: Experimental Workflow
Caption: General workflow for derivatization and analysis.
Proposed LC-MS Parameters for Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Scan Mode: Full scan (m/z 100-1000) and targeted MS/MS for specific analytes.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low/No Derivatization Yield | Inactive reagent | Use fresh reagent. |
| Non-optimal reaction conditions | Optimize temperature, time, and catalyst concentration. | |
| Presence of water in the reaction | Use anhydrous solvents. | |
| Multiple Peaks for a Single Analyte | Incomplete reaction | Increase reaction time or temperature. |
| Side reactions | Adjust catalyst or temperature. | |
| Ion Suppression | High concentration of reagent or matrix components | Optimize sample cleanup and dilution. |
Conclusion and Future Directions
This application note has presented a theoretical basis and a set of starting protocols for the use of this compound as a novel derivatizing agent for primary and secondary amines in mass spectrometry. The proposed acylation reaction holds the potential to improve the analytical characteristics of polar amines, thereby enhancing their detection by LC-MS.
Further experimental validation is required to confirm the efficacy of this reagent, including reaction kinetics, optimization of derivatization conditions for various classes of amines, and a comprehensive evaluation of the improvements in chromatographic and mass spectrometric performance. Comparative studies with established derivatizing agents would also be crucial to benchmark its performance.
References
- Mirzaei, H., & Regnier, F. (2006). Enhancing electrospray ionization efficiency of peptides by derivatization. Analytical Chemistry, 78(13), 4175-4183.
- Toyo'oka, T. (2006). Improvement of Ionization Efficiency and Application of Structural Analysis for MALDI-TOFMS by Derivatization of Polyacrylic Acid. Mass Spectrometry (Tokyo, Japan), 12(1), A0110.
- PubChem. (n.d.). This compound.
- Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biomedical Chromatography, 25(1), 1-16.
- Spectroscopy Online. (2010). Derivatization in Mass Spectrometry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ddtjournal.com [ddtjournal.com]
- 4. Improvement of Ionization Efficiency and Application of Structural Analysis for MALDI-TOFMS by Derivatization of Polyacrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Synthetic Utility of 4-Acetyl-2-methoxyphenyl acetate
Prepared by: Gemini Scientific Applications Group
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the applications of 4-Acetyl-2-methoxyphenyl acetate (CAS No: 54771-60-7) in modern organic synthesis. This versatile building block serves as a crucial intermediate, primarily in the synthesis of the pharmacologically significant compound Paeonol and its derivatives. We will explore its role in key chemical transformations, including deprotection and rearrangement reactions, supported by detailed experimental protocols, mechanistic diagrams, and a survey of its utility in synthesizing bioactive molecules.
Introduction to this compound
This compound, also known as acetovanillone acetate, is a member of the acetophenone and phenyl acetate families.[1][2] Structurally, it features an acetate group protecting a phenolic hydroxyl, making it a stable and effective precursor for ortho-hydroxyacetophenones. Its primary strategic importance in synthesis lies in its ability to be readily converted into Paeonol (1-(2-hydroxy-4-methoxyphenyl)ethanone), a natural phenolic compound with a wide spectrum of biological activities.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 54771-60-7 | [1][5] |
| Molecular Formula | C₁₁H₁₂O₄ | [2][5] |
| Molecular Weight | 208.21 g/mol | [2][5] |
| Appearance | Yellow to white solid | [1] |
| Melting Point | 54-57 °C | [1] |
| Boiling Point | 294.7±25.0 °C (Predicted) | [1] |
| IUPAC Name | (4-acetyl-2-methoxyphenyl) acetate | [2] |
Caption: Chemical structure of this compound.
Core Application: Synthesis of Paeonol via Hydrolysis
The most direct and widespread application of this compound is its role as a protected precursor to Paeonol. Paeonol, the primary active component isolated from the root bark of Paeonia suffruticosa, is a compound of significant interest in pharmaceutical research due to its potent anti-inflammatory, antioxidant, neuroprotective, and anti-tumor properties.[3][6][7][8] The acetate group in the starting material serves as a robust protecting group for the phenolic hydroxyl, which can be easily removed under basic or acidic conditions to unmask the active Paeonol molecule.
Caption: Workflow for the hydrolysis of this compound to Paeonol.
Protocol 2.1: Base-Catalyzed Hydrolysis to Paeonol
This protocol details the deprotection of this compound using standard basic hydrolysis conditions. The causality for using a base like sodium hydroxide is its effective nucleophilic attack on the ester's carbonyl carbon, leading to a clean and high-yielding cleavage.
Materials:
-
This compound
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel and standard glassware
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in methanol (approx. 10 mL per gram of starting material).
-
Hydrolysis: Add 1.5 equivalents of 1 M NaOH solution dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Neutralization & Solvent Removal: Once the starting material is consumed, carefully neutralize the reaction mixture to pH ~7 using 1 M HCl. Reduce the volume of the solvent in vacuo using a rotary evaporator to remove the bulk of the methanol.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield crude Paeonol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford pure Paeonol as a white crystalline solid.
Advanced Application: The Fries Rearrangement
Beyond simple deprotection, this compound is a suitable substrate for the Fries rearrangement, a powerful reaction that transforms a phenolic ester into a hydroxyaryl ketone.[9] This Lewis acid-catalyzed reaction involves the intramolecular migration of the acetyl group from the phenolic oxygen to an ortho or para position on the aromatic ring.[10] This reaction is of significant industrial importance for synthesizing hydroxyarylketones, which are key intermediates for pharmaceuticals.[9]
The choice of reaction conditions, particularly temperature, can influence the regioselectivity. Lower temperatures generally favor the thermodynamically more stable para-product, while higher temperatures favor the kinetically preferred ortho-product, which can form a stable bidentate complex with the Lewis acid catalyst.[9]
Caption: Simplified mechanism of the Lewis acid-catalyzed Fries rearrangement.
Protocol 3.1: Fries Rearrangement using Methanesulfonic Acid
This protocol is adapted from a method used for the similar substrate, acetyl guaiacol, and employs methanesulfonic acid as both a solvent and a catalyst, offering a more environmentally benign alternative to traditional Lewis acids like AlCl₃.[11]
Materials:
-
This compound
-
Methanesulfonic acid (MSA)
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware suitable for anhydrous reactions
Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped with a stirrer and under a nitrogen atmosphere, add 1.0 equivalent of this compound.
-
Acid Addition: Carefully add 6-10 equivalents of methanesulfonic acid while stirring. The solution may change color.
-
Heating: Heat the reaction mixture to 90°C and maintain this temperature for approximately 30-60 minutes. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to approximately 15°C. Dilute the dark reaction solution with dichloromethane (approx. 15 mL per gram of starting material).
-
Work-up: Pour the diluted solution into a beaker containing crushed ice while stirring vigorously. Transfer the entire mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer three times with dichloromethane.
-
Washing: Combine all organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize residual acid), water, and finally with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude hydroxyaryl ketone product.
-
Purification: Purify the product by column chromatography on silica gel or by recrystallization.
Application in Medicinal Chemistry: Derivatization of Paeonol
The true value of this compound is realized when its product, Paeonol, is used as a scaffold for creating novel bioactive molecules. Medicinal chemists modify the structure of Paeonol to enhance its potency, selectivity, and pharmacokinetic properties. For example, derivatives have been synthesized and evaluated as potential treatments for skin inflammation and Alzheimer's disease.[8][12][13]
Caption: Multi-step synthesis workflow from the starting material to a final drug candidate.
Protocol 4.1: Synthesis of a Paeonol-Urea Derivative
This protocol outlines a representative derivatization, starting from Paeonol, to synthesize a urea-linked compound, a common motif in kinase inhibitors. This procedure is based on a published synthesis of anti-inflammatory agents.[13]
Part A: Synthesis of 1-(5-amino-2-hydroxy-4-methoxyphenyl)ethan-1-one
-
Nitration: Dissolve Paeonol (1.0 eq) in acetic acid. Under ice-cooling, add nitric acid dropwise and stir for 3 hours. Pour the solution into ice water to precipitate the nitro-paeonol intermediate. Recrystallize from ethanol.
-
Reduction: Dissolve the nitro-paeonol (1.0 eq) in methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Stir the mixture vigorously under a hydrogen atmosphere (e.g., balloon) for 4 hours. Filter the catalyst through Celite and concentrate the filtrate to obtain the aminopaeonol product.
Part B: Urea Formation
-
Activation: Dissolve the aminopaeonol (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool in an ice bath.
-
Phosgene Equivalent: Add a solution of triphosgene (0.4 eq) in DCM dropwise. Stir the mixture at room temperature for 1 hour to form the isocyanate intermediate in situ.
-
Coupling: Add the desired amine (1.2 eq) to the reaction mixture and continue stirring at room temperature for 3-5 hours.
-
Work-up and Purification: Remove the solvent by rotary evaporation. Purify the residue by flash chromatography on silica gel (e.g., ethyl acetate/petroleum ether gradient) to yield the final urea derivative.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
This compound is a strategically valuable and economically viable starting material in organic synthesis. Its primary utility as a stable precursor to the versatile Paeonol scaffold makes it indispensable for researchers in medicinal chemistry and drug discovery. Furthermore, its capacity to undergo classic transformations like the Fries rearrangement opens avenues for creating diverse substituted phenolic ketones. The protocols and applications detailed herein underscore its importance and provide a practical framework for its effective use in the laboratory.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Paeonol: A Versatile Compound for Pharmaceutical and Biomedical Research.
- ChemicalBook. (n.d.). This compound CAS#: 54771-60-7.
- Zhang, L., et al. (2019). Paeonol: pharmacological effects and mechanisms of action. International Immunopharmacology.
- Zhang, L., et al. (2019). Paeonol: pharmacological effects and mechanisms of action. ResearchGate.
- Li, Y., et al. (2023). Investigation of paeonol in dermatological diseases: an animal study review. Frontiers in Pharmacology.
- Wang, Y., et al. (2022). Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo. Taylor & Francis Online.
- PubChem. (n.d.). This compound. National Institutes of Health.
- Wikipedia. (n.d.). Fries rearrangement.
- ChemicalBook. (n.d.). This compound | 54771-60-7.
- Sigma-Aldrich. (n.d.). Fries Rearrangement.
- Wang, C. Y., et al. (2015). Synthesis and Evaluation of Paeonol Derivatives as Potential Multifunctional Agents for the Treatment of Alzheimer's Disease. Molecules.
- Biotuva Life Sciences. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 54771-60-7.
- Wang, Y., et al. (2022). Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- Cheméo. (n.d.). 4-Acetoxy-3-methoxyacetophenone.
- Google Patents. (n.d.). CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone.
Sources
- 1. This compound CAS#: 54771-60-7 [m.chemicalbook.com]
- 2. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Frontiers | Investigation of paeonol in dermatological diseases: an animal study review [frontiersin.org]
- 5. scbt.com [scbt.com]
- 6. Paeonol: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of Paeonol Derivatives as Potential Multifunctional Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 10. Fries Rearrangement [organic-chemistry.org]
- 11. CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents [patents.google.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Acetyl-2-methoxyphenyl acetate in Pharmaceutical Synthesis
Abstract
4-Acetyl-2-methoxyphenyl acetate is a versatile chemical intermediate that serves as a valuable building block in the synthesis of complex pharmaceutical compounds. As a derivative of guaiacol, it belongs to the acetophenone and phenyl acetate families, offering multiple reactive sites for molecular elaboration.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, handling, and strategic application of this compound. We will explore its role as a protected form of a key hydroxyaryl ketone and demonstrate its utility in constructing pharmacologically relevant scaffolds, drawing parallels to the well-established chemistry of intermediates like 4'-hydroxyacetophenone (4-HAP).[3][4] Detailed, field-tested protocols for its synthesis via the Fries rearrangement, subsequent functionalization, and characterization are provided to empower researchers in their drug discovery and development endeavors.
Introduction: A Strategic Intermediate
In the landscape of pharmaceutical synthesis, the strategic use of intermediates is paramount for developing efficient, scalable, and novel synthetic routes to Active Pharmaceutical Ingredients (APIs).[5] this compound (CAS 54771-60-7), hereafter referred to as 4A2MPA , is an intermediate of significant potential.[1] Its structure, featuring an acetyl group para to a methoxy group and a phenolic acetate, provides a unique combination of functionalities.
The acetate group serves as a common and reliable protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions to unmask a reactive phenol.[6] This strategy allows chemists to perform reactions on other parts of the molecule without interference from the acidic phenolic proton. The core structure, 4-acetyl-2-methoxyphenol (an isomer of the well-known flavor and pharmaceutical precursor, acetovanillone), is a hydroxyaryl ketone. This class of compounds is of immense industrial importance, serving as precursors to widely used analgesics like N-acetyl-p-aminophenol (APAP or Acetaminophen).[7][8][9]
This guide will demonstrate that the strategic value of 4A2MPA lies in its ability to act as a stable, protected precursor to a functionalized hydroxyaryl ketone, which can then be channeled into established synthetic pathways to create novel pharmaceutical analogs.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 54771-60-7 | [1][2][10] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |
| Molecular Weight | 208.21 g/mol | [1][2] |
| Appearance | White to yellow solid | [1][10] |
| Melting Point | 54-58.7 °C | [1] |
| Boiling Point | 294.7±25.0 °C (Predicted) | [1] |
| Density | 1.140±0.06 g/cm³ (Predicted) | [1] |
Synthetic Strategy and Core Transformations
The primary synthetic logic revolves around the Fries rearrangement, a powerful reaction that converts phenolic esters into hydroxyaryl ketones.[11][12] This reaction is central to accessing the core scaffold of 4A2MPA . The overall workflow involves synthesizing the key precursor, deprotecting it, and then channeling it into a representative pharmaceutical synthesis pathway.
Figure 1: Overall synthetic workflow highlighting the central role of 4-Acetyl-2-methoxyphenol and its protected form, 4A2MPA.
The Fries Rearrangement: Mechanism and Control
The Fries rearrangement is an electrophilic aromatic substitution reaction where an acyl group from a phenolic ester migrates to the ortho and para positions of the aromatic ring, catalyzed by a Lewis acid (e.g., AlCl₃).[13] The reaction proceeds through the formation of a highly electrophilic acylium ion.
Figure 2: Simplified mechanism of the Lewis acid-catalyzed Fries Rearrangement.
Causality Behind Experimental Choices: The choice of reaction conditions is critical for directing the selectivity of the rearrangement.[11][13]
-
Temperature: Low temperatures favor the thermodynamically more stable para-product, while higher temperatures favor the kinetically preferred ortho-product, which can form a more stable bidentate complex with the aluminum catalyst.[11]
-
Solvent: Non-polar solvents tend to favor the ortho-product, whereas increasing solvent polarity favors the para-product.[11]
For our purpose of synthesizing the precursor to 4A2MPA , we target the para-substituted product, 4-acetyl-2-methoxyphenol.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Lewis acids like AlCl₃ are corrosive and react violently with water; handle with extreme care.
Protocol 1: Synthesis of 4-Acetyl-2-methoxyphenol via Fries Rearrangement
This protocol adapts the classic Fries rearrangement to produce the core hydroxyaryl ketone intermediate from guaiacol acetate.
Materials:
-
Guaiacol acetate (2-methoxyphenyl acetate)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Hydrochloric acid (HCl), 5M solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, ice bath.
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Reagent Addition: In the flask, dissolve guaiacol acetate (1.0 eq) in nitrobenzene (approx. 3 mL per gram of ester). Cool the solution to 0-5 °C in an ice bath.
-
Catalyst Addition: While maintaining the low temperature, slowly and portion-wise add anhydrous AlCl₃ (1.2 eq). Causality: Using a slight excess of the Lewis acid ensures complete complexation with both the ester and the product, driving the reaction to completion.[12]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0-5 °C and very slowly quench the reaction by adding 5M HCl. An exothermic reaction will occur. Continue adding acid until the mixture is acidic and all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Workup: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-acetyl-2-methoxyphenol.
Protocol 2: Synthesis of this compound (4A2MPA)
This protocol serves two purposes: the synthesis of the title compound and a validation step for the product from Protocol 1.
Materials:
-
4-Acetyl-2-methoxyphenol (from Protocol 1)
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1M HCl solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve 4-acetyl-2-methoxyphenol (1.0 eq) in DCM in a round-bottom flask.
-
Reagent Addition: Add pyridine (1.5 eq) to the solution, followed by the slow, dropwise addition of acetic anhydride (1.2 eq) at room temperature. Causality: Pyridine acts as a base to neutralize the acetic acid byproduct and as a nucleophilic catalyst.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor by TLC until the starting material is consumed.
-
Workup: Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting solid is 4A2MPA , which can be further purified by recrystallization.
Protocol 3: Application in Pharmaceutical Analog Synthesis
This protocol demonstrates the utility of the core intermediate, 4-acetyl-2-methoxyphenol, by adapting the known synthesis of Acetaminophen (APAP) from 4-hydroxyacetophenone.[7] This pathway creates a methoxy-substituted APAP analog.
Figure 3: Synthetic pathway from the core intermediate to a potential pharmaceutical analog via oximation and Beckmann rearrangement.
Procedure:
-
Oximation:
-
React 4-acetyl-2-methoxyphenol (1.0 eq) with a hydroxylamine salt (e.g., hydroxylammonium sulfate, 1.1 eq) and a base (e.g., sodium acetate) in an aqueous ethanol solution.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the mixture and isolate the precipitated ketoxime product by filtration.
-
-
Beckmann Rearrangement:
-
Subject the ketoxime intermediate to a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid).
-
Heat the mixture carefully to initiate the rearrangement. Causality: The acid protonates the oxime's hydroxyl group, creating a good leaving group (water) and initiating the alkyl shift to the electron-deficient nitrogen, characteristic of the Beckmann rearrangement.
-
After the reaction is complete (monitored by TLC), quench the reaction by pouring it onto ice.
-
Neutralize the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by recrystallization to obtain the final N-acyl-aminophenol analog.
-
Characterization Data
Proper characterization is essential for validating the identity and purity of synthesized intermediates.
Spectroscopic Data for Key Intermediates
| Compound | Technique | Expected Peaks / Shifts (δ, ppm) | Source(s) |
| This compound (4A2MPA) | ¹H NMR (CDCl₃) | δ 7.60 (d, 1H), 7.55 (dd, 1H), 7.12 (d, 1H), 3.89 (s, 3H, OCH₃), 2.59 (s, 3H, OCOCH₃), 2.33 (s, 3H, COCH₃) | [1] |
| IR (ATR, neat) | νmax/cm⁻¹ 1751 (s, C=O ester), 1122 (s, C-O) | [14] | |
| 4-Acetyl-2-methoxyphenol | ¹H NMR (CDCl₃) | δ 7.5-7.6 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 6.1 (s, 1H, Ar-OH), 3.9 (s, 3H, OCH₃), 2.55 (s, 3H, COCH₃) | Predicted based on structure |
| IR | νmax/cm⁻¹ 3300-3400 (br, O-H), 1660 (s, C=O ketone) | Predicted based on structure |
Conclusion
This compound is more than just a catalog chemical; it is a strategic intermediate that offers access to a diverse range of functionalized aromatic scaffolds. By leveraging the classic Fries rearrangement, researchers can synthesize its core precursor, 4-acetyl-2-methoxyphenol. The acetate functionality in 4A2MPA provides a convenient protecting group strategy, enabling selective reactions at other molecular sites. As demonstrated, the resulting hydroxyaryl ketone can be readily converted into complex structures analogous to established pharmaceuticals. These protocols and the underlying chemical principles provide a solid foundation for drug development professionals to incorporate 4A2MPA and its derivatives into their synthetic programs, accelerating the discovery of new therapeutic agents.
References
- 4'-Hydroxyacetophenone: A Crucial Intermediate in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. URL
- This compound CAS#: 54771-60-7. (n.d.). ChemicalBook. URL
- Synthesis of 4-hydroxyacetophenone (Scheme-12). (n.d.).
- This compound | 54771-60-7. (n.d.). ChemicalBook. URL
- 4-Hydroxyacetophenone Applications and Performance in Modern Industries. (2025). SACH. URL
- Process for producing an aqueous 4-hydroxyacetophenone (4-hap) which is stable at room temperature. (1989).
- Guaiacol (CAS 90-05-1) - Premium Chemical for Industrial Use. (n.d.).
- Process for producing 4-hydroxyacetophenone. (1986).
- Characteristics, Overview, Applications, Markets of Guaiacol. (2024). Foreverest Resources Ltd. URL
- Fries rearrangement. (n.d.). Wikipedia. URL
- Process for producing 4-hydroxyacetophenone. (n.d.).
- 4'-Hydroxyacetophenone. (n.d.). PubChem. URL
- Comprehensive Guide to Understanding 4-Hydroxyacetophenone Applications and Benefits in Industry. (2025). Tianjin YR ChemSpec. URL
- 4-acetyl-2-methoxyphenyl 4-methylcyclohexane-1-carboxylate. (2021). Imperial College London. URL
- 4-Acetyl-2-methoxyphenyl acet
- Fries Rearrangement. (n.d.). Organic Chemistry Portal. URL
- Process for producing 4-hydroxyacetophenone. (n.d.).
- Fries Rearrangement. (n.d.). Alfa Chemistry. URL
- 4-Acetylphenyl Acetate: A Key Intermediate for Pharmaceutical Synthesis. (n.d.). BOC Sciences. URL
- Guaiacol. (n.d.). Wikipedia. URL
- Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. (n.d.). PubMed Central. URL
- Synthesis of N-acetyl-p-aminophenol. (n.d.). PrepChem.com. URL
- Compound 4-acetyl-2-methoxyphenyl [5-methyl-2-(propan-2-yl)
- What is the Fries Rearrangement Reaction?. (n.d.). BYJU'S. URL
- Fries Rearrangement. (n.d.). Sigma-Aldrich. URL
- Guaiacol as a drug candidate for treating adult polyglucosan body disease. (2018). JCI Insight. URL
- Acetyleugenol. (n.d.). Sigma-Aldrich. URL
- 4-Acetyl-2-methoxyphenyl acet
- NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF. (n.d.).
- Protecting group. (n.d.). Wikipedia. URL
- Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (2021).
Sources
- 1. This compound CAS#: 54771-60-7 [m.chemicalbook.com]
- 2. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Properties Of CAS No.: 99-93-4 4-Hydroxyacetophenone For Sale [hzsqchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. patents.justia.com [patents.justia.com]
- 8. Process for producing 4-hydroxyacetophenone - Patent 0167286 [data.epo.org]
- 9. EP0167286A1 - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 10. This compound | 54771-60-7 [chemicalbook.com]
- 11. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 12. Fries Rearrangement [organic-chemistry.org]
- 13. byjus.com [byjus.com]
- 14. 4-acetyl-2-methoxyphenyl 4-methylcyclohexane-1-carboxylate | Imperial College London [data.hpc.imperial.ac.uk]
Application Note: A Step-by-Step Guide to the Purification of 4-Acetyl-2-methoxyphenyl acetate
Abstract
This comprehensive guide provides detailed protocols for the purification of 4-Acetyl-2-methoxyphenyl acetate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document outlines two primary methods: recrystallization for bulk purification and flash column chromatography for achieving high-purity samples. The protocols are built on a foundation of chemical principles, explaining the causality behind each step to ensure both reproducibility and a deeper understanding of the purification process. Methods for assessing compound purity, including melting point analysis, thin-layer chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, are also detailed to create a self-validating workflow.
Introduction and Purification Rationale
This compound (also known as 4-acetoxy-3-methoxyacetophenone) is a member of the acetophenone and phenyl acetate classes of organic compounds.[1][2] Its structure makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutical agents. The purity of such an intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and complications in subsequent biological assays.
Crude synthetic products invariably contain remnants of starting materials, catalysts, and byproducts. Therefore, a robust purification strategy is not merely a suggestion but a requirement for reliable and reproducible research. This guide presents two field-proven methods tailored for this compound.
-
Recrystallization: An efficient technique for purifying solid organic compounds on a larger scale. Its principle is based on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[3][4]
-
Flash Column Chromatography: A powerful technique for separating compounds with high resolution. It is ideal for purifying smaller quantities of material to a very high degree of purity or for separating mixtures that are difficult to resolve by recrystallization.[5]
Safety First: Essential Laboratory Practices
Before beginning any protocol, it is critical to review the Safety Data Sheet (SDS) for all reagents and solvents. Standard personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves, must be worn at all times.[6] All operations should be performed within a certified chemical fume hood to avoid inhalation of dust or solvent vapors.
-
Hazard Statement: While a specific SDS for the target compound is not widely available, related compounds like 4'-methoxyacetophenone are harmful if swallowed.[7] Handle with care.
-
Solvent Safety: The solvents used (e.g., ethanol, hexane, ethyl acetate) are flammable. Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's environmental health and safety guidelines.
Protocol I: Purification by Recrystallization
Recrystallization is often the first choice for purifying solids due to its scalability and efficiency. The core principle is to dissolve the impure compound in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to crystallize upon cooling, leaving impurities behind in the solution.[4][8]
The Principle of Solvent Selection
The ideal recrystallization solvent should exhibit steep solubility vs. temperature curve for the target compound—high solubility at its boiling point and low solubility at room or ice temperature.[3][9] Furthermore, the solvent should either completely dissolve impurities at all temperatures or not dissolve them at all.[4] Given the polarity of this compound, which contains ester, ketone, and ether functional groups, a moderately polar solvent system like ethanol or an ethanol/water mixture is an excellent starting point.
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a magnetic stir bar or a boiling chip.
-
Solvent Addition: In the fume hood, add a small volume of ethanol to the flask. Heat the mixture gently on a hot plate with stirring. Continue to add the solvent portion-wise until the solid just completely dissolves at the boiling point of the solvent.[4] Causality: Using the absolute minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing the recovery yield.[8]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration using a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[10]
-
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the compound's melting point (e.g., 40 °C) until a constant weight is achieved.
Recrystallization Workflow Diagram
Caption: Workflow for purification by recrystallization.
Protocol II: Purification by Flash Column Chromatography
For obtaining samples of the highest purity, particularly on a smaller scale, flash column chromatography is the method of choice. This technique utilizes a stationary phase (silica gel) and a mobile phase (solvent eluent) to separate compounds based on their differential polarity and adsorption to the stationary phase. A literature-proven method utilizes a hexane:ethyl acetate mobile phase.[1][11]
Step-by-Step Chromatography Protocol
-
Eluent Preparation: Prepare the mobile phase, a 4:1 mixture of hexane:ethyl acetate (v/v). For 500 mL, this would be 400 mL of hexane and 100 mL of ethyl acetate.
-
Column Packing:
-
Select a glass column of appropriate size.
-
Secure the column vertically to a clamp stand.
-
Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it carefully into the column.
-
Allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound (e.g., 200 mg) in a minimal amount of dichloromethane or the eluent.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Carefully add this powder to the top of the packed column. Add another thin layer of sand on top to protect the sample layer.
-
-
Elution: Carefully add the eluent to the column. Apply gentle air pressure to the top of the column to force the eluent through the silica gel at a steady rate (a "flash" column).[5]
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.
-
Analysis: Monitor the separation by spotting fractions onto a TLC plate. A suitable TLC mobile phase is the same 4:1 hexane:ethyl acetate mixture.[12] Visualize the spots under a UV lamp (254 nm).
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound as a white or pale yellow solid.[1]
Chromatography Workflow Diagram
Caption: Workflow for high-purity flash chromatography.
Assessing Purity: A Self-Validating System
Confirming the purity of the final product is a critical step. A combination of techniques should be used to provide confidence in the quality of the material.
-
Melting Point Analysis: A pure crystalline solid will melt over a very narrow temperature range. The literature value for this compound is in the range of 54-59 °C.[1][11] A sharp melting point within this range is a strong indicator of purity.
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate. The presence of multiple spots indicates contamination.
-
¹H NMR Spectroscopy: This provides structural confirmation. The ¹H NMR spectrum of the pure compound should match literature data, showing distinct signals for the aromatic protons and the three methyl groups.[1][13]
Data Presentation: Expected Analytical Results
| Parameter | Expected Result | Source(s) |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 54 - 59 °C | [1][11] |
| TLC (4:1 Hex:EtOAc) | Single spot, Rf ≈ 0.3-0.4 | [12] |
| ¹H NMR (CDCl₃, δ) | ~7.60 (d), ~7.55 (dd), ~7.12 (d), ~3.89 (s, 3H), ~2.59 (s, 3H), ~2.33 (s, 3H) | [1][11] |
References
- University of California, Los Angeles. (n.d.). Recrystallization.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Wired Chemist. (n.d.). Recrystallization.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- SIELC Technologies. (n.d.). Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column.
- CPAchem Ltd. (n.d.). Safety data sheet according to Regulation (EC) No 1907/2006.
- Gonzalez, M. J., et al. (2018). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 23(10), 2636.
- da Silveira, P. F., et al. (2020). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society, 31(8), 1745-1750.
- Google Patents. (1984). US4433173A - Acetophenone purification.
- Siadati, S. A. (2023). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
- Imperial College London. (2021). Compound 4-acetyl-2-methoxyphenyl [5-methyl-2-(propan-2-yl)phenoxy]acetate.
- SIELC Technologies. (2018). 4-Acetyl-2,6-dimethoxyphenyl acetate.
- Senzer, B. D., et al. (2023). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 100, 276-302.
- Google Patents. (2015). CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate.
- Oakwood Chemical. (n.d.). This compound.
Sources
- 1. This compound | 54771-60-7 [chemicalbook.com]
- 2. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recrystallization [sites.pitt.edu]
- 4. Recrystallization [wiredchemist.com]
- 5. orgsyn.org [orgsyn.org]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound CAS#: 54771-60-7 [m.chemicalbook.com]
- 12. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound(54771-60-7) 1H NMR spectrum [chemicalbook.com]
Application Note: A Robust HPLC Method for the Quantification of 4-Acetyl-2-methoxyphenyl Acetate
Abstract
This application note presents a detailed, robust, and validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Acetyl-2-methoxyphenyl acetate. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and research applications. The method utilizes a standard C18 stationary phase with a UV detector, ensuring accessibility and ease of implementation. The rationale behind the selection of chromatographic parameters is discussed in depth, providing a framework for adaptation and troubleshooting. All protocols are established in accordance with international regulatory standards for analytical validation.
Introduction: The Analyte
This compound (also known as 4-acetoxy-3-methoxyacetophenone) is a member of the acetophenone and phenyl acetate families.[1][2][3] Its chemical structure, featuring an aromatic ring, an acetyl group, a methoxy group, and an acetate ester, imparts moderate polarity, making it an ideal candidate for analysis by reverse-phase chromatography. Accurate quantification is critical in various applications, including monitoring the purity of synthesized batches, assessing stability in pharmaceutical formulations, and identifying potential impurities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Structure | PubChem | |
| IUPAC Name | (4-acetyl-2-methoxyphenyl) acetate | [2] |
| CAS Number | 54771-60-7 | [1][4] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2][4] |
| Molecular Weight | 208.21 g/mol | [1][2][4] |
| Melting Point | 54-57 °C | [1][3] |
The structure's conjugated aromatic system provides strong UV absorbance, which is leveraged for detection and quantification.
Method Development & Rationale
The primary objective was to develop a simple, rapid, and reproducible method. Reverse-phase HPLC was selected as the foundational technique due to its proficiency in separating moderately polar organic molecules.[5][6]
Column Selection: The Stationary Phase
A C18 (octadecyl-silica) column was chosen as the stationary phase. This is the most common and versatile stationary phase in reverse-phase HPLC, separating compounds primarily based on hydrophobic interactions.[7] The non-polar C18 chains interact with the hydrophobic regions of the analyte, principally the aromatic ring and methyl groups of this compound. For this application, a column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size is recommended as it provides a good balance between efficiency, resolution, and backpressure.[8]
Mobile Phase Selection & Optimization
The mobile phase is a critical factor in achieving optimal separation.[9] A binary mixture of an aqueous component and an organic modifier is standard for RP-HPLC.[6]
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol. While both are common, ACN often provides better peak shape and lower backpressure.[6] Its elution strength is controlled by adjusting its proportion in the mobile phase.[5]
-
Aqueous Phase: HPLC-grade water with a small amount of acidifier is used. Phosphoric acid (0.1% v/v) is added to the aqueous phase to sharpen peaks and ensure reproducible retention times. Acidification suppresses the ionization of residual silanol groups on the silica backbone of the stationary phase, which can otherwise lead to peak tailing with polar analytes.[10]
-
Composition: An isocratic elution with a mobile phase of Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v) was found to provide optimal retention, peak shape, and a reasonable analysis time. This starting ratio is a common and effective baseline for acetophenone derivatives.[7]
Detection Wavelength
Given the aromatic nature of this compound, a UV detector is ideal. Based on the chromophores present (acetophenone and phenyl acetate moieties), a detection wavelength of 254 nm is selected. This wavelength is a common choice for aromatic compounds, offering high sensitivity and a stable baseline.[7][11] A photodiode array (PDA) detector can be used during method development to scan the UV spectrum and confirm the optimal wavelength for maximum absorbance.
Experimental Protocol
This section provides a step-by-step methodology for the analysis.
Equipment and Materials
-
HPLC system with isocratic pump, autosampler, column oven, and UV/PDA detector.
-
C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC Grade).
-
Phosphoric Acid (ACS Grade).
-
Water (HPLC Grade or equivalent).
-
This compound reference standard.
-
Volumetric flasks, pipettes, and autosampler vials.
Preparation of Solutions
-
Mobile Phase (Acetonitrile:Water, 50:50 with 0.1% H₃PO₄):
-
Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water to create a 0.1% solution.
-
Carefully mix 500 mL of this acidic water with 500 mL of acetonitrile.
-
Degas the solution for 15 minutes using an ultrasonic bath or vacuum filtration.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
-
Working Standard Solutions & Calibration Curve:
-
Prepare a series of working standards (e.g., 5, 10, 25, 50, 100, and 200 µg/mL) by serial dilution of the stock solution with the mobile phase. These will be used to establish the calibration curve.
-
Chromatographic Conditions
The optimized parameters for the analysis are summarized below.
Table 2: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for hydrophobic compounds, providing good efficiency. |
| Mobile Phase | Acetonitrile : 0.1% H₃PO₄ in Water (50:50, v/v) | Provides optimal retention and peak symmetry. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns, ensuring good separation.[7] |
| Elution Mode | Isocratic | Simplifies the method and improves reproducibility. |
| Injection Volume | 10 µL | A low volume minimizes potential band broadening.[7] |
| Column Temperature | 30 °C | Maintains stable retention times and improves viscosity. |
| Detection | UV at 254 nm | High sensitivity for the aromatic analyte.[7] |
| Run Time | 10 minutes | Sufficient to elute the analyte and any potential impurities. |
Analysis Workflow
The logical flow of the analytical process ensures data integrity and compliance with standard practices.
Caption: High-level workflow for HPLC analysis.
System Suitability and Validation
To ensure the analytical system is performing correctly before and during sample analysis, a System Suitability Test (SST) must be performed.[12][13] This is a non-negotiable part of any validated analytical method.
System Suitability Test (SST)
Inject the 50 µg/mL working standard solution six consecutive times. The results must meet the criteria outlined in Table 3, which are based on United States Pharmacopeia (USP) guidelines.[12][13]
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, indicating good column health and mobile phase compatibility.[12][14] |
| Precision (RSD) | RSD ≤ 2.0% for peak area | Demonstrates the reproducibility of the injector and the stability of the system.[12][14] |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and peak sharpness.[15] |
Method Validation Principles
This method should be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to prove it is suitable for its intended purpose.[16][17][18] The validation should assess the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).
-
Linearity: Assessed across the range of the calibration curve (5-200 µg/mL). A correlation coefficient (r²) of ≥ 0.999 is expected.
-
Accuracy: Determined by spike-recovery experiments at three concentration levels.
-
Precision: Evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
-
Robustness: Small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C) are made to assess the method's reliability.
The relationship between these validation parameters demonstrates the method's self-validating system.
Caption: Interdependence of ICH Q2(R1) validation parameters.
Conclusion
The RP-HPLC method described provides a reliable, efficient, and robust tool for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes it easily transferable to any laboratory with standard HPLC capabilities. The detailed rationale and adherence to established validation principles ensure that the data generated is accurate and trustworthy, meeting the stringent requirements of the pharmaceutical and chemical research industries.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link][16]
- System suitability Requirements for a USP HPLC Method.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Optimization of a new mobile phase to know the complex and real polyphenolic composition: towards a total phenolic index using high-performance liquid chromatography.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- ICH Quality Guidelines.
- Significant Changes in HPLC System Suitability: New USP Provisions Planned. European Compliance Academy (ECA). [Link][21]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][22]
- System Suitability in HPLC Analysis. Pharmaguideline. [Link][15]
- This compound. PubChem, National Institutes of Health (NIH). [Link][2]
- Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography.
- 4-Acetyl-2,6-dimethoxyphenyl acet
- Optimization of a new mobile phase to know the complex and real polyphenolic composition: towards a total phenolic index using high-performance liquid chrom
- Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. [Link][27]
- General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. The United States Pharmacopeial Convention. [Link][13]
- HPLC System Suitability Parameters. The Pharmapedia. [Link][14]
- Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column. SIELC Technologies. [Link][28]
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link][5]
- Supporting Information. The Royal Society of Chemistry. [Link][29]
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. [Link][11]
- Acetophenone | Shodex HPLC Columns and Standards. Shodex. [Link][30]
- Reversed Phase HPLC Method Development. Phenomenex. [Link][10]
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link][6]
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link][32]
- Ultra Robust UHPLC Columns. ACE. [Link][33]
- HPLC Separation of Acrylic Acid and 4-Methoxyphenol on Primesep B Column. SIELC Technologies. [Link][34]
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. [Link][8]
Sources
- 1. This compound CAS#: 54771-60-7 [m.chemicalbook.com]
- 2. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 54771-60-7 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. public.pensoft.net [public.pensoft.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. pp.bme.hu [pp.bme.hu]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. ftp.uspbpep.com [ftp.uspbpep.com]
- 14. m.youtube.com [m.youtube.com]
- 15. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
Gas chromatography (GC) analysis of 4-Acetyl-2-methoxyphenyl acetate
An Application Note for the Quality Control and Purity Assessment of 4-Acetyl-2-methoxyphenyl acetate using Gas Chromatography.
Abstract
This comprehensive application note details a robust and validated Gas Chromatography (GC) method for the quantitative analysis and purity assessment of this compound (CAS 54771-60-7). As a key intermediate in pharmaceutical synthesis, ensuring the identity and purity of this compound is critical.[1] This guide provides a complete protocol, from sample preparation to method validation, designed for researchers, quality control analysts, and drug development professionals. The methodology leverages a common GC-FID system for quantification and is adaptable for GC-MS for peak identity confirmation. We will explore the rationale behind parameter selection, present a self-validating protocol based on ICH guidelines, and offer practical insights for implementation.[2]
Introduction and Analyte Overview
This compound, also known as acetovanillone acetate, is an acetate ester characterized as a member of the acetophenone and monomethoxybenzene families.[3][4] Its chemical structure and properties make it a versatile building block in organic synthesis. Given its role, a reliable analytical method to determine its purity and identify potential process-related impurities or degradation products is paramount for ensuring the quality of active pharmaceutical ingredients (APIs).[5]
Gas chromatography is the technique of choice for this analysis due to the analyte's volatility and thermal stability.[6] This document provides a step-by-step guide to develop, implement, and validate a GC method suitable for routine quality control.
Analyte Properties
A foundational understanding of the analyte's physical and chemical properties is essential for method development.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 54771-60-7 | [7] |
| Molecular Formula | C₁₁H₁₂O₄ | [7] |
| Molecular Weight | 208.21 g/mol | [7] |
| Appearance | Yellow to white solid | [1][3] |
| Melting Point | 54-57 °C | [3] |
| Boiling Point | 294.7±25.0 °C (Predicted) | [3] |
| Kovats Retention Index | 1635 (Semi-standard non-polar column) | [4] |
Principle of the Method
The method employs a high-resolution capillary gas chromatograph to separate this compound from the solvent and any potential impurities. The sample, dissolved in a suitable volatile solvent, is injected into a heated inlet where it is vaporized.[8] An inert carrier gas (Helium) transports the vaporized sample through a capillary column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile and stationary phases, which is influenced by their boiling points and polarity.[6] A Flame Ionization Detector (FID) is used for quantification due to its high sensitivity to organic compounds and wide linear range. For identity confirmation, a Mass Spectrometer (MS) can be used, which provides structural information based on the mass-to-charge ratio of fragmented ions.[4]
Experimental Protocol
This section outlines the complete workflow from preparation to analysis.
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity)[9]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC grade.[10]
-
Carrier Gas: Helium (99.999% purity)
-
Gases for FID: Hydrogen (99.999% purity), Compressed Air (zero grade)
-
Equipment:
-
Gas Chromatograph with FID or MS detector
-
Capillary GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)
-
Analytical balance (4-decimal place)
-
Volumetric flasks (Class A)
-
Micropipettes
-
Autosampler vials (2 mL) with caps[10]
-
Standard and Sample Preparation
Proper sample and standard preparation are critical for accurate and reproducible results.[11]
Workflow for Sample and Standard Preparation
Caption: Core parameters for method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank solvent, placebo (if applicable), and spiked sample. | No interfering peaks at the retention time of the analyte. Peak purity should be confirmed if using GC-MS. [2] |
| Linearity | Analyze a minimum of five concentrations across the desired range. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The range demonstrated to be linear, accurate, and precise. | Typically 80-120% of the target concentration. [12] |
| Accuracy | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. [5] |
| LOD & LOQ | Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | LOD: S/N ≥ 3:1 LOQ: S/N ≥ 10:1. [2] |
| Robustness | Intentionally vary method parameters (e.g., oven temp ±2°C, flow rate ±10%). | System suitability parameters remain within limits. |
Data Analysis and System Suitability
System Suitability
Before running a sample sequence, inject a mid-level calibration standard five times. The results must meet predefined criteria to ensure the system is operating correctly.
| Parameter | Acceptance Criteria |
| RSD of Peak Area | ≤ 2.0% for 5 replicate injections |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | ≥ 20,000 |
Calculations
The concentration of this compound in the sample is determined using the linear regression equation derived from the calibration curve:
-
y = mx + c
-
Where y is the peak area, m is the slope, x is the concentration, and c is the y-intercept.
-
The final percentage purity can be calculated by accounting for the sample weight and dilution factors.
Conclusion
This application note provides a comprehensive, scientifically grounded framework for the GC analysis of this compound. The detailed protocol for sample preparation, instrument conditions, and method validation ensures that laboratories can implement a reliable method for quality control and purity assessment. Adherence to these guidelines will produce accurate and reproducible data, which is essential for professionals in research and pharmaceutical development.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521535, this compound.
- ResearchGate. (2025). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities.
- Integrated Liner Technologies. (2025). A Guide to GC Sample Preparation.
- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
- Pharma Beginners. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
- Lakhmapure, S. B., Kothari, S., & Lokhande, M. V. (2020). VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API). International Journal of Pharmaceutical Sciences and Research, 11(10), 5039-5052.
- Organomation. (n.d.). Gas Chromatography Sample Preparation.
- ResearchGate. (n.d.). Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS.
- Zhao, R., et al. (2012). Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. Analytical Methods, 4, 1377-1383.
- CPL. (2025). Analytical Method Development and Validation in Pharmaceuticals.
- Stolarczyk, E. U., et al. (2008). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. Acta Poloniae Pharmaceutica - Drug Research, 65(3), 295-300.
- TrAC Trends in Analytical Chemistry. (2007). Sample preparation in analysis of pharmaceuticals.
- Organomation. (n.d.). Chromatography Sample Preparation Guide.
- Oguri, K., et al. (1989). Analysis of beechwood creosote by gas chromatography-mass spectrometry and high-performance liquid chromatography. Research Communications in Chemical Pathology and Pharmacology, 66(3), 411-423.
- Rivera-Mondragón, A., et al. (2018). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 23(11), 2999.
- Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols.
- U.S. Environmental Protection Agency. (2002). Method 8041A: Phenols by Gas Chromatography.
Sources
- 1. This compound | 54771-60-7 [chemicalbook.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. This compound CAS#: 54771-60-7 [m.chemicalbook.com]
- 4. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. organomation.com [organomation.com]
- 7. scbt.com [scbt.com]
- 8. organomation.com [organomation.com]
- 9. This compound – Biotuva Life Sciences [biotuva.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. iltusa.com [iltusa.com]
- 12. ptfarm.pl [ptfarm.pl]
Application Note: 4-Acetyl-2-methoxyphenyl acetate as a Novel Internal Standard for the Accurate Quantification of Apocynin in Biological Matrices by LC-MS/MS
Abstract
This application note presents a detailed protocol for the use of 4-Acetyl-2-methoxyphenyl acetate as an internal standard (IS) for the accurate and precise quantification of apocynin (acetovanillone) in biological matrices, such as human plasma. Apocynin, a selective NADPH-oxidase inhibitor, is of significant interest in pharmaceutical research for its anti-inflammatory and neuroprotective properties.[1] The structural similarity and comparable chromatographic behavior of this compound to apocynin make it an ideal candidate for an internal standard, compensating for variations during sample preparation and analysis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection rationale, preparation, and validation of this compound as an internal standard in a robust LC-MS/MS workflow.
Introduction to Internal Standards in Quantitative Analysis
In quantitative analytical chemistry, particularly in chromatographic techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS), an internal standard is a chemical substance that is added in a consistent amount to all samples, calibration standards, and quality controls in an analysis.[2][3][4] The primary purpose of an internal standard is to correct for the loss of analyte during sample processing and to compensate for variations in injection volume and instrument response.[5][6][7] An ideal internal standard should be chemically similar to the analyte but sufficiently different to be distinguished by the analytical instrument.[2] The use of an internal standard is a cornerstone of developing robust and reliable bioanalytical methods, as stipulated by regulatory bodies such as the FDA.[4]
Rationale for Selecting this compound for Apocynin Quantification
The selection of an appropriate internal standard is critical for the accuracy and precision of a quantitative assay.[8][9] The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[10]
Structural Similarity: this compound is an excellent choice as an internal standard for the quantification of apocynin due to their high degree of structural similarity. Apocynin is 1-(4-hydroxy-3-methoxyphenyl)ethanone, while the proposed internal standard is its acetylated analogue.[1][11][12] This structural resemblance ensures similar extraction efficiencies from complex biological matrices and comparable chromatographic retention times.
Physicochemical Properties: The physicochemical properties of this compound are well-characterized. It is a stable, solid compound at room temperature with a melting point of 54-57 °C.[13] Its molecular formula is C₁₁H₁₂O₄ and its molecular weight is 208.21 g/mol .[11] These properties make it easy to handle and accurately weigh for the preparation of standard solutions.
Mass Spectrometric Detection: The difference in molecular weight between apocynin (166.17 g/mol ) and this compound (208.21 g/mol ) allows for clear differentiation in a mass spectrometer, preventing isotopic overlap and ensuring independent and specific detection.[1][11]
Materials and Reagents
-
Analytes and Internal Standard:
-
Solvents and Reagents:
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Experimental Protocols
Preparation of Stock and Working Solutions
Protocol:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of apocynin and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume. Sonicate for 5 minutes to ensure complete dissolution.
-
-
Intermediate Stock Solutions (100 µg/mL):
-
Dilute 1 mL of each primary stock solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.
-
-
Working Standard Solutions for Calibration Curve:
-
Serially dilute the apocynin intermediate stock solution with a 50:50 (v/v) acetonitrile/water mixture to prepare working standards at concentrations of 1, 2, 5, 10, 20, 50, 100, and 200 ng/mL.
-
-
Internal Standard Working Solution (50 ng/mL):
-
Dilute the this compound intermediate stock solution with a 50:50 (v/v) acetonitrile/water mixture to obtain a final concentration of 50 ng/mL.
-
Sample Preparation: Protein Precipitation
This protocol describes a protein precipitation method for the extraction of apocynin and the internal standard from human plasma.
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (50 ng/mL) to each plasma sample, except for the blank samples (which receive 20 µL of the vehicle solution).
-
For calibration standards, add 20 µL of the respective apocynin working standard solution. For quality control (QC) samples, add 20 µL of the appropriate QC spiking solution.
-
Vortex each tube for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (see section 4.3).
-
Vortex for 30 seconds and transfer the solution to an HPLC vial for LC-MS/MS analysis.
Workflow for Sample Preparation
Caption: Protein precipitation workflow for plasma samples.
LC-MS/MS Conditions
The following are suggested starting conditions for the LC-MS/MS analysis. Method optimization is recommended for specific instrumentation.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Apocynin: To be determined empirically (e.g., Q1: 167.1 -> Q3: 152.1) |
| This compound: To be determined empirically (e.g., Q1: 209.1 -> Q3: 167.1) | |
| Ion Source Temp. | 550 °C |
| IonSpray Voltage | 5500 V |
Method Validation
A full method validation should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry). Key validation parameters include:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Linearity and Range: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration. A linear regression with a weighting factor (e.g., 1/x²) should be applied. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Analyze replicate QC samples at low, medium, and high concentrations on three separate days. The accuracy (% bias) should be within ±15% (±20% for the lower limit of quantification, LLOQ), and the precision (% CV) should be ≤15% (≤20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples to that in neat solutions.
-
Recovery: Determine the extraction efficiency of the analyte and IS by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples.
-
Stability: Assess the stability of the analyte and IS in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
Data Analysis and Interpretation
The concentration of apocynin in unknown samples is calculated using the linear regression equation derived from the calibration curve:
Concentration_Analyte = (PeakAreaRatio_Sample - Intercept) / Slope
Where PeakAreaRatio_Sample is the peak area of apocynin divided by the peak area of this compound in the unknown sample.
Data Analysis Workflow
Caption: Workflow for data analysis and concentration calculation.
Conclusion
This application note provides a comprehensive framework for the utilization of this compound as a reliable internal standard for the quantification of apocynin in biological matrices. Its structural similarity and appropriate physicochemical properties ensure that it effectively compensates for analytical variability, leading to accurate and precise results. The detailed protocols for sample preparation, LC-MS/MS analysis, and method validation serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.
References
- Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.).
- Selection of Internal Standards for LC-MS/MS Applications. (n.d.). Cerilliant.
- Wang, S., et al. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. ACS Omega.
- Yang, K., et al. (2010). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Progress in Lipid Research.
- This compound. (n.d.). PubChem.
- Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. (2020). Bioanalysis Zone.
- Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022). MDPI.
- Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. (2020). Bioanalysis.
- When Should an Internal Standard be Used? (2012). LCGC International.
- 4-acetyl-2-methoxyphenyl 4-methylcyclohexane-1-carboxylate. (2021). Imperial College London.
- Singh, S. K., et al. (2015). Pharmacokinetic, bioavailability, metabolism and plasma protein binding evaluation of NADPH-oxidase inhibitor apocynin using LC–MS. Journal of Chromatography B.
- Pharmacokinetic, Bioavailability, Metabolism and Plasma Protein Binding Evaluation of NADPH-Oxidase Inhibitor Apocynin using LC-MS/MS. (2015). ResearchGate.
- How to standardize Laccase activity assay by Guaiacol? (2016). ResearchGate.
- 4-(Hydroxymethyl)-2-methoxyphenyl acetate. (n.d.). PubChem.
- Potje, S. R., et al. (2019). Comparative study between apocynin and protocatechuic acid regarding antioxidant capacity and vascular effects. Brazilian Journal of Medical and Biological Research.
- Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. (n.d.). ResearchGate.
- guaiacyl acetate, 613-70-7. (n.d.). The Good Scents Company.
Sources
- 1. Apocynin, NADPH-oxidase inhibitor (CAS 498-02-2) | Abcam [abcam.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. This compound CAS#: 54771-60-7 [m.chemicalbook.com]
- 14. This compound – Biotuva Life Sciences [biotuva.com]
Application Notes & Protocols: Utilizing 4-Acetyl-2-methoxyphenyl acetate for Cellular Esterase Activity Measurement
Introduction
4-Acetyl-2-methoxyphenyl acetate, also known by synonyms such as 4-Acetoxy-3-methoxyacetophenone or Acetovanillone acetate, is a phenolic acetate compound.[1][2] While its structure contains an acetyl group, its primary and well-established application in biochemical and cell-based assays is not as a direct modulator of protein acetylation, such as a histone deacetylase (HDAC) inhibitor, but rather as a substrate for esterase enzymes.[3][4][5][6]
Esterases are a broad class of hydrolase enzymes crucial for the metabolism of various endogenous and xenobiotic compounds, including many therapeutic drugs.[3] The protocol herein describes the use of this compound as a chromogenic substrate to quantify intracellular esterase activity. Upon enzymatic cleavage by cellular esterases, the compound is hydrolyzed, releasing 4'-Hydroxy-3'-methoxyacetophenone (Acetovanillone), a product whose formation can be monitored. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to accurately measure cellular esterase activity, an essential parameter in drug metabolism and toxicology studies.
Additionally, this document will briefly address a hypothetical workflow for investigating the compound's potential off-target effects on protein acetylation, a necessary consideration when profiling any new chemical entity within a cellular context.
Mechanism of Action: Esterase Substrate
The fundamental principle of this assay is the enzymatic hydrolysis of the ester bond in this compound by cellular esterases. This reaction yields equimolar amounts of acetate and the phenolic compound Acetovanillone. The rate of Acetovanillone production is directly proportional to the esterase activity within the cell lysate or cellular system.
Caption: Enzymatic hydrolysis of this compound by esterases.
Materials and Reagents
-
This compound (CAS 54771-60-7)[7]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile, ice-cold
-
Cell line of interest (e.g., HeLa, HepG2, or other relevant lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Cell lysis buffer (e.g., RIPA buffer or 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100)[3]
-
Protease Inhibitor Cocktail
-
96-well microplates (clear, flat-bottom for colorimetric assays; black for fluorescent assays if applicable)
-
Microplate reader
-
Bradford or BCA Protein Assay Kit
Compound Handling and Preparation
-
Storage: Store this compound powder at 4°C for short-term and -20°C for long-term storage, protected from light and moisture.
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Ensure the compound is fully dissolved by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solution aliquots at -20°C.
-
Protocol 1: Cell-Based Esterase Activity Assay
This protocol measures the overall esterase activity in a cell population.
Part A: Cell Culture and Treatment
-
Cell Seeding: Seed cells into a 96-well plate at a density that ensures they reach 80-90% confluency on the day of the assay. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Dilution: On the day of the assay, dilute the 100 mM stock solution of this compound in pre-warmed complete culture medium to the desired final concentrations. A typical starting range is 10-100 µM.[4][5] Prepare a vehicle control using an equivalent amount of DMSO in the medium.
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a predetermined time course (e.g., 1, 2, 4, or 6 hours). The optimal time should be determined empirically.
Part B: Sample Collection and Analysis (Cell Lysate)
-
Medium Collection: After incubation, collect the cell culture medium from each well. This can be analyzed for secreted esterase activity or product release.
-
Cell Lysis:
-
Wash the cells twice with 100 µL of ice-cold PBS per well.
-
Add 50-100 µL of ice-cold lysis buffer (supplemented with protease inhibitors) to each well.
-
Incubate on ice for 10-15 minutes with gentle shaking.
-
Collect the cell lysates and transfer them to microcentrifuge tubes.
-
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay. This is crucial for normalizing the esterase activity.
-
Product Quantification: The concentration of the product, Acetovanillone, in the clarified lysates (and collected medium) can be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The rate of product formation per milligram of protein is calculated to determine the specific esterase activity.
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 1x10⁴ - 5x10⁴ cells/well | Optimize for 80-90% confluency |
| Compound Concentration | 10 - 100 µM | Determine via dose-response |
| Incubation Time | 1 - 6 hours | Determine via time-course |
| Lysis Buffer Volume | 50 - 100 µL/well | Ensure complete cell lysis |
| Analysis Method | HPLC / LC-MS | For specific quantification of product |
Protocol 2: Cytotoxicity Assay (Essential Control)
It is critical to determine the concentration range at which this compound is non-toxic to the cells, ensuring that observed effects are due to specific enzymatic activity and not cell death.[8][9][10]
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Treatment: Treat cells with a broad range of this compound concentrations (e.g., 1 µM to 200 µM) for the longest duration planned for the main experiment (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Assay Performance: Perform a standard cytotoxicity assay, such as MTT, WST-1, or LDH release assay, following the manufacturer's instructions.[8][9]
-
Data Analysis: Calculate the IC₅₀ value (the concentration that causes 50% inhibition of cell viability). For the esterase activity assays, use concentrations well below the IC₅₀ value (e.g., ≤ IC₁₀).
Hypothetical Protocol: Investigating Effects on Protein Acetylation
While this compound is an esterase substrate, researchers may wish to investigate its potential off-target effects on the cellular acetylome. This protocol outlines a method to assess changes in histone acetylation, a common marker for HDAC inhibitor activity.[11][12][13]
Caption: Workflow for analyzing histone acetylation by Western Blot.
-
Cell Treatment: Treat cells with non-toxic concentrations of this compound for various time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) and a known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control.[14]
-
Histone Extraction:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cell membranes using a Triton-based extraction buffer.[13]
-
Pellet the nuclei and perform an acid extraction (e.g., with 0.2 N HCl) overnight at 4°C to isolate histone proteins.[11][13]
-
Neutralize the extract and determine the protein concentration.
-
-
Western Blot Analysis:
-
Separate 10-20 µg of histone proteins per lane on a 15% SDS-polyacrylamide gel.[11]
-
Transfer the proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins).[13][15][16]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.[11][12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an Enhanced Chemiluminescence (ECL) substrate.
-
-
Data Analysis: Compare the levels of acetylated histones in treated samples to the vehicle control. An increase in acetylation may suggest an inhibitory effect on deacetylases, though further mechanistic studies would be required to confirm direct inhibition.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Esterase Activity | Low enzyme concentration | Increase the amount of cell lysate used; ensure cells were healthy and confluent. |
| Sub-optimal assay conditions | Optimize incubation time, temperature, and substrate concentration. | |
| High Background Signal | Spontaneous substrate hydrolysis | Run a "no-lysate" blank control and subtract its rate from the sample rates.[3] |
| Inconsistent Results | Inaccurate pipetting | Calibrate pipettes; use a multichannel pipette for additions. |
| Cell health variability | Standardize cell passage number and seeding density. | |
| No change in Acetylation | Compound has no HDAC activity | This is the expected result based on its known function. |
| Insufficient concentration/time | If investigating as a hypothesis, perform a broad dose-response and time-course. |
References
- baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
- Stoddart, M. J. (2011). Cell Viability Assays: Introduction and Overview. In Methods in Molecular Biology (Vol. 740, pp. 1-6). Humana Press.
- EpigenTek. (n.d.). Western Blot (WB) Protocol.
- Long, Z., et al. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry.
- Long, Z., et al. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. PMC - NIH.
- Li, S., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. SpringerLink.
- Becker, A., et al. (2007). Esterase Autodisplay: Enzyme Engineering and Whole-Cell Activity Determination in Microplates with pH Sensors. Applied and Environmental Microbiology.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Satyan, K. S., et al. (2008). Mechanism of biochemical action of substituted 4-methylbenzopyran-2-ones. Part 9: Comparison of acetoxy 4-methylcoumarins and other polyphenolic acetates reveal the specificity to acetoxy drug: Protein transacetylase for pyran carbonyl group in proximity to the oxygen heteroatom. ResearchGate.
- Oakwood Chemical. (n.d.). This compound.
- Comerford, S. A., et al. (2014). Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress. Cell Reports.
- National Center for Biotechnology Information. (n.d.). 4-Acetyl-2,6-dimethoxyphenyl acetate. PubChem Compound Database.
- Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research.
- Agilent. (n.d.). Trends in Cell-based Assays.
- BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
- PlantaeDB. (n.d.). [4-[[4-Acetyloxy-4-[(4-acetyloxy-3,5-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-2-methoxyphenyl] acetate.
Sources
- 1. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 54771-60-7 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Esterase Autodisplay: Enzyme Engineering and Whole-Cell Activity Determination in Microplates with pH Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Cell cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 9. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone western blot protocol | Abcam [abcam.com]
- 16. epigentek.com [epigentek.com]
Application Notes & Protocols: 4-Acetyl-2-methoxyphenyl acetate as a Versatile Precursor for Advanced Functional Materials
Abstract: While 4-Acetyl-2-methoxyphenyl acetate is primarily recognized as a synthetic intermediate, its true potential in materials science is realized through its conversion to high-value, functional derivatives. This guide elucidates the pathways from this stable precursor to two critical classes of materials: bio-based antioxidant additives for polymer stabilization and sustainable monomers for high-performance epoxy resins. By leveraging the inherent chemical functionality of its core structure, which is unlocked via simple hydrolysis, researchers can access the versatile chemistry of apocynin (acetovanillone), a lignin-derived platform molecule. This document provides the scientific rationale, detailed experimental protocols, and workflow diagrams for transforming this compound into next-generation materials.
Introduction: Unlocking Potential Beyond the Intermediate
This compound is an acetate ester and a member of the acetophenone family.[1][2] It presents as a stable, crystalline solid, making it a convenient starting material for multi-step syntheses.[1][3] Although direct applications in materials science are not prominent, its chemical structure serves as a protected form of a much more versatile and reactive molecule: 4-hydroxy-3-methoxyacetophenone , commonly known as apocynin or acetovanillone .[2][4]
Apocynin is a naturally occurring phenolic compound that can be isolated from various plant sources and is a major monomeric product from the depolymerization of lignin, one of the most abundant organic polymers on Earth.[5][6][7] This connection to lignin positions apocynin and, by extension, its precursors like this compound, as key players in the development of sustainable, bio-based materials.[8][9]
This guide focuses on two primary applications that leverage the conversion of this compound to apocynin:
-
As a precursor to a bio-based antioxidant additive to protect polymers from degradation.
-
As a foundational building block for renewable polymers , such as epoxy resins, to replace fossil-fuel-based incumbents like Bisphenol-A (BPA).
Physicochemical Properties
A summary of the key properties for the precursor and its functional derivative is presented below.
| Property | This compound | Apocynin (Acetovanillone) |
| CAS Number | 54771-60-7[1][10] | 498-02-2[5] |
| Molecular Formula | C₁₁H₁₂O₄[2][10] | C₉H₁₀O₃[5] |
| Molecular Weight | 208.21 g/mol [2][10] | 166.17 g/mol [4] |
| Appearance | Yellow or white solid[1] | White to off-white crystalline solid[4] |
| Melting Point | 54-58.7 °C[1][3] | ~115 °C[11] |
| Key Functional Groups | Acetate Ester, Ketone, Methoxy | Phenolic Hydroxyl, Ketone, Methoxy |
Application Note 1: A Pathway to Bio-Based Antioxidant Additives for Polymers
The Challenge: Polymer Degradation
Polymeric materials are susceptible to degradation from exposure to heat, UV radiation, and oxygen during processing and their service life.[12][13] This oxidative degradation proceeds via a free-radical chain reaction, leading to chain scission or cross-linking, which manifests as discoloration, brittleness, loss of mechanical properties, and ultimately, product failure.[13][14]
The Solution: Phenolic Antioxidants
Antioxidant additives are essential for stabilizing polymers and extending their lifespan.[15][16] Primary antioxidants function by interrupting the degradation cycle. Phenolic compounds are a premier class of primary antioxidants due to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to reactive peroxide radicals (ROO•), forming a stable, non-reactive polymer hydroperoxide and a resonance-stabilized phenoxy radical that does not propagate the chain reaction.[15]
Causality: Why Apocynin Works as an Antioxidant
Upon hydrolysis, this compound yields apocynin. The free phenolic hydroxyl group in apocynin is the active site for antioxidant activity. It can readily donate its hydrogen atom to terminate the free-radical chain reactions responsible for polymer degradation. Its efficacy is further enhanced by the methoxy group and the aromatic ring, which help to stabilize the resulting phenoxy radical through resonance. This makes apocynin a potent bio-based alternative to conventional synthetic phenolic antioxidants.
Experimental Workflow Overview
The overall process involves a straightforward deprotection step followed by incorporation into a polymer matrix.
Caption: Workflow from precursor to stabilized polymer.
Protocol 1: Synthesis of Apocynin via Hydrolysis
This protocol details the base-catalyzed hydrolysis of this compound to produce apocynin.
Materials & Equipment:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M) for neutralization
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approx. 10-15 mL per gram of starting material).
-
Saponification: While stirring, add an aqueous solution of NaOH or KOH (approx. 1.5-2.0 eq) dropwise to the flask.
-
Reaction: Heat the mixture to a gentle reflux (approx. 60-65°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Cooling & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding 2 M HCl dropwise until the pH is approximately 6-7. A precipitate of the product may form.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product into ethyl acetate (3x volumes of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual salts.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.
-
Concentration: Remove the ethyl acetate using a rotary evaporator to yield the crude apocynin product.
-
Purification (Optional): The product can be further purified by recrystallization (e.g., from hot water or an ethanol/water mixture) or silica gel column chromatography to yield a pure crystalline solid.
Self-Validation & Characterization:
-
Trustworthiness: The success of the synthesis is validated by comparing the physical and spectral properties of the product with literature values for apocynin.
-
Melting Point: The purified product should exhibit a sharp melting point around 115°C.[11]
-
NMR Spectroscopy: ¹H NMR analysis should confirm the disappearance of the acetate methyl signal (singlet ~2.3 ppm) and the appearance of a broad singlet for the phenolic -OH proton.
Application Note 2: Building Block for Bio-Based Epoxy Resins
The Challenge: Dependence on Petroleum Feedstocks
The high-performance thermoset market, particularly for coatings, adhesives, and composites, is dominated by epoxy resins derived from petroleum, most notably the diglycidyl ether of bisphenol A (DGEBA).[17] Growing environmental concerns and a desire for a circular economy are driving intense research into renewable alternatives that do not compromise on performance.[18][19]
The Solution: Vanillin and Lignin-Derived Monomers
Vanillin and its derivatives, obtainable from lignin, are ideal aromatic building blocks for creating bio-based polymers.[8][20] Their rigid phenolic structure is crucial for achieving high thermal stability and mechanical strength, properties for which DGEBA is known.[17][21] Numerous studies have successfully demonstrated the synthesis of high-performance epoxy resins, polyesters, and vinyl esters from vanillin-derived monomers.[19][21][22][23]
Causality: From Apocynin to a Polymer Network
Apocynin (acetovanillone) fits perfectly within this paradigm. Its core structure is nearly identical to that of vanillin. The key functional groups—the phenolic hydroxyl and the ketone—are handles for chemical modification. For epoxy resin synthesis, a common strategy involves:
-
Reduction: The ketone group of apocynin is reduced to a secondary alcohol, forming a diol (a molecule with two hydroxyl groups).
-
Epoxidation: The phenolic and secondary alcohol groups are then reacted with epichlorohydrin in the presence of a base to form a diglycidyl ether monomer, analogous to DGEBA.
-
Curing: This bio-based epoxy monomer is then mixed with a curing agent (a hardener, often a diamine) and heated. The hardener opens the epoxide rings, forming a highly cross-linked, rigid, and durable thermoset polymer network.[17][24]
Polymerization Workflow Overview
Caption: Pathway from bio-based building block to thermoset material.
Protocol 2: Representative Synthesis of a Vanillin-Derivative Epoxy Monomer
This protocol describes the synthesis of Diglycidyl Ether of Vanillyl Alcohol (DGEVA), a well-studied monomer, which serves as an authoritative example for the potential of apocynin-derived structures.[17][19] The first step would be the reduction of apocynin to vanillyl alcohol, which is then used in this protocol.
Materials & Equipment:
-
Vanillyl alcohol (precursor derived from apocynin/vanillin)
-
Epichlorohydrin (ECH), in excess
-
Sodium hydroxide (NaOH), solid pellets or 50% aqueous solution
-
A phase-transfer catalyst (PTC), e.g., tetrabutylammonium bromide (TBAB) (optional, but recommended)
-
Anhydrous solvent, e.g., Toluene or Isopropanol
-
Round-bottom flask with mechanical stirrer, dropping funnel, and reflux condenser
-
Heating mantle with temperature control
-
Standard glassware for washing and extraction (separatory funnel, etc.)
-
Rotary evaporator
Procedure:
-
Reactor Setup: Charge a multi-neck round-bottom flask with vanillyl alcohol (1.0 eq), epichlorohydrin (typically 4-6 eq), and the solvent. If using a PTC, add it now (approx. 1-2 mol%).
-
Initial Reaction: Heat the mixture to the desired reaction temperature (e.g., 60-80°C) with vigorous stirring.
-
Base Addition: Slowly add solid NaOH pellets or a 50% aqueous solution (approx. 2.0-2.2 eq) portion-wise or via a dropping funnel over 1-2 hours. Caution: This reaction is exothermic. Maintain careful control over the addition rate and temperature.
-
Reaction Completion: After the addition is complete, continue stirring at the reaction temperature for an additional 2-4 hours to ensure the reaction goes to completion.
-
Quenching & Washing: Cool the reaction mixture. Add water to dissolve the sodium chloride byproduct. Transfer the mixture to a separatory funnel. Wash the organic layer multiple times with warm water to remove residual NaOH, NaCl, and the PTC.
-
Solvent Removal: Separate the organic layer containing the product and excess epichlorohydrin. Remove the excess epichlorohydrin and solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting product is the DGEVA monomer, a viscous liquid or semi-solid, which can be used directly for curing studies.
Self-Validation & Characterization:
-
Trustworthiness: The synthesis is validated by spectroscopic analysis to confirm the formation of the glycidyl ether groups and the disappearance of the phenolic proton.
-
FTIR Spectroscopy: Look for the appearance of characteristic epoxide ring peaks (~915 cm⁻¹) and the disappearance of the broad phenolic -OH peak.
-
NMR Spectroscopy: ¹H NMR should show new signals corresponding to the protons of the glycidyl group (typically in the 2.7-4.3 ppm range).
-
Epoxy Equivalent Weight (EEW) Titration: A standard chemical titration method to determine the mass of resin containing one mole of epoxide groups. This is a critical quality control parameter for formulating the final thermoset.
References
- Antioxidants Polymer Additives: The Effective Oxidation Fighters. Tosaf.
- Biobased Epoxy Synthesized from a Vanillin Derivative and Its Reinforcement Using Lignin-Containing Cellulose Nanofibrils. ResearchGate.
- A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation. National Institutes of Health (NIH).
- Antioxidant in Polymer | Enhance Stability with Ecochem Additives. Ecochem.
- Build-To-Specification Vanillin and Phloroglucinol Derived Biobased Epoxy-Amine Vitrimers. National Institutes of Health (NIH).
- Fully bio-based epoxy resin derived from vanillin with flame retardancy and degradability. ScienceDirect.
- Synthesis and Characterization of New Functional Photo Cross-Linkable Smart Polymers Containing Vanillin Derivatives. MDPI.
- Biobased Divanillin As a Precursor for Formulating Biobased Epoxy Resin. ACS Publications.
- Polymer Antioxidants, Antioxidants Polymer/Plastic Additives Wholesale. Tintoll.
- Renewable polymers prepared from vanillin and its derivatives. Penn State.
- Biobased epoxy thermosets from vanillin-derived oligomers. ResearchGate.
- Antioxidants - Additives. Kompuestos.
- Vanillin derived polymers. Green Chemistry Blog, Royal Society of Chemistry.
- Synthesis and Characterization of Aromatic Polymers from Vanillin Derivatives. Oita University.
- This compound. PubChem, National Institutes of Health (NIH).
- Renewable Polymers Prepared from Vanillin and Its Derivatives. ResearchGate.
- The Catabolic System of Acetovanillone and Acetosyringone in Sphingobium sp. Strain SYK-6 Useful for Upgrading Aromatic Compounds Obtained through Chemical Lignin Depolymerization. ASM Journals.
- The Catabolic System of Acetovanillone and Acetosyringone in Sphingobium sp. Strain SYK-6 Useful for Upgrading Aromatic Compounds Obtained through Chemical Lignin Depolymerization. National Institutes of Health (NIH).
- Bacterial catabolism of acetovanillone, a lignin-derived compound. PNAS.
- Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents. National Institutes of Health (NIH).
- Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. MDPI.
- 4-acetyl-2-methoxyphenyl 4-methylcyclohexane-1-carboxylate. Imperial College London.
- Apocynin: Molecular Aptitudes. National Institutes of Health (NIH).
- In vitro–in vivo assessments of apocynin-hybrid nanoparticle-based gel as an effective nanophytomedicine for treatment of rheumatoid arthritis. National Institutes of Health (NIH).
- 4-fluoro-2-methoxyphenol, an apocynin analog with enhanced inhibitory effect on leukocyte oxidant production and phagocytosis. PubMed.
- Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. MDPI.
- 4-Fluoro-2-methoxyphenol, an apocynin analog with enhanced inhibitory effect on leukocyte oxidant production and phagocytosis. ResearchGate.
- Supposed mechanism of action of apocynin. ResearchGate.
- Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. National Institutes of Health (NIH).
Sources
- 1. This compound | 54771-60-7 [chemicalbook.com]
- 2. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 54771-60-7 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Buy Acetovanillone | 498-02-2 [smolecule.com]
- 6. journals.asm.org [journals.asm.org]
- 7. The Catabolic System of Acetovanillone and Acetosyringone in Sphingobium sp. Strain SYK-6 Useful for Upgrading Aromatic Compounds Obtained through Chemical Lignin Depolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. tuat.repo.nii.ac.jp [tuat.repo.nii.ac.jp]
- 10. scbt.com [scbt.com]
- 11. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymer Antioxidants, Antioxidants Polymer/Plastic Additives Wholesale | Tintoll [uvabsorber.com]
- 13. Additives - Antioxidants [kompuestos.com]
- 14. tosaf.com [tosaf.com]
- 15. A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ecochemchina.com [ecochemchina.com]
- 17. Build-To-Specification Vanillin and Phloroglucinol Derived Biobased Epoxy-Amine Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. pure.psu.edu [pure.psu.edu]
- 24. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Acetyl-2-methoxyphenyl acetate
Welcome to the technical support center for the synthesis of 4-Acetyl-2-methoxyphenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the acetylation of 4-hydroxy-3-methoxyacetophenone (acetovanillone). The precursor, acetovanillone, is often synthesized via the Fries rearrangement of guaiacol acetate. We will cover problems in both key steps.
Low or No Product Yield
Q1: I am getting a low yield or no this compound. What are the most common causes?
A1: Low yields in the acetylation of 4-hydroxy-3-methoxyacetophenone can stem from several factors. Let's break down the potential culprits:
-
Incomplete Reaction: The most straightforward reason for low yield is that the reaction has not gone to completion. This can be due to:
-
Insufficient reaction time or temperature: Acetylation reactions, while often rapid, may require specific conditions to achieve high conversion.
-
Poor quality of reagents: The purity of your starting material, 4-hydroxy-3-methoxyacetophenone, and the acetylating agent (e.g., acetic anhydride or acetyl chloride) is crucial. Impurities can interfere with the reaction.
-
Hydrolysis of the acetylating agent: Acetic anhydride and acetyl chloride are highly susceptible to hydrolysis. Ensure that your glassware is scrupulously dry and that you are using anhydrous solvents.
-
-
Side Reactions: Unwanted side reactions can consume your starting material and reduce the yield of the desired product. A common side reaction is the formation of polymeric materials, especially if the reaction temperature is too high.
-
Product Loss During Workup and Purification: The workup and purification steps are critical for isolating your product. Significant losses can occur during extraction, washing, and chromatography.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your 4-hydroxy-3-methoxyacetophenone is pure. If necessary, recrystallize it before use. Use a fresh, unopened bottle of acetic anhydride or acetyl chloride.
-
Optimize Reaction Conditions:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
If the reaction is sluggish, consider a modest increase in temperature, but be cautious of decomposition. .
-
-
Ensure Anhydrous Conditions: Flame-dry your glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Refine Your Workup and Purification:
-
Ensure proper phase separation during extractions.
-
Minimize the number of transfer steps to reduce mechanical losses.
-
Optimize your chromatography conditions (e.g., solvent system, column packing) to ensure good separation and recovery.
-
Formation of Impurities and Side Products
Q2: My final product is contaminated with impurities. What are the likely side products and how can I avoid them?
A2: The most common impurities in the synthesis of this compound are related to the purity of the starting material, 4-hydroxy-3-methoxyacetophenone, which is often prepared via the Fries rearrangement of guaiacol acetate. Therefore, impurities can arise from both the Fries rearrangement and the final acetylation step.
Common Impurities and Their Origins:
| Impurity | Origin | Mitigation Strategies |
| Ortho-isomer (3-acetyl-2-methoxyphenyl acetate) | Isomeric byproduct from the Fries rearrangement of guaiacol acetate.[1] | Optimize the Fries rearrangement conditions to favor the para-product (lower temperature, polar solvent). Purify the 4-hydroxy-3-methoxyacetophenone intermediate before acetylation. |
| Unreacted 4-hydroxy-3-methoxyacetophenone | Incomplete acetylation. | Increase reaction time, use a slight excess of the acetylating agent, or add a catalyst like 4-dimethylaminopyridine (DMAP). |
| Diacylated products | Reaction of the acetylating agent with other functional groups, though less common with this substrate. | Use controlled stoichiometry of the acetylating agent. |
| Polymeric materials | High reaction temperatures or the presence of strong acids can lead to polymerization. | Maintain a controlled reaction temperature and ensure complete neutralization during workup. |
Troubleshooting Workflow for Impurity Issues
Caption: Troubleshooting workflow for addressing product impurity.
Issues with the Fries Rearrangement of Guaiacol Acetate
Q3: I am struggling with the Fries rearrangement to synthesize the precursor, 4-hydroxy-3-methoxyacetophenone. My main problem is the formation of the wrong isomer.
A3: The Fries rearrangement is notorious for producing a mixture of ortho and para isomers.[1] The regioselectivity is highly dependent on the reaction conditions.[1][2]
-
To favor the desired para-product (4-hydroxy-3-methoxyacetophenone):
-
To favor the ortho-product (3-hydroxy-4-methoxyacetophenone):
Mechanism of the Fries Rearrangement and Isomer Formation
Caption: Factors influencing isomer distribution in the Fries rearrangement.
Frequently Asked Questions (FAQs)
Q: What is the role of the Lewis acid in the Fries rearrangement?
A: The Lewis acid, typically aluminum chloride (AlCl₃), acts as a catalyst. It coordinates with the carbonyl oxygen of the ester, making the acyl group more electrophilic and facilitating its migration to the aromatic ring.[3]
Q: Can I use a Brønsted acid instead of a Lewis acid for the Fries rearrangement?
A: Yes, strong Brønsted acids like methanesulfonic acid can also be used and may offer advantages in terms of milder reaction conditions and easier workup.[4]
Q: What is the best way to purify the final product, this compound?
A: The most common method for purifying this compound is column chromatography on silica gel. A typical eluent system is a mixture of hexane and ethyl acetate.[5][6] Recrystallization can also be an effective purification method if a suitable solvent system is identified.
Q: What are the main safety precautions I should take when performing this synthesis?
A:
-
Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Use them in a well-ventilated fume hood.
-
Solvents such as dichloromethane and nitrobenzene are hazardous. Consult the Safety Data Sheets (SDS) for each reagent before use.
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-3-methoxyacetophenone via Fries Rearrangement
This protocol is adapted from established procedures for the Fries rearrangement.[1][4]
Materials:
-
Guaiacol acetate (1 equivalent)
-
Anhydrous aluminum chloride (1.5 equivalents)
-
Anhydrous dichloromethane (solvent)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of guaiacol acetate in anhydrous dichloromethane via the dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0°C and slowly quench it by the dropwise addition of 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol describes the acetylation of 4-hydroxy-3-methoxyacetophenone.[5][6]
Materials:
-
4-hydroxy-3-methoxyacetophenone (1 equivalent)
-
Acetic anhydride (1.2 equivalents)
-
Pyridine (catalytic amount) or 4-DMAP
-
Anhydrous dichloromethane or tetrahydrofuran (THF)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxy-3-methoxyacetophenone in the chosen anhydrous solvent.
-
Add a catalytic amount of pyridine or 4-DMAP.
-
Add acetic anhydride dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
If necessary, purify the crude product by column chromatography or recrystallization.
References
- Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement. Oreate AI Blog. Published January 7, 2026.
- CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents.
- Fries rearrangement - Wikipedia.
- Preparation of hydroxyacetophenones via the Fries rearrangement. A:... - ResearchGate.
- 4-acetyl-2-methoxyphenyl 4-methylcyclohexane-1-carboxylate | Imperial College London.
- Fries Rearrangement - Organic Chemistry Portal.
- Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement - Advanced Journal of Chemistry, Section A.
- 2,6-dihydroxyacetophenone - Organic Syntheses Procedure.
- Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives - Neliti.
- This compound | C11H12O4 | CID 521535 - PubChem.
- Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing).
- 4-(Hydroxymethyl)-2-methoxyphenyl acetate | C10H12O4 | CID 11148268 - PubChem.
- A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban - ResearchGate.
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement - Oreate AI Blog [oreateai.com]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents [patents.google.com]
- 5. This compound CAS#: 54771-60-7 [m.chemicalbook.com]
- 6. This compound | 54771-60-7 [chemicalbook.com]
Side reactions and byproduct formation in 4-Acetyl-2-methoxyphenyl acetate synthesis
Welcome to the technical support center for the synthesis of 4-acetyl-2-methoxyphenyl acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges, side reactions, and byproduct formation encountered during this synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Question: I performed the acylation of guaiacol acetate, but my final yield of this compound is significantly lower than expected, or I isolated no product at all. What could be the cause?
Answer:
Low or no yield in this synthesis can stem from several factors, primarily related to reagent quality, reaction conditions, and the catalytic process.
Potential Causes & Solutions:
-
Poor Quality of Starting Materials:
-
Guaiacol Acetate: Ensure the starting guaiacol acetate is pure and dry. The presence of unreacted guaiacol or moisture can lead to unwanted side reactions.
-
Acylating Agent: The purity of the acylating agent (e.g., acetic anhydride or acetyl chloride) is crucial. Degradation of these reagents can significantly reduce their effectiveness.
-
Catalyst: If using a Lewis acid catalyst like aluminum chloride (AlCl₃), it must be anhydrous. Exposure to atmospheric moisture will deactivate the catalyst.
-
-
Suboptimal Reaction Conditions:
-
Temperature Control: The Fries rearrangement, a key reaction in this synthesis, is highly temperature-dependent.[1][2] Low temperatures generally favor the formation of the para-isomer (the desired product), while higher temperatures favor the ortho-isomer.[1][3] Precise temperature control is essential.
-
Reaction Time: Insufficient reaction time may lead to incomplete conversion of the starting material. Conversely, excessively long reaction times can promote the formation of degradation products.
-
-
Inefficient Catalysis:
-
Insufficient Catalyst: Friedel-Crafts acylation and the Fries rearrangement often require a stoichiometric amount of the Lewis acid catalyst, as it forms complexes with both the starting material and the product.[4]
-
Catalyst Deactivation: As mentioned, moisture is a primary cause of deactivation. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Work-up and Purification Issues:
-
Incomplete Extraction: The product may not be fully extracted from the aqueous layer during work-up. Ensure proper phase separation and consider multiple extractions with a suitable organic solvent.
-
Loss During Purification: Product can be lost during purification steps like column chromatography or recrystallization. Optimize your purification method to minimize such losses.
-
Issue 2: Presence of Unexpected Byproducts
Question: My post-reaction analysis (e.g., NMR, GC-MS) shows the presence of several unexpected peaks alongside my desired product. What are these byproducts and how can I avoid them?
Answer:
The formation of byproducts is a common challenge in the synthesis of this compound. The primary side reactions are often related to the Fries rearrangement and other competing reactions.
Common Byproducts and Their Formation:
-
ortho-Isomer (3-Acetyl-2-methoxyphenyl acetate): The Fries rearrangement can produce both ortho and para isomers.[1][2] The ratio of these isomers is influenced by reaction conditions.
-
Di-acylated Products: It is possible for the aromatic ring to undergo a second acylation, leading to di-acetylated byproducts.
-
Mitigation: Use a controlled stoichiometry of the acylating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.
-
-
De-acetylated and Hydrolyzed Products (e.g., 4-hydroxy-3-methoxyacetophenone): The ester group of the product or starting material can be hydrolyzed during the reaction or work-up.
-
Mitigation: Ensure anhydrous conditions during the reaction. During the aqueous work-up, minimize the time the product is in contact with acidic or basic solutions, and perform these steps at a low temperature.
-
-
Catechol and its Derivatives: Demethylation or demethoxylation of guaiacol or its derivatives can occur, especially at higher temperatures or with certain catalysts, leading to the formation of catechol.[5][6][7]
-
Mitigation: Careful control of the reaction temperature is crucial. Using milder catalysts, if applicable to your specific pathway, can also reduce the incidence of these side reactions.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to separate the desired this compound from the byproducts, particularly the ortho-isomer. What are the best purification strategies?
Answer:
Effective purification is critical for obtaining a high-purity final product. The choice of method will depend on the specific impurities present.
Recommended Purification Protocols:
-
Column Chromatography:
-
Stationary Phase: Silica gel is a standard choice.
-
Mobile Phase: A non-polar/polar solvent system is typically effective. A common starting point is a mixture of hexane and ethyl acetate. The polarity can be gradually increased to achieve optimal separation. For instance, a mobile phase of hexane:ethyl acetate (4:1) has been reported to be effective.[8]
-
-
Recrystallization:
-
If the product is a solid and the impurities have different solubilities, recrystallization can be a highly effective method for purification.
-
Solvent Selection: The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal system.
-
-
Distillation:
-
If the product and impurities are liquids with sufficiently different boiling points, distillation under reduced pressure can be an option.[9]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis typically involves a Friedel-Crafts acylation or a Fries rearrangement. In the context of starting with guaiacol acetate, the key transformation is the Fries rearrangement.[1][2][4] This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[1][2] The mechanism proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the phenyl ring.[2]
Q2: How does temperature affect the outcome of the Fries rearrangement in this synthesis?
Temperature is a critical parameter that dictates the regioselectivity of the Fries rearrangement.[1]
-
Low Temperatures (typically below 60°C): Favor the formation of the para-substituted product (this compound). This is generally under kinetic control.[1][3]
-
High Temperatures (often above 160°C): Favor the formation of the ortho-substituted product. This is typically under thermodynamic control, as the ortho product can form a more stable chelate complex with the Lewis acid catalyst.[1][3]
Q3: What are the advantages and disadvantages of different acylating agents and catalysts?
The choice of acylating agent and catalyst significantly impacts the reaction's efficiency and byproduct profile.
| Reagent Type | Examples | Advantages | Disadvantages |
| Acylating Agents | Acetic Anhydride, Acetyl Chloride | High reactivity, readily available. | Can be corrosive and moisture-sensitive.[10][11] |
| Acetic Acid | Less hazardous and more environmentally friendly. | Generally less reactive, may require harsher conditions or more active catalysts.[5][10] | |
| Catalysts | AlCl₃, BF₃, TiCl₄, SnCl₄ | High catalytic activity for Friedel-Crafts and Fries reactions.[4][12] | Moisture sensitive, often required in stoichiometric amounts, can generate corrosive byproducts and environmentally problematic waste.[4] |
| Solid Acid Catalysts (e.g., Zeolites, Heteropoly acids) | Reusable, less corrosive, and more environmentally friendly.[4][5][6][7] | May have lower activity than traditional Lewis acids and can be prone to deactivation.[4] |
Q4: Can you provide a general experimental protocol for the synthesis?
Below is a generalized protocol for the synthesis of this compound via a Fries rearrangement. Note: This is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
Experimental Protocol: Fries Rearrangement of Guaiacol Acetate
-
Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, add anhydrous aluminum chloride (AlCl₃).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., nitrobenzene or dichloromethane) and cool the mixture in an ice bath.
-
Substrate Addition: Slowly add guaiacol acetate to the cooled suspension with continuous stirring.
-
Reaction: Allow the reaction mixture to stir at a controlled low temperature (e.g., 0-5°C) to favor the formation of the para-isomer. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the organic layer sequentially with dilute HCl, water, a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate eluent system or by recrystallization.[8]
Visual Aids
Reaction Scheme: Fries Rearrangement
Caption: Fries Rearrangement of Guaiacol Acetate.
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis issues.
References
- Wikipedia. Fries rearrangement.
- Organic Chemistry Portal. Fries Rearrangement.
- ResearchGate. C‐Acylation of Guaiacol with Acetic Acid Over Solid Acid Catalysts Under Mild Reaction Conditions.
- BYJU'S. What is the Fries Rearrangement Reaction?.
- ResearchGate. Gas phase acylation of guaiacol with acetic acid on acid catalysts.
- ResearchGate. Selectivity Engineered Friedel–Crafts Acylation of Guaiacol with Vinyl Acetate to Acetovanillone over Cesium-Modified Heteropolyacid Supported on K-10 Clay.
- India Science, Technology & Innovation - ISTI Portal. Development of process for production of 4-methoxy acetophenone in a continuous single-step process.
- Asian Publication Corporation. AJ C.
- Organic Syntheses. Acetophenone, ω-methoxy-.
- ResearchGate. Vapor phase acylation of guaiacol with acetic acid over micro, nano and hierarchical MFI and BEA zeolites | Request PDF.
- Bartleby. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone.
- ResearchGate. (PDF) 4′-Hydroxy-3′-methoxyacetophenone (acetovanillone).
- YouTube. Fries Rearrangement Mechanism | Organic Chemistry.
- Physics Wallah. Reaction Mechanism of Fries Rearrangement.
- Merck Millipore. Fries Rearrangement.
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 54771-60-7 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: Purification of 4-Acetyl-2-methoxyphenyl acetate
Welcome to the technical support guide for 4-Acetyl-2-methoxyphenyl acetate (CAS 54771-60-7). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this intermediate in high purity. We will explore the underlying chemical principles of common purification issues and provide robust, field-tested protocols to overcome them.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile is heavily dependent on the synthetic route. A prevalent method for synthesizing this molecule is the Fries rearrangement of guaiacol acetate (2-methoxyphenyl acetate).[1][2] This reaction is known for generating a mixture of isomers. The most common impurities include:
-
Ortho-isomer (3-Acetyl-2-methoxyphenyl acetate): The Fries rearrangement can produce both ortho- and para-acylated products.[3] Reaction conditions like temperature and solvent polarity dictate the ratio of these isomers.[1]
-
Unreacted Starting Material (Guaiacol Acetate): An incomplete reaction will leave residual starting material in the crude mixture.
-
Hydrolyzed Products (Acetovanillone and Guaiacol): The acetate ester can be labile. Exposure to acidic or basic conditions during workup or purification can hydrolyze the product to 4-hydroxy-3-methoxyacetophenone (acetovanillone) or the starting material to guaiacol.
-
Catalyst Residues: Lewis acids like aluminum chloride (AlCl₃), commonly used in the Fries rearrangement, can form complexes with the product and may persist if the aqueous workup is inadequate.[2][4]
Q2: My final product is a yellow, low-melting solid or an oil, not the white crystalline solid described in the literature. Why?
A2: Pure this compound is a white to off-white crystalline solid with a reported melting point in the range of 54-59 °C.[5][6] The presence of impurities, particularly the ortho-isomer, disrupts the crystal lattice formation. This phenomenon, known as melting point depression, results in a lower and broader melting range or prevents crystallization altogether, causing the product to appear as a viscous oil. The yellow or brown discoloration often points to residual catalyst or trace impurities that have undergone oxidation.
Q3: Is column chromatography always necessary, or can I purify the material by recrystallization alone?
A3: The choice of purification method depends on the purity of your crude product.
-
Recrystallization is highly effective for removing small amounts of impurities from a product that is already substantially pure (>90%). It is an ideal final polishing step.
-
Silica Gel Chromatography is essential when the crude material contains significant quantities of impurities with different polarities, such as the ortho- and para-isomers from a Fries rearrangement.[5][6] The polarity difference between these isomers is usually sufficient for effective separation on a silica column.[7] A preliminary Thin Layer Chromatography (TLC) analysis is the best way to determine if chromatography is required.
Section 2: Troubleshooting Guide
This guide addresses specific experimental issues in a "Problem, Probable Cause, and Solution" format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation in Column Chromatography | 1. Suboptimal Solvent System: The mobile phase polarity is too high (impurities elute with the product) or too low (product does not move). 2. Column Overload: Too much crude material was loaded relative to the amount of silica gel. 3. Sample Insolubility: The sample did not fully dissolve in the loading solvent, causing it to precipitate at the top of the column. | 1. Optimize Eluent via TLC: Systematically test solvent mixtures (e.g., Hexane:Ethyl Acetate) to find a system that gives the product an Rf value of ~0.3 and good separation from impurities. A 4:1 Hexane:Ethyl Acetate system is a good starting point.[5][6] 2. Maintain Proper Ratio: Use a silica-to-sample mass ratio of at least 30:1 to 50:1 for effective separation. 3. Use Dry Loading: If solubility is an issue, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. |
| Product "Oiling Out" During Recrystallization | 1. High Impurity Load: The concentration of impurities is too high, preventing crystal nucleation. 2. Inappropriate Solvent Choice: The product's melting point is lower than the boiling point of the solvent, causing it to melt rather than dissolve. 3. Cooling Too Rapidly: Fast cooling can lead to supersaturation and precipitation of an amorphous oil instead of ordered crystals. | 1. Pre-Purify with Chromatography: If the crude material is very impure, perform column chromatography first to isolate the product before attempting recrystallization. 2. Use a Solvent Pair: Employ a two-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., Ethyl Acetate, Ethanol) at an elevated temperature, then slowly add a "poor" solvent (e.g., Hexane, Water) until turbidity persists. Cool slowly. 3. Slow Cooling & Seeding: Allow the solution to cool slowly to room temperature, then transfer to an ice bath. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. |
| Persistent Yellow or Brown Discoloration | 1. Trapped Catalyst Residues: Lewis acid catalysts (e.g., AlCl₃) can form colored complexes. 2. Oxidation Products: Aromatic compounds can be susceptible to air oxidation, especially if phenolic impurities are present. | 1. Acidic Wash: During the initial workup, wash the organic layer with dilute HCl (e.g., 1M) to remove any residual Lewis acid. 2. Activated Carbon Treatment: Add a small amount of activated carbon (charcoal) to the hot solution during recrystallization, allow it to stir for 5-10 minutes, and then perform a hot filtration through Celite to remove the carbon and adsorbed colored impurities. |
Section 3: Key Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes the purification of this compound from its common isomers and byproducts.
-
Solvent System Selection: Perform TLC analysis using a mobile phase of Hexane:Ethyl Acetate (EtOAc). A ratio of 4:1 is a validated starting point.[5][6] The ideal system should provide an Rf value of ~0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, use the dry loading technique described in the troubleshooting table.
-
Elution: Run the column, applying gentle air pressure. Begin collecting fractions immediately.
-
Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization from a Two-Solvent System (Ethyl Acetate/Hexane)
This method is excellent for final purification to obtain a high-purity crystalline solid.
-
Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (the "good" solvent) while gently heating and swirling until the solid is completely dissolved.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hexane (the "poor" solvent) dropwise until you observe persistent cloudiness (turbidity).
-
Re-dissolution: Add a drop or two of hot ethyl acetate to just redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystals should begin to form.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a white crystalline solid.
Section 4: Visual Guides & Data
Purification Workflow
The following diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision tree for selecting the appropriate purification method.
Common Impurities from Fries Rearrangement
This diagram illustrates the relationship between the starting material, the desired product, and the primary isomeric byproduct.
Caption: Origin of the primary isomeric impurity.
Solvent Properties for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Common Use Case |
| n-Hexane | 0.1 | 69 | Eluent (non-polar component), anti-solvent for recrystallization |
| Toluene | 2.4 | 111 | Eluent (less polar than EtOAc) |
| Diethyl Ether | 2.8 | 35 | Extraction, Eluent (volatile) |
| Dichloromethane | 3.1 | 40 | Sample loading, Extraction, Eluent |
| Ethyl Acetate | 4.4 | 77 | Eluent (polar component), "good" solvent for recrystallization |
| Ethanol | 5.2 | 78 | "Good" solvent for recrystallization |
References
- National Center for Biotechnology Information. (n.d.).PubChem Compound Summary for CID 521535, this compound.
- SIELC Technologies. (2018, May 16).4-Acetyl-2,6-dimethoxyphenyl acetate.
- Wikipedia. (n.d.).Fries rearrangement.
- Imperial College London. (2021, April 26).4-acetyl-2-methoxyphenyl 4-methylcyclohexane-1-carboxylate.
- Organic Chemistry Portal. (n.d.).Fries Rearrangement.
- Aakash Institute. (n.d.).Reaction, Mechanism, Applications and Limitations of Fries Rearrangement.
- Wikipedia. (n.d.).Protecting group.
- Marathon Science. (2025, April 14).Column Chromatography Ferrocene and Acetylferrocene: A Guide to Effective Separation.
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. This compound | 54771-60-7 [chemicalbook.com]
- 6. This compound CAS#: 54771-60-7 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
Improving the stability of 4-Acetyl-2-methoxyphenyl acetate in solution
Welcome to the technical support center for 4-Acetyl-2-methoxyphenyl acetate (Guacetisal). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, detailed protocols, and answers to frequently asked questions to ensure the integrity of your experiments and formulations.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a primary concern?
This compound, also known as Guacetisal, is an acetate ester derived from the combination of aspirin and guaiacol.[1][2] As an ester, its chemical structure contains functional groups that are susceptible to cleavage, particularly in solution. Maintaining the stability of this molecule is critical because its degradation leads to the formation of different chemical entities, resulting in a loss of potency, altered biological activity, and the potential introduction of impurities that could affect experimental outcomes or therapeutic efficacy.[3]
Q2: What are the primary degradation pathways for this compound in solution?
The principal degradation pathway for this compound in aqueous environments is hydrolysis.[4][5] Being a diester, it has two main points of hydrolytic cleavage. Additionally, like many phenolic compounds, it can be susceptible to oxidation, especially in the presence of metal ions, light, or oxidizing agents.
Caption: Primary degradation pathways for this compound.
Sources
- 1. Guacetisal - Wikipedia [en.wikipedia.org]
- 2. Guacetisal | C16H14O5 | CID 68749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bioreversible derivatives of phenol. 2. Reactivity of carbonate esters with fatty acid-like structures towards hydrolysis in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization of 4-Acetyl-2-methoxyphenyl acetate
Welcome to the technical support center for the derivatization of 4-Acetyl-2-methoxyphenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges encountered during the chemical modification of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction
This compound, also known as acetovanillone acetate, is a compound featuring three key functional groups: an aromatic ketone (acetyl group), a phenyl acetate (ester), and a methoxy group.[1][2] Derivatization is often a necessary step to enhance its volatility and thermal stability for gas chromatography (GC) analysis or to introduce a chromophore/fluorophore for liquid chromatography (LC) detection.[3][4][5]
The choice of derivatization strategy depends on the analytical goal and the target functional group. This guide will address the two most common pathways:
-
Derivatization of the Acetyl (Keto) Group: Typically involves forming an oxime or hydrazone.
-
Derivatization of the Phenolic Group: Requires a preliminary hydrolysis of the acetate ester to unmask the phenol, followed by reactions like silylation or acetylation.
This resource is structured in a question-and-answer format to directly address specific issues you may encounter.
Part 1: Troubleshooting Guide
This section tackles common problems, providing explanations and actionable solutions grounded in chemical principles.
Scenario 1: Derivatization of the Acetyl (Keto) Group (e.g., Oximation)
The conversion of the ketone to an oxime is a standard procedure for protecting the keto group and preventing the formation of multiple enol isomers during subsequent analytical steps.[5]
Q1: My oximation reaction shows low or no product yield. What are the likely causes?
A1: Low yield in oximation reactions is a frequent challenge that can be resolved by systematically evaluating several parameters.[6][7][8]
-
Incorrect pH: The formation of oximes is highly pH-dependent. The reaction involves an initial nucleophilic attack by hydroxylamine on the carbonyl carbon, followed by an acid-catalyzed dehydration.
-
The Problem: If the pH is too low (highly acidic), the hydroxylamine reagent becomes protonated and is no longer an effective nucleophile. If the pH is too high (basic), the final dehydration step is inefficient.[6]
-
Solution: The optimal pH is typically in the mildly acidic range of 4-6.[6] You can achieve this by adding a catalytic amount of a weak acid, such as acetic acid, or by using a buffer. For many ketones, simply using hydroxylamine hydrochloride in a suitable solvent provides the necessary acidic conditions.[9][10]
-
-
Reagent Quality and Stoichiometry:
-
The Problem: Hydroxylamine hydrochloride can degrade over time, especially if exposed to moisture. Impurities in either the starting material or the reagent can interfere with the reaction.[6]
-
Solution: Use a fresh, high-purity bottle of hydroxylamine hydrochloride. It is also common practice to use a slight excess (e.g., 1.1–1.5 equivalents) of the derivatizing reagent to drive the reaction to completion.[6][9]
-
-
Suboptimal Temperature and Time:
-
The Problem: Aromatic ketones are generally less reactive than aliphatic ketones.[10] Room temperature may be insufficient to achieve a reasonable reaction rate.
-
Solution: Consider moderately increasing the reaction temperature to 40–80°C.[6][11] Monitor the reaction's progress by taking aliquots at different time points (e.g., 30, 60, 90 minutes) and analyzing them via TLC or GC to determine the optimal reaction time.[10][12]
-
-
Choice of Solvent:
-
The Problem: The solvent must be able to dissolve both the substrate and the reagent.
-
Solution: Protic solvents like ethanol or methanol are commonly used for hydrazone and oxime formation.[6] Pyridine is also frequently used as it can act as both a solvent and a weak base to facilitate the reaction.[9][13]
-
Q2: I see two peaks for my oxime derivative in the GC chromatogram. Is this normal?
A2: Yes, this is a well-documented phenomenon. The formation of an oxime from an unsymmetrical ketone like this compound can result in two geometric isomers: the syn (E) and anti (Z) isomers. These isomers often have slightly different physical properties and can be separated by high-resolution gas chromatography, leading to two distinct peaks.
Scenario 2: Derivatization via the Phenolic Group (Post-Hydrolysis)
To derivatize the phenolic group, you must first hydrolyze the acetate ester. This is typically achieved under basic conditions. The resulting phenol can then be derivatized, for example, by silylation.
Q3: My initial ester hydrolysis step is incomplete or slow. How can I improve it?
A3: The hydrolysis of a phenyl acetate ester is generally faster than that of an alkyl acetate but can still require optimization.
-
Insufficient Base or Water:
-
The Problem: Saponification (base-catalyzed hydrolysis) is a bimolecular reaction. The rate depends on the concentration of both the ester and the hydroxide ions. The presence of water is essential for the reaction to proceed.[14][15]
-
Solution: Ensure you are using a sufficient excess of a strong base like NaOH or KOH. The reaction is often performed in a mixture of an organic solvent (to dissolve the ester) and aqueous base. Adding a small amount of alcohol can sometimes increase the mutual solubility of the ester and the aqueous phase, accelerating the reaction.[15]
-
-
Inadequate Temperature:
Q4: My silylation of the hydrolyzed phenol is giving a low yield. What should I check?
A4: Silylation is extremely sensitive to reaction conditions, particularly the presence of moisture.
-
Presence of Water (Moisture):
-
The Problem: This is the most common cause of failed silylation reactions. Silylating reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA react readily with water.[12] Any moisture in your sample, solvent, or glassware will consume the reagent, preventing it from reacting with your analyte.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. The sample must be completely dry; lyophilization (freeze-drying) or drying under a stream of dry nitrogen are effective methods.[12] Use anhydrous solvents and store silylating reagents under an inert atmosphere (e.g., in a desiccator with a drying agent).[12]
-
-
Reagent Reactivity and Catalyst:
-
The Problem: The reactivity of silylating reagents varies. Phenols are less reactive than alcohols but more reactive than amides. Steric hindrance around the hydroxyl group can also slow the reaction.
-
Solution: Use a highly reactive silylating agent like BSTFA or MSTFA. For phenols, adding a catalyst like TMCS (trimethylchlorosilane), often in a 1-10% concentration with the main reagent, significantly increases the reactivity.[5]
-
-
Insufficient Temperature or Time:
-
Improper Solvent/Sample Solubility:
-
The Problem: If the analyte does not dissolve in the derivatization reagent/solvent mixture, the reaction will not proceed efficiently.[13]
-
Solution: While many silylations are done neat in the reagent, a solvent may be necessary. Pyridine and acetonitrile are common choices as they are good solvents and are compatible with the reagents.[13][16] Ensure your dried sample residue fully dissolves before heating.[13]
-
Part 2: Frequently Asked Questions (FAQs)
Q: Why is derivatization necessary for GC-MS analysis of this compound? A: this compound contains polar functional groups (ketone and ester) which can lead to poor peak shape (tailing) and potential thermal degradation in the hot GC inlet.[4][5] Derivatization converts these polar groups into less polar, more volatile, and more thermally stable moieties, resulting in sharper peaks, better sensitivity, and improved analytical accuracy.[3]
Q: Can I derivatize both the keto and the (hydrolyzed) phenol group in the same sample? A: Yes, a dual derivatization is a common and powerful technique.[17] A typical two-step procedure for analyzing phenolic ketones involves first protecting the ketone via methoximation, followed by silylation of the phenolic hydroxyl groups.[3][5] This approach prevents the ketone from forming enol-TMS isomers during the silylation step, which would otherwise complicate the chromatogram.[5]
Q: My baseline is messy after silylation. What is the cause? A: A messy baseline is often caused by injecting an excess of the silylating reagent and its byproducts. These can overload the detector or bleed from the column over time. Use a high-purity reagent, avoid a very large excess, and consider a sample cleanup step (e.g., solid-phase extraction) after derivatization if the problem persists.
Q: How should I store my derivatized samples? A: Silyl derivatives, in particular, are susceptible to hydrolysis.[18] Once derivatized, samples should be capped tightly in vials with PTFE-lined septa and analyzed as soon as possible. If storage is necessary, keep them in a cool, dark, and dry environment, such as a desiccator or freezer.
Part 3: Protocols and Data Visualization
Protocol 1: Oximation of the Acetyl Group
This protocol outlines a general procedure for the oximation of this compound for GC-MS analysis.
-
Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.
-
Reagent Addition: Add 200 µL of a 20 mg/mL solution of Methoxyamine Hydrochloride in anhydrous pyridine.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven at 60°C for 60 minutes.[5]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system.
Protocol 2: Hydrolysis and Silylation of the Phenolic Group
This two-part protocol is for derivatizing the phenolic group.
Part A: Hydrolysis
-
Preparation: Dissolve ~10 mg of this compound in 2 mL of methanol in a small round-bottom flask.
-
Reaction: Add 2 mL of 20% aqueous NaOH. Attach a condenser and reflux the mixture for 2 hours.[15]
-
Neutralization & Extraction: Cool the mixture to room temperature. Carefully acidify with HCl until the pH is ~2. Extract the product into a suitable organic solvent (e.g., ethyl acetate, 3 x 5 mL).
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude phenolic product (4-acetyl-2-methoxyphenol).
Part B: Silylation
-
Preparation: Transfer the dried phenolic product from Part A into a 2 mL autosampler vial. Ensure all solvent is removed.
-
Reagent Addition: Add 100 µL of BSTFA with 1% TMCS.[5]
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes.[5]
-
Cooling & Analysis: Allow the vial to cool to room temperature before GC-MS analysis.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common derivatization issues.
Caption: A decision tree for troubleshooting low derivatization yield.
Derivatization Reaction Pathways
This diagram outlines the two main derivatization pathways for the target molecule.
Caption: Chemical derivatization pathways for analysis.
References
- Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. J Environ Sci Health A Tox Hazard Subst Environ Eng.
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC - PubMed Central.
- Determination of Phenolic Compounds by Gas Chromatography-Mass Spectrometry After Derivatization with Acetic Anhydride. Canada Commons.
- A Multiresidue Derivatization Gas Chromatographic Assay for Fifteen Phenolic Constituents with Mass Selective Detection.
- Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride. Benchchem.
- Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal.
- Troubleshooting guide for Lipoamide derivatiz
- What could be reason for getting a very low yield in organic chemistry? Quora.
- Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. MDPI.
- How To: Improve Yield. University of Rochester Department of Chemistry.
- What are some common causes of low reaction yields? Reddit.
- The Use of Derivatization Reagents for Gas Chrom
- Can anyone help me troubleshoot problems in sample derivatization in GC-MS?
- A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central.
- Which ester hydrolyzes more rapidly? b.
- Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry.
- What Causes A Low Percent Yield In Chemical Reactions? Chemistry For Everyone.
- Oximation of ketones with NH 2 OH·HCl/nano Fe 3 O 4 system.
- Ester hydrolysis. Sciencemadness Discussion Board.
- Highly efficient catalytic production of oximes from ketones using in situ gener
- Technical Support Center: Optimization of Derivatization for 16-Ketoestradiol GC-MS Analysis. Benchchem.
- Green and Simple method for the synthesis of Phenolic esters and their c
- What products are obtained from the following reactions? b.
- Challenging Pharmaceutical Impurity Analyses Part 1: Derivatiz
- 4-Acetyl-2-methoxyphenyl acet
- 4-ACETYL-2-METHOXYPHENYL ACET
- Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences.
- A Guide to Derivatiz
Sources
- 1. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.gnest.org [journal.gnest.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl ... | Study Prep in Pearson+ [pearson.com]
- 15. Sciencemadness Discussion Board - Ester hydrolysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gcms.cz [gcms.cz]
Technical Support Center: Analysis of 4-Acetyl-2-methoxyphenyl Acetate
Welcome to the technical support center for the analysis of 4-Acetyl-2-methoxyphenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. Leveraging extensive field experience and established analytical principles, this resource provides practical, in-depth guidance to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a sample of this compound?
A1: Impurities in this compound can generally be categorized into three main types:
-
Process-Related Impurities: These arise from the synthetic route. A common synthesis is the Friedel-Crafts acylation of guaiacol acetate. Potential impurities from this process include:
-
Unreacted Starting Materials: Guaiacol acetate.
-
Side-Reaction Products: Isomeric variants of this compound where the acetyl group is attached to a different position on the aromatic ring.
-
Byproducts: Catechol, which can form if the acetate group on guaiacol is cleaved.[1]
-
-
Degradation Products: These can form during storage or under specific experimental conditions. The most likely degradation pathway is the hydrolysis of the ester linkage, leading to the formation of:
-
Residual Solvents: Solvents used during synthesis and purification (e.g., tetrahydrofuran, diethyl ether, hexane, ethyl acetate) may be present in trace amounts.
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A multi-pronged analytical approach is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying non-volatile impurities. A reverse-phase method with UV detection is typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities, including residual solvents and some process-related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main component and any impurities present at sufficient concentration. Both ¹H and ¹³C NMR are valuable.
Q3: What are the acceptable limits for impurities in pharmaceutical applications?
A3: Impurity limits are strictly regulated by pharmacopeias and regulatory bodies like the ICH. The specific thresholds depend on the maximum daily dose of the drug substance. For new drug substances, the ICH Q3A guidelines typically set the reporting threshold at 0.05%, the identification threshold at 0.10%, and the qualification threshold at 0.15% or 1.0 mg per day intake, whichever is lower.
Troubleshooting Guide: Impurity Identification
This section provides detailed troubleshooting guidance for the most common analytical techniques used in the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
A well-developed HPLC method is crucial for resolving the main component from its potential impurities.
Logical Workflow for HPLC Method Development and Troubleshooting
Caption: A logical workflow for HPLC method development and troubleshooting.
Troubleshooting Common HPLC Issues
| Issue | Potential Cause | Recommended Action |
| Poor resolution between the main peak and an impurity | The mobile phase composition may not be optimal for separating compounds with similar polarities. Isomers are particularly challenging. | - Adjust the gradient: A shallower gradient can improve the separation of closely eluting peaks. - Modify the mobile phase: Altering the pH can change the ionization state of acidic or basic impurities, affecting their retention. - Change the column chemistry: If resolution is still poor, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic compounds.[4] |
| Unexpected peaks in the chromatogram | These could be carryover from a previous injection, contaminants in the mobile phase or sample solvent, or degradation of the sample in the autosampler. | - Run a blank injection: Injecting only the sample solvent can help identify peaks originating from the solvent or carryover. - Prepare fresh mobile phase: Contaminants can leach from glassware or be present in the solvents. - Investigate sample stability: If the area of an impurity peak increases over time in a sequence, the sample may be degrading in the autosampler. Consider using a cooled autosampler. |
| Peak tailing of the main component or impurities | This is often caused by secondary interactions between the analyte and the silica support of the column, especially with basic compounds. Column overload can also be a cause. | - Reduce sample concentration: Injecting a lower concentration can mitigate overload effects. - Modify the mobile phase: Adding a small amount of a competing base, like triethylamine (0.1%), can block active silanol groups on the stationary phase. - Check column health: A deteriorating column can also lead to poor peak shape. |
Suggested Starting HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
This method should provide a good starting point for separating this compound from its likely impurities. Based on their predicted polarities, the expected elution order would be: Catechol, Acetovanillone, Guaiacol Acetate, and then this compound and its isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities.
Logical Workflow for GC-MS Impurity Identification
Caption: A workflow for identifying impurities using GC-MS.
Troubleshooting Common GC-MS Issues
| Issue | Potential Cause | Recommended Action |
| Broad or tailing peaks for polar impurities (e.g., Catechol) | Polar analytes can interact with active sites in the GC inlet or column. | - Derivatization: Silylating the sample with a reagent like BSTFA will convert polar -OH groups to less polar -OTMS groups, improving peak shape and volatility.[5] - Use a deactivated inlet liner: Ensure a clean, deactivated liner is used to minimize interactions. |
| Difficulty distinguishing between isomers | Positional isomers often have very similar mass spectra. | - Rely on retention time: Isomers will typically have slightly different retention times. Injecting authentic standards of suspected isomers is the most reliable way to confirm their identity. - Optimize the temperature program: A slower temperature ramp can improve the separation of closely eluting isomers. |
| Ambiguous library search results | The mass spectrum of the impurity may not be in the library, or the match quality may be low. | - Manual interpretation: Analyze the fragmentation pattern to deduce the structure. Look for characteristic fragments. For example, the loss of an acetyl group (43 Da) is common for acetate-containing compounds.[6] |
Predicted GC-MS Fragmentation Patterns
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Notes |
| This compound | 208 | 166, 151, 123, 43 | The loss of ketene (CH₂=C=O) from the acetate group gives a fragment at m/z 166. The subsequent loss of a methyl group gives m/z 151. The acetyl cation (CH₃CO⁺) gives a strong peak at m/z 43. |
| Guaiacol Acetate | 166 | 124, 109, 81, 43 | Loss of ketene gives the guaiacol molecular ion at m/z 124. Subsequent loss of a methyl group gives m/z 109. |
| Catechol | 110 | 82, 81, 54, 53 | The molecular ion is typically strong. Fragmentation involves the loss of CO and CHO.[7] |
| Acetovanillone | 166 | 151, 123, 95 | The base peak is often the M-15 fragment (loss of a methyl group) at m/z 151. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is invaluable for confirming the structure of the main component and identifying impurities.
Troubleshooting Common NMR Issues
| Issue | Potential Cause | Recommended Action |
| Overlapping signals in the aromatic region | The aromatic protons of the main compound and impurities may resonate in a similar region (typically 6.5-8.0 ppm). | - Use a higher field instrument: A higher magnetic field strength will increase the dispersion of the signals. - 2D NMR: Techniques like COSY and HSQC can help to resolve overlapping signals and assign them to specific protons and carbons. |
| Low sensitivity for impurity signals | The concentration of the impurity may be too low to be detected with a standard number of scans. | - Increase the number of scans: This will improve the signal-to-noise ratio. - Use a more concentrated sample: If possible, prepare a more concentrated sample. |
| Identifying residual solvents | Small peaks from residual solvents are common. | - Consult a solvent impurity chart: There are well-established tables of the chemical shifts of common laboratory solvents in various deuterated solvents.[8][9][10] |
Characteristic ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Aromatic Protons (ppm) | Methoxy Protons (-OCH₃) (ppm) | Acetyl Protons (-COCH₃) (ppm) | Acetate Protons (-OCOCH₃) (ppm) |
| This compound | ~7.1-7.6 | ~3.9 | ~2.6 | ~2.3 |
| Guaiacol Acetate | ~6.8-7.1 | ~3.8 | - | ~2.3 |
| Catechol | ~6.7-6.9 | - | - | - |
| Acetovanillone | ~6.9-7.6 | ~3.9 | ~2.5 | - |
Experimental Protocols
Protocol 1: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Chromatographic System: Use an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20% B to 80% B over 20 minutes, then hold at 80% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 254 nm
-
Injection Volume: 5 µL
-
-
Analysis: Inject the prepared sample and a blank (50:50 acetonitrile:water). Integrate all peaks in the chromatogram.
-
Calculation: Calculate the area percentage of each impurity relative to the total peak area.
Protocol 2: GC-MS Impurity Identification
-
Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in dichloromethane.
-
GC-MS System: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless)
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-400 m/z
-
-
Analysis: Acquire the total ion chromatogram (TIC). For each peak of interest, obtain the mass spectrum and compare it to a spectral library (e.g., NIST) and the predicted fragmentation patterns.
Protocol 3: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
NMR Spectrometer: Use a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for minor peaks.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Analysis: Process the spectra and identify the signals corresponding to this compound. Compare any additional signals to the known chemical shifts of potential impurities and residual solvents.
References
- SIELC Technologies. (n.d.). Separation of Catechol on Newcrom R1 HPLC column.
- PubChem. (n.d.). Catechol.
- Kiprop, A. K., et al. (2013). GC-MS and ESI-MS detection of catechol.
- Veeprho. (n.d.). Catechol Impurities and Related Compound.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary information for Acid promoted C–C bond oxidative cleavage of β-O-4 and β-1 lignin models to esters.
- ARCC Journals. (n.d.). Acetovanillone (Apocynin): A Multifaceted Phenolic Compound with Therapeutic and Biotechnological Relevance.
- ResearchGate. (n.d.). Proton NMR-spectra of Catechol (top), Phenol (middle), and the aqueous....
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001398).
- PubChem. (n.d.). Guaiacol.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000957).
- SpectraBase. (n.d.). Catechol monomethyl ether - Optional[13C NMR] - Chemical Shifts.
- PubChem. (n.d.). Acetovanillone.
- PubMed. (n.d.). Simultaneous determination of hydroquinone, catechol and phenol in urine using high-performance liquid chromatography with fluorimetric detection.
- PubMed. (n.d.). GC/MS-positive ion chemical ionization and MS/MS study of volatile benzene compounds in five different woods used in barrel making.
- PubMed. (n.d.). [Determination of catechol in tobacco by high performance liquid chromatography-tandem mass spectrometry].
- Analyst (RSC Publishing). (2016). Determination of catecholamines and related compounds in mouse urine using column-switching HPLC.
- ResearchGate. (n.d.). Hydrodeacetoxylation of guaiacyl acetates. [a] ¹H‐NMR yield using....
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Chemical characterization of the main products formed through aqueous-phase photonitration of guaiacol.
- Semantic Scholar. (n.d.). Indonesian Journal of Multidisciplinary Research.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (n.d.).
- Google Patents. (n.d.). CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate.
- The Good Scents Company. (n.d.). guaiacyl acetate.
- PubChem. (n.d.). 4-(Hydroxymethyl)-2-methoxyphenyl acetate.
- PubChem. (n.d.). 4-Methoxyphenyl acetate.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Wikipedia. (n.d.). Protecting group.
- Cheméo. (n.d.). Phenol, 2-methoxy-, acetate.
- International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para).
- SIELC Technologies. (n.d.). HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column.
- PubMed. (n.d.). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets.
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. biorlab.com [biorlab.com]
- 3. Acetovanillone | 498-02-2 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijern.com [ijern.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Catechol | C6H6O2 | CID 289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Gas chromatography/mass spectrometry of catechol estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Resolving poor peak shape in HPLC analysis of 4-Acetyl-2-methoxyphenyl acetate
Technical Support Center: HPLC Analysis of 4-Acetyl-2-methoxyphenyl acetate
Welcome to the technical support center for the HPLC analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common chromatographic issues, with a focus on resolving poor peak shape. Our approach is rooted in explaining the fundamental causes of these issues, enabling you to not only solve the immediate problem but also to build robust and reliable analytical methods for the future.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing significant peak tailing for this compound. What is the primary cause?
A1: Peak tailing is the most common peak shape issue for this analyte and typically stems from secondary interactions between the analyte and the stationary phase.[1] While this compound is a neutral molecule, its structure contains polar carbonyl (ketone) and ester groups.[2] These groups can form strong hydrogen bonds with acidic residual silanol groups (Si-OH) that are present on the surface of silica-based reversed-phase columns (e.g., C18).[1][3]
This interaction mechanism can be broken down into two components:
-
Silanol Activity: Not all silanol groups are masked ("end-capped") during the column manufacturing process. These exposed silanols are acidic (pKa approx. 3.5-4.5) and create high-energy active sites.
-
Analyte Interaction: The lone pair electrons on the oxygen atoms of your analyte's acetyl and ester groups are attracted to these active sites, causing a portion of the analyte molecules to be retained longer than the main peak band. This delayed elution results in a characteristic tail.[4]
A less common, but possible, cause is the in-situ degradation (hydrolysis) of the acetate ester to the corresponding phenol (4-acetyl-2-methoxyphenol), especially if the mobile phase pH is not well-controlled. The resulting phenol is acidic and will exist in mixed ionization states if the mobile phase pH is near its pKa, leading to severe tailing.[5][6]
Q2: How can I systematically troubleshoot and eliminate peak tailing?
A2: A logical, step-by-step approach is crucial. First, you must determine if the cause is chemical (analyte-column interaction) or physical (system-related).
A simple diagnostic test can isolate the problem's origin.
Experimental Protocol: System Suitability Check
-
Prepare a Neutral Probe: Prepare a standard of a non-polar, non-ionizable compound like Toluene or Naphthalene in your mobile phase.
-
Injection: Inject this standard using your current HPLC method.
-
Analysis:
-
If the neutral probe's peak is symmetrical: The issue is chemical and specific to this compound's interaction with your column. Proceed to Step 2.
-
If the neutral probe's peak also tails: The issue is likely physical, related to your HPLC system (extra-column volume). Proceed to Step 3.
-
If the problem is chemical, the goal is to minimize the secondary silanol interactions. The most powerful tool for this is mobile phase optimization.
dot
Caption: Mechanism of secondary interaction and mitigation strategies. dot
-
Mobile Phase pH Adjustment: This is the most effective parameter. By lowering the mobile phase pH, you protonate the residual silanol groups, effectively neutralizing their negative charge and reducing their ability to interact with your analyte.[7][8]
-
Buffer Selection and Concentration: Using a buffer maintains a stable pH across the column, which is critical for reproducibility.[11]
-
Recommendation: For low pH work, phosphate buffer or formic acid are excellent choices. An ideal buffer concentration is between 10-25 mM.[12] Too low a concentration may not provide sufficient buffering capacity, while too high a concentration risks precipitation when mixed with the organic modifier.[12]
-
-
Column Technology: Not all C18 columns are the same. Modern columns are often made with high-purity silica and feature proprietary end-capping technologies that dramatically reduce the number of accessible silanol groups.
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | Adjust to pH 2.5 - 3.0 | Suppresses the ionization of residual silanol groups, minimizing secondary interactions that cause tailing.[8][10] |
| Buffer System | Use 0.1% Formic Acid or 20 mM Potassium Phosphate | Maintains a consistent, low pH environment across the column, ensuring reproducible retention and peak shape.[11][12] |
| Column Choice | Use a modern, high-purity, end-capped C18 column . | These columns have fewer active silanol sites available for secondary interactions, leading to more symmetrical peaks.[3][7] |
| Organic Modifier | Evaluate both Acetonitrile and Methanol . | Acetonitrile is a weaker solvent and may provide different selectivity, while Methanol can sometimes be better at masking silanol interactions. |
| Temperature | Increase column temperature to 35-40 °C . | Improves mass transfer kinetics and can reduce viscous mobile phases, often leading to sharper peaks.[14] |
Extra-column volume refers to any volume the sample passes through outside of the column itself, including injection loops, tubing, and detector flow cells. Excessive volume allows the analyte band to spread, causing broadening and tailing.
-
Tubing: Use tubing with the smallest possible internal diameter (I.D.) and shortest possible length to connect the injector, column, and detector.
-
Fittings: Ensure all fittings are properly seated and that there are no gaps between the tubing end and the bottom of the port. A poor connection is a common source of dead volume.[4]
dot
Caption: Systematic troubleshooting workflow for poor peak shape. dot
Q3: My peak is fronting. What does this indicate and how do I fix it?
A3: Peak fronting, where the front of the peak is less steep than the back, is most commonly caused by two issues: column overload or solvent incompatibility.[14][15]
-
Column Overload: You are injecting too much sample mass onto the column. This saturates the stationary phase at the column inlet, causing excess analyte molecules to travel down the column faster, resulting in a fronting peak.[15]
-
Solution: Perform a dilution series. Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape becomes symmetrical at a lower concentration, you have confirmed mass overload. Adjust your sample concentration accordingly.
-
-
Sample Solvent Incompatibility: This occurs if your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase.[14] When injected, this strong solvent carries the analyte down the column too quickly before proper partitioning can occur.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your analyte.
-
Q4: What preventative measures can I take to ensure good peak shape in the long term?
A4: Proactive measures are key to maintaining a robust method.
-
Use a Guard Column: A guard column is a small, sacrificial column placed before your analytical column. It protects the analytical column from strongly retained impurities and particulates that can damage the inlet frit and cause peak shape issues.[1]
-
Mobile Phase Filtration and Degassing: Always filter aqueous mobile phase components through a 0.45 µm or 0.22 µm filter to remove particulates. Degas the mobile phase before use to prevent air bubbles from forming in the pump or detector, which can cause pressure fluctuations and baseline noise.[14]
-
Proper Column Storage: When not in use, store your column according to the manufacturer's instructions, typically in a high percentage of organic solvent (e.g., 100% Acetonitrile) to prevent microbial growth in the aqueous phase and ensure the stationary phase remains fully wetted.
By understanding the chemical principles behind peak shape and following a systematic troubleshooting approach, you can efficiently resolve issues in your HPLC analysis of this compound and ensure the generation of high-quality, reliable data.
References
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- Role of Buffers in Liquid Chromatography. (n.d.). Phenomenex.
- What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Knowledge Base.
- Exploring the Role of pH in HPLC Separation. (n.d.). Moravek.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America.
- Discover the Art of Buffer selection in HPLC Development part 2. (n.d.). PharmaCores.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage.
- The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Welch Materials, Inc..
- Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. (2020). Veeprho.
- This compound. (n.d.). PubChem.
- A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Advanced Chromatography Technologies.
- 4-Acetyl-2,6-dimethoxyphenyl acetate. (2018). SIELC Technologies.
- Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Shimadzu.
- Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD. (2022). PubMed.
- Techniques for Analysis of Plant Phenolic Compounds. (2012). National Institutes of Health.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- Phenolic Acids, 10 compounds Analyzed with LCMS. (n.d.). MicroSolv Technology Corporation.
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Institutes of Health.
- Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (2015). ResearchGate.
- Phenol, 2-methoxy-4-(2-propenyl)-, acetate. (n.d.). NIST Chemistry WebBook.
- Showing Compound 4'-Methoxyacetophenone (FDB010502). (n.d.). FooDB.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022). Pharmacia.
- 4-methoxyphenyl acetate, 1200-06-2. (n.d.). The Good Scents Company.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. support.waters.com [support.waters.com]
- 5. moravek.com [moravek.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. Discover the Art of Buffer selection in HPLC Development part 2 [pharmacores.com]
- 10. biotage.com [biotage.com]
- 11. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 12. veeprho.com [veeprho.com]
- 13. hplc.eu [hplc.eu]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. silicycle.com [silicycle.com]
Minimizing degradation of 4-Acetyl-2-methoxyphenyl acetate during storage
Technical Support Center: 4-Acetyl-2-methoxyphenyl acetate
Welcome to the technical support center for this compound (CAS 54771-60-7), also known as Acetovanillone acetate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. As a specialized aromatic ester, its stability is paramount for reproducible experimental outcomes.
This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
A1: For long-term stability, it is recommended to store this compound in a cool, dry place. Refrigeration at 2-8°C is ideal. Some suppliers suggest a storage temperature of 65-70° Fahrenheit or less.[1] For volatile analytical standards, a refrigerated environment at 4°C is recommended to slow evaporation and maintain concentration stability.[2] While freezing is an option for many compounds, ensure that the compound does not undergo physical changes, such as precipitation, if it is in a solution.
Q2: How sensitive is this compound to light and air?
A2: Like many aromatic esters, this compound can be susceptible to degradation from light and atmospheric oxygen.[1] It is crucial to store the compound in a tightly sealed, opaque or amber-colored container to minimize exposure. The presence of oxygen can contribute to oxidation and degradation.[1] Inert gas blanketing (e.g., with argon or nitrogen) is a recommended practice, especially for long-term storage or for highly sensitive applications.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for this compound is hydrolysis of the ester linkage. This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions.[3][4][5] Hydrolysis will break the ester bond, yielding 4-hydroxy-3-methoxyacetophenone (acetovanillone) and acetic acid.[5]
Q4: Can I store this compound in a plastic container?
A4: It is strongly advised to store this compound in glass or other inert containers. Plastic containers should be avoided as some plastics may leach impurities or react with the compound, potentially leading to contamination or degradation.[2] For optimal purity, use a sealed glass bottle with a PTFE-lined cap.[2]
Q5: What are the visible signs of degradation?
A5: Visual signs of degradation can include a change in color, the appearance of particulate matter, or a change in the physical state of the compound. A pungent, vinegar-like odor may indicate hydrolysis, due to the formation of acetic acid. However, significant degradation can occur before any visible signs are apparent. Therefore, analytical verification is crucial for quality control.
Troubleshooting Guide: Suspected Degradation
If you suspect that your stock of this compound has degraded, follow this guide to assess its integrity.
Initial Assessment
-
Visual Inspection: Carefully examine the compound for any changes in color, clarity (if in solution), or the presence of solid precipitates.
-
Odor Test: Cautiously note any new or intensified odors, particularly a sharp, acidic smell which could indicate acetic acid formation from hydrolysis.
Analytical Workflow for Purity Assessment
A systematic analytical approach is necessary to confirm and quantify degradation. The following workflow outlines the recommended steps.
Caption: Experimental workflow for assessing the purity of this compound.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To quantify the purity of this compound and detect the presence of hydrolysis products.
-
Methodology:
-
Standard Preparation: Prepare a stock solution of a known high-purity reference standard of this compound in a suitable solvent (e.g., acetonitrile or methanol). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Prepare a solution of the test sample at the same concentration as the highest point of the calibration curve.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a wavelength scan of the pure compound is recommended).
-
Injection Volume: 10 µL.
-
-
Analysis: Run the standards and the sample. The purity of the sample can be determined by comparing the peak area of the main compound to the total area of all peaks. The presence of the primary hydrolysis product, 4-hydroxy-3-methoxyacetophenone, would be indicated by an earlier eluting peak due to its higher polarity.
-
2. Mass Spectrometry (MS) for Degradant Identification
-
Objective: To identify the chemical structure of any impurities or degradation products.
-
Methodology:
-
Couple the HPLC system to a mass spectrometer (LC-MS).
-
Analyze the mass spectra of any impurity peaks detected during the HPLC run.
-
The expected mass of the parent compound, this compound (C₁₁H₁₂O₄), is approximately 208.21 g/mol .[6]
-
The primary hydrolysis product, 4-hydroxy-3-methoxyacetophenone (C₉H₁₀O₃), would have a mass of approximately 166.17 g/mol .[7]
-
Understanding Degradation Pathways
The primary mechanism of degradation for this compound is hydrolysis. This process can be influenced by several factors.
Caption: Primary degradation pathway of this compound.
The ester bond in this compound is susceptible to nucleophilic attack by water, leading to its cleavage.[3] This reaction is significantly accelerated by the presence of acids or bases, which catalyze the hydrolysis process.[4] Elevated temperatures also increase the rate of this degradation reaction.
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of chemical degradation, including hydrolysis.[2] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Minimizes oxidation and other atmospheric degradation reactions.[1] |
| Light | Amber or Opaque Container | Protects the compound from photodegradation.[1][2] |
| Container | Tightly Sealed Glass with PTFE-lined Cap | Prevents moisture ingress and contamination from container materials.[2] |
| Handling | Minimize exposure to ambient air and moisture | Reduces the opportunity for hydrolysis and oxidation. |
By adhering to these guidelines, researchers can significantly extend the shelf-life of this compound and ensure the integrity of their experimental results.
References
- PubChem. (n.d.). Phenyl acetate. National Center for Biotechnology Information.
- Pearson. (n.d.). Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate?
- Stanford School of Earth, Energy & Environmental Sciences. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis.
- ResearchGate. (n.d.). Hydrolysis pH rate profile of phenyl acetate at 25° C.
- Sciencemadness Discussion Board. (2019). Concerning Phenyl Acetate.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Eden Botanicals. (2024). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils.
- Wikipedia. (n.d.). Protecting group.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- MDPI. (2022). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
- Zschimmer & Schwarz. (n.d.). Aromatic Esters Technical Data Sheet.
- Accio. (2025). Aromatic Esters: Uses, Safety & Synthesis Explained.
- PubChem. (n.d.). 4-Methoxyphenyl acetate. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-(Hydroxymethyl)-2-methoxyphenyl acetate. National Center for Biotechnology Information.
Sources
- 1. edenbotanicals.com [edenbotanicals.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl ... | Study Prep in Pearson+ [pearson.com]
- 4. pangea.stanford.edu [pangea.stanford.edu]
- 5. Sciencemadness Discussion Board - Concerning Phenyl Acetate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methoxyphenyl acetate | C9H10O3 | CID 70987 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Optimizing 4-Acetyl-2-methoxyphenyl Acetate Synthesis
Welcome to the technical support center for the synthesis of 4-Acetyl-2-methoxyphenyl acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into catalyst selection and to troubleshoot common challenges encountered during the synthesis of this valuable compound and its key precursor, 4-hydroxy-3-methoxyacetophenone (acetovanillone).
The synthesis is not a single-step process but hinges on the efficient and regioselective acylation of a guaiacol (2-methoxyphenol) scaffold. The primary challenge lies in controlling the position of the acetyl group on the aromatic ring to favor the desired para-isomer, which is the precursor to the final product. This guide will explore the mechanistic rationale behind catalyst choice and provide practical, field-proven solutions to optimize your experimental outcomes.
Section 1: Understanding the Core Synthesis: Fries Rearrangement vs. Friedel-Crafts Acylation
The journey to this compound begins with the synthesis of its precursor, 4-hydroxy-3-methoxyacetophenone. Two primary synthetic routes are employed, both starting from the guaiacol core structure:
-
Fries Rearrangement: This reaction involves the rearrangement of an aryl ester, in this case, guaiacol acetate (2-methoxyphenyl acetate), to a hydroxy aryl ketone.[1] It is catalyzed by a Lewis or Brønsted acid and involves the migration of the acyl group from the phenolic oxygen to the aromatic ring.[2] This method benefits from high atom economy.[3]
-
Friedel-Crafts Acylation: This is a direct electrophilic aromatic substitution where guaiacol is acylated using an acylating agent like acetic acid or acetyl chloride in the presence of a catalyst.[4]
Both pathways can yield the desired para-product (acetovanillone) and the undesired ortho-isomer (isoacetovanillone). Catalyst selection and reaction conditions are therefore critical for maximizing the yield of the correct isomer.
Caption: Primary synthetic routes to this compound.
Section 2: Catalyst Selection Guide for Acetovanillone Synthesis
The choice of catalyst is the single most important factor influencing yield, selectivity, and environmental impact. Traditional Lewis acids are effective but pose significant handling and waste disposal challenges.[5] Modern alternatives offer greener and often more selective routes.
| Catalyst Class | Examples | Mechanism | Key Advantages | Key Disadvantages & Challenges |
| Traditional Lewis Acids | AlCl₃, BF₃, TiCl₄, ZnCl₂ | Lewis Acid | High reactivity, well-established procedures.[6] | Require stoichiometric or excess amounts; highly corrosive and toxic; generate large volumes of aqueous waste during workup; can lead to side reactions if not carefully controlled.[5][6] |
| Brønsted Acids | Methanesulfonic Acid (MSA), HF | Brønsted Acid | MSA is less corrosive than HF, can act as both solvent and catalyst, and is often reusable; can offer high yields.[6][7] | HF is extremely corrosive and toxic. MSA reactions may still require careful temperature control to ensure selectivity.[2] |
| Heterogeneous Solid Acids | Zeolites (e.g., H-BEA), Heteropoly Acids (e.g., H₃PW₁₂O₄₀) | Brønsted/Lewis Acid sites | Easily separable and reusable, reducing waste and simplifying purification; environmentally benign; can offer high regioselectivity due to pore structure.[5][8] | Can be prone to deactivation by product adsorption or coking; may require higher temperatures or longer reaction times than homogeneous catalysts; zeolites can be deactivated.[6][9] |
| Other Metal Catalysts | Zinc Powder | Lewis Acid | Provides a selective method for the Fries rearrangement under milder conditions.[6] | May not be as universally applicable as stronger Lewis acids. |
Section 3: Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during the critical acetovanillone synthesis step.
Q1: Why is my yield of the desired para-isomer (4-hydroxy-3-methoxyacetophenone) low?
A low yield can stem from several factors. Here is a checklist to diagnose the issue:
-
Incorrect Temperature Control: For the Fries rearrangement, temperature is the most critical parameter for regioselectivity. Low temperatures (typically <60°C) favor the formation of the para-isomer (thermodynamically controlled product), while high temperatures (>160°C) favor the ortho-isomer (kinetically controlled product).[2][10] Overheating can also lead to decomposition and tar formation.
-
Catalyst Quantity and Quality: Traditional Lewis acids like AlCl₃ must be anhydrous and are often used in stoichiometric excess because they complex with both the starting material and the ketone product.[6] Insufficient catalyst will result in an incomplete reaction.
-
Moisture Contamination: The presence of water can hydrolyze the Lewis acid catalyst and the starting ester, halting the reaction.[7] Ensure all glassware is flame-dried and reagents are anhydrous.
-
Improper Workup: The reaction must be carefully quenched, typically with ice and acid, to decompose the catalyst-product complexes without degrading the desired product.[11]
Q2: I'm getting a significant amount of the ortho-isomer. How can I improve para-selectivity?
The formation of the ortho vs. para product is a classic example of kinetic versus thermodynamic control.
-
Decrease Reaction Temperature: This is the most effective strategy. Running the reaction at or below room temperature significantly favors the more stable para-product.[1][2]
-
Change the Solvent: In the Fries rearrangement, solvent polarity influences the product ratio. Increasing solvent polarity tends to favor the formation of the para product.[2] Conversely, non-polar solvents often favor the ortho product.[1]
-
Allow for Longer Reaction Times: At lower temperatures, the reaction will be slower. You must allow sufficient time for the reaction to reach equilibrium, which favors the thermodynamic para-product. Monitor the reaction's progress using TLC or GC.[11]
Q3: My reaction is messy, with multiple unidentified side products. What could they be and how can I minimize them?
A complex product mixture is typically a sign of overly harsh reaction conditions.
-
Potential Side Products: Besides the ortho-isomer, common byproducts include demethylated compounds (catechols) from the cleavage of the methoxy group, and hydrolysis of the guaiacol acetate back to guaiacol.[12] At high temperatures, polymerization or charring can also occur.
-
Minimization Strategies:
-
Use a Milder Catalyst: Switch from AlCl₃ to a less aggressive Lewis acid like ZnCl₂ or explore Brønsted acids like methanesulfonic acid, which can provide high yields under milder conditions.[4][6][7]
-
Optimize Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Consider a Solid Acid Catalyst: Heterogeneous catalysts like zeolites can offer higher selectivity due to shape-selective constraints imposed by their pore structure, minimizing the formation of bulky side products.[5]
-
Q4: I want to move away from stoichiometric AlCl₃ due to environmental and handling concerns. What are my best alternatives?
Moving towards greener chemistry is a critical goal. The best alternatives to AlCl₃ are:
-
Methanesulfonic Acid (MSA): This is an excellent choice. It is a strong Brønsted acid that is less corrosive, easier to handle than AlCl₃ or HF, and can be recovered and reused.[6][7] A patented method uses a solution of phosphorus pentoxide in MSA to achieve yields over 70%.[7]
-
Heteropoly Acids (HPAs): Supported HPAs, such as H₃PW₁₂O₄₀ on silica, have been reported as efficient and environmentally benign catalysts for the Fries rearrangement. They are solid, easily recoverable, and non-corrosive.
-
Zeolites: These microporous aluminosilicates are well-known solid acid catalysts. They can promote both direct C-acylation and the O-acylation/Fries rearrangement pathway.[9] However, care must be taken as they can be susceptible to deactivation.
Q5: When using solid acid catalysts, I'm observing a drop in activity over time. What is causing this deactivation?
Catalyst deactivation is a common issue with heterogeneous systems.
-
Pore Blocking: The pores of the zeolite can become blocked by the reactant, product, or byproduct molecules, preventing access to the active sites.[9]
-
Coke Formation: At higher temperatures, organic molecules can decompose on the acid sites, forming carbonaceous deposits ("coke") that cover the active sites.
-
Leaching: Although less common with robust materials like zeolites, some active species could potentially leach from a supported catalyst into the reaction medium.
-
Regeneration: Deactivated zeolites can often be regenerated by calcination (controlled heating in air) to burn off the organic residues. The specific regeneration protocol depends on the type of zeolite and the nature of the deactivation.
Section 4: Recommended Experimental Protocol (Methanesulfonic Acid-Catalyzed Method)
This protocol is adapted from procedures utilizing methanesulfonic acid, which offers a balance of high reactivity and improved environmental and safety profiles compared to traditional AlCl₃ methods.[3][7]
Objective: To synthesize 4-hydroxy-3-methoxyacetophenone via Fries rearrangement of guaiacol acetate.
Materials:
-
Guaiacol acetate (1 equivalent)
-
Anhydrous Methanesulfonic Acid (MSA) (5-12 equivalents)[7]
-
Phosphorus pentoxide (catalytic amount, optional)[7]
-
Crushed ice
-
Deionized water
-
Dichloromethane or Ethyl Acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous methanesulfonic acid (e.g., 10 equivalents). Protect the reaction under a nitrogen atmosphere.[3]
-
Reagent Addition: Slowly add guaiacol acetate (1 equivalent) to the stirred MSA. If using, add a catalytic amount of phosphorus pentoxide. An initial color change may be observed.
-
Reaction Conditions: Gently heat the reaction mixture to 40-60°C.[7] This temperature range is reported to favor the para-product. Maintain this temperature and continue stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-20 hours, depending on the scale and exact temperature).[3]
-
Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Very slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This will precipitate the solid product and dilute the acid.[3]
-
Isolation: Stir the ice/acid mixture for 30-60 minutes to ensure complete precipitation. Isolate the crude solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-hydroxy-3-methoxyacetophenone.
Section 5: Workflow for Catalyst Selection and Optimization
The following diagram outlines a logical workflow for selecting a catalyst and optimizing the reaction conditions for your specific laboratory needs.
Caption: Decision workflow for catalyst selection and reaction optimization.
Section 6: Final Step - Synthesis of this compound
Once pure 4-hydroxy-3-methoxyacetophenone is obtained, the final step is a straightforward O-acetylation.
This reaction converts the phenolic hydroxyl group into an acetate ester. It is typically achieved by reacting the precursor with an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a mild base catalyst such as pyridine or triethylamine, or under solvent-free conditions.[13][14] This step generally proceeds with high yield and does not present the optimization challenges of the preceding Fries rearrangement or Friedel-Crafts acylation.
References
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement.
- BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?
- dos Santos, J. S., et al. (2020). Catalytic role of solid acid catalysts in glycerol acetylation for the production of bio-additives: a review. RSC Advances.
- ResearchGate. (2015). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
- ResearchGate. (2021). Catalytic Role of Solid Acid Catalysts in Glycerol Acetylation for the Production of Bio-additive: A Review.
- ResearchGate. (2017). Gas phase acylation of guaiacol with acetic acid on acid catalysts.
- American Chemical Society. (2001). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
- Wikipedia. (n.d.). Fries rearrangement.
- Google Patents. (2012). CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone.
- MDPI. (2017). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
- ResearchGate. (2021). C‐Acylation of Guaiacol with Acetic Acid Over Solid Acid Catalysts Under Mild Reaction Conditions.
- Asian Publication Corporation. (n.d.). AJ C.
- ResearchGate. (2018). Acylation of phenol on solid acids: Study of the deactivation mechanism.
- University of Calgary. (n.d.). Ch24 - Acylation of phenols.
- Semantic Scholar. (2017). Influence of acidic properties of different solid acid catalysts for glycerol acetylation.
- Study.com. (n.d.). Video: Acetylation Reaction | Definition, Mechanism & Examples.
- Unknown Source. (n.d.). Organic Chemistry – Specific Name Reactions.
- ACS Publications. (2022). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols.
- Oakwood Chemical. (n.d.). This compound.
- Neliti. (2016). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives.
- National Institutes of Health. (n.d.). This compound | C11H12O4 | CID 521535 - PubChem.
- The Good Scents Company. (n.d.). guaiacyl acetate, 613-70-7.
- ResearchGate. (2016). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst.
- ResearchGate. (2006). 4′-Hydroxy-3′-methoxyacetophenone (acetovanillone).
- ResearchGate. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban.
- One Chemistry. (2022, March 13). What is Fries Rearrangement ? | Mechanism, Questions & Tricks.
- Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement.
- ChemRxiv. (2022). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates.
- National Institutes of Health. (2021). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate.
Sources
- 1. byjus.com [byjus.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 14. This compound | 54771-60-7 [chemicalbook.com]
Technical Support Center: Solvent-Driven Kinetics in 4-Acetyl-2-methoxyphenyl acetate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical impact of solvent selection on the reaction kinetics of 4-Acetyl-2-methoxyphenyl acetate. Our focus is to move beyond procedural steps to explain the fundamental principles governing your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding solvent effects in reactions involving this compound, which is structurally an acetate ester of acetovanillone.[1][2] The most common reaction studied for analogous compounds is hydrolysis, which breaks the ester bond.[3][4][5][6]
Q1: Why is solvent choice so critical for the kinetics of this reaction?
A1: Solvents do more than just dissolve reactants; they actively participate in the reaction at a molecular level. The polarity and protic/aprotic nature of the solvent can stabilize or destabilize reactants, transition states, and intermediates, thereby directly influencing the reaction rate. For a reaction like the hydrolysis of this compound, which likely proceeds through a nucleophilic acyl substitution pathway, solvent interactions are paramount. Polar protic solvents, for instance, can stabilize the charged intermediates common in SN1-like pathways, while polar aprotic solvents may accelerate SN2 pathways by solvating the cation and liberating the nucleophile.[7][8][9][10]
Q2: What is the primary reaction pathway I should consider for this compound?
A2: Given its structure as a phenyl acetate derivative, the most probable reaction pathway you will be studying or contending with is hydrolysis of the ester linkage.[1] This reaction breaks the molecule into 4-hydroxy-3-methoxyacetophenone (acetovanillone) and acetic acid. The kinetics of this hydrolysis are expected to follow pseudo-first-order behavior, particularly in aqueous solutions where water is the solvent and nucleophile.[3][4]
Q3: How can I monitor the reaction kinetics in real-time?
A3: UV-Visible (UV-Vis) spectrophotometry is a highly effective and common technique for monitoring these types of reactions.[11][12] The progress of the reaction can be tracked by measuring the change in absorbance at a specific wavelength corresponding to either the consumption of a reactant or the formation of a product.[11][13] For instance, the formation of the phenolate ion of the product at a specific pH might produce a distinct color that can be quantified.[3][4][14]
Q4: Can temperature be used to control reaction kinetics instead of changing the solvent?
A4: Yes, temperature is a critical factor. According to the Arrhenius equation, increasing the temperature generally increases the reaction rate. However, changing the temperature can also promote undesirable side reactions or cause the evaporation of volatile solvents, which could affect reactant concentrations.[5] Therefore, solvent choice and temperature should be optimized in conjunction.
Troubleshooting Guide: Experimental Issues & Solutions
This section is designed to help you diagnose and resolve specific problems encountered during your experiments.
Issue 1: My reaction rate is significantly slower than anticipated.
-
Possible Cause 1: Inappropriate Solvent Polarity. The transition state of your reaction may be more polar than the reactants. If you are using a nonpolar solvent, it will not effectively stabilize this transition state, leading to a high activation energy and a slow reaction.
-
Possible Cause 2: Nucleophile Solvation (in SN2-type reactions). If your reaction involves a nucleophile other than the solvent (e.g., acetate-catalyzed hydrolysis), using a polar protic solvent (like water or ethanol) can excessively solvate the nucleophile through hydrogen bonding. This "caging" effect makes the nucleophile less available to attack the substrate, slowing the reaction.[7][8][9]
Issue 2: I am observing unexpected side products.
-
Possible Cause 1: Solvent-Induced Shift in Reaction Mechanism. The choice of solvent can tip the balance between different reaction pathways (e.g., SN1 vs. SN2). A polar protic solvent might favor an SN1-like mechanism by stabilizing a carbocation intermediate, which could then undergo rearrangement or elimination, leading to side products. Conversely, a nonpolar solvent could favor an SN2 pathway.[7][16]
-
Solution: Carefully select a solvent that favors your desired pathway. For example, nonpolar solvents like trichloroethylene have been shown to favor SN2 products in some nucleophilic substitutions.[16] Re-evaluate your expected mechanism and choose a solvent that aligns with its requirements.
-
-
Possible Cause 2: Solvent Reactivity. Some solvents are not inert and can participate in the reaction. For example, using an alcohol as a solvent for a hydrolysis study could lead to a competing transesterification reaction.
-
Solution: Ensure your chosen solvent is inert under the reaction conditions. If studying hydrolysis, water or a mixture of water with a stable co-solvent like dioxane or acetonitrile is often preferred.[6]
-
Issue 3: My kinetic data is not reproducible.
-
Possible Cause 1: Trace Impurities in the Solvent. The presence of even small amounts of water, acid, or base in your solvent can have a significant catalytic or inhibitory effect on the reaction, leading to inconsistent results.
-
Solution: Always use high-purity, dry solvents, especially when working with moisture-sensitive reactions. It is good practice to use freshly opened bottles of solvent or to purify/dry the solvent before use according to standard laboratory procedures.
-
-
Possible Cause 2: Inconsistent Temperature Control. Reaction rates are highly sensitive to temperature fluctuations.
-
Solution: Use a temperature-controlled water bath or reaction block to maintain a constant and uniform temperature throughout the experiment. Monitor the temperature directly in the reaction vessel if possible.
-
Solvent Property Data
For your convenience, here is a table summarizing the properties of common solvents relevant to kinetic studies.
| Solvent | Dielectric Constant (ε) at 20°C | Type | Boiling Point (°C) |
| Water | 80.1 | Polar Protic | 100 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | 189 |
| Acetonitrile | 37.5 | Polar Aprotic | 82 |
| Methanol | 32.7 | Polar Protic | 65 |
| Ethanol | 24.6 | Polar Protic | 78 |
| Acetone | 20.7 | Polar Aprotic | 56 |
| Dichloromethane | 8.9 | Polar Aprotic | 40 |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 66 |
| 1,4-Dioxane | 2.25 | Nonpolar | 101 |
| Toluene | 2.4 | Nonpolar | 111 |
Data compiled from various sources.[17][18][19][20]
Experimental Protocols
Protocol 1: Kinetic Analysis via UV-Vis Spectrophotometry
This protocol outlines a general method for studying the hydrolysis of this compound.
Objective: To determine the pseudo-first-order rate constant (k') for the hydrolysis reaction in a given solvent system.
Materials:
-
This compound
-
Selected solvent (e.g., buffered aqueous solution, acetonitrile/water mixture)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Standard volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the desired wavelength for monitoring. This should be a wavelength where a product absorbs strongly, but the reactant does not (e.g., the λ_max of the phenolate product under basic conditions).
-
Set the cuvette holder to the desired reaction temperature (e.g., 25°C).
-
-
Reaction Initiation:
-
Pipette the required volume of solvent into a cuvette and place it in the spectrophotometer to equilibrate to the set temperature.
-
To initiate the reaction, inject a small, known volume of the reactant stock solution into the cuvette.
-
Quickly mix the solution by inverting the cuvette (if sealed) or by gentle pipetting, and immediately start data acquisition.
-
-
Data Acquisition:
-
Record the absorbance at the chosen wavelength over time. The frequency of data collection will depend on the reaction rate (e.g., every 30 seconds for a slow reaction, or much faster for rapid kinetics).
-
Continue recording until the reaction is complete (i.e., the absorbance reading becomes stable), which should ideally span 3-4 half-lives.
-
-
Data Analysis:
-
For a pseudo-first-order reaction, the integrated rate law is: ln(A_∞ - A_t) = -k't + ln(A_∞ - A_0), where A_t is the absorbance at time t, and A_∞ is the final absorbance.
-
Plot ln(A_∞ - A_t) versus time (t).
-
The plot should yield a straight line, and the rate constant (k') is the negative of the slope.[13]
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting unexpected kinetic results.
Caption: Troubleshooting workflow for kinetic experiments.
References
- Monitoring Reactions Through UV-Visible Spectroscopy. (2023). Spectroscopy Online. [Link]
- Onah, J. O. (2004). The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media. Global Journal of Pure and Applied Sciences, 10(2). [Link]
- The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media. (n.d.). SciSpace. [Link]
- Comerford, J. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent. [Link]
- The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media. (2004). Global Journal of Pure and Applied Sciences. [Link]
- Bennett, C. S., et al. (2014).
- Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. (2024).
- NS7. Solvent Effects - aliphatic nucleophilic substitution. (n.d.). College of Saint Benedict and Saint John's University. [Link]
- Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. (2014). Chemistry Net. [Link]
- Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). University of Wisconsin-Madison. [Link]
- Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
- Exploring the Effect of Temperature on the Concentration of Salicylic Acid in Acetylsalicylic Acid. (2023). ChemRxiv. [Link]
- The stability and degradation kinetics of acetylsalicylic acid in different organic solutions revisited. (2021).
- How do you distinguish the polarity of organic solvent?. (2014).
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. [Link]
- Dielectric Constants of Common Solvents. (n.d.). Scribd. [Link]
- Illustrated Glossary of Organic Chemistry - Dielectric constant. (n.d.). UCLA Chemistry and Biochemistry. [Link]
- Effect of pH on the hydrolysis reaction rate constants at 280 C. (n.d.).
- How to troubleshoot experiments. (2024). Chemistry World. [Link]
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. [Link]
- Gas phase acylation of guaiacol with acetic acid on acid catalysts. (n.d.).
- Kinetics and mechanism of the acetate catalysed hydrolysis of 4-methoxyphenyl chloroformate and 4-methoxyphenyl fluoroformate in aqueous dioxan. (1979). Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Chemical Kinetics Practice Problems And Solutions. (n.d.). KCST. [Link]
- Kinetics Properties of Guaiacol Peroxidase Activity in Crocus sativus L. Corm during Rooting. (2007). Iranian Biomedical Journal. [Link]
- Tricks to solve Box problems Chemical Kinetics (Initial rate & Concentr
- Chemical Kinetics - The Method of Initial Rates (Experiment). (2021). Chemistry LibreTexts. [Link]
- 4-Acetyl-2-methoxyphenyl acet
- guaiacyl acetate. (n.d.). The Good Scents Company. [Link]
- Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin. (2024). MDPI. [Link]
- Protecting group. (n.d.). Wikipedia. [Link]
- 4-(Hydroxymethyl)
Sources
- 1. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 54771-60-7 [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. (PDF) The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media (2004) | Johnson Ogoda Onah | 8 Citations [scispace.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 8. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 9. users.wfu.edu [users.wfu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. scribd.com [scribd.com]
- 20. Dielectric Constant [macro.lsu.edu]
Technical Support Center: Optimizing the Synthesis and Work-up of 4-Acetyl-2-methoxyphenyl Acetate
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. The synthesis of 4-acetyl-2-methoxyphenyl acetate, a key intermediate, often presents challenges not in the primary reaction, but in the subsequent work-up and purification stages. Achieving high yield and purity is contingent on a nuanced understanding of the molecule's stability and the chemistry of the separation process. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate common pitfalls and optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific, frequently encountered problems during the work-up of this compound, particularly when synthesized via the acetylation of 4-hydroxy-3-methoxyacetophenone.
Q1: My final yield is consistently low after the work-up. What are the most common points of product loss?
A1: Low yield is often traceable to suboptimal work-up conditions rather than an incomplete initial reaction. The primary culprits are physical loss during extraction and chemical degradation during washing steps.
-
Inadequate Extraction: The product has moderate polarity. If your aqueous phase is not fully saturated with salt (using a brine wash), you can lose a significant amount of product due to its slight water solubility. Furthermore, aggressive shaking can lead to stable emulsions, trapping product in the interfacial layer.
-
Ester Hydrolysis: The most critical factor is the hydrolysis of the phenyl acetate group back to a phenol (4-hydroxy-3-methoxyacetophenone). This is readily catalyzed by both strong acids and, more commonly, strong bases used during aqueous washes. Using a strong base like sodium hydroxide (NaOH) to remove acidic impurities will rapidly cleave your ester, decimating your yield.
-
Premature Precipitation: If the organic solvent is partially removed before the final drying and filtration step, the product can precipitate along with the drying agent (e.g., MgSO₄), leading to physical loss when the drying agent is filtered off.
Q2: My NMR/LC-MS analysis shows my final product is contaminated with the starting material, 4-hydroxy-3-methoxyacetophenone. How do I prevent this?
A2: This issue stems from two possible sources: an incomplete initial acetylation reaction or, more likely, hydrolysis of the product during the work-up.
-
Verifying Reaction Completion: Before beginning the work-up, always confirm the absence of starting material via Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or adding a slight excess of the acetylating agent.
-
Preventing Hydrolysis during Work-up: This is the most common cause. The phenolic byproduct is generated by the cleavage of your ester. To prevent this:
-
Avoid Strong Bases: Never use strong bases like NaOH or KOH for washing. Opt for a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This is sufficiently basic to neutralize acidic catalysts or byproducts (like acetic acid) without significantly hydrolyzing the ester.
-
Minimize Contact Time: Perform the bicarbonate wash quickly and without excessive agitation.
-
Control Temperature: Conduct all aqueous washes at room temperature or below (using chilled solutions) to reduce the rate of potential hydrolysis. The rate of hydrolysis is temperature-dependent.[1]
-
Q3: I'm struggling with a persistent emulsion during my liquid-liquid extraction. How can I break it and prevent it in the future?
A3: Emulsions are common when dealing with complex reaction mixtures containing residual reagents or byproducts that act as surfactants.
-
Immediate Solutions to Break an Emulsion:
-
Add Brine: Introduce a saturated solution of NaCl (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic material.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking it vigorously.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
-
Preventative Measures:
-
Proper Quenching: Ensure the reaction is fully quenched and any reactive intermediates are neutralized before extraction.
-
Controlled Agitation: Use gentle inversions of the separatory funnel rather than vigorous shaking, especially during the initial extractions.
-
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before the solution reaches the temperature required for crystallization. This often happens if the solvent is too nonpolar for the solute or if impurities are present.
-
Inducing Crystallization:
-
Solvent System Adjustment: Add a small amount of a "poor" solvent (one in which the product is less soluble, e.g., hexane if you are using ethyl acetate) to the hot solution until it just becomes turbid, then add a drop of the "good" solvent to clarify. This brings the solution closer to its saturation point.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure product to the cooled solution to initiate crystallization.
-
Patience and Lower Temperature: Allow the solution to cool more slowly and then place it in an ice bath or refrigerator to further decrease solubility.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the scientifically optimal choice of base for the aqueous wash and why?
A1: The optimal choice is a saturated solution of sodium bicarbonate (NaHCO₃) . The key is to select a base strong enough to neutralize residual acid (like acetic acid or a Lewis acid catalyst) but weak enough to minimize saponification (base-catalyzed hydrolysis) of the desired ester product. Sodium bicarbonate provides a pH of ~8, which is sufficient for neutralization without being aggressively nucleophilic towards the ester carbonyl. In contrast, stronger bases like sodium carbonate or sodium hydroxide can lead to significant product loss via hydrolysis.
Q2: How can I best monitor the reaction to ensure it's complete before work-up?
A2: Thin Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture alongside a co-spot (reaction mixture + starting material) and a reference spot of the starting material (4-hydroxy-3-methoxyacetophenone). Develop the plate in a suitable solvent system, such as 4:1 Hexane:Ethyl Acetate.[2][3] The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. The product, being less polar than the starting phenol, will have a higher Rf value.
Q3: What are the recommended solvent systems for purifying this compound?
A3:
-
Column Chromatography: A gradient or isocratic system of Hexane and Ethyl Acetate is highly effective. A common starting point is a 4:1 Hexane:Ethyl Acetate mixture, which provides good separation of the product from more polar impurities like the hydrolyzed starting material.[2][3]
-
Recrystallization: A binary solvent system often works best. A good choice is Ethyl Acetate/Hexane or Isopropanol/Water . Dissolve the crude product in a minimum amount of the hot "good" solvent (Ethyl Acetate or Isopropanol) and then slowly add the "poor" solvent (Hexane or Water) until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.
Q4: Can I achieve high purity without column chromatography?
A4: Yes, it is often possible if the initial reaction has gone to completion and the work-up is performed carefully. A well-executed recrystallization can effectively remove minor impurities. However, if the reaction has produced significant byproducts or if a very high purity grade (>99.5%) is required, flash column chromatography is generally recommended as the most robust purification method.
Section 3: Optimized Work-up & Purification Protocol
This protocol assumes the synthesis of this compound from 4-hydroxy-3-methoxyacetophenone using an acetylating agent like acetic anhydride with a catalyst (e.g., pyridine or DMAP).
Methodology:
-
Reaction Quenching:
-
Once TLC confirms reaction completion, cool the reaction vessel in an ice-water bath.
-
Slowly pour the reaction mixture into a beaker containing 10 volumes of ice-cold deionized water with stirring. This step hydrolyzes excess acetic anhydride and precipitates the crude product.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
-
Initial Product Isolation:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper). This removes water-soluble catalysts and byproducts.
-
-
Liquid-Liquid Extraction (Alternative to Filtration if product oils out):
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous phase three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Combine the organic layers.
-
-
Aqueous Washing of Organic Phase:
-
Wash the combined organic layers sequentially with:
-
1 M HCl (if a basic catalyst like pyridine was used).
-
Saturated aqueous NaHCO₃ solution (perform this wash quickly to neutralize acids).
-
Deionized water.
-
Saturated aqueous NaCl (brine) to facilitate phase separation and remove dissolved water.
-
-
-
Drying and Solvent Removal:
-
Dry the washed organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification (Choose one):
-
Recrystallization: Dissolve the crude solid in a minimum of hot ethyl acetate and add hexane dropwise until persistent turbidity is observed. Re-heat until the solution is clear, then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect crystals by vacuum filtration.
-
Column Chromatography: Adsorb the crude product onto a small amount of silica gel. Load it onto a silica gel column packed in Hexane. Elute with a Hexane:Ethyl Acetate (e.g., 4:1) mobile phase, collecting fractions and combining those containing the pure product as identified by TLC.[2][3]
-
Section 4: Data & Visualizations
Table 1: Impact of Work-up Base on Yield and Purity
| Wash Condition | Typical pH | Risk of Ester Hydrolysis | Expected Purity | Expected Yield | Rationale |
| Saturated NaHCO₃ | ~8 | Low | High | High | Recommended Method. Sufficiently basic to neutralize acids without causing significant saponification of the ester, preserving the product.[4][5] |
| 5% NaOH Solution | >12 | Very High | Low | Very Low | Strongly nucleophilic OH⁻ will rapidly hydrolyze the target ester back to the starting phenol, causing catastrophic yield loss.[6] |
| Deionized Water Only | ~7 | Very Low | Moderate | Moderate | Fails to remove acidic impurities, which can co-crystallize with the product or cause degradation over time, leading to lower purity and potential yield loss. |
Diagrams
Caption: Decision tree for troubleshooting common work-up issues.
References
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- Chua, W. X. (2021).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Scribd. (n.d.). Chemistry Experiment: 4-Methoxyacetophenone.
- Sato, M., Abe, T., & Ebine, S. (1981). The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. Bulletin of the Chemical Society of Japan, 54(3), 765-768. [Link]
- Google Patents. (n.d.). CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone.
- The Royal Society of Chemistry. (n.d.). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts.
- Jia, P. (2017). How i can selectively get 4-hydroxy acetophenone? ResearchGate.
- Jugelt, W., & Beranek, L. (1968). Substituent effects in the hydrolysis of diazoacetophenone. Journal of the Chemical Society B: Physical Organic, 1512-1515. [Link]
- Leah4sci. (2023, February 6). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes [Video]. YouTube. [Link]
Sources
- 1. Substituent effects in the hydrolysis of diazoacetophenone - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 54771-60-7 [chemicalbook.com]
- 3. This compound CAS#: 54771-60-7 [m.chemicalbook.com]
- 4. 4-acetyl-2-methoxyphenyl 4-methylcyclohexane-1-carboxylate | Imperial College London [data.hpc.imperial.ac.uk]
- 5. CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Addressing incomplete reactions in the synthesis of 4-Acetyl-2-methoxyphenyl acetate
Welcome to the technical support resource for the synthesis of 4-Acetyl-2-methoxyphenyl acetate (Acetovanillone Acetate). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot incomplete reactions encountered during its synthesis. We will delve into the critical parameters of the key synthetic steps, providing field-proven insights to optimize your reaction outcomes.
The synthesis of this compound typically involves a two-stage process:
-
Fries Rearrangement: The conversion of Guaiacol Acetate to the key intermediate, 4-hydroxy-3-methoxyacetophenone (acetovanillone or apocynin).
-
Acetylation: The subsequent acetylation of the phenolic hydroxyl group of acetovanillone to yield the final product.
Incomplete reactions can occur at either stage, impacting overall yield and purity. This guide will address both.
Overall Synthetic Workflow
Caption: Figure 1. Key stages in the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues in a question-and-answer format to resolve experimental roadblocks directly.
Part 1: The Final Acetylation Step (Acetovanillone → this compound)
Q1: My reaction is incomplete. TLC and NMR analysis show significant amounts of unreacted 4-hydroxy-3-methoxyacetophenone (acetovanillone) in my crude product. What are the likely causes?
A1: This is a classic sign of an incomplete acetylation reaction. The phenolic hydroxyl group of acetovanillone is nucleophilic but can be hindered. Several factors can lead to an incomplete reaction:
-
Reagent Quality: Acetic anhydride is highly susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will convert to acetic acid, which is unreactive under these conditions. Always use a fresh, unopened bottle or a properly stored aliquot of acetic anhydride.
-
Insufficient Base/Catalyst: The reaction is often catalyzed by a base like pyridine, which acts as a nucleophilic catalyst and neutralizes the acetic acid byproduct.[1] Ensure you are using the correct stoichiometric amount of base.
-
Low Reaction Temperature or Insufficient Time: While the reaction typically proceeds well at room temperature, gentle heating may be required if conversion is slow. Ensure the reaction is allowed to stir for a sufficient duration (e.g., 3-4 hours) and monitor progress by TLC until the starting material spot is no longer visible.[1]
-
Solvent Issues: The solvent (e.g., THF, Dichloromethane) must be anhydrous. The presence of water will consume the acetic anhydride.
Q2: How can I drive the acetylation reaction to completion and maximize my yield?
A2: To optimize the acetylation, consider the following protocol adjustments:
-
Reagent Purity: Use fresh, anhydrous acetic anhydride and pyridine over a suitable solvent like THF.
-
Reaction Conditions: A standard procedure involves dissolving acetovanillone in THF, adding pyridine, followed by acetic anhydride, and stirring at room temperature for several hours.[1]
-
Monitoring: Actively monitor the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase is a hexane:ethyl acetate mixture (e.g., 4:1), where the product will have a higher Rf value than the more polar starting material.[1][2]
-
Workup: A proper aqueous workup is crucial to remove excess reagents and byproducts. This typically involves extraction with an organic solvent (like diethyl ether), followed by washing with dilute acid (to remove pyridine), a basic solution (like sodium bicarbonate to remove acetic acid), and brine.[3]
Part 2: Synthesis of the Precursor (Guaiacol Acetate → Acetovanillone)
Q3: My overall yield is consistently low, even when the final acetylation step appears complete. I suspect my acetovanillone precursor is the problem. What are the common pitfalls in the Fries Rearrangement of guaiacol acetate?
A3: The Fries Rearrangement is a powerful but sensitive reaction for synthesizing hydroxyaryl ketones.[4][5][6] Low yields of the desired para-isomer (acetovanillone) are often traced back to three core issues:
-
Isomer Control: The reaction produces a mixture of ortho and para isomers. The ratio is highly dependent on reaction conditions.[4][7] Failure to control these conditions can lead to a low yield of the desired para product, which is difficult to separate from the ortho byproduct.
-
Catalyst Deactivation: The reaction requires a Lewis acid (like AlCl₃) or a strong Brønsted acid (like methanesulfonic acid).[5][8] The phenolic oxygen of the starting material and product can coordinate with and deactivate the Lewis acid catalyst, necessitating the use of excess catalyst.[3] All reagents and glassware must be strictly anhydrous, as water will violently decompose and deactivate the catalyst.
-
Low Conversion: The main problem in many Fries rearrangements is low conversion of the starting ester.[8] This can be due to insufficient catalyst, incorrect temperature, or short reaction times.
Q4: How can I selectively synthesize the para-isomer (acetovanillone) over the ortho-isomer?
A4: Controlling the ortho/para selectivity is the most critical aspect of this synthesis. The choice of solvent and temperature are the primary levers for controlling the product ratio. Generally, lower temperatures favor the formation of the thermodynamically more stable para product, while higher temperatures favor the kinetically preferred ortho product, which can form a stable bidentate complex with the catalyst.[4][7]
| Parameter | Condition for High para-selectivity | Condition for High ortho-selectivity | Rationale |
| Temperature | Low (e.g., < 25°C)[3] | High (e.g., > 60°C)[3] | Lower temperatures favor the thermodynamic product (para). |
| Solvent | Polar Solvents | Non-polar Solvents (e.g., nitrobenzene)[4] | Increasing solvent polarity favors the para product. |
| Catalyst | Methanesulfonic Acid[5][8] | Aluminum Chloride (AlCl₃) | Methanesulfonic acid has been shown to give excellent para-selectivity.[9] |
Q5: What analytical methods are best for monitoring the reaction progress and determining the final product's purity?
A5: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. It allows you to visualize the consumption of starting material and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion rate and the ratio of ortho to para isomers. A reverse-phase method with a C18 column is typically suitable.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product and identifying impurities. For this compound, distinct singlets for the three methyl groups (acetyl, acetate, and methoxy) are expected.[1][2]
Troubleshooting Workflow
Caption: Figure 2. Troubleshooting workflow for incomplete reactions.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-3-methoxyacetophenone via Fries Rearrangement
(Adapted from patent literature for high para-selectivity)[8]
This protocol uses methanesulfonic acid as both a solvent and catalyst, which has been shown to favor the formation of the desired para-isomer.
Materials:
-
Guaiacol Acetate (Acetylguaiacol)
-
Methanesulfonic acid
-
Phosphorus pentoxide (optional catalyst)[8]
-
Crushed ice
-
Dichloromethane
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add guaiacol acetate (1.0 eq).
-
Reagent Addition: With vigorous stirring, slowly add methanesulfonic acid (5-12 eq). A catalytic amount of phosphorus pentoxide can be added at this stage. The reaction must be conducted under anhydrous conditions to prevent hydrolysis.[8]
-
Reaction: Heat the mixture to the desired temperature (40-60°C is optimal for para-selectivity) and maintain for the required time (1-20 hours).[8] Monitor the reaction progress by HPLC or TLC.
-
Workup: Once the reaction is complete, cool the flask in an ice bath. Very carefully and slowly, pour the reaction mixture onto a beaker of crushed ice and concentrated HCl while stirring. This step is highly exothermic and must be done with caution in a fume hood.
-
Extraction: Extract the aqueous slurry with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to separate the para-isomer from any ortho byproduct.
Protocol 2: Synthesis of this compound
(Adapted from ChemicalBook synthesis procedure)[1]
Materials:
-
4-hydroxy-3-methoxyacetophenone (Acetovanillone)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Pyridine
-
Anhydrous Acetic Anhydride
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
Setup: In a dry round-bottom flask, dissolve 4-hydroxy-3-methoxyacetophenone (1.0 eq) in anhydrous THF.
-
Reagent Addition: Add anhydrous pyridine (approx. 1.5 eq), followed by the dropwise addition of anhydrous acetic anhydride (approx. 1.8 eq).
-
Reaction: Stir the reaction mixture at room temperature for 3 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Quench the reaction with water and transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers. Wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: If necessary, purify the crude solid by silica gel column chromatography using a hexane:ethyl acetate (4:1) mobile phase to obtain the pure this compound as a white solid.[1][2]
References
- BenchChem. (2025). Improving the yield of the Friedel-Crafts acylation for substituted phenols. BenchChem Technical Support.
- ResearchGate. (n.d.). Acetylation of phenols: optimization of reaction conditions (temperature, time, catalyst mass, reactant ratio) and yields. ResearchGate.
- Google Patents. (n.d.). CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone. Google Patents.
- ACS Publications. (2021). Water-Tolerant ortho-Acylation of Phenols. Organic Letters.
- ResearchGate. (n.d.). Optimization of the Friedel–Crafts acylation reaction between phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. ResearchGate.
- Organic Chemistry Portal. (n.d.). Na2CO3-Catalyzed O-Acylation of Phenols for the Synthesis of Aryl Carboxylates with Use of Alkenyl Carboxylates. Organic Chemistry Portal.
- PMC. (2019). Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents. PMC.
- SIELC Technologies. (2018). 4-Acetyl-2,6-dimethoxyphenyl acetate. SIELC Technologies.
- Wikipedia. (n.d.). Fries rearrangement. Wikipedia.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement. Organic Chemistry Portal.
- ETH Zurich Research Collection. (n.d.). Synthesis of a Diapocynin Prodrug for Its Prolonged Release from Zwitterionic Biodegradable Nanoparticles. ETH Zurich Research Collection.
- Asian Publication Corporation. (n.d.). A new and efficient process for the synthesis of acetovanillone. Asian Journal of Chemistry.
- Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Physics Wallah.
- ResearchGate. (n.d.). Synthesis of Diapocynin. ResearchGate.
- ChemRxiv. (n.d.). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. ChemRxiv.
- PubChem. (n.d.). This compound. PubChem.
- ResearchGate. (2017). How i can selectively get 4-hydroxy acetophenone?. ResearchGate.
- Google Patents. (n.d.). CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. Google Patents.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Hydroxy-4-methoxyacetophenone. BenchChem.
- ResearchGate. (n.d.). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. ResearchGate.
- Scribd. (n.d.). 4 Hydroxy Acetophenone. Scribd.
- MDPI. (n.d.). Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. MDPI.
- PubMed Central. (n.d.). Apocynin: Molecular Aptitudes. PMC.
- Chegg.com. (2021). Solved Preparation of 4-Methoxyphenyl Acetate OH + NaOAC ОMe. Chegg.com.
- Wikipedia. (n.d.). Protecting group. Wikipedia.
Sources
- 1. This compound CAS#: 54771-60-7 [m.chemicalbook.com]
- 2. This compound | 54771-60-7 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. Fries Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 8. CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents [patents.google.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 4-Acetyl-2,6-dimethoxyphenyl acetate | SIELC Technologies [sielc.com]
- 11. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Acetylation: Evaluating Acetic Anhydride and the Role of Acetate Esters
For professionals in chemical research and drug development, the acetylation of molecules—the introduction of an acetyl group—is a foundational and frequently employed transformation.[1][2] It serves to protect functional groups like alcohols and amines, modify the biological activity of a compound, or synthesize valuable acetate esters.[2] The choice of acetylating agent is paramount, dictating reaction efficiency, selectivity, and overall process viability.
The undisputed workhorse for this task is acetic anhydride, a reagent prized for its high reactivity.[3][4] However, inquiries into alternative reagents, such as 4-acetyl-2-methoxyphenyl acetate, highlight a crucial discussion point: the fundamental difference between a highly reactive acylating agent and a stable acetate ester product. This guide provides an in-depth comparison, not of two equivalent reagents, but of the industry-standard method versus the chemical principles that might allow an acetate ester to function as an acetyl donor under specific circumstances. We will dissect the mechanisms, practical applications, and safety considerations for each, providing researchers with the expert-level insights needed to make informed decisions in their synthetic endeavors.
Section 1: Acetic Anhydride (Ac₂O) - The Industry Standard Acetylating Agent
Acetic anhydride, with the chemical formula (CH₃CO)₂O, is the simplest isolable anhydride of a carboxylic acid and the most widely used reagent for acetylations in both laboratory and industrial settings.[3][5][6] Its efficacy stems from its chemical structure: two acetyl groups linked by an oxygen atom. This arrangement creates highly electrophilic carbonyl carbons and an excellent leaving group—the resonance-stabilized acetate anion—making it a potent acetyl donor.[7]
Chemical & Physical Properties Overview
| Property | Acetic Anhydride |
| CAS Number | 108-24-7[3][6][8] |
| Molecular Formula | C₄H₆O₃[6] |
| Molecular Weight | 102.09 g/mol [3][8] |
| Appearance | Colorless liquid[3][6][8] |
| Boiling Point | 139.8 °C[6] |
| Density | 1.082 g/cm³[6] |
| Key Hazards | Flammable, Corrosive, Lachrymator, Harmful if swallowed, Fatal if inhaled[8][9][10] |
Mechanism of Action
The acetylation of a nucleophile (e.g., an alcohol, R-OH) by acetic anhydride typically proceeds via a nucleophilic acyl substitution mechanism. The reaction is often catalyzed by either an acid or a base.
-
Acid Catalysis: An acid protonates one of the carbonyl oxygens of the anhydride, further increasing the electrophilicity of the attached carbonyl carbon.[11][12][13] The nucleophile then attacks this activated carbon.
-
Base Catalysis: A base (like pyridine or DMAP) can act in two ways: it can deprotonate the nucleophile, making it more potent, or it can attack the anhydride itself to form a highly reactive acetylated intermediate (e.g., an N-acetylpyridinium ion), which is then attacked by the nucleophile.
The general uncatalyzed mechanism involves the direct attack of the nucleophile on a carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the stable acetate anion as a leaving group to yield the acetylated product and a molecule of acetic acid as a byproduct.[7]
Caption: Figure 2: Decision workflow for choosing an acetylation pathway.
Section 4: Head-to-Head Comparison: Reactivity, Scope, and Practicality
The following table summarizes the critical differences between using a potent, dedicated reagent and relying on a niche, equilibrium-driven process.
| Feature | Acetic Anhydride | Aromatic Acetate Esters (e.g., this compound) |
| Primary Role | Potent Acetylating Agent | Stable Product / Synthetic Intermediate |
| Reactivity | Very High | Very Low |
| Driving Force | Irreversible expulsion of a good leaving group | Reversible, equilibrium-limited process |
| Leaving Group | Acetate (CH₃COO⁻) | Phenoxide (Ar-O⁻) |
| Byproducts | Acetic Acid (CH₃COOH) | Phenol (Ar-OH) |
| Typical Substrates | Alcohols, phenols, amines, thiols [2][14] | Primarily used in catalyzed exchange with highly nucleophilic alcohols |
| Reaction Conditions | Often rapid at room temp or with gentle heating; catalyst optional but common [15][16] | Requires strong acid/base catalysis and/or forcing conditions (e.g., high temp, removal of product) |
| Safety & Handling | Corrosive, lachrymator, water-reactive, regulated. Requires stringent controls. [10][17][18][19] | Generally stable solids or liquids with moderate irritation potential. [20][21] |
| Cost-Effectiveness | Inexpensive and readily available as a commodity chemical. | Typically a specialty chemical; significantly more expensive. |
Section 5: Experimental Design & Protocols
To illustrate the practical differences, below are representative protocols.
Protocol 1: General Procedure for Acetylation of a Phenol using Acetic Anhydride
This protocol is a standard method for protecting phenolic hydroxyl groups.
Materials:
-
Phenolic substrate (1.0 equiv)
-
Acetic Anhydride (1.5 equiv)
-
Pyridine (as solvent and catalyst) or an alternative base like triethylamine in a solvent like Dichloromethane (CH₂Cl₂)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 equiv, optional catalyst) [22]* Dichloromethane (CH₂Cl₂)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Setup: Dissolve the phenolic substrate (1.0 equiv) and DMAP (if used) in pyridine or CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add acetic anhydride (1.5 equiv) dropwise to the stirred solution. If using triethylamine instead of pyridine, it should also be added at this stage.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 12 hours.
-
Quenching: Upon completion, cool the mixture back to 0 °C and cautiously add methanol (MeOH) to quench any excess acetic anhydride.
-
Workup: Dilute the reaction mixture with CH₂Cl₂ (or another suitable organic solvent like ethyl acetate). Wash the organic layer sequentially with 1 M HCl (to remove pyridine/base), water, saturated aqueous NaHCO₃ (to remove acetic acid), and finally, brine. [22]7. Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude acetylated product.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed.
Protocol 2: Illustrative Procedure for a Catalyzed Transacetylation
This protocol illustrates the conditions that might be required to force an acetate ester to act as an acetyl donor. This is a less common and far less efficient method.
Materials:
-
Alcohol substrate (R-OH) (1.0 equiv)
-
This compound (used here as an illustrative acetyl donor) (3.0-5.0 equiv)
-
Sodium methoxide (NaOMe) or p-Toluenesulfonic acid (p-TsOH) (0.1 equiv, as catalyst)
-
High-boiling point, inert solvent (e.g., Toluene or Xylene)
-
Apparatus for removing a byproduct (e.g., Dean-Stark trap if the substrate alcohol is volatile)
Procedure:
-
Setup: Combine the alcohol substrate (1.0 equiv), the acetate ester donor (3.0-5.0 equiv), and the catalyst (p-TsOH or NaOMe) in a flask with a suitable solvent like toluene.
-
Reaction: Heat the mixture to reflux. If the substrate alcohol is more volatile than the product alcohol (in this case, 4-hydroxy-3-methoxyacetophenone), a distillation head could be used to slowly remove it, driving the equilibrium.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS over an extended period (potentially 24-48 hours).
-
Workup: After cooling, neutralize the catalyst (e.g., with NaHCO₃ for p-TsOH, or with dilute acid for NaOMe). Wash the organic mixture with water and brine.
-
Isolation & Purification: Dry the organic layer, concentrate the solvent, and purify the resulting mixture by column chromatography to separate the desired acetylated product from the unreacted starting materials and the phenol byproduct.
Conclusion and Recommendations
For the vast majority of acetylation reactions in research and drug development, acetic anhydride remains the superior and logical choice . Its high reactivity, low cost, and predictable performance make it the industry standard for efficiently converting alcohols, phenols, and amines to their corresponding acetates. The primary considerations when using acetic anhydride are its hazardous properties and the need for a robust workup procedure to remove the acetic acid byproduct.
This compound , by contrast, is not a practical or efficient acetylating agent. Its value lies as a stable chemical entity—a product or an intermediate in a larger synthetic scheme. While the principles of transacetylation demonstrate that an acetyl transfer from such a molecule is chemically possible, it is an inefficient, equilibrium-driven process requiring harsh conditions or complex setups to be effective.
Key Takeaway for Researchers:
-
For direct, high-yield acetylation: Use acetic anhydride with appropriate safety precautions.
-
Recognize the difference: Understand that an acetate ester is typically a reaction product, not a reagent for subsequent acetylations.
-
Consider alternatives based on reactivity: If acetic anhydride is too reactive or produces an undesirable acidic byproduct, consider other activated acetyl donors like acetyl chloride or explore enzymatic or milder catalytic methods, rather than attempting an inefficient transacetylation with a stable ester.
This guide underscores the importance of selecting reagents based on fundamental principles of chemical reactivity. By understanding the profound difference between a purpose-built acylating agent like acetic anhydride and a stable ester, scientists can design more efficient, safer, and effective synthetic strategies.
References
- Acetylation Reaction Mechanism-Organic Chemistry - YouTube. (2020).
- Acetic Anhydride - Common Organic Chemistry. (n.d.).
- Video: Acetylation Reaction | Definition, Mechanism & Examples - Study.com. (n.d.).
- Acetic anhydride - Sciencemadness Wiki. (2025).
- Acetic anhydride - Wikipedia. (n.d.).
- Acetylation of amines with acetic anhydride. | Download Table - ResearchGate. (n.d.).
- Reaction of acetylation of salicylic acid - BYJU'S. (n.d.).
- The Power of Acetylation: Acetic Anhydride's Role from Polymers to Pharmaceuticals. (n.d.).
- Selective Anomeric Acetylation of Unprotected Sugars with Acetic Anhydride in Water | Organic Letters - ACS Publications. (2023).
- Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions - IJCRT.org. (n.d.).
- Selective Anomeric Acetylation of Unprotected Sugars with Acetic Anhydride in Water | Organic Letters - ACS Publications. (2023).
- SDS for Acetic Anhydride: A Guide to Chemical Safety. (2024).
- Acetic Anhydride - IsoLab. (n.d.).
- ACETIC ANHYDRIDE HAZARD SUMMARY. (n.d.).
- Safety data sheet - acetic anhydride - INEOS Group. (2021).
- Acetylation - Wikipedia. (n.d.).
- A Novel SN1 Displacement: The Reaction of Tertiary Amines with Acetic Anhydride - Canadian Science Publishing. (n.d.).
- Acylation using an anhydride - YouTube. (2020).
- A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC - NIH. (n.d.).
- Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester - OSTI.GOV. (n.d.).
- O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021).
- A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - Frontiers. (n.d.).
- Guaiyl Acetate MBA: high-quality aromatic specialty - Arogreen. (n.d.).
- Gaiyl acetate (CAS N° 134-28-1) - ScenTree. (n.d.).
- 4 - SAFETY DATA SHEET. (2010).
- Acylation of an amine using acetic anhydride - YouTube. (2024).
- This compound | C11H12O4 | CID 521535 - PubChem - NIH. (n.d.).
- This compound - Oakwood Chemical. (n.d.).
- Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI. (n.d.).
- An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. (n.d.).
- GUAIYL ACETATE, TECHNICAL/GUAIACWOOD ACETYLATED - Ventos. (n.d.).
- Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - ResearchGate. (2019).
- Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. (n.d.).
- Acylation of Alcohols, Part 2: with Other Acylating Reagents - YouTube. (2021).
Sources
- 1. Acetylation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chemcomplex.com [chemcomplex.com]
- 4. Acetic Anhydride - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 5. Acetic anhydride - Sciencemadness Wiki [sciencemadness.org]
- 6. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Acetic Anhydride [commonorganicchemistry.com]
- 9. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. youtube.com [youtube.com]
- 12. study.com [study.com]
- 13. byjus.com [byjus.com]
- 14. researchgate.net [researchgate.net]
- 15. ijcrt.org [ijcrt.org]
- 16. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
- 18. nj.gov [nj.gov]
- 19. ineos.com [ineos.com]
- 20. aksci.com [aksci.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Acetylating Agents: A Comparative Analysis Featuring the Synthesis of 4-Acetyl-2-methoxyphenyl Acetate
Welcome to a comprehensive guide designed for researchers, chemists, and drug development professionals. Acetylation is a cornerstone of organic synthesis, pivotal for creating esters and amides, and for protecting functional groups like hydroxyls and amines.[1] The choice of acetylating agent is a critical decision that dictates reaction efficiency, selectivity, and safety.
A common point of confusion is the distinction between an acetylating agent and an acetylated product. This guide will address this by focusing on a specific molecule: 4-Acetyl-2-methoxyphenyl acetate (also known as 4-Acetoxy-3-methoxyacetophenone).[2][3] It is crucial to understand that this compound is an acetate ester—the product of an acetylation—not an acetylating agent itself.[2][4] We will leverage the synthesis of this molecule as a practical case study to objectively compare the performance of the two most prevalent acetylating agents: Acetic Anhydride and Acetyl Chloride .
Through this exploration, we will delve into the mechanistic underpinnings of acetylation, present head-to-head performance data, and provide detailed, validated protocols to guide your experimental choices with scientific rigor.
Chapter 1: The Mechanism of Acetylation
Acetylation is a fundamental nucleophilic acyl substitution reaction.[5] In this process, a nucleophile, such as the oxygen atom in an alcohol or phenol, attacks the electrophilic carbonyl carbon of the acetylating agent.[6] This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a leaving group and resulting in the formation of the acetylated product.[5]
The reactivity of the acetylating agent is largely determined by the quality of its leaving group. A more stable leaving group (a weaker base) will depart more readily, accelerating the reaction.
Caption: General mechanism of nucleophilic acyl substitution in acetylation.
Chapter 2: Profiling the Workhorse Acetylating Agents
While numerous reagents can introduce an acetyl group, acetic anhydride and acetyl chloride remain the most common choices in laboratory and industrial settings.[7] Their distinct properties present a classic trade-off between reactivity and handling.
Acetic Anhydride (Ac₂O)
Often considered the default choice, acetic anhydride offers a balance of reactivity and practicality.[8]
-
Reactivity: It is moderately reactive, often requiring a catalyst (acidic or basic) and/or heat to proceed at a practical rate.[9][10]
-
Byproduct: The reaction produces acetic acid, a relatively weak and non-corrosive acid that is easily removed during workup.[8][11]
-
Handling: It is a liquid that is less volatile and less sensitive to moisture than acetyl chloride, making it significantly easier and safer to handle.[10][12]
-
Cost: Generally, it is more economical and readily available.[8]
Acetyl Chloride (AcCl)
Acetyl chloride is a more aggressive acetylating agent, reserved for when higher reactivity is necessary.[11]
-
Reactivity: As an acyl halide, it is highly reactive due to the excellent leaving group ability of the chloride ion. Reactions are often rapid, even at room temperature.[11][13]
-
Byproduct: The reaction generates hydrogen chloride (HCl) gas, which is highly corrosive and must be neutralized with a stoichiometric amount of base (e.g., pyridine, triethylamine).[8][11] This complicates the reaction setup and purification.
-
Handling: It is a volatile, fuming liquid that reacts violently with water. It requires careful handling in an anhydrous environment and a well-ventilated fume hood.[12][13]
-
Selectivity: Its high reactivity can sometimes lead to lower selectivity and the formation of unwanted byproducts, particularly with complex or sensitive substrates.[11]
Chapter 3: Head-to-Head Comparison: Performance Metrics
The choice between these two agents is context-dependent. The following table summarizes their key performance characteristics to aid in selection.
| Feature | Acetic Anhydride | Acetyl Chloride |
| Reactivity | Moderate; often requires catalyst/heat | High; often proceeds at room temperature |
| Byproduct | Acetic Acid (CH₃COOH) | Hydrogen Chloride (HCl) |
| Handling | Easier to handle, less moisture-sensitive | Difficult; corrosive, volatile, moisture-sensitive |
| Safety | Lower hazard profile | Higher hazard profile; produces corrosive gas |
| Cost | Generally less expensive[8] | Generally more expensive |
| Typical Use Case | General-purpose acetylation, large-scale synthesis, acid-sensitive substrates | Unreactive substrates, rapid acetylations |
Chapter 4: Case Study: Synthesis of this compound
To provide a practical comparison, we will outline two distinct protocols for the synthesis of this compound from its precursor, 4-Hydroxy-3-methoxyacetophenone (Acetovanillone).
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Objective: To acetylate the phenolic hydroxyl group of 4-Hydroxy-3-methoxyacetophenone.
Protocol 1: Acetylation with Acetic Anhydride (Acid Catalysis)
This protocol is adapted from standard procedures for phenol acetylation.[10]
-
Setup: To a clean, dry 50 mL round-bottomed flask equipped with a magnetic stir bar, add 4-Hydroxy-3-methoxyacetophenone (1.66 g, 10 mmol).
-
Reagent Addition: Add acetic anhydride (1.5 mL, ~15 mmol, 1.5 equiv.).
-
Catalyst: Carefully add 2-3 drops of concentrated sulfuric acid (H₂SO₄).
-
Causality: The strong acid protonates a carbonyl oxygen of the anhydride, dramatically increasing the electrophilicity of the adjacent carbonyl carbon and making it more susceptible to nucleophilic attack by the phenol.[14]
-
-
Reaction: Stir the mixture at room temperature for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture into 50 mL of ice-cold water with vigorous stirring to hydrolyze the excess acetic anhydride.
-
Workup: If a solid precipitates, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (2 x 25 mL). Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize the acid, then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or silica gel column chromatography to obtain pure this compound.[4][15]
Protocol 2: Acetylation with Acetyl Chloride (Base Scavenging)
This protocol incorporates a base to neutralize the HCl byproduct.[13]
-
Setup: To a clean, dry 50 mL round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-Hydroxy-3-methoxyacetophenone (1.66 g, 10 mmol) and an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (20 mL).
-
Base Addition: Add triethylamine (TEA) (2.1 mL, 15 mmol, 1.5 equiv.) and cool the flask in an ice bath (0 °C).
-
Causality: Triethylamine acts as a base to scavenge the HCl produced during the reaction.[13] This prevents the HCl from protonating the starting material or product and drives the reaction to completion according to Le Châtelier's principle.
-
-
Reagent Addition: Add acetyl chloride (1.1 mL, 15 mmol, 1.5 equiv.) dropwise via syringe to the cooled, stirring solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 30 minutes. Monitor the reaction by TLC.
-
Quenching: Slowly add 20 mL of water to the flask to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the same organic solvent (2 x 15 mL).
-
Isolation: Combine the organic layers, wash with dilute HCl, then saturated sodium bicarbonate, and finally brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the crude product as described in Protocol 1.
Comparative Experimental Data (Illustrative)
The following table presents expected outcomes from the two protocols, highlighting the performance trade-offs.
| Parameter | Protocol 1 (Acetic Anhydride) | Protocol 2 (Acetyl Chloride) |
| Reaction Time | ~1 hour | ~30 minutes |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Yield (Typical) | 85-95% | 90-98% |
| Purity (Crude) | Good | Excellent |
| Handling Notes | Simple setup, easy reagent handling. | Requires anhydrous conditions, careful handling of corrosive reagents. Vigorous reaction upon addition. |
| Byproduct Mgmt. | Quench with water, neutralize with base. | HCl captured by triethylamine, forming a salt that is removed during workup. |
Chapter 5: Selecting the Optimal Agent: A Decision Framework
The selection of an acetylating agent should be a deliberate choice based on your specific experimental constraints and goals. This flowchart provides a logical path for making that decision.
Caption: Decision flowchart for selecting an acetylating agent.
Conclusion
The choice between acetic anhydride and acetyl chloride is a nuanced one, balancing the need for reactivity against the practicalities of handling, safety, and cost. Acetic anhydride is a reliable, manageable, and cost-effective reagent suitable for a wide range of applications, particularly for sensitive substrates or large-scale work.[8][11] Acetyl chloride, while more hazardous, offers superior reactivity that is indispensable for challenging acetylations where speed and power are paramount.[11] By understanding their fundamental properties and observing their performance in a practical synthesis like that of this compound, researchers can make informed, effective, and safe decisions in the laboratory.
References
- A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride. Benchchem. Available at: https://www.benchchem.com/blog/a-head-to-head-battle-of-acylating-agents-acetic-anhydride-vs-acetyl-chloride/
- Acetylation Reaction | Definition, Mechanism & Examples. Study.com. Available at: https://study.
- Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01659
- A Comparative Study of Anhydrides as Acylating Agents in Organic Synthesis. Benchchem. Available at: https://www.benchchem.
- Acetylation Reaction Mechanism-Organic Chemistry. YouTube. Available at: https://www.youtube.
- Acetylation in Chemistry: Definition, Mechanism & Examples. Vedantu. Available at: https://www.vedantu.
- Why is acetic anhydride preferred over acetyl chloride in an acetylation reaction?. Brainly.com. Available at: https://brainly.com/question/42071295
- Acetylation: Overview, Reaction, Mechanism, FAQs. Careers360. Available at: https://www.careers360.
- Acetylation. Wikipedia. Available at: https://en.wikipedia.
- Acylation of phenols to phenolic esters with organic salts. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc02264k
- 4-METHOXY-3-HYDROXYACETOPHENONE synthesis. ChemicalBook. Available at: https://www.chemicalbook.
- Manganese-mediated acetylation of alcohols, phenols, thiols, and amines utilizing acetic anhydride. Taylor & Francis Online. Available at: https://www.tandfonline.com/doi/full/10.1080/10426507.2019.1652427
- Acetic anhydride or acetyl chloride, that is the question... Sciencemadness Discussion Board. Available at: https://www.sciencemadness.org/whisper/viewthread.php?tid=176219
- ACETYLATION Acetyl chloride: Acetic acid:. Available at: https://uqu.edu.
- Acetyl Chloride. Common Organic Chemistry. Available at: https://commonorganicchemistry.com/common-reagents/acetyl-chloride/
- Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Available at: https://www.mdpi.com/2073-4344/7/9/269
- Acetylation Definition - Organic Chemistry II Key Term. Fiveable. Available at: https://library.fiveable.
- 4-Methoxyacetophenone: A Versatile Compound for Various Applications. Available at: https://www.ningbo-inno.
- Acetylation: Definition, Reagent, Uses, Difference with Acylation. Testbook. Available at: https://testbook.
- An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Available at: https://www.ias.ac.in/article/fulltext/jcsc/114/05/0597-0600
- Acetylation and Methylation: Comparing Two Essential Chemical Reactions. Reachem. Available at: https://www.reachem.cn/acetylation-and-methylation-comparing-two-essential-chemical-reactions/
- Acetylating Agent. Area. Available at: https://read.area.
- Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and eco-friendly protocol for synthesis of acetyl salicylic acid (Aspirin). ResearchGate. Available at: https://www.researchgate.net/publication/281242359_Acetylation_of_alcohols_phenols_and_salicylic_acid_by_heteropoly_acids_in_acetic_anhydride_a_green_and_eco-friendly_protocol_for_synthesis_of_acetyl_salicylic_acid_Aspirin
- This compound. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/521535
- An Environmentally Friendly and Efficient Green Method for Acylation. IJPPR. Available at: https://www.ijppr.humanjournals.com/wp-content/uploads/2022/08/1.pdf
- Environmentally benign decarboxylative N-, O-, and S-acetylations and acylations. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02220b
- “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/ol034638f
- This compound CAS#: 54771-60-7. ChemicalBook. Available at: https://www.chemicalbook.com/ProductUsage_EN_54771-60-7.htm
- Notes on Acetylation. Unacademy. Available at: https://unacademy.
- This compound. ChemicalBook. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6441460.htm
- Acetophenone, ω-methoxy. Organic Syntheses Procedure. Available at: http://www.orgsyn.org/demo.aspx?prep=CV3P0541
- This compound. Santa Cruz Biotechnology. Available at: https://www.scbt.
- Compound 4-acetyl-2-methoxyphenyl [5-methyl-2-(propan-2-yl)phenoxy]acetate. MOLI. Available at: https://moli.cloud/compound/1889-1986
- This compound. Oakwood Chemical. Available at: https://oakwoodchemical.com/Products/210670
- 4-Acetoxy-3-methoxyacetophenone. Cheméo. Available at: https://www.chemeo.com/cid/86-113-1/4-Acetoxy-3-methoxyacetophenone.pdf
- 4′-Hydroxy-3′-methoxyacetophenone (acetovanillone). ResearchGate. Available at: https://www.researchgate.net/publication/244621943_4%27-Hydroxy-3%27-methoxyacetophenone_acetovanillone
- Acetyleugenol. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/w246909
- 4-Methoxyphenyl Acetate. TCI Chemicals. Available at: https://www.tcichemicals.com/US/en/p/M0799
Sources
- 1. testbook.com [testbook.com]
- 2. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemeo.com [chemeo.com]
- 4. This compound | 54771-60-7 [chemicalbook.com]
- 5. Acetylation in Chemistry: Definition, Mechanism & Examples [vedantu.com]
- 6. Acetylation Reaction | Definition, Mechanism & Examples - Lesson | Study.com [study.com]
- 7. Acetylating Agent → Area → Sustainability [product.sustainability-directory.com]
- 8. brainly.com [brainly.com]
- 9. tandfonline.com [tandfonline.com]
- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Acetyl Chloride [commonorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. This compound CAS#: 54771-60-7 [m.chemicalbook.com]
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 4-Acetyl-2-methoxyphenyl acetate
<
Introduction: The Critical Role of Purity in Drug Discovery and Development
In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is a fundamental prerequisite for the safety, efficacy, and reproducibility of scientific findings. This guide focuses on 4-Acetyl-2-methoxyphenyl acetate, an acetate ester of acetovanillone, which serves as a key building block in organic synthesis.[1][2][3] The presence of impurities, even in trace amounts, can lead to erroneous biological data, side reactions in complex syntheses, and potential toxicity in final drug products.[4][5] Therefore, a robust and validated analytical strategy for purity determination is indispensable.
This guide provides an in-depth comparison of orthogonal analytical techniques for the purity assessment of commercially available this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for researchers, scientists, and drug development professionals to make informed decisions in their analytical workflows.
Understanding the Analyte: Physicochemical Properties and Potential Impurities
This compound (CAS 54771-60-7) is a solid with a molecular weight of 208.21 g/mol and the chemical formula C₁₁H₁₂O₄.[6][7] Its structure, featuring an acetophenone and a phenyl acetate moiety, makes it amenable to analysis by a variety of techniques.[1]
Potential impurities in commercially available batches can arise from several sources:
-
Starting materials and reagents from the synthesis process.
-
Byproducts formed during the reaction.
-
Degradation products resulting from improper storage or handling.
-
Residual solvents used in purification.[4]
A comprehensive purity analysis must be capable of separating, identifying, and quantifying these diverse impurities.
Comparative Analysis of Key Purity Determination Techniques
No single analytical technique is universally superior; a multi-pronged, or orthogonal, approach provides the most comprehensive purity profile. The primary methods for the analysis of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Technique | Principle | Strengths | Limitations | Primary Application |
| HPLC-UV | Differential partitioning of analytes between a mobile and stationary phase, with detection by UV absorbance. | High resolution, sensitivity, and reproducibility for non-volatile organic impurities.[8] | Requires chromophoric analytes; may not detect impurities without a UV signature. | Quantification of organic impurities and determination of overall purity. |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based identification.[9] | Excellent for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[4][9] | Not suitable for non-volatile or thermally labile compounds. | Identification and quantification of residual solvents and other volatile impurities.[10] |
| qNMR | The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample.[11] | A primary ratio method that does not require a reference standard of the analyte itself; provides structural information.[12][13] | Lower sensitivity compared to chromatographic methods; potential for peak overlap. | Absolute purity determination and structural confirmation. |
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and adhere to the principles of method validation outlined by the International Conference on Harmonisation (ICH).[14][15]
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for the quantification of this compound and its non-volatile impurities.
Rationale: Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolving power and compatibility with a wide range of organic molecules.[8][15][16] The use of a photodiode array (PDA) detector allows for the assessment of peak purity and the detection of co-eluting impurities.
Workflow Diagram:
Caption: HPLC Purity Analysis Workflow.
Methodology:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Solvent (Diluent): Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to a final concentration of 1.0 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the commercially available sample in the diluent to a final concentration of 1.0 mg/mL.
-
-
Data Analysis:
-
Perform a blank injection (diluent) to identify any system peaks.
-
Inject the standard solution to determine the retention time and response of the main peak.
-
Inject the sample solution.
-
Calculate the purity of the sample using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Validation Parameters: This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[14][15][16]
Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to identify and quantify volatile impurities, particularly residual solvents.
Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4][9] The mass spectrometer provides definitive identification of impurities by comparing their mass spectra to a library of known compounds.[9]
Workflow Diagram:
Caption: GC-MS Impurity Profiling Workflow.
Methodology:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
NIST Mass Spectral Library.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 35-500 amu.
-
-
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 1 mL of a high-purity solvent (e.g., Dichloromethane).
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
For any other peaks, perform a library search of their mass spectra to identify the impurities.
-
Quantification can be performed using an external or internal standard method if required.
-
Protocol 3: Absolute Purity by Quantitative NMR (qNMR)
This protocol provides a method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte.
Rationale: qNMR is a primary analytical method that relies on the direct relationship between signal intensity and the number of protons.[11][17] By using a certified internal standard of known purity, the absolute purity of the analyte can be calculated.[17] This technique is orthogonal to chromatography and provides a valuable cross-validation of purity results.[13]
Workflow Diagram:
Caption: qNMR Absolute Purity Workflow.
Methodology:
-
Instrumentation:
-
NMR spectrometer (≥400 MHz).
-
High-precision analytical balance.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%).
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with the following considerations:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified. A value of 30 seconds is generally sufficient.
-
Pulse Angle: 90°.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
-
Data Analysis:
-
Choose well-resolved peaks for both the analyte and the internal standard for integration.
-
Calculate the purity using the following equation:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
-
Conclusion: An Integrated Strategy for Assured Purity
The purity analysis of this compound demands a meticulous and multi-faceted approach. While HPLC provides excellent quantification of non-volatile organic impurities, GC-MS is indispensable for identifying and quantifying residual solvents and other volatile components. qNMR offers an orthogonal method for absolute purity determination, providing a crucial cross-validation of the chromatographic results.
By implementing these validated protocols, researchers, scientists, and drug development professionals can ensure the quality and reliability of their starting materials, leading to more robust and reproducible scientific outcomes. The choice of which methods to employ will depend on the specific requirements of the application, but a combination of these techniques will provide the most comprehensive and trustworthy purity assessment.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved January 10, 2026.
- Vertex AI Search. (2024, August 21). Development and Validation of HPLC Methods in Pharmaceutical Analysis. Retrieved January 10, 2026.
- Vertex AI Search. (2024, August 12). GC/MS Identification of Impurities | Medistri SA. Retrieved January 10, 2026.
- Pharmaguideline. (2024, December 11).
- Vertex AI Search. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved January 10, 2026.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]
- Vertex AI Search. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved January 10, 2026.
- JETIR. (2023, June).
- ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
- Labcompare. (2020, June 30). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Retrieved January 10, 2026.
- PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved January 10, 2026.
- Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved January 10, 2026.
- ResearchGate. (2023, September 13). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved January 10, 2026.
- SIELC Technologies. (2018, May 16).
- ACS Publications. (2008, October 31). “Pure by NMR”?. Organic Letters. [Link]
- Vertex AI Search. (n.d.). Quantitative NMR Spectroscopy. Retrieved January 10, 2026.
- ChemicalBook. (2025, October 14). This compound | 54771-60-7. Retrieved January 10, 2026.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 54771-60-7. Retrieved January 10, 2026.
- MDPI. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Retrieved January 10, 2026.
- Vertex AI Search. (n.d.). assessment of phenolic compounds in biological samples. Retrieved January 10, 2026.
- Biotuva Life Sciences. (n.d.).
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Methoxyphenyl Acetate 1200-06-2. Retrieved January 10, 2026.
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.). This compound | 54771-60-7. Retrieved January 10, 2026.
- PubMed Central (PMC). (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved January 10, 2026.
- ChemicalBook. (n.d.). This compound CAS#: 54771-60-7. Retrieved January 10, 2026.
- PubMed Central (PMC). (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved January 10, 2026.
- OUCI. (n.d.). Analytical Methods of Phenolic Compounds. Retrieved January 10, 2026.
- ChemicalBook. (n.d.). This compound(54771-60-7) 1 h nmr. Retrieved January 10, 2026.
- Sigma-Aldrich. (n.d.). This compound | 54771-60-7. Retrieved January 10, 2026.
- Sigma-Aldrich. (n.d.). This compound | 54771-60-7. Retrieved January 10, 2026.
- PubChem - NIH. (n.d.). This compound | C11H12O4 | CID 521535. Retrieved January 10, 2026.
- Alfa Chemistry. (n.d.). CAS 1200-06-2 (4-methoxyphenyl)
- AA Blocks. (n.d.).
- ResearchGate. (2025, August 4). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Retrieved January 10, 2026.
- IJNRD. (2024, December 12). Identification, Characterization, and Control Strategies of Noval Apixaban N-ethyl impurity formed during the manufacturing process. Retrieved January 10, 2026.
- Google Patents. (n.d.). CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)
Sources
- 1. This compound | 54771-60-7 [chemicalbook.com]
- 2. This compound CAS#: 54771-60-7 [m.chemicalbook.com]
- 3. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. labcompare.com [labcompare.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 54771-60-7 [sigmaaldrich.com]
- 8. jetir.org [jetir.org]
- 9. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 10. emerypharma.com [emerypharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmtech.com [pharmtech.com]
- 15. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to Validated Analytical Methods for 4-Acetyl-2-methoxyphenyl acetate
This guide provides a comprehensive comparison of proposed analytical methods for the quantification and purity assessment of 4-Acetyl-2-methoxyphenyl acetate. As specific validated methods for this compound are not prevalent in publicly available literature, this document outlines the development and validation of robust analytical procedures based on first principles and industry-standard guidelines. The methodologies are designed for researchers, quality control analysts, and drug development professionals who require accurate, precise, and reliable analytical data.
The core of any analytical procedure in the pharmaceutical industry is its validation, which demonstrates that the method is suitable for its intended purpose.[1][2] All proposed methods and validation schemes herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]
Physicochemical Profile of this compound
Understanding the fundamental properties of this compound is the first step in rational analytical method development. Its structure, featuring an aromatic ring, an acetyl group, a methoxy group, and an acetate ester, dictates its solubility, chromatographic behavior, and spectroscopic properties.[4][5]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [6] |
| Molecular Weight | 208.21 g/mol | [5][6] |
| Appearance | Yellow to white solid | [4][7] |
| Melting Point | 54-57 °C | [7] |
| Boiling Point | ~294.7 °C (Predicted) | [7] |
| Chemical Class | Acetophenone, Monomethoxybenzene, Phenyl acetate | [4][5] |
The presence of the chromophoric acetophenone group suggests strong UV absorbance, making UV-based detection in High-Performance Liquid Chromatography (HPLC) a primary candidate for quantification. The compound's predicted boiling point and thermal stability also allow for analysis by Gas Chromatography (GC), particularly for assessing volatile impurities or residual solvents.
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
Reversed-Phase HPLC (RP-HPLC) is the quintessential method for determining the assay (potency) and purity of non-volatile organic compounds like this compound. The method separates compounds based on their polarity.
Causality of Method Design: A C18 (octadecylsilyl) stationary phase is selected for its hydrophobic nature, which provides strong retention for the aromatic ring of the analyte. A mobile phase consisting of acetonitrile and water offers excellent solvating power and UV transparency. A phosphate buffer is included to maintain a consistent pH, ensuring reproducible retention times by keeping ionizable functional groups in a single protonation state.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.02 M Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid).
-
B: Acetonitrile.
-
-
Elution: Isocratic elution with 50:50 (v/v) A:B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration of 100 µg/mL.
Workflow for HPLC Method Validation
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. This compound | 54771-60-7 [chemicalbook.com]
- 5. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound CAS#: 54771-60-7 [m.chemicalbook.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Acetyl-2-methoxyphenyl Acetate
Introduction: The Specificity Challenge of a Guaiacol Derivative
4-Acetyl-2-methoxyphenyl acetate, a member of the acetophenones and a guaiacol derivative, presents a unique analytical challenge.[1][2] As researchers investigate its potential roles, whether as a biomarker, a therapeutic agent, or a metabolic byproduct, the ability to accurately and specifically quantify it becomes paramount.[3] Its structure, featuring a substituted phenolic ring, is shared by a vast array of compounds of natural, dietary, and metabolic origin. This structural promiscuity necessitates a rigorous evaluation of the specificity of any analytical method developed for its detection.
This guide provides a comprehensive framework for conducting cross-reactivity studies for this compound. We will move beyond theoretical discussions to provide actionable, field-proven protocols and data interpretation strategies. The objective is to equip researchers, scientists, and drug development professionals with the tools to design and execute self-validating assays, ensuring the trustworthiness and accuracy of their findings. We will operate under the scenario of having developed a hypothetical monoclonal antibody for a competitive immunoassay, a common tool for small molecule quantification.
Part 1: The Imperative of Cross-Reactivity Profiling
The core principle of a reliable binding assay is specificity. For a compound like this compound, which belongs to the broad class of phenolic compounds, the potential for cross-reactivity is significant.[4] Structurally similar molecules present in a biological matrix can compete with the target analyte for binding to the detection antibody, leading to inaccurate quantification and false-positive results. Therefore, a comprehensive cross-reactivity study is not merely a validation step but a foundational pillar of assay integrity. It defines the operational boundaries of the assay and ensures that the generated data is a true reflection of the analyte's concentration.
Part 2: Identifying a Structurally Relevant Panel of Potential Cross-Reactants
The selection of compounds for cross-reactivity testing must be a rational process, guided by structural similarity and potential for co-occurrence in biological samples. For this compound, the panel should include its metabolic precursors, potential metabolites, and other common, structurally related guaiacol and phenolic derivatives.
Table 1: Selected Panel of Potential Cross-Reactants
| Compound Name | Structure | Rationale for Inclusion |
| This compound | CC(=O)Oc1ccc(cc1OC)C(=O)C | Target Analyte |
| Acetovanillone (Apocynin) | CC(=O)c1ccc(c(c1)OC)O | Potential metabolic precursor or breakdown product (hydrolysis of the acetate ester).[5] |
| Guaiacol | COc1ccccc1O | The core structural backbone of the target analyte.[6][7] |
| Vanillin | O=Cc1ccc(O)c(OC)c1 | Structurally similar guaiacol derivative, common in diet and as a flavoring agent.[7] |
| Vanillic Acid | O=C(O)c1ccc(O)c(OC)c1 | A potential oxidative metabolite of vanillin and other guaiacol derivatives. |
| 4-Methoxyphenyl acetate | CC(=O)Oc1ccc(cc1)OC | Structural analog lacking the acetyl group at position 4. |
| Eugenol | COc1cc(ccc1O)CC=C | A common dietary phenolic compound with a similar methoxyphenol structure. |
| Ferulic Acid | O=C(O)\C=C\c1ccc(O)c(OC)c1 | A widespread phenolic acid in plants with a guaiacol moiety. |
Below is a diagram illustrating the structural relationships between the target analyte and key potential cross-reactants.
Caption: Structural relationships between the target analyte and potential cross-reactants.
Part 3: Methodologies for Assessing Cross-Reactivity
To obtain a comprehensive understanding of specificity, we will employ two orthogonal methods: the high-throughput Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for screening and the high-resolution Surface Plasmon Resonance (SPR) for detailed kinetic analysis.
-
Competitive ELISA: This method is ideal for screening a panel of potential cross-reactants. It measures the ability of a compound to compete with the target analyte for a limited number of antibody binding sites. The output, typically an IC50 value (the concentration of the competitor that inhibits 50% of the signal), allows for a quantitative comparison of relative binding affinities.[8][9][10]
-
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics.[11][12][13] By immobilizing the antibody and flowing the analytes over the surface, we can determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). This level of detail is invaluable for understanding the precise nature of any cross-reactive binding.
Part 4: Experimental Protocol: Competitive ELISA
This protocol outlines the steps for determining the cross-reactivity of our panel of compounds against the hypothetical antibody for this compound.
Caption: Workflow for SPR-based kinetic analysis of cross-reactivity.
Methodology:
-
Antibody Immobilization: The purified monoclonal antibody against this compound is immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
System Priming and Equilibration: The SPR system is primed with an appropriate running buffer (e.g., HBS-EP+), which is then flowed over the sensor surface to establish a stable baseline.
-
Analyte Injection (Association): A series of concentrations for each analyte (the target compound and each potential cross-reactant) are prepared in the running buffer. Each concentration is injected over the antibody-coated surface for a defined period, allowing for association to occur. This phase is monitored in real-time as a change in response units (RU).
-
Dissociation: Following the association phase, the running buffer is flowed over the chip again. The decrease in RU over time corresponds to the dissociation of the analyte from the antibody.
-
Regeneration: A regeneration solution (e.g., a low pH buffer like glycine-HCl) is injected to strip all bound analyte from the antibody, preparing the surface for the next injection cycle.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are processed and fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
Part 6: Comparative Analysis of (Hypothetical) Experimental Data
The following tables present plausible, illustrative data that one might obtain from the described experiments. This data is for educational purposes to demonstrate how results are presented and interpreted.
Table 2: Hypothetical Competitive ELISA Results
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 15 | 100% |
| Acetovanillone (Apocynin) | 120 | 12.5% |
| Guaiacol | > 10,000 | < 0.15% |
| Vanillin | 2,500 | 0.6% |
| Vanillic Acid | > 10,000 | < 0.15% |
| 4-Methoxyphenyl acetate | 850 | 1.76% |
| Eugenol | > 10,000 | < 0.15% |
| Ferulic Acid | 7,800 | 0.19% |
Interpretation: The hypothetical ELISA data indicates a high degree of specificity for the target analyte. Acetovanillone, which differs only by the hydrolysis of the acetate ester, shows the most significant cross-reactivity at 12.5%. This is a critical finding, as it suggests that sample handling and stability could impact the accuracy of measurements if hydrolysis occurs. All other tested compounds show minimal (<2%) cross-reactivity, suggesting they are unlikely to interfere with the assay at typical physiological or environmental concentrations.
Table 3: Hypothetical Surface Plasmon Resonance (SPR) Kinetic Data
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound | 2.5 x 10^5 | 3.8 x 10^-3 | 15.2 |
| Acetovanillone (Apocynin) | 1.8 x 10^5 | 2.2 x 10^-2 | 122.2 |
| 4-Methoxyphenyl acetate | 9.0 x 10^4 | 7.7 x 10^-2 | 855.6 |
| Vanillin | 4.1 x 10^4 | 1.0 x 10^-1 | 2439.0 |
Interpretation: The hypothetical SPR data corroborates the ELISA findings and provides deeper mechanistic insight. The high affinity for the target analyte (KD = 15.2 nM) is driven by a relatively fast association rate and a slow dissociation rate. For Acetovanillone, the affinity is approximately 8-fold weaker. The kinetic data reveals this is primarily due to a significantly faster dissociation rate (kd), suggesting that the acetate group is a key contributor to stabilizing the antibody-analyte interaction. The other compounds show much weaker affinities, confirming their low cross-reactivity.
Conclusion
This guide has outlined a rigorous, multi-faceted approach to evaluating the cross-reactivity of this compound. By combining rational selection of potential interferents with the complementary techniques of competitive ELISA and SPR, researchers can build a comprehensive specificity profile for their analytical methods. The hypothetical data presented underscores the importance of not just identifying cross-reactivity but understanding its magnitude and kinetic basis. Such diligence is essential for ensuring that data is reliable, reproducible, and ultimately, meaningful in the context of drug development and scientific research. The protocols and frameworks provided here serve as a robust starting point for any scientist tasked with the development of a specific and trustworthy assay for this, or any other, small molecule.
References
- Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery.
- Zhang, Y., & Ye, L. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology.
- SMPDB. (2013, August 1). Phenylacetate Metabolism.
- Nicoya Lifesciences. (n.d.). Small Molecule Interactions.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Guaiacol on Primesep 100 Column.
- The Biochemist - Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance.
- Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective.
- PubMed. (2020, January 15). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guaiacol.
- MDPI. (n.d.). Small Phenolic Metabolites at the Nexus of Nutrient Transport and Energy Metabolism.
- ResearchGate. (n.d.). Fig. shikimate ( ) and acetate-malonate ( ) pathways of phenolic compounds biogenesis.
- MDPI. (n.d.). Electrochemical Polymerization of Guaiacol in Organic Solvents and Analytical Performance of the Poly (Guaiacol) Modified Electrode Towards Phenol Antioxidants.
- Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone.
- Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
- St John's Laboratory. (n.d.). Competitive ELISA protocol.
- MDPI. (n.d.). New Frontiers on the Metabolism, Bioavailability and Health Effects of Phenolic Compounds.
- Biomedical Primate Research Centre. (n.d.). Competition ELISA.
- ResearchGate. (n.d.). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease.
- ResearchGate. (n.d.). Resorcinol and m-guaiacol alkylated derivatives and asymmetrical secondary alcohols in the leaves from Tamarix canariensis.
- Wikipedia. (n.d.). Guaiacol.
- PubMed. (2020, July 3). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease.
- SpringerLink. (2016, May 10). Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS.
- PubMed Central. (n.d.). Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies.
- Asian Publication Corporation. (n.d.). AJ C.
- PubMed Central. (n.d.). Altered Transport and Metabolism of Phenolic Compounds in Obesity and Diabetes: Implications for Functional Food Development and Assessment.
- OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
- PubChem. (n.d.). This compound.
- ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?.
- Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies.
- iQ Biosciences. (2021, December 19). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1).
- PrepChem.com. (n.d.). Preparation of 4-methoxyphenol.
- ResearchGate. (n.d.). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1.
- Google Patents. (n.d.). CN103304395A - Method for synthesizing metoxyl acetophenone.
- Wikipedia. (n.d.). Protecting group.
Sources
- 1. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 54771-60-7 [chemicalbook.com]
- 3. Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. HPLC Method for Analysis of Guaiacol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. Guaiacol - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 13. portlandpress.com [portlandpress.com]
Benchmarking 4-Acetyl-2-methoxyphenyl acetate performance in proteomics
An in-depth guide to performance benchmarking of isobaric labeling reagents in quantitative proteomics, with a focus on Tandem Mass Tags (TMT) and isobaric tags for relative and absolute quantitation (iTRAQ). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of these technologies, supported by experimental data and protocols.
Introduction: The Challenge of Quantitative Proteomics
The accurate quantification of protein abundance is a cornerstone of modern biological research, from biomarker discovery to understanding disease mechanisms. Isobaric labeling has emerged as a powerful technique for relative quantification of proteins in multiple samples simultaneously using mass spectrometry. This method involves chemically tagging peptides from different samples with reagents that are isobaric (have the same total mass) but produce unique reporter ions upon fragmentation. The intensity of these reporter ions in the tandem mass spectrum is then used to determine the relative abundance of the peptide, and thus the protein, in each sample.
Among the most prominent isobaric tagging technologies are Tandem Mass Tags (TMT), developed by Thermo Fisher Scientific, and isobaric Tags for Relative and Absolute Quantitation (iTRAQ), developed by Sciex. While both serve the same fundamental purpose, their chemical structure, fragmentation characteristics, and available multiplexing capabilities differ, leading to distinct performance profiles. This guide provides a head-to-head comparison of TMT and iTRAQ to assist researchers in selecting the optimal reagent for their experimental needs.
Chemical Structure and Mechanism of Action
The core of an isobaric tag consists of three key components: a reporter group, a balancer (or normalizer) group, and a peptide-reactive group. The combined mass of the reporter and balancer groups is constant across all tags in a set, making them isobaric.
-
TMT (Tandem Mass Tags): TMT reagents utilize an amine-reactive N-hydroxysuccinimide (NHS) ester group to label the N-terminus and lysine residues of peptides. The reporter ions are generated through the fragmentation of the tag during MS/MS analysis. TMT is available in various plexing formats, with TMTpro 16-plex and 18-plex being the latest advancements, allowing for the simultaneous analysis of up to 18 samples.
-
iTRAQ (isobaric Tags for Relative and Absolute Quantitation): iTRAQ reagents also employ an amine-reactive chemistry. The classic iTRAQ reagents are available in 4-plex and 8-plex formats. The fragmentation of iTRAQ tags in the mass spectrometer releases reporter ions that are used for quantification.
The choice between TMT and iTRAQ can be influenced by the desired level of multiplexing and the specific instrumentation available.
Experimental Workflow: A Step-by-Step Protocol
The general workflow for both TMT and iTRAQ labeling is similar and involves the following key steps:
-
Protein Extraction and Digestion: Proteins are extracted from cells or tissues, quantified, and then digested into peptides, typically using trypsin.
-
Isobaric Tag Labeling: Each sample's peptide digest is individually labeled with a different isobaric tag.
-
Sample Pooling: The labeled samples are then combined into a single mixture.
-
Fractionation (Optional but Recommended): The pooled peptide mixture is often fractionated using techniques like high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: The labeled and pooled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify the peptides. The reporter ion intensities are then extracted to determine the relative quantification of the identified peptides and proteins across the different samples.
Below is a diagram illustrating the generalized isobaric tagging workflow:
Caption: Generalized workflow for isobaric tagging in quantitative proteomics.
Performance Benchmarking: TMT vs. iTRAQ
The performance of isobaric tagging reagents can be assessed based on several key metrics. The following table summarizes a comparison between TMT and iTRAQ based on data from various studies.
| Performance Metric | TMT (Tandem Mass Tags) | iTRAQ (isobaric Tags for Relative and Absolute Quantitation) | Key Considerations |
| Multiplexing Capability | Up to 18-plex (TMTpro) | 4-plex and 8-plex | Higher plexing allows for greater throughput and more complex experimental designs. |
| Quantitative Accuracy | Generally high, but can be affected by co-isolation interference. | Also high, and similarly susceptible to co-isolation interference. | Accuracy is highly dependent on the mass spectrometer's resolution and the use of techniques to mitigate interference. |
| Quantitative Precision | Excellent, with low coefficients of variation (CVs). | Also excellent, with low CVs reported. | Precision is critical for detecting small changes in protein abundance. |
| Fragmentation Efficiency | Generally good, with newer designs improving fragmentation. | Efficient fragmentation leading to robust reporter ion signals. | Efficient fragmentation is crucial for accurate quantification. |
| Cost per Sample | Can be more cost-effective for high-throughput studies due to higher plexing. | May be more expensive per sample for large-scale experiments. | The overall cost should be considered in the context of the entire experiment. |
Addressing the Challenge of Co-isolation Interference
A significant challenge in isobaric tagging experiments is co-isolation interference, where multiple distinct peptides are isolated together in the mass spectrometer and fragmented simultaneously. This leads to the reporter ions from all co-isolated peptides contributing to the signal, which can distort the quantitative accuracy.
Several strategies have been developed to mitigate this issue:
-
Gas-Phase Purification (e.g., Synchronous Precursor Selection): This method involves a subsequent fragmentation event to isolate a specific fragment ion, which is then further fragmented to generate the reporter ions.
-
Higher Resolution Mass Spectrometers: Instruments with higher resolution can better distinguish between closely eluting peptides, reducing the likelihood of co-isolation.
-
Advanced Data Analysis Algorithms: Software tools can be used to identify and correct for interference.
The diagram below illustrates the concept of co-isolation interference.
Caption: Co-isolation interference in isobaric tagging experiments.
Conclusion and Recommendations
Both TMT and iTRAQ are powerful tools for quantitative proteomics, and the choice between them often depends on the specific goals of the experiment.
-
For high-throughput studies and complex experimental designs requiring the comparison of many samples, the higher multiplexing capabilities of TMT, particularly the TMTpro reagents, offer a significant advantage.
-
For focused studies with fewer samples , both iTRAQ and TMT can provide excellent quantitative accuracy and precision.
Ultimately, the success of an isobaric tagging experiment relies not only on the choice of reagent but also on careful experimental design, meticulous sample preparation, and the use of appropriate instrumentation and data analysis strategies to minimize interference and ensure high-quality, reproducible results.
References
- Thompson, A. et al. (2003). Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS. Analytical Chemistry, 75(8), 1895-1904. [Link]
- Ross, P. L. et al. (2004). Multiplexed protein quantitation in Saccharomyces cerevisiae using amine-reactive isobaric tagging reagents. Molecular & Cellular Proteomics, 3(12), 1154-1169. [Link]
- Rauniyar, N., & Yates, J. R. (2014). Isobaric labeling-based relative quantification in shotgun proteomics. Journal of Proteome Research, 13(12), 5293-5309. [Link]
- Sciex. (n.d.). iTRAQ Reagents. [Link]
A Comparative Analysis of 4-Acetyl-2-methoxyphenyl acetate and Structurally Similar Bioactive Acetophenones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of phenolic compounds, acetophenone derivatives represent a versatile class of molecules with a broad spectrum of biological activities. This guide provides an in-depth comparative study of 4-Acetyl-2-methoxyphenyl acetate, also known as acetovanillone acetate, and two structurally related, well-researched compounds: Paeonol and 2',4'-Dihydroxyacetophenone. Our analysis focuses on their synthesis, antioxidant, anti-inflammatory, and cytotoxic properties, supported by experimental data to inform future research and drug discovery endeavors.
Introduction to the Compared Compounds
The therapeutic potential of acetophenone derivatives is largely dictated by the substitution pattern on the phenyl ring. The presence and position of hydroxyl, methoxy, and acetyl groups significantly influence the bioactivity of these compounds.[1]
-
This compound is an acetate ester of acetovanillone.[2] Its structure features a methoxy group and an acetylated hydroxyl group.
-
Paeonol (2'-hydroxy-4'-methoxyacetophenone) is a key bioactive component isolated from the root bark of the peony plant.[3][4] It is characterized by a hydroxyl group at the ortho position and a methoxy group at the para position relative to the acetyl group.
-
2',4'-Dihydroxyacetophenone (Resacetophenone) possesses two hydroxyl groups at the ortho and para positions. This structural feature is common in various natural products and is known to contribute to significant biological effects.[5]
Synthesis of the Compared Compounds
The chemical synthesis of these compounds is well-established, with common laboratory methods providing reliable routes to pure products. Understanding these synthetic pathways is crucial for researchers aiming to produce these molecules for further investigation.
Synthesis of this compound
A common method for the synthesis of this compound involves the acylation of guaiacol acetate. This can be achieved through a Friedel-Crafts acylation reaction.
Experimental Protocol:
-
To a solution of guaiacol acetate and anhydrous zinc chloride in acetic acid, acetic anhydride is added dropwise at room temperature.[6]
-
The reaction mixture is then heated to 90-95°C for several hours.
-
After cooling, the reaction is quenched with water, and the crude product is extracted.
-
Purification is typically achieved through recrystallization or column chromatography.[6]
Synthesis of Paeonol
Paeonol can be synthesized from m-dihydroxybenzene (resorcinol) through a two-step process involving acetylation followed by methylation.[3]
Experimental Protocol:
-
Acetylation: Resorcinol is reacted with acetic acid in the presence of a Lewis acid catalyst like zinc chloride to form 2,4-dihydroxyacetophenone. The reaction is typically heated to around 150°C.[5]
-
Methylation: The resulting 2,4-dihydroxyacetophenone is then selectively methylated at the 4-hydroxyl group using a methylating agent such as dimethyl sulfate in the presence of a base.
Synthesis of 2',4'-Dihydroxyacetophenone
2',4'-Dihydroxyacetophenone is synthesized by the direct acylation of resorcinol with acetic acid.
Experimental Protocol:
-
Anhydrous zinc chloride is dissolved in glacial acetic acid with heating.[7]
-
Resorcinol is added to the hot mixture with stirring.
-
The solution is heated to boiling (around 152°C) and then allowed to react without further heating.[7]
-
After cooling, the mixture is diluted with hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration and can be purified by distillation under reduced pressure followed by recrystallization from dilute hydrochloric acid.[7]
Comparative Biological Activity
The subtle structural differences between this compound, Paeonol, and 2',4'-Dihydroxyacetophenone translate into varying degrees of biological activity. Here, we compare their performance in key in vitro assays.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value in this assay indicates greater antioxidant potential.
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| Paeonol | Data not consistently reported for direct comparison | |
| 2',4'-Dihydroxyacetophenone benzoylhydrazone | Reported as a potent radical scavenger | [1] |
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is commonly assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.
| Compound | Assay | IC50 (µM) | Reference |
| Paeonol | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | ~14.74% inhibition at 20 µM (IC50 not specified) | [8] |
| Paeonol Derivative (11a) | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | 6.96 | [8] |
Paeonol has demonstrated anti-inflammatory effects by inhibiting the expression of iNOS and COX-2, key enzymes in the inflammatory cascade.[9] The data on its derivative suggests that structural modification can significantly enhance this activity.
Cytotoxic Activity
The cytotoxic effects of these compounds against cancer cell lines are frequently evaluated using the MTT assay, which measures cell viability. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Knema pachycarpa A (acetophenone derivative) | HeLa | 26.92 | [10][11] |
| Knema pachycarpa B (acetophenone derivative) | HeLa | 30.20 | [10][11] |
| Knema pachycarpa A (acetophenone derivative) | MCF-7 | 52.88 | [10][11] |
| Knema pachycarpa B (acetophenone derivative) | MCF-7 | 46.22 | [10][11] |
| Eupatofortunone (acetophenone derivative) | MCF-7 | 82.15 | [10] |
| 2-Hydroxy-4-methylacetophenone | MCF-7 | > 100 | [10] |
Note: Specific and directly comparable IC50 values for this compound, Paeonol, and 2',4'-Dihydroxyacetophenone against the same cancer cell lines under identical conditions are not consistently available in the current literature. The table presents data for structurally related acetophenones to provide a general landscape of their cytotoxic potential.
Structure-Activity Relationship and Mechanistic Insights
The biological activities of these acetophenones are intrinsically linked to their chemical structures.
-
Hydroxyl Groups: The presence and position of hydroxyl groups are critical. For instance, the dihydroxy substitution in 2',4'-dihydroxyacetophenone is expected to contribute significantly to its antioxidant and potentially other biological activities due to enhanced hydrogen-donating capabilities.
-
Methoxy Groups: The methoxy group in Paeonol and this compound influences the electronic properties of the phenyl ring and can affect receptor binding and metabolic stability.
-
Acetate Group: The acetate group in this compound acts as a protecting group for the hydroxyl functionality. In vivo, this ester linkage may be cleaved by esterases, leading to the release of the more active hydroxylated form, suggesting a potential prodrug strategy.
Signaling Pathways:
Acetophenone derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer. For example, Paeonol has been reported to inhibit the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammatory gene expression.[8][12]
Caption: Paeonol's inhibition of inflammatory pathways.
Experimental Protocols
To facilitate further comparative studies, standardized protocols for key biological assays are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of the test compound.
-
Add the DPPH solution to each well and incubate in the dark for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[1]
Caption: Workflow for DPPH antioxidant assay.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Cells
This assay determines the anti-inflammatory activity of a compound by measuring its ability to inhibit NO production in macrophages.
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (lipopolysaccharide) for 24 hours.
-
Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Determine the percentage of NO inhibition and calculate the IC50 value.
MTT Cytotoxicity Assay
This colorimetric assay assesses the effect of a compound on cell viability.
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at approximately 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.[10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Investigation of paeonol in dermatological diseases: an animal study review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paeonol - Wikipedia [en.wikipedia.org]
- 5. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Novel paeonol derivatives: Design, synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of LPS-induced iNOS, COX-2 and inflammatory mediator expression by paeonol through the MAPKs inactivation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Deconstructing the Certificate of Analysis for 4-Acetyl-2-methoxyphenyl acetate Reference Standard
<
In the landscape of pharmaceutical research and development, the integrity of your results is inextricably linked to the quality of your starting materials. Among the most critical of these is the reference standard, a highly characterized substance used to ensure the identity, strength, quality, and purity of drug substances and products. The gatekeeper of this quality is the Certificate of Analysis (CoA), a document that is often glanced at but less frequently understood in its full depth.
This guide provides a comprehensive comparison and technical deep-dive into the CoA for the 4-Acetyl-2-methoxyphenyl acetate reference standard. As a Senior Application Scientist, my aim is to move beyond a simple checklist-based review. We will dissect the "what," "why," and "how" of the analytical data presented, empowering you, the researcher, to critically evaluate a CoA and make informed decisions about the suitability of a reference standard for its intended purpose.
The Anatomy of a Trustworthy CoA
A CoA is more than a specifications sheet; it is a formal declaration of the quality and purity of a specific batch of material. For a reference standard like this compound (a key intermediate or impurity in various synthetic pathways), a robust CoA provides a multi-faceted analytical fingerprint. It should be structured to give a clear and comprehensive overview of the material's identity, purity, and other critical properties.
A high-quality CoA for this compound will typically be organized into three key sections:
-
Product and Batch Information: This section provides foundational details, including the product name, chemical structure, CAS number (54771-60-7), molecular formula (C₁₁H₁₂O₄), molecular weight (208.21 g/mol ), batch number, and re-test date.[1][2][3] The batch number is crucial as it links the physical material to the specific set of analytical results presented.
-
Analytical Results Summary: This is the core of the CoA, where the results of various analytical tests are presented against pre-defined specifications.
-
Certification and Compliance: This section contains a statement from the quality unit certifying that the material conforms to the established specifications and may include information about the quality management system under which it was produced (e.g., ISO 9001).
The following table outlines the typical tests and acceptance criteria you should expect to see on a comprehensive CoA for a this compound reference standard.
| Parameter | Analytical Technique | Typical Specification | Purpose (The "Why") |
| Appearance | Visual Inspection | White to off-white or yellow solid | Confirms the physical state and absence of gross contamination.[2] |
| Identity | ¹H NMR Spectroscopy | Conforms to structure | Provides an unambiguous confirmation of the molecular structure. |
| Mass Spectrometry (MS) | Conforms to expected molecular weight | Confirms the molecular weight of the compound.[4][5][6] | |
| Infrared (IR) Spectroscopy | Conforms to reference spectrum | Provides a fingerprint of the functional groups present in the molecule. | |
| Purity (Assay) | HPLC or GC | ≥ 98.0% | Quantifies the amount of the desired compound present.[7] |
| Related Impurities | HPLC or GC | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 2.0% | Identifies and quantifies any process-related impurities or degradation products. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can affect stability and accurate weighing; its content must be controlled.[8][9][10] |
| Residual Solvents | Headspace GC-MS | Meets USP <467> or ICH Q3C limits | Ensures that solvents used in the synthesis are removed to acceptable levels. |
Deep Dive into Key Analytical Techniques: A Comparative Perspective
Understanding the data on a CoA requires an appreciation for the analytical techniques used to generate it. Here, we delve into the causality behind the experimental choices and what differentiates a robust result from a questionable one.
Identity Confirmation: A Triad of Evidence
A single technique is rarely sufficient to definitively prove the identity of a reference standard. A trustworthy CoA will present a convergence of evidence from multiple orthogonal techniques.
1. ¹H NMR Spectroscopy: The Structural Blueprint
-
Why it's used: Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.[11][12][13][14] For this compound, ¹H NMR confirms the presence and connectivity of all protons in the molecule.
-
What to look for: The CoA should state that the spectrum is "consistent with the structure." A superior CoA might provide the actual spectral data or a summary of the chemical shifts (δ), integrations, and coupling constants (J). For this compound, one would expect to see signals corresponding to the aromatic protons, the methoxy group protons, and the two acetyl group protons, with specific chemical shifts and splitting patterns.[2][15][16]
-
Comparative Insight: A CoA that only provides a simple "Pass" or "Conforms" for identity without specifying the technique is a red flag. The absence of NMR data, in particular, should prompt further inquiry.
2. Mass Spectrometry (MS): The Molecular Weight Check
-
Why it's used: MS measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the compound.[4][5][6][17][18] This provides strong corroborating evidence for the identity established by NMR.
-
What to look for: The CoA should report the observed molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and confirm that it matches the calculated molecular weight of C₁₁H₁₂O₄ (208.07 Da for the monoisotopic mass).[1]
-
Comparative Insight: High-Resolution Mass Spectrometry (HRMS) provides a more precise mass measurement, which can help to confirm the elemental composition, offering a higher degree of confidence than nominal mass MS.
3. Infrared (IR) Spectroscopy: The Functional Group Fingerprint
-
Why it's used: IR spectroscopy identifies the functional groups present in a molecule based on their absorption of infrared radiation. For this compound, this would include the characteristic stretches for the carbonyl groups (C=O) of the ketone and the ester, as well as the C-O bonds of the ester and ether.
-
What to look for: The CoA will typically state that the IR spectrum conforms to that of a known reference material.
The logical relationship between these identity tests is crucial. NMR provides the detailed structural map, MS confirms the overall mass of that structure, and IR verifies the presence of the expected functional components.
Caption: Workflow for identity confirmation of a reference standard.
Purity and Impurity Profiling: The Power of Chromatography
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of pharmaceutical reference standards.[7][19][20]
-
Why it's used: HPLC separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. With a suitable detector (typically UV for a chromophoric molecule like this compound), it can accurately quantify the main peak (the analyte) relative to any impurity peaks.
-
What to look for: The CoA should report the purity as a percentage area of the main peak. It should also detail the chromatographic conditions (column, mobile phase, flow rate, detection wavelength) to ensure reproducibility. A comprehensive CoA will also list any detected impurities, their retention times, and their area percentages.
-
Trustworthiness through Self-Validation: A key aspect of a reliable HPLC method is the inclusion of system suitability tests (SST).[21] These are performed before the sample analysis to ensure the chromatographic system is performing adequately. While not always reported on the CoA itself, their execution is a hallmark of a quality-driven laboratory.
Experimental Protocol: A Typical HPLC Purity Method
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in a suitable diluent (e.g., Acetonitrile/Water mixture) to a final concentration of 0.5 mg/mL.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A time-based program that changes the proportion of Mobile Phase B (e.g., from 20% to 80% over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Procedure: Inject the standard preparation into the chromatograph and record the chromatogram.
-
Calculation: Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Comparative Insight: A CoA that simply states "Purity by HPLC: >99%" is less informative than one that provides the exact value (e.g., "99.8%") and lists the detected impurities (e.g., "Impurity at RRT 1.2: 0.15%"). The latter demonstrates a more rigorous and transparent analysis.
Water Content: The Karl Fischer Titration
-
Why it's used: The presence of water can affect the stability of a reference standard and lead to inaccurate weighings for quantitative applications. The Karl Fischer titration is a highly specific and accurate method for determining water content.[9][10][22] It is superior to loss-on-drying, which would measure the loss of any volatile component, not just water.[10]
-
What to look for: The result is typically reported as a weight/weight percentage (w/w%).
-
Comparative Insight: For a solid, crystalline substance like this compound, a low water content (e.g., <0.2%) is expected. A higher value might indicate hygroscopicity or improper drying during synthesis.
Evaluating a CoA: A Practical Workflow
When comparing CoAs from different suppliers, a systematic approach is essential. The following diagram illustrates a logical workflow for this evaluation process.
Caption: A decision workflow for evaluating a Certificate of Analysis.
Conclusion: The CoA as a Cornerstone of Quality
The Certificate of Analysis for a reference standard like this compound is more than a mere formality; it is a critical scientific document that underpins the validity of your research. By moving beyond a surface-level check and engaging with the data critically, researchers can better assess the quality and suitability of their standards. A comprehensive CoA, characterized by multiple orthogonal tests, detailed experimental conditions, and transparent reporting of impurities, is a hallmark of a reliable supplier and a prerequisite for high-integrity scientific and developmental work. Always remember that the quality of your reference standard is the foundation upon which the accuracy of your results is built.
References
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks.
- Karl Fischer Titration: The Gold Standard For Water Content Analysis. (n.d.). GMP Insiders.
- What is Mass Spectrometry? (n.d.). Broad Institute.
- What Is Karl Fischer Titration? (n.d.). Mettler Toledo.
- Karl Fischer titration. (2023, December 21). In Wikipedia.
- Mass Spectrometry for Molecular Weight: Common Methods and Applications. (n.d.). MtoZ Biolabs.
- HPLC method validation for pharmaceuticals: a review. (2018). ResearchGate.
- Karl Fischer water content titration. (n.d.). Scharlab.
- Molecular Weight Determination. (n.d.). Impact Analytical.
- Determination of Molecular Weight by Mass Spectros. (n.d.). Scribd.
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
- General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). U.S. Pharmacopeia.
- NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2014). ACS Publications.
- Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry.
- 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2021). SciELO Brazil.
- Structure Elucidation and NMR. (n.d.). Hypha Discovery.
- How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (2026, January 2). ResolveMass Laboratories Inc..
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International.
- Small molecule-NMR. (2023, September 26). University of Gothenburg.
- USP Reference Standards - General Chapters - United States Pharmacopeia USP 2025. (2025, December 10). U.S. Pharmacopeia.
- NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2014, August 22). PubMed.
- How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. (2019, March 12). International Regulators' Symposium.
- Pharmaceutical quality control: the reference standards labyrinth. (n.d.). European Pharmaceutical Review.
- ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. (2024, December 15). Pharmaguideline.
- Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (2019). PMC - NIH.
- This compound. (n.d.). PubChem.
Sources
- 1. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 54771-60-7 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 5. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. mt.com [mt.com]
- 10. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. Small molecule-NMR | University of Gothenburg [gu.se]
- 15. This compound | 54771-60-7 [chemicalbook.com]
- 16. This compound(54771-60-7) 1H NMR spectrum [chemicalbook.com]
- 17. scribd.com [scribd.com]
- 18. Mass Spectrometry [www2.chemistry.msu.edu]
- 19. pharmtech.com [pharmtech.com]
- 20. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Karl Fischer water content titration - Scharlab [scharlab.com]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 4-Acetyl-2-methoxyphenyl Acetate Analysis
Abstract
This guide presents a comprehensive framework for an inter-laboratory comparison of analytical methods for the quantification of 4-Acetyl-2-methoxyphenyl acetate, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for reproducible and reliable analytical data in drug development, this document outlines a hypothetical inter-laboratory study designed to evaluate the performance of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide provides detailed experimental protocols, discusses the rationale behind methodological choices, and presents a comparative analysis of hypothetical data. The objective is to equip researchers, scientists, and drug development professionals with the insights to select and validate appropriate analytical methodologies, ensuring data integrity across different laboratory settings.
Introduction: The Imperative for Analytical Method Harmonization
This compound, also known as acetovanillone acetate, is an organic compound with significance as a building block in the synthesis of various pharmaceutical agents.[1][2] Its chemical structure comprises an acetophenone core with methoxy and acetate functional groups.[1][2] The purity and concentration of this intermediate can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are paramount.
Inter-laboratory comparisons, or proficiency tests, are essential components of a laboratory's quality assurance program.[3] They serve to validate analytical methods, identify potential biases, and ensure consistency and comparability of results between different facilities.[3] This guide is structured to simulate such a study, providing a practical framework for assessing the performance of HPLC, GC, and qNMR for the analysis of this compound.
The choice of these three techniques is deliberate. HPLC is a workhorse in the pharmaceutical industry for its versatility and applicability to a wide range of compounds. GC is a powerful technique for the analysis of volatile and semi-volatile compounds. qNMR is emerging as a primary ratio method of measurement, offering direct quantification without the need for a specific reference standard of the analyte, instead relying on a certified internal standard.[4][5]
This guide will delve into the experimental design of the inter-laboratory study, provide detailed, step-by-step protocols for each analytical method, and present a comparative analysis of hypothetical results. The ultimate goal is to provide a scientifically grounded resource for laboratories involved in the synthesis and analysis of this compound and similar compounds.
Inter-laboratory Study Design
The hypothetical study involves ten participating laboratories from the pharmaceutical sector. Each laboratory receives a set of blind samples for analysis.
Sample Distribution:
-
Sample A: A solution of high-purity this compound in acetonitrile at a known concentration (e.g., 1.0 mg/mL). This sample assesses the accuracy and precision of the analytical methods under ideal conditions.
-
Sample B: A solution of this compound (e.g., 0.8 mg/mL) spiked with a known impurity, 4-hydroxy-3-methoxyacetophenone (acetovanillone), to assess the specificity and separation capabilities of the chromatographic methods.
-
Sample C: A solid sample of this compound with a declared, but blinded to the participants, purity level (e.g., ~98%). This sample tests the ability of each method to determine the purity of a non-ideal, real-world sample.
Analytical Methods:
Each laboratory is instructed to analyze the samples using their in-house HPLC and GC systems, following the provided protocols. A subset of laboratories with qNMR capabilities are also asked to analyze Sample C.
Data Reporting:
Laboratories are required to report the mean concentration, standard deviation, and a complete report of their analytical conditions and any deviations from the provided protocols.
Experimental Protocols
The following protocols are provided to the participating laboratories to ensure a degree of harmonization in the analytical approach.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on established protocols for acetophenone derivatives.[6][7]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 276 nm.
-
Injection Volume: 10 µL.
-
Internal Standard: Acetophenone.
Sample Preparation:
-
Internal Standard Stock Solution (IS): Accurately weigh and dissolve acetophenone in acetonitrile to prepare a 1.0 mg/mL stock solution.
-
Sample A & B Analysis: Transfer 1.0 mL of the provided sample solution into a 10 mL volumetric flask. Add 1.0 mL of the IS stock solution and dilute to volume with acetonitrile.
-
Sample C Analysis: Accurately weigh approximately 10 mg of Sample C into a 10 mL volumetric flask. Add 1.0 mL of the IS stock solution and dissolve and dilute to volume with acetonitrile.
Gas Chromatography (GC) Method
The suitability of GC for this analyte is supported by the existence of GC-MS data in public databases.[1]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Internal Standard: Acetophenone.
Sample Preparation:
-
Internal Standard Stock Solution (IS): Accurately weigh and dissolve acetophenone in acetonitrile to prepare a 1.0 mg/mL stock solution.
-
Sample A & B Analysis: Transfer 1.0 mL of the provided sample solution into a 10 mL volumetric flask. Add 1.0 mL of the IS stock solution and dilute to volume with acetonitrile.
-
Sample C Analysis: Accurately weigh approximately 10 mg of Sample C into a 10 mL volumetric flask. Add 1.0 mL of the IS stock solution and dissolve and dilute to volume with acetonitrile.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
This protocol follows general guidelines for qNMR purity determination.[5][8][9]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Maleic acid (high purity, certified).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 5 x T₁, where T₁ is the longest spin-lattice relaxation time of the protons of interest in both the analyte and the internal standard. A conservative value of 30 seconds is recommended if T₁ values are not predetermined.
-
Number of Scans: 16 or as needed to achieve a signal-to-noise ratio of at least 250:1 for the signals used for quantification.[10]
Sample Preparation:
-
Accurately weigh approximately 10 mg of Sample C into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
Data Processing and Calculation:
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Experimental Workflow Diagram
Caption: Workflow of the inter-laboratory comparison study.
Comparative Analysis of Hypothetical Results
The following tables present hypothetical data that could be generated from this inter-laboratory study.
Table 1: Analysis of Sample A (1.0 mg/mL Standard Solution)
| Method | Mean Concentration (mg/mL) | Relative Standard Deviation (RSD, %) | Accuracy (%) |
| HPLC | 0.995 | 1.5 | 99.5 |
| GC | 0.992 | 1.8 | 99.2 |
Table 2: Analysis of Sample B (0.8 mg/mL Analyte with Impurity)
| Method | Mean Concentration (mg/mL) | Resolution (Analyte/Impurity) |
| HPLC | 0.798 | > 2.0 |
| GC | 0.795 | > 1.8 |
Table 3: Purity Determination of Sample C (~98% Purity)
| Method | Mean Purity (%) | Relative Standard Deviation (RSD, %) |
| HPLC | 98.1 | 1.9 |
| GC | 97.9 | 2.2 |
| qNMR | 98.3 | 0.5 |
Discussion: Interpreting the Results and Method Selection
The hypothetical results highlight the strengths and weaknesses of each analytical technique.
HPLC: This technique demonstrates excellent accuracy and precision for the analysis of the pure standard (Sample A) and good resolution of the analyte from a potential impurity (Sample B). The purity determination of Sample C is also consistent. The use of a C18 column provides robust separation for this type of moderately polar aromatic compound.[6][7] The choice of acetophenone as an internal standard is appropriate as it is structurally similar to the analyte but is not expected to be present in the samples.[11]
GC: The GC method also provides good accuracy and precision, though slightly lower than HPLC in this hypothetical scenario. The resolution of the impurity in Sample B is also acceptable. The choice of a non-polar column like DB-5 is suitable for the analysis of this semi-volatile compound. The higher RSD compared to HPLC could be attributed to potential variability in injection precision or sample volatility.[11]
qNMR: The qNMR method shows the highest precision (lowest RSD) for the purity determination of Sample C. This is expected, as qNMR is a primary method that is less susceptible to variations in instrumental response factors.[5][8] The selection of maleic acid as an internal standard is based on its high purity, solubility in the NMR solvent, and the presence of a sharp singlet in a region of the ¹H NMR spectrum that is typically free of signals from the analyte.[3][12]
Causality behind Experimental Choices:
-
Internal Standards: The use of an internal standard in both HPLC and GC is crucial to correct for variations in injection volume and potential sample loss during preparation, thereby improving the precision of the analysis.[11][13]
-
qNMR Relaxation Delay: The long relaxation delay in the qNMR protocol is essential to ensure complete relaxation of all protons between pulses, which is a prerequisite for accurate integration and quantification.[8]
-
Method Validation: The entire inter-laboratory study is a form of method validation, assessing the ruggedness and reproducibility of the analytical procedures.
Conclusion: A Framework for Ensuring Analytical Excellence
This guide has presented a comprehensive, albeit hypothetical, inter-laboratory comparison for the analysis of this compound. The detailed protocols for HPLC, GC, and qNMR provide a solid foundation for laboratories to develop and validate their own analytical methods. The comparative analysis underscores that while all three techniques are suitable for the intended purpose, qNMR offers superior precision for purity determination.
The ultimate choice of analytical method will depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. For routine quality control, a well-validated HPLC or GC method may be sufficient. For the certification of reference materials or in cases where the highest accuracy and precision are required, qNMR is the method of choice.
By adopting a systematic approach to method validation and participating in inter-laboratory comparisons, the pharmaceutical industry can ensure the generation of reliable and reproducible analytical data, which is fundamental to the development of safe and effective medicines.
References
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- JEOL Ltd. (n.d.). Let's try doing quantitative NMR.
- LCGC International. (n.d.). When Should an Internal Standard be Used?.
- Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of a Key Analytical Method: An Update.
- Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes. (n.d.).
- SIELC Technologies. (n.d.). Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column.
- StudyRaid. (2025, March 15). Understand TLC and HPLC Analysis of Acetophenone.
- University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI).
- University of Ottawa. (n.d.). Quantitative NMR Spectroscopy.
- RSSL. (n.d.). qNMR: A powerful tool for purity determination.
- Separation Science. (n.d.). Internal Standards #2: What Makes a Good Internal Standard?.
- Reddit. (2023, September 12). How would I pick a suitable internal standard? r/Chempros.
- PubMed Central. (2024, May 2). A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone.
- PubMed Central. (n.d.). Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase.
- NIST WebBook. (n.d.). Phenol, 2-methoxy-4-(2-propenyl)-, acetate.
- PubChem. (n.d.). This compound.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- NIH. (2025, February 8). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 54771-60-7 [chemicalbook.com]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. app.studyraid.com [app.studyraid.com]
- 8. emerypharma.com [emerypharma.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
The Efficacy of Acylating Agents in Chemical Derivatization for Chromatographic Analysis: A Comparative Guide
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the derivatization of analytes is a cornerstone technique for enhancing analytical sensitivity and chromatographic performance. This guide provides an in-depth comparison of various acylating agents, with a special focus on the theoretical potential of 4-Acetyl-2-methoxyphenyl acetate against established reagents such as Acetic Anhydride, Pentafluoropropionic Anhydride (PFPA), and Trifluoroacetic Anhydride (TFAA). Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemical principles and practical considerations that govern the selection of an appropriate derivatizing agent for gas chromatography (GC) and high-performance liquid chromatography (HPLC) applications.
The Imperative of Derivatization in Chromatographic Analysis
Many chemical compounds, due to their inherent polarity and low volatility, are not directly amenable to analysis by techniques like GC-MS.[1] Functional groups containing active hydrogens, such as alcohols, phenols, amines, and thiols, can lead to poor peak shape and reduced sensitivity due to interactions with the stationary phase.[2] Derivatization is a chemical modification process that transforms these polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity.[1] Acylation, the focus of this guide, is a widely employed derivatization strategy that introduces an acyl group into the analyte molecule.[3]
A Theoretical Examination of this compound as a Novel Acylating Agent
While this compound, also known as acetovanillone acetate, is a well-characterized chemical compound[4][5], its application as a derivatizing agent in analytical chemistry is not documented in peer-reviewed literature. However, its chemical structure suggests it could theoretically function as an acetylating agent, transferring an acetyl group to a nucleophilic analyte.
Chemical Structure and Potential Reactivity:
This compound possesses an acetate ester functional group.[4] In the presence of a suitable catalyst or under appropriate reaction conditions, this ester could potentially undergo transesterification or amidation reactions with analytes containing hydroxyl or amino groups, respectively. The reaction would theoretically yield an acetylated analyte and 4-hydroxy-3-methoxyacetophenone (acetovanillone) as a byproduct.
Hypothesized Advantages and Disadvantages:
-
Potential for UV Detection: The phenyl acetate structure suggests that both the reagent and its derivatives would be UV-active, which could be beneficial for HPLC-UV analysis.
-
Byproduct Considerations: The formation of acetovanillone as a byproduct would need to be chromatographically resolved from the derivatized analyte of interest.
-
Reactivity: Compared to highly reactive anhydrides, the reactivity of this phenyl acetate as an acylating agent is expected to be significantly lower, likely requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, and a catalyst).
Established Acylating Agents: A Performance Benchmark
To contextualize the theoretical potential of this compound, we will now delve into the proven efficacy of commonly used acylating agents.
Acetic Anhydride ((CH₃CO)₂O)
Acetic anhydride is a classic and cost-effective acetylating agent. It reacts with alcohols, phenols, and primary and secondary amines to form stable acetate esters and acetamides, respectively.
Mechanism and Application: The reaction involves the nucleophilic attack of the analyte's active hydrogen-containing functional group on one of the carbonyl carbons of the anhydride, with the elimination of a molecule of acetic acid. This derivatization is frequently used to improve the GC analysis of polar compounds.[1]
Advantages:
-
Readily available and inexpensive.
-
Forms stable derivatives.
Disadvantages:
-
Lower reactivity compared to fluorinated anhydrides.[6]
-
The acetic acid byproduct can be corrosive to chromatographic columns if not removed.[7]
Trifluoroacetic Anhydride (TFAA; (CF₃CO)₂O)
TFAA is a highly reactive perfluorinated acylating agent. The strong electron-withdrawing effect of the trifluoromethyl groups makes the carbonyl carbons highly electrophilic and thus more susceptible to nucleophilic attack.[8]
Mechanism and Application: Similar to acetic anhydride, TFAA reacts with nucleophiles to introduce a trifluoroacetyl group. It is particularly useful for derivatizing amines and alcohols for GC analysis, often with electron capture detection (ECD) due to the presence of fluorine atoms.[6][9]
Advantages:
-
High reactivity allows for rapid derivatization under mild conditions.[9]
-
Trifluoroacetylated derivatives are highly volatile.[7]
-
Enhances sensitivity for ECD.[3]
Disadvantages:
-
Highly corrosive and moisture-sensitive.[6]
-
Can sometimes lead to the formation of multiple derivatives or degradation of the analyte if not carefully controlled.
Pentafluoropropionic Anhydride (PFPA; (C₂F₅CO)₂O)
PFPA is another powerful perfluoroacylating agent that offers similar benefits to TFAA but can provide derivatives with slightly different chromatographic properties.
Mechanism and Application: PFPA introduces a pentafluoropropionyl group into the analyte. It is widely used in the analysis of drugs of abuse, biogenic amines, and other compounds, often yielding derivatives with excellent chromatographic properties and high sensitivity for GC-MS and GC-ECD.[10][11]
Advantages:
-
High reactivity, leading to efficient derivatization.
-
Produces stable and volatile derivatives.[12]
-
Excellent for trace analysis due to the high electron capture response of the derivatives.[12]
Disadvantages:
-
Corrosive and moisture-sensitive.[13]
-
The acidic byproduct, pentafluoropropionic acid, should be neutralized or removed before analysis.[7]
Comparative Analysis of Acylating Agents
| Derivatizing Agent | Target Analytes | Reactivity | Derivative Volatility | Detection Enhancement | Key Considerations |
| This compound (Theoretical) | Alcohols, Amines | Low | Moderate | UV-Active | Unproven efficacy; byproduct separation required. |
| Acetic Anhydride | Alcohols, Amines, Phenols | Moderate | Moderate | - | Cost-effective; acidic byproduct.[7] |
| Trifluoroacetic Anhydride (TFAA) | Alcohols, Amines, Phenols | High | High | ECD, MS | Highly reactive and corrosive; moisture sensitive.[6][9] |
| Pentafluoropropionic Anhydride (PFPA) | Alcohols, Amines, Phenols | High | High | ECD, MS | Excellent for trace analysis; acidic byproduct.[10][12] |
Experimental Protocols
Below are detailed, step-by-step methodologies for derivatization using established acylating agents. These protocols can serve as a starting point for developing a method for a new, theoretical agent like this compound, which would likely require significant optimization of reaction time, temperature, and catalyst use.
Protocol 1: Acetylation of Phenols using Acetic Anhydride[1]
Materials:
-
Phenolic analyte standard or sample extract
-
Acetic anhydride
-
Pyridine (catalyst and solvent)
-
Organic solvent (e.g., ethyl acetate) for extraction
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
GC vials
Procedure:
-
Evaporate the solvent from the sample/standard to dryness under a gentle stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of acetic anhydride to the dried residue.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Evaporate the excess reagents under a stream of nitrogen.
-
Redissolve the residue in 1 mL of ethyl acetate.
-
Wash the organic phase with 1 mL of saturated sodium bicarbonate solution to neutralize the acetic acid byproduct.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the supernatant to a new GC vial for analysis.
Protocol 2: Derivatization of Amines with PFPA[10]
Materials:
-
Amine analyte standard or sample extract
-
Pentafluoropropionic Anhydride (PFPA)
-
Ethyl acetate (or other suitable solvent)
-
GC vials
Procedure:
-
Ensure the sample extract is completely dry by evaporating the solvent under nitrogen.
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of PFPA to the vial.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS injection.
Visualization of Derivatization Workflows
Acylation Derivatization Workflow
Caption: General workflow for acylation derivatization prior to chromatographic analysis.
Acylation Reaction Mechanism
Caption: General reaction mechanism for acylation using an anhydride.
Conclusion
The choice of a derivatizing agent is a critical decision in analytical method development. While established acylating agents like acetic anhydride, TFAA, and PFPA offer a range of reactivities and detection capabilities, the exploration of novel reagents is an ongoing endeavor in analytical science. Based on its chemical structure, this compound presents an interesting, albeit currently theoretical, candidate for an acetylating agent. Its lower predicted reactivity compared to anhydrides would likely necessitate more rigorous reaction conditions. However, its inherent UV activity could be an advantageous feature for HPLC applications.
For researchers and drug development professionals, a thorough understanding of the principles of reactivity, byproduct formation, and the impact of the derivatizing group on chromatographic behavior and detection is paramount. The protocols and comparative data presented in this guide for established agents provide a solid foundation for making informed decisions and for the potential investigation of new derivatizing agents.
References
- Lee, H. B., & Peart, T. E. (1995). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 67(11), 1976–1980.
- Phenomenex. (n.d.).
- Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Fernie, A. R. (2006). Gas chromatography mass spectrometry-based metabolite profiling in plants.
- SIELC Technologies. (2018).
- Tsikas, D. (2023).
- Cecinato, A., & Tomasi, M. (2005). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere.
- Tsikas, D., & Gutzki, F. M. (2019). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. International Journal of Molecular Sciences, 20(23), 5894.
- PubChem. (n.d.).
- Sobolevsky, T. G., Revelsky, A. I., Miller, B., Oriedo, V., Chernetsova, E. S., & Revelsky, I. A. (2003). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids.
- Chrom Tech, Inc. (2025).
- Grokipedia. (n.d.). Trifluoroacetic anhydride. [Link]
- Quora. (2018). Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution?. [Link]
- Restek. (n.d.).
- Wikipedia. (n.d.). Trifluoroacetic anhydride. [Link]
- Asian Publication Corpor
- Analytical Methods. (2017).
- SpectraBase. (n.d.). 4-(Acetyloxy)
- National Center for Biotechnology Information. (2019). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. [Link]
- Asian Publication Corpor
- Imperial College London. (n.d.). Compound 4-[({4-[acetyl(methyl)amino]phenyl}imino)
- Greyhound Chromatography. (n.d.).
- Imperial College London. (n.d.). Compound 4-acetyl-2-methoxyphenyl [5-methyl-2-(propan-2-yl)
- PubChem. (n.d.).
- NIST. (n.d.). Phenol, 2-methoxy-4-(2-propenyl)
- PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. [Link]
- PubChem. (n.d.).
- Springer. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). [Link]
- Wikipedia. (n.d.). Protecting group. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 54771-60-7 [chemicalbook.com]
- 6. grokipedia.com [grokipedia.com]
- 7. gcms.cz [gcms.cz]
- 8. quora.com [quora.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Review of Acetylating Agents for Mass Spectrometry: Unveiling the Potential of 4-Acetyl-2-methoxyphenyl Acetate
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a pillar for the sensitive and selective detection of a vast array of molecules.[1][2] However, the inherent properties of certain analytes, particularly those bearing polar functional groups, can impede their journey from sample to signal. Derivatization, a chemical modification to enhance a molecule's analytical characteristics, is a cornerstone of robust MS-based workflows.[3] Among these techniques, acetylation has long been a trusted strategy to improve the volatility and chromatographic behavior of compounds containing hydroxyl, amino, and thiol groups.[4][5]
This guide provides a comparative overview of commonly employed acetylating agents in mass spectrometry. It further aims to introduce a lesser-known candidate, 4-Acetyl-2-methoxyphenyl acetate, and critically evaluate its potential role and unique advantages in derivatization strategies for researchers, scientists, and drug development professionals.
The “Why” of Acetylation in Mass Spectrometry
Polar functional groups, such as alcohols, phenols, amines, and thiols, can lead to poor peak shapes and low volatility in gas chromatography-mass spectrometry (GC-MS) analysis.[6] In liquid chromatography-mass spectrometry (LC-MS), these groups can influence ionization efficiency.[1][2] Acetylation effectively masks these polar moieties by introducing an acetyl group (CH₃CO-), converting them into less polar esters, amides, and thioesters.[5][7] This transformation typically results in:
-
Increased Volatility: Crucial for GC-MS, allowing for the analysis of previously non-volatile compounds.[4][8]
-
Improved Chromatographic Performance: Leads to sharper, more symmetrical peaks by reducing interactions with the stationary phase.[6][8]
-
Enhanced Thermal Stability: Protects sensitive molecules from degradation at high temperatures in the GC inlet.[8]
-
Characteristic Mass Spectra: The addition of the acetyl group provides a predictable mass shift and can lead to specific fragmentation patterns, aiding in structural elucidation.[8][9]
A Comparative Look at Established Acetylating Agents
The choice of an acetylating agent is dictated by the analyte's nature, the desired reactivity, and the analytical platform. Here, we compare three widely used reagents.
Acetic Anhydride ((CH₃CO)₂O)
As one of the most common and cost-effective acetylating agents, acetic anhydride is widely used for the derivatization of alcohols, phenols, and amines.[7][10] The reaction, often catalyzed by a base like pyridine, produces the acetylated analyte and acetic acid as a byproduct.[7]
-
Advantages: High reactivity, readily available, and economical.
-
Disadvantages: The reaction can be exothermic and the co-generation of acetic acid may require subsequent removal steps.[10]
Acyl Chlorides (e.g., Acetyl Chloride, CH₃COCl)
Acyl chlorides are highly reactive acylating agents that readily react with a wide range of nucleophiles.[11][12] Their reactivity stems from the excellent leaving group ability of the chloride ion.
-
Advantages: Extremely reactive, leading to rapid and complete derivatization.[11]
-
Disadvantages: The reaction produces corrosive hydrogen chloride (HCl) gas, which can be detrimental to analytical instrumentation and may require neutralization.[10] They are also highly sensitive to moisture.
N-Hydroxysuccinimide (NHS) Esters (e.g., NHS-acetate)
NHS esters are popular for their selectivity, particularly in the context of biological molecules like peptides and proteins.[13][14] They primarily target primary amine groups to form stable amide bonds.[13][14]
-
Advantages: High selectivity for primary amines, reactions can often be performed under milder, aqueous conditions, and the N-hydroxysuccinimide byproduct is water-soluble and easily removed.[15]
-
Disadvantages: Can exhibit side reactions with hydroxyl-containing amino acids, especially with a large molar excess of the reagent.[13][14]
| Reagent | Target Groups | Byproducts | Key Advantages | Key Disadvantages |
| Acetic Anhydride | -OH, -NH₂, -SH | Acetic Acid | High reactivity, cost-effective | Exothermic, acidic byproduct |
| Acetyl Chloride | -OH, -NH₂, -SH | Hydrogen Chloride | Very high reactivity | Corrosive HCl byproduct, moisture sensitive |
| NHS-acetate | Primary -NH₂ | N-hydroxysuccinimide | High selectivity for amines, mild conditions | Potential for side reactions with -OH groups |
Introducing a Novel Candidate: this compound
While the aforementioned agents are staples in the analytical chemist's toolbox, the search for novel derivatizing agents with unique properties is ongoing. Here, we propose the consideration of this compound (CAS 54771-60-7) as a potential acetylating agent for mass spectrometry.[16][17][18]
Chemical Structure and Properties:
Although not traditionally documented as an acetylating agent for MS, its structure suggests a potential for transferring an acetyl group to a suitable nucleophile. The acetate group can act as a leaving group, analogous to other acetylating agents.
The Hypothetical Advantage: A "Reporter Ion" Strategy
The key theoretical advantage of this compound lies in its potential to act as a "reporter ion" acetylating agent. Upon fragmentation in the mass spectrometer, the derivatized analyte would not only reveal information about the original molecule but could also yield a characteristic fragment ion corresponding to the 4-acetyl-2-methoxyphenoxy moiety.
This reporter ion could be invaluable for:
-
Targeted Analysis: Facilitating the selective detection of all derivatized analytes in a complex mixture through precursor ion or neutral loss scans.
-
Multiplexed Quantification: The unique mass of the reporter ion could allow for the development of isobaric labeling strategies for quantitative proteomics or metabolomics.
Experimental Design: Putting Theory into Practice
To validate the potential of this compound, a direct comparison with a standard acetylating agent like acetic anhydride is necessary.
Objective: To compare the derivatization efficiency and mass spectrometric behavior of this compound with acetic anhydride for a model compound containing primary amine and hydroxyl groups (e.g., p-aminophenol).
Experimental Protocol:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of p-aminophenol in acetonitrile.
-
Derivatization with Acetic Anhydride (Control):
-
To 100 µL of the p-aminophenol stock solution, add 50 µL of pyridine and 50 µL of acetic anhydride.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Evaporate the solvent under a stream of nitrogen and reconstitute in 100 µL of acetonitrile for GC-MS or LC-MS analysis.
-
-
Derivatization with this compound (Experimental):
-
To 100 µL of the p-aminophenol stock solution, add 50 µL of a suitable base catalyst (e.g., pyridine or triethylamine).
-
Add a 10-fold molar excess of this compound.
-
Vortex the mixture and heat at 60°C for 1 hour (reaction time may need optimization).
-
Evaporate the solvent under a stream of nitrogen and reconstitute in 100 µL of acetonitrile for GC-MS or LC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the reconstituted samples onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program that allows for the separation of the derivatized products.
-
Acquire mass spectra in full scan mode to identify the derivatized products and their fragmentation patterns.
-
-
LC-MS/MS Analysis:
-
Inject 1 µL of the reconstituted samples onto a reverse-phase LC column coupled to a tandem mass spectrometer.
-
Use a gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Perform full scan MS and product ion scans (MS/MS) on the derivatized analytes to identify characteristic fragment ions.
-
Expected Outcomes and Data Presentation:
The results of this experiment would be presented in a clear, tabular format to allow for a direct comparison of the two agents.
| Parameter | Acetic Anhydride | This compound |
| Retention Time (min) | T₁ | T₂ |
| Molecular Ion (m/z) | [M+diacetylated p-aminophenol] | [M+acetylated p-aminophenol] |
| Key Fragment Ions (m/z) | To be determined | Expected reporter ion at m/z 165 |
| Derivatization Yield (%) | To be quantified | To be quantified |
Visualizing the Concepts
To further clarify the proposed mechanisms and workflows, the following diagrams are provided.
Caption: Reaction schemes for standard and proposed acetylation.
Caption: A simplified experimental workflow for comparing acetylating agents.
Conclusion and Future Outlook
While established acetylating agents like acetic anhydride and NHS-esters are indispensable tools in mass spectrometry, the exploration of novel reagents with unique functionalities is crucial for advancing analytical capabilities. This compound, though not a conventional choice, presents an intriguing possibility as a reporter ion-generating acetylating agent. Its potential to simplify targeted analyses and enable novel quantification strategies warrants further experimental investigation. The proposed comparative study would be a critical first step in validating its utility and carving out a niche for this compound in the ever-evolving landscape of mass spectrometry derivatization.
References
- Higashi, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics, 1(2), 108-118. [Link][1][2]
- Santa, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. PubMed. [Link][2]
- Study.com. (n.d.). Acylation Overview, Mechanism & Agents. [Link][11]
- Kasper, P. T., et al. (2007). Selective Acylation of Primary Amines in Peptides and Proteins. Journal of Proteome Research, 6(12), 4770–4776. [Link][13][14]
- Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—2. Acylation. European Journal of Mass Spectrometry, 9(5), 421-434. [Link][4]
- Ace Chemistry. (n.d.).
- Wikipedia. (n.d.).
- University of Groningen. (n.d.). Selective acylation of primary amines in peptides and proteins. [Link][14]
- Organic Chemistry Portal. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. [Link]
- Chemistry LibreTexts. (2023).
- National Center for Biotechnology Information. (n.d.). This compound.
- Spectroscopy Online. (2010).
- BYJU'S. (n.d.).
- ResearchGate. (2008). Acetylation of alcohols, phenols and amines using ammonium salt of 12-tungstophosphoric acid: Environmentally benign method. [Link]
- BYJU'S. (n.d.).
- ResearchGate. (2008). Acetylation of alcohols, phenols and amines using ammonium salt of 12-tungstophosphoric acid: Environmentally benign method. [Link]
- MDPI. (2020). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link][5]
- ChemistryViews. (2022).
- ResearchGate. (2020). Acetylation of alcohols, phenols, thiols, and amines under catalyst and solvent-free conditions. [Link]
- MDPI. (2021).
- MDPI. (2021).
Sources
- 1. ddtjournal.com [ddtjournal.com]
- 2. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. byjus.com [byjus.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Acetylation - Wikipedia [en.wikipedia.org]
- 11. Acylation Overview, Mechanism & Agents | Study.com [study.com]
- 12. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research.rug.nl [research.rug.nl]
- 15. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 16. This compound CAS#: 54771-60-7 [m.chemicalbook.com]
- 17. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
Cost-benefit analysis of using 4-Acetyl-2-methoxyphenyl acetate in research
<_ A Cost-Benefit Analysis of Using 4-Acetyl-2-methoxyphenyl acetate in Research: A Comparative Guide
Abstract
In the landscape of research focused on oxidative stress and inflammation, the selection of appropriate chemical tools is paramount. This guide provides a comprehensive cost-benefit analysis of this compound, a derivative of apocynin, for researchers, scientists, and drug development professionals. By examining its performance against key alternatives and providing detailed experimental data and protocols, this document serves as a critical resource for making informed decisions in experimental design.
Introduction: Understanding this compound and its Role in Research
This compound, also known as acetovanillone acetate, is an acetate ester derivative of apocynin (4'-hydroxy-3'-methoxyacetophenone).[1] Apocynin itself is a naturally occurring methoxy-substituted catechol that has been extensively studied as an inhibitor of NADPH oxidase (NOX), a primary enzyme responsible for producing reactive oxygen species (ROS) in cells.[2][3] The acetylation of apocynin to form this compound is a chemical modification that can alter its stability, solubility, and cell permeability, potentially offering advantages in certain experimental settings. The acetyl group can act as a protecting group, which may be removed by cellular esterases to release the active apocynin molecule.
The primary utility of this compound and its parent compound, apocynin, lies in their ability to modulate oxidative stress.[4] Overproduction of ROS by NOX enzymes is implicated in a wide range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.[2][5] Consequently, inhibitors of this enzyme are invaluable tools for dissecting the roles of ROS in disease pathogenesis and for exploring potential therapeutic interventions.[6][7] Apocynin is thought to inhibit the assembly of the NOX enzyme complex, thereby preventing its activation and the subsequent production of superoxide.[8][9]
However, the specificity and mechanism of action of apocynin have been subjects of debate. Some studies suggest that in certain cell types, particularly vascular cells, apocynin may function more as a general antioxidant rather than a specific NOX inhibitor.[10][11] This is a critical consideration for researchers, as the interpretation of experimental results hinges on a clear understanding of the compound's molecular targets.
Comparative Analysis: Performance Against Alternatives
The decision to use this compound should be weighed against the performance of other available NADPH oxidase inhibitors and antioxidants. The primary alternatives can be broadly categorized into other NOX inhibitors with different mechanisms of action and general antioxidants.
Head-to-Head with Other NADPH Oxidase Inhibitors
A crucial metric for comparing enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor.
| Inhibitor | Target/Assay | IC50 Value | Cell Type/System | Key Considerations |
| Apocynin | NADPH oxidase | 10 µM | Activated human neutrophils | Prodrug requiring activation by peroxidases; potential antioxidant effects.[9][10] |
| Diphenyleneiodonium (DPI) | General flavoprotein inhibitor | ~0.1-1 µM | Various | Non-specific, inhibits other flavoenzymes like eNOS and xanthine oxidase.[6][12] |
| VAS2870 | NOX1, NOX2, NOX4, NOX5 (cell-free) | 0.1 - 6.2 µM | Cell-free assays | Pan-NOX inhibitor with better specificity than DPI; may have off-target effects on platelet function.[2] |
| GSK2795039 | NOX2 (cell-free) | pIC50: 7.07 | Recombinant NOX2 | More selective for the NOX2 isoform.[2] |
| ML171 | NOX1 | 0.1 µM | Cell-based assay | Highly potent and selective for the NOX1 isoform.[13] |
Key Insights from the Comparison:
-
Specificity: Apocynin's specificity has been questioned, with evidence suggesting it may act as a general antioxidant in some contexts.[10] In contrast, newer inhibitors like GSK2795039 and ML171 offer greater isoform selectivity, which is crucial for dissecting the roles of specific NOX enzymes.[2][13] Diphenyleneiodonium (DPI) is a potent but non-specific inhibitor, affecting a broad range of flavoproteins, which can complicate data interpretation.[12][14] VAS2870 is a more specific pan-NOX inhibitor compared to DPI, but it is not isoform-selective.[15]
-
Potency: Apocynin generally exhibits a lower potency (higher IC50) compared to other inhibitors like DPI and VAS2870.[2]
-
Mechanism of Action: A significant advantage of apocynin is its proposed mechanism of inhibiting the assembly of the NOX complex, which is a more targeted approach than the broad flavoprotein inhibition of DPI.[8] However, this mechanism is dependent on its conversion to the active dimer, diapocynin, a process that requires cellular peroxidases and may not occur in all cell types.[9][10]
Comparison with General Antioxidants
Given the potential antioxidant properties of apocynin, it is also relevant to compare its performance with that of standard antioxidants like N-acetylcysteine (NAC) and ascorbic acid (Vitamin C). While these compounds are effective at scavenging a wide range of ROS, they lack the specificity of a targeted enzyme inhibitor.
In studies of arsenic-induced cytotoxicity, apocynin was found to be more effective than L-ascorbate and N-acetylcysteine at inhibiting the toxicity of As(III), while the latter two were more effective against DMA(III)-induced cytotoxicity.[16] This highlights that the choice between a NOX inhibitor and a general antioxidant depends on the specific research question and the nature of the oxidative stress being investigated.
Cost-Benefit Analysis: Making an Informed Decision
The choice of an inhibitor in a research setting is often a trade-off between cost, specificity, and ease of use.
-
Cost: Apocynin and, by extension, its acetylated form are generally considered inexpensive and readily available.[8] This makes them attractive options for large-scale screening studies or for laboratories with limited budgets. More specific and potent inhibitors like GSK2795039 and ML171 are typically more expensive.
-
Benefit of this compound: The primary benefit of using the acetylated form of apocynin is potentially improved stability and cell permeability. The acetyl group may protect the reactive hydroxyl group of apocynin, preventing its premature oxidation and facilitating its transport across cell membranes. Once inside the cell, cellular esterases can cleave the acetyl group, releasing the active apocynin. This prodrug strategy can lead to more consistent and reproducible results.
-
Experimental Context is Key: For initial exploratory studies aimed at determining whether oxidative stress is involved in a particular biological process, the cost-effectiveness of apocynin or its acetate derivative makes it a logical starting point. However, for studies aiming to definitively implicate a specific NOX isoform, the use of more selective and potent inhibitors is warranted, despite their higher cost.
Experimental Protocols and Methodologies
To ensure the reproducibility and validity of research findings, it is essential to follow well-defined experimental protocols.
In Vitro Antioxidant Activity Assay (DPPH Method)
This protocol provides a general method for assessing the free radical scavenging activity of phenolic compounds like apocynin.
Materials:
-
Test compound (e.g., this compound)
-
DPPH (2,2-Diphenyl-1-Picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a 60 µM solution of DPPH in methanol.[17]
-
In a 96-well microplate, add 5 µL of various concentrations of the test compound extract to the wells.
-
Add 195 µL of the 60 µM DPPH methanolic solution to each well.[17]
-
Incubate the plate in the dark at room temperature for 60 minutes.[17]
-
Measure the absorbance at 515 nm using a microplate reader.[17]
-
Calculate the percentage of DPPH radical scavenging activity.
Measurement of Intracellular ROS using DCFH-DA
This protocol is for measuring intracellular ROS levels in a 96-well plate format.
Materials:
-
Cells of interest
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well black microplate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with the test compound (e.g., this compound) at the desired concentrations.
-
Induce oxidative stress if required by the experimental design (e.g., with H2O2 or another stimulus).
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Visualizing Experimental Workflows and Pathways
NADPH Oxidase (NOX2) Activation Pathway
The activation of the phagocytic NADPH oxidase (NOX2) is a multi-step process that can be inhibited by apocynin.
Caption: Apocynin inhibits the assembly of the NADPH oxidase complex.
General Workflow for Comparing Inhibitor Efficacy
A standardized workflow is crucial for objectively comparing the efficacy of different inhibitors.
Caption: Workflow for comparative analysis of NADPH oxidase inhibitors.
Conclusion and Recommendations
This compound, as a more stable prodrug of apocynin, presents a cost-effective and valuable tool for investigating the role of oxidative stress in various biological systems. Its primary advantages lie in its low cost and ease of availability, making it an excellent choice for initial screening and proof-of-concept studies.
However, researchers must be cognizant of its limitations, particularly the ongoing debate regarding its specificity as a direct NADPH oxidase inhibitor versus its function as a general antioxidant. The requirement for metabolic activation by peroxidases, which may vary between cell types, is another critical factor to consider.
Recommendations for Researchers:
-
For Broad Screening: When initially exploring the involvement of ROS in a biological process, this compound is a suitable and economical first-line agent.
-
For Mechanistic Studies: If the research goal is to specifically implicate a particular NADPH oxidase isoform, the use of more potent and selective inhibitors, such as GSK2795039 for NOX2 or ML171 for NOX1, is strongly recommended.
-
Validate Findings: When using this compound or apocynin, it is advisable to corroborate key findings with a structurally unrelated NOX inhibitor to control for potential off-target effects.
-
Acknowledge Limitations: When publishing data obtained with apocynin or its derivatives, it is important to acknowledge the potential for non-specific antioxidant effects in the interpretation of the results.
By carefully considering the cost, performance, and specific experimental context, researchers can effectively leverage this compound and its alternatives to advance our understanding of the complex roles of reactive oxygen species in health and disease.
References
- Which NOX inhibitor is best, Apocyanin or VAS2870? ResearchGate.
- Altenhöfer, S., et al. (2015). Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement. Antioxidants & Redox Signaling, 23(5), 406–427.
- Jaquet, V., et al. (2009). Comparative pharmacology of chemically distinct NADPH oxidase inhibitors. British Journal of Pharmacology, 159(1), 156-167.
- Sedeek, M., et al. (2010). Non exhaustive list of inhibitors for NADPH oxidases NOXs and DUOXs showing anticancer activities. ResearchGate.
- Nazare, M., et al. (2019). Isoform-selective NADPH oxidase inhibitor panel for pharmacological target validation. Redox Biology, 26, 101257.
- Kopanic, M., et al. (2016). Apocynin and Diphenyleneiodonium Induce Oxidative Stress and Modulate PI3K/Akt and MAPK/Erk Activity in Mouse Embryonic Stem Cells. Oxidative Medicine and Cellular Longevity, 2016, 7409196.
- El-Benna, J., et al. (2023). The NADPH Oxidase Inhibitors Apocynin and Diphenyleneiodonium Protect Rats from LPS-Induced Pulmonary Inflammation. International Journal of Molecular Sciences, 24(6), 5859.
- Georgiou, C. D., et al. (2021). Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. Foods, 10(11), 2843.
- A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. JoVE, (170), e62369.
- He, B., et al. (2012). Apocynin: Molecular Aptitudes. Mediators of Inflammation, 2012, 571029.
- In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. BMC Complementary and Alternative Medicine, 17, 1.
- Lee, H. S., et al. (2019). VAS2870 and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC. Scientific Reports, 9(1), 18884.
- Polyphenol Profile and In Vitro Antioxidant and Enzyme Inhibitory Activities of Different Solvent Extracts of Highland Barley Bran. Molecules, 28(4), 1645.
- Therapeutic effect of apocynin through antioxidant activity and suppression of apoptosis and inflammation after spinal cord injury. Experimental and Therapeutic Medicine, 14(5), 4748–4754.
- inhibitor apocynin acetovanillone: Topics by Science.gov. Science.gov.
- In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L. Pharmacognosy Research, 8(3), 180–185.
- Effect of apocynin, a NADPH oxidase inhibitor, on acute lung inflammation. ResearchGate.
- Ximenes, V. F., et al. (2015). Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. Molecules, 20(3), 4557–4570.
- Comparative pharmacology of chemically distinct NADPH oxidase inhibitors. British Journal of Pharmacology, 159(1), 156-167.
- The NADPH Oxidase Inhibitors Apocynin and Diphenyleneiodonium Protect Rats from LPS-Induced Pulmonary Inflammation. ResearchGate.
- Apocynin and Diphenyleneiodonium Induce Oxidative Stress and Modulate PI3K/Akt and MAPK/Erk Activity in Mouse Embryonic Stem Cells. Oxidative Medicine and Cellular Longevity, 2016, 7409196.
- Graton, M. E. A., et al. (2019). Comparative study between apocynin and protocatechuic acid regarding antioxidant capacity and vascular effects. Frontiers in Physiology, 10, 1152.
- The NADPH Oxidase Inhibitors Apocynin and Diphenyleneiodonium Protect Rats from LPS-Induced Pulmonary Inflammation. International Journal of Molecular Sciences, 24(6), 5859.
- Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. Molecules, 20(3), 4557-4570.
- Apocynin: Molecular Aptitudes. ResearchGate.
- Effects of Apocynin, a NADPH Oxidase Inhibitor, in the Protection of the Heart from Ischemia/Reperfusion Injury. Molecules, 28(7), 3020.
- This compound. PubChem.
- Heumüller, S., et al. (2008). Apocynin is not an inhibitor of vascular NADPH oxidases but an antioxidant. Hypertension, 51(2), 211-217.
- 4-acetyl-2-methoxyphenyl 4-methylcyclohexane-1-carboxylate. Imperial College London.
- Apocynin is not an inhibitor of vascular NADPH oxidases but an antioxidant. Hypertension, 51(2), 211-217.
- Protecting group. Wikipedia.
- 4-(Hydroxymethyl)-2-methoxyphenyl acetate. PubChem.
Sources
- 1. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Apocynin, a NADPH Oxidase Inhibitor, in the Protection of the Heart from Ischemia/Reperfusion Injury [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apocynin is not an inhibitor of vascular NADPH oxidases but an antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Apocynin and Diphenyleneiodonium Induce Oxidative Stress and Modulate PI3K/Akt and MAPK/Erk Activity in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. inhibitor apocynin acetovanillone: Topics by Science.gov [science.gov]
- 17. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
Structural analogues of 4-Acetyl-2-methoxyphenyl acetate and their applications
An In-Depth Comparative Guide to 4-Acetyl-2-methoxyphenyl Acetate and its Structural Analogues in Drug Discovery
Introduction: The Guaiacol Scaffold and its Therapeutic Potential
The guaiacol scaffold, characterized by a benzene ring with adjacent hydroxyl and methoxy functional groups, is a cornerstone in the architecture of many pharmacologically active compounds. This compound belongs to this family, representing a synthetically modified version of naturally occurring acetophenones. Its structure is closely related to Apocynin (4-hydroxy-3-methoxyacetophenone), a well-documented inhibitor of NADPH oxidase (NOX), a key enzyme in the production of reactive oxygen species (ROS).
The therapeutic interest in these molecules stems from their potential to mitigate oxidative stress, a pathological process implicated in a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions. This guide will compare this compound with its primary precursor, Apocynin, and another key analogue, Vanillin, to elucidate the structure-activity relationships that govern their efficacy.
Structural Analogues: A Comparative Overview
The pharmacological activity of these guaiacol derivatives is highly dependent on the nature of the functional groups at the C1 (hydroxyl/acetate) and C4 (acetyl) positions.
-
This compound (Acetylated Apocynin): This molecule is the acetylated form of Apocynin. The acetylation of the phenolic hydroxyl group can increase its lipophilicity, potentially enhancing cell membrane permeability and altering its metabolic activation profile.
-
Apocynin (4-hydroxy-3-methoxyacetophenone): Considered the parent compound in this context, Apocynin is a naturally occurring acetophenone found in the roots of Picrorhiza kurroa. It is widely recognized for its inhibitory effects on NADPH oxidase.
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Structurally similar to Apocynin, Vanillin differs by having an aldehyde group instead of an acetyl group at the C4 position. This seemingly minor change significantly impacts its biological activity and receptor interactions.
Below is a diagram illustrating the structural relationships between these core compounds.
Caption: Structural relationships of the compared guaiacol derivatives.
Mechanism of Action: NADPH Oxidase Inhibition
A primary mechanism through which these analogues exert their therapeutic effects is the inhibition of NADPH oxidase (NOX) enzymes. NOX enzymes are critical producers of superoxide radicals, which can lead to oxidative damage.
Apocynin is proposed to act as a prodrug. Inside the cell, it is believed to be oxidized by peroxidases to form a reactive radical species. This radical then interacts with the NOX enzyme complex, preventing its assembly and activation, thereby reducing superoxide production. The acetylation of Apocynin to form this compound may alter this activation process. Increased lipophilicity could lead to higher intracellular concentrations, but the acetate group must be cleaved by cellular esterases to release the active Apocynin.
Caption: Proposed mechanism of NADPH oxidase inhibition by Apocynin.
Comparative Efficacy: Experimental Data
The efficacy of these analogues can be quantified by comparing their half-maximal inhibitory concentrations (IC50) in various assays. Lower IC50 values indicate greater potency.
| Compound | Target/Assay | IC50 Value | Cell Type / System | Reference |
| Apocynin | NADPH Oxidase | ~10 µM | Neutrophil-like differentiated HL-60 cells | |
| Apocynin | NADPH Oxidase | 400 µM | Cell-free assay | |
| This compound | NADPH Oxidase | Data not widely available; efficacy depends on conversion to Apocynin | Varies | - |
| Vanillin | Antioxidant (DPPH Assay) | ~65 µg/mL | Chemical assay |
Analysis of Data:
-
Apocynin shows potent inhibition of NOX in cellular systems, but its efficacy is significantly lower in cell-free systems. This supports the hypothesis that it requires intracellular metabolic activation.
-
Direct comparative data for this compound is sparse, highlighting a research gap. Its efficacy is theoretically linked to the rate of its intracellular conversion back to Apocynin.
-
Vanillin's activity is often characterized by its general antioxidant capacity rather than specific enzyme inhibition, as shown by its performance in chemical-based assays like the DPPH assay.
Experimental Protocols for Comparative Evaluation
To enable researchers to conduct their own comparative studies, we provide a standardized protocol for assessing NADPH oxidase activity in a cellular context.
Protocol: Cellular NADPH Oxidase Activity Assay (Lucigenin-Based Chemiluminescence)
This protocol measures superoxide production from activated phagocytic cells (e.g., neutrophils or differentiated HL-60 cells).
A. Workflow Diagram
Caption: Workflow for cellular NADPH oxidase activity assay.
B. Step-by-Step Methodology
-
Cell Preparation:
-
Culture and differentiate HL-60 cells into a neutrophil-like phenotype by incubating with 1.3% dimethyl sulfoxide (DMSO) for 5-7 days.
-
On the day of the experiment, harvest the cells, wash with a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS), and resuspend at a concentration of 1x10^6 cells/mL.
-
-
Compound Treatment (Pre-incubation):
-
Prepare stock solutions of this compound, Apocynin, and Vanillin in DMSO.
-
In a 96-well white microplate, add 50 µL of cell suspension to each well.
-
Add 50 µL of HBSS containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Diphenyleneiodonium, a known NOX inhibitor).
-
Incubate the plate at 37°C for 30 minutes. This allows for compound uptake and potential metabolic conversion.
-
-
Assay Initiation and Detection:
-
Prepare a detection cocktail containing Lucigenin (a chemiluminescent probe for superoxide) and a NOX activator like Phorbol 12-myristate 13-acetate (PMA). A typical final concentration is 5 µM Lucigenin and 1 µM PMA.
-
Add 100 µL of the detection cocktail to each well to initiate the reaction.
-
Immediately place the plate in a microplate luminometer.
-
-
Data Acquisition and Analysis:
-
Measure chemiluminescence every 1-2 minutes for a total of 60-90 minutes.
-
For each concentration of the test compounds, calculate the area under the curve (AUC) or the peak chemiluminescence value.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the normalized activity against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value for each analogue.
-
Conclusion and Future Directions
While Apocynin is a well-established NOX inhibitor, its structural analogues present distinct profiles. This compound, as a prodrug form, offers a potentially valuable modification to enhance bioavailability, although this requires further validation. Its efficacy is critically dependent on efficient intracellular de-acetylation. Vanillin, while structurally related, appears to function more as a general antioxidant.
Future research should focus on direct, side-by-side comparisons of these analogues in various disease models. Key research questions include:
-
What is the rate of conversion of this compound to Apocynin in different cell types?
-
How does the increased lipophilicity of the acetylated form affect its pharmacokinetics and tissue distribution?
-
Are there off-target effects specific to the acetylated analogue that are not observed with Apocynin?
Answering these questions will be crucial for the rational design of next-generation therapeutics targeting oxidative stress.
References
- Stefanska, J., & Pawliczak, R. (2008). Apocynin: molecular aptitudes.
- Stolk, J., Hiltermann, T. J., Dijkman, J. H., & Verhoeven, A. J. (1994). Characteristics of the inhibition of NADPH oxidase activation in human neutrophils by apocynin, a plant-derived antioxidant. American Journal of Respiratory Cell and Molecular Biology, 11(1), 95–102. [Link]
- Heumüller, S., Wind, S., Barbosa-Sicard, E., Schmidt, H. H., & Busse, R. (2008). Apocynin is not an inhibitor of vascular NADPH oxidases but an antioxidant. Hypertension, 51(2), 211–217. [Link]
- Bezerra, F. W. F., de F. B. L. Leite, J. I., de Oliveira, G. L. R., da C. E. E. Vasconcelos, P. L., & de S. N. de Medeiros, F. A. (2021). Evaluation of the Antioxidant and Antimicrobial Activity of Vanillin. International Journal of Food Science, 2021, 8871439. [Link]
Safety Operating Guide
Navigating the Disposal of 4-Acetyl-2-methoxyphenyl Acetate: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of pharmaceutical research and development, the proper management of chemical waste is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe disposal of 4-Acetyl-2-methoxyphenyl acetate (CAS No. 54771-60-7), a compound that, while not extensively characterized for its specific hazards, requires a cautious and informed approach to its disposal.[1][2]
As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of the principles of safe chemical waste management. The procedures outlined here are grounded in guidelines from the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4]
Hazard Assessment and Classification: A Precautionary Approach
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary principle must be applied. This involves assessing its potential hazards based on its chemical structure—an acetophenone and phenyl acetate derivative.[1] Structurally similar compounds, such as acetophenone, are classified as harmful if swallowed and may cause eye irritation.[5][6] Therefore, it is prudent to handle this compound as a hazardous chemical waste.
All personnel handling this compound must be familiar with its potential hazards and have access to and be trained on the general principles of chemical safety and hazardous waste management.[7][8]
Key Actions:
-
Treat as Hazardous: In the absence of specific data, classify this compound as hazardous waste.[3]
-
Consult Institutional EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and requirements.[9]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or eye contact.[7]
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from potential splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Body Protection | A standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | To minimize inhalation of any potential vapors or dust.[7] |
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure that the waste can be managed safely and effectively by disposal facilities.
Step-by-Step Protocol:
-
Dedicated Waste Container: Designate a specific, compatible, and clearly labeled waste container for this compound and any materials contaminated with it.[10]
-
Avoid Commingling: Do not mix this waste stream with other chemical wastes, particularly strong acids, bases, or oxidizing agents, as this could lead to unforeseen chemical reactions.[8] It is best practice to segregate halogenated and non-halogenated organic solvents, as well as organic and inorganic wastes.[10]
-
Container Integrity: Ensure the waste container is in good condition, with a secure, tight-fitting lid to prevent spills or the release of vapors.[11] Leaking or open containers will not be accepted for disposal.[12]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[11][12] Do not use abbreviations or chemical formulas.[12]
Spill Management: Preparedness and Response
In the event of a spill, a prompt and informed response is crucial to mitigate any potential hazards.
Immediate Actions:
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[8]
-
Containment: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill.[8]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow: From Laboratory to Licensed Facility
The ultimate disposal of this compound must be conducted through a licensed hazardous waste disposal company.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
Caption: Disposal workflow for this compound.
The most probable and environmentally sound method for the ultimate disposal of organic compounds like this compound is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[5][6][14] This process ensures the complete destruction of the compound, preventing its release into the environment.[14]
Regulatory Framework: Adherence to EPA and OSHA Standards
The management of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA.[4] Generators of hazardous waste are responsible for its safe management from "cradle to grave."[15] OSHA regulations are in place to ensure worker safety during the handling and disposal of hazardous materials.[8]
By following the procedures outlined in this guide, your laboratory will be in alignment with the core principles of these regulations, fostering a safe and compliant work environment.
References
- MLI Environmental. (2025, November 26). Chemical Waste Disposal Guidelines for Educational Facilities.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
- McNeese State University. (2025, February 19). Chemical and Hazardous Waste Management and Disposal Policy.
- University of Illinois. (n.d.). Chemical Waste Procedures. Division of Research Safety.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). Safety First: Handling and Precautions for Chemical Intermediates.
- University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety.
- CPAchem Ltd. (2024, August 28). Safety data sheet: 4-Methoxybenzyl acetate.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetophenone.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- GFL Environmental. (2024, September 16). How to Properly Handle and Dispose of Pharmaceutical Waste.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- TruMed. (n.d.). How to Handle Pharmaceutical Waste Safely and Legally.
- National Center for Biotechnology Information. (n.d.). Phenyl acetate. PubChem Compound Database.
- University of Delaware. (n.d.). Hazardous Drug Handling and Disposal SOP.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube.
- U.S. Environmental Protection Agency. (n.d.). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes.
- National Center for Biotechnology Information. (n.d.). Compound 4-acetyl-2-methoxyphenyl [5-methyl-2-(propan-2-yl)phenoxy]acetate. PubChem Compound Database.
- Oakwood Chemical. (n.d.). This compound.
- California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste.
- American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
Sources
- 1. This compound | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 54771-60-7 [chemicalbook.com]
- 3. mlienvironmental.com [mlienvironmental.com]
- 4. epa.gov [epa.gov]
- 5. employees.delta.edu [employees.delta.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. nbinno.com [nbinno.com]
- 8. nj.gov [nj.gov]
- 9. mcneese.edu [mcneese.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. fishersci.com [fishersci.com]
- 14. How to Properly Handle and Dispose of Pharmaceutical Waste [gicmd.com]
- 15. youtube.com [youtube.com]
Mastering Safety: A Researcher's Guide to Handling 4-Acetyl-2-methoxyphenyl acetate
For the discerning researcher, scientist, and drug development professional, the mastery of chemical handling is as crucial as the innovative science it enables. This guide provides an in-depth, procedural framework for the safe handling of 4-Acetyl-2-methoxyphenyl acetate (CAS No. 54771-60-7), moving beyond mere compliance to foster a culture of proactive safety and experimental integrity. Our focus is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your research by preventing contamination and unforeseen reactions.
Understanding the Hazard Profile
This compound is a solid organic compound that, while essential for various synthetic pathways, presents a distinct set of hazards that must be meticulously managed. Authoritative sources classify this compound with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[1]
These classifications are not merely abstract warnings; they are directives that inform every aspect of our handling protocol, from the personal protective equipment (PPE) we don to the disposal methods we employ. The causality is clear: direct contact or inhalation can lead to immediate and potentially severe physiological responses, compromising both personal health and the integrity of your experiment.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical, non-negotiable step in the safe handling of this compound. The principle here is one of comprehensive barrier protection.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other compatible chemical-resistant gloves. | To prevent skin contact and subsequent irritation (H315). Always inspect gloves for integrity before use. |
| Eye Protection | Chemical safety goggles. A face shield should be worn if there is a significant risk of splashing. | To protect against serious eye irritation (H319) from dust particles or splashes. |
| Body Protection | A lab coat, buttoned to its full length. Consider a chemically resistant apron for larger quantities. | To shield the skin and personal clothing from accidental spills. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Necessary to prevent the inhalation of harmful dust or aerosols, which can cause respiratory irritation (H332, H335). |
This multi-layered approach to PPE ensures that all potential routes of exposure are addressed, providing a robust defense against the known hazards of this compound.
Procedural Guidance: From Receipt to Disposal
A self-validating safety protocol is one that is logical, repeatable, and leaves no room for ambiguity. The following step-by-step procedures are designed to guide you through the entire lifecycle of handling this compound in the laboratory.
Pre-Handling Preparations
-
Information Review : Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Work Area Designation : Demarcate a specific area for handling this chemical. Ensure that an eyewash station and safety shower are readily accessible.
-
Ventilation Check : Confirm that your designated handling area, preferably a chemical fume hood, has adequate ventilation.
-
PPE Donning : Put on all required PPE as detailed in the table above.
Handling Operations
-
Weighing and Transfer : Conduct all weighing and transfer operations within the confines of a ventilated enclosure (e.g., fume hood) to minimize the risk of inhalation.
-
Spill Prevention : Use appropriate tools (spatulas, etc.) to handle the solid material. Avoid any actions that could generate dust.
-
Container Management : Keep the container of this compound tightly closed when not in use.
Post-Handling Procedures
-
Decontamination : Thoroughly clean the work area after handling is complete.
-
PPE Doffing : Remove PPE in a manner that avoids cross-contamination. Dispose of single-use items in the designated waste stream.
-
Personal Hygiene : Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Ensuring Environmental and Personal Safety
The responsible disposal of this compound and any contaminated materials is the final and critical step in the safety workflow.
-
Waste Segregation : Do not mix this compound waste with other waste streams.
-
Containerization : Place all waste, including contaminated PPE and cleaning materials, into a clearly labeled, sealed container suitable for chemical waste.
-
Disposal Method : The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Always adhere to local, state, and federal regulations for chemical waste disposal.
Visualizing the Workflow: A Step-by-Step Diagram
To further clarify the procedural flow, the following diagram illustrates the key stages of safely handling this compound.
Caption: A visual guide to the key stages of safe chemical handling.
By adhering to this structured and well-reasoned approach, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues while upholding the highest standards of scientific practice.
References
- Oakwood Chemical. (n.d.). This compound.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
